DMTr-2'-O-C22-rA-3'-CE-Phosphoramidite
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C69H96N7O8P |
|---|---|
Molecular Weight |
1182.5 g/mol |
IUPAC Name |
N-[9-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-docosoxyoxolan-2-yl]purin-6-yl]benzamide |
InChI |
InChI=1S/C69H96N7O8P/c1-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-33-48-80-64-63(84-85(82-49-34-47-70)76(53(2)3)54(4)5)61(83-68(64)75-52-73-62-65(71-51-72-66(62)75)74-67(77)55-35-29-27-30-36-55)50-81-69(56-37-31-28-32-38-56,57-39-43-59(78-6)44-40-57)58-41-45-60(79-7)46-42-58/h27-32,35-46,51-54,61,63-64,68H,8-26,33-34,48-50H2,1-7H3,(H,71,72,74,77)/t61-,63?,64+,68-,85?/m1/s1 |
InChI Key |
BCBFIURHCBIJCZ-WMJDEODXSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Tipping Point: A Technical Guide to Lipophilic RNA Modifications for Enhanced Therapeutic Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The convergence of RNA therapeutics and lipid chemistry has unlocked a new frontier in drug development. By chemically tethering lipophilic moieties such as cholesterol, fatty acids, and tocopherol to RNA molecules, researchers are overcoming the intrinsic barriers to their delivery, enhancing stability, and dramatically improving therapeutic efficacy. This guide provides a comprehensive technical overview of the core principles, methodologies, and applications of lipophilic RNA modifications, offering a roadmap for scientists and drug developers navigating this promising landscape.
Core Concepts: Leveraging Lipids for RNA Delivery
Unmodified therapeutic RNA molecules, including small interfering RNAs (siRNAs), antisense oligonucleotides (ASOs), and messenger RNAs (mRNAs), face significant hurdles in clinical translation. Their hydrophilic and polyanionic nature restricts their ability to cross hydrophobic cell membranes, and they are susceptible to rapid degradation by nucleases and renal clearance. Lipophilic conjugation addresses these challenges by imparting "drug-like" properties to the RNA, enabling it to hijack endogenous lipid transport pathways for efficient delivery to target tissues.
The primary mechanism of action involves the association of the lipophilic RNA conjugate with lipoprotein particles in the bloodstream, such as low-density lipoprotein (LDL) and high-density lipoprotein (HDL).[1][2] These lipoprotein-RNA complexes are then recognized by lipoprotein receptors, like the LDL receptor (LDLR) and scavenger receptor class B type I (SR-B1), which are highly expressed in various tissues, including the liver, steroidogenic organs, and certain cancer cells.[3][4] This receptor-mediated endocytosis facilitates the internalization of the RNA therapeutic into the target cell.
Key Lipophilic Modifications and Their Impact
The choice of lipophilic moiety significantly influences the biodistribution, cellular uptake, and potency of the RNA therapeutic. The most extensively studied lipophilic conjugates include cholesterol, fatty acids, and tocopherol.
Cholesterol Conjugation
Cholesterol is a well-studied lipophilic moiety that enhances the cellular uptake and in vivo stability of siRNAs.[5][6] Conjugation of cholesterol to the 3'-end of the sense strand of an siRNA has been shown to dramatically improve its pharmacokinetic profile, increasing its half-life and bioavailability in serum.[7] Cholesterol-siRNA conjugates have demonstrated effective gene silencing in various tissues, including the liver, adrenal glands, spleen, and skin, following systemic administration.[7]
Fatty Acid Conjugation
The conjugation of fatty acids to ASOs has emerged as a powerful strategy to enhance their potency, particularly in muscle tissue.[3] The length of the fatty acid chain is a critical determinant of its effectiveness, with chain lengths of 16 to 22 carbons showing the highest binding affinity to plasma proteins like albumin.[3] This enhanced protein binding facilitates the transport of the ASO from the bloodstream into the interstitial space of muscle tissues, leading to a 3- to 7-fold improvement in potency.[3] Palmitic acid (a C16 fatty acid) is a commonly used fatty acid for ASO conjugation.
Tocopherol (Vitamin E) Conjugation
α-Tocopherol, a form of Vitamin E, is a naturally occurring, non-toxic lipophilic molecule that can be conjugated to siRNAs and ASOs to improve their delivery, particularly to the liver.[8][9] Tocopherol-conjugated siRNAs have been shown to be effective and safe for in vivo gene silencing.[10] The conjugation of α-tocopherol can be achieved via a phosphoramidite (B1245037) intermediate, allowing for its incorporation during solid-phase oligonucleotide synthesis.
Quantitative Data Summary
The following tables summarize the quantitative data on the impact of lipophilic modifications on the potency, biodistribution, and cellular uptake of RNA therapeutics.
| Lipophilic Moiety | RNA Type | Target Gene/Tissue | Potency Improvement (Fold Change) | Reference(s) |
| Palmitic Acid | ASO | Malat-1 in Mouse Heart and Quadriceps | >5-fold | [3] |
| Palmitic Acid | ASO | DMPK, Cav3, CD36 in Mouse Muscle | 3- to 7-fold | [3] |
| Cholesterol | siRNA | MDR1-GFP in KB-8-5 cells (in vitro) | 9-fold (with 2'OMe/2'F modifications) | [5] |
| Tocopherol | ASO | DMPK in Monkey Muscle | Modest enhancement | [9] |
| Lipophilic Moiety | RNA Type | Tissue | % of Injected Dose (at a specific time point) | Reference(s) |
| Cholesterol | siRNA | Liver | ~60% (2h post-injection) | [7] |
| Cholesterol | siRNA | Adrenal Glands | ~10% (2h post-injection) | [7] |
| Cholesterol | siRNA | Spleen | ~5% (2h post-injection) | [7] |
| α-Tocopherol | ASO | Liver | ~3.5-fold higher than unconjugated ASO (6h post-injection) | [8] |
| α-Tocopherol | ASO | Kidney | ~6-fold lower than unconjugated ASO (6h post-injection) | [8] |
| Lipophilic Moiety | RNA Type | Cell Line | IC50 Value (nM) | Reference(s) |
| Cholesterol | siRNA (fully modified) | KB-8-5-MDR1-GFP | 0.8 ± 0.1 | [5] |
| Cholesterol | siRNA (selectively modified) | KB-8-5-MDR1-GFP | 28 ± 3 | [5] |
| Unconjugated | siRNA (fully modified) | KB-8-5-MDR1-GFP | 0.5 ± 0.1 | [5] |
| Unconjugated | siRNA (selectively modified) | KB-8-5-MDR1-GFP | 4.5 ± 0.5 | [5] |
Signaling Pathways and Experimental Workflows
The cellular uptake and subsequent biological activity of lipophilic RNA conjugates are governed by specific signaling pathways and experimental workflows.
Cellular Uptake and Endosomal Escape Pathway
Caption: Cellular uptake and endosomal escape of lipophilic RNA conjugates.
Experimental Workflow for Synthesis and Evaluation
Caption: General experimental workflow for lipophilic RNA therapeutics.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the development and evaluation of lipophilic RNA therapeutics.
Protocol 1: Solid-Phase Synthesis of Cholesterol-Conjugated siRNA
Objective: To synthesize a cholesterol-conjugated siRNA using solid-phase phosphoramidite chemistry.
Materials:
-
DNA/RNA synthesizer
-
Controlled pore glass (CPG) solid support
-
2'-O-TBDMS-protected RNA phosphoramidites
-
Cholesterol phosphoramidite
-
Standard reagents for oligonucleotide synthesis (activator, capping reagents, oxidizing agent, deblocking solution)
-
Ammonia (B1221849)/methylamine (B109427) solution for deprotection
-
Triethylamine trihydrofluoride (TEA·3HF)
-
HPLC system with a reverse-phase column
Methodology:
-
Automated Solid-Phase Synthesis: The siRNA sense strand is synthesized on the DNA/RNA synthesizer using standard phosphoramidite chemistry on a CPG solid support.
-
Cholesterol Conjugation: At the desired position (typically the 3' or 5' terminus), the cholesterol phosphoramidite is coupled to the growing oligonucleotide chain using the same coupling chemistry as the standard phosphoramidites.
-
Cleavage and Deprotection: The synthesized cholesterol-conjugated oligonucleotide is cleaved from the solid support and the protecting groups are removed by incubation in a solution of ammonia and methylamine at 65°C for 15 minutes.
-
2'-O-TBDMS Deprotection: The 2'-O-tert-butyldimethylsilyl (TBDMS) protecting groups are removed by treatment with TEA·3HF at 65°C for 2.5 hours.
-
Purification: The crude cholesterol-conjugated siRNA is purified by reverse-phase high-performance liquid chromatography (HPLC).
-
Annealing: The purified sense strand is annealed with the complementary antisense strand to form the final siRNA duplex.
Protocol 2: Click Chemistry Conjugation of a Fatty Acid to an ASO
Objective: To conjugate a fatty acid to an alkyne-modified ASO using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry.
Materials:
-
Alkyne-modified ASO
-
Azide-functionalized fatty acid
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
DMSO
-
Water
-
HPLC system
Methodology:
-
Prepare Stock Solutions:
-
Alkyne-ASO in water.
-
Azide-fatty acid in DMSO.
-
CuSO₄ in water.
-
Sodium ascorbate in water (freshly prepared).
-
THPTA in water.
-
-
Reaction Setup: In a microcentrifuge tube, combine the alkyne-ASO, azide-fatty acid, and THPTA solution.
-
Catalyst Preparation: In a separate tube, pre-mix the CuSO₄ and THPTA solutions to form the copper-ligand complex.
-
Initiate Reaction: Add the copper-ligand complex to the ASO/fatty acid mixture, followed by the addition of the sodium ascorbate solution to initiate the click reaction.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours.
-
Purification: The fatty acid-conjugated ASO is purified by HPLC.
Protocol 3: In Vitro Cytotoxicity (MTT Assay)
Objective: To assess the cytotoxicity of lipophilic RNA conjugates on a cell line.
Materials:
-
Target cell line (e.g., HeLa, HepG2)
-
96-well cell culture plates
-
Cell culture medium
-
Lipophilic RNA conjugates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of the lipophilic RNA conjugates for 24-72 hours.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Protocol 4: In Vivo Biodistribution Study in Mice
Objective: To determine the tissue distribution of a lipophilic RNA conjugate after systemic administration in mice.
Materials:
-
Fluorescently or radioactively labeled lipophilic RNA conjugate
-
Mice (e.g., C57BL/6)
-
Injection equipment (e.g., syringes, needles)
-
Tissue homogenization equipment
-
Fluorescence or radioactivity detection instrumentation
-
Quantitative PCR (qPCR) machine for quantifying RNA in tissues
Methodology:
-
Administration: Administer the labeled lipophilic RNA conjugate to mice via the desired route (e.g., intravenous, subcutaneous).
-
Tissue Collection: At various time points post-administration, euthanize the mice and collect tissues of interest (e.g., liver, spleen, kidney, heart, lung, muscle).
-
Tissue Processing: Homogenize the tissues and extract the total RNA or measure the fluorescence/radioactivity directly.
-
Quantification:
-
Labeled Conjugates: Quantify the amount of the conjugate in each tissue by measuring the fluorescence or radioactivity and normalize to the tissue weight.
-
Unlabeled Conjugates: Quantify the amount of the RNA conjugate in each tissue using a specific qPCR assay.
-
-
Data Analysis: Express the biodistribution as the percentage of the injected dose per gram of tissue.
Conclusion and Future Directions
The conjugation of lipophilic moieties to therapeutic RNA represents a clinically validated and highly effective strategy to overcome the challenges of RNA delivery. Cholesterol, fatty acids, and tocopherol have all demonstrated the ability to enhance the pharmacokinetic properties and therapeutic efficacy of siRNAs and ASOs. While the direct conjugation of lipophilic molecules to large mRNA molecules is less common, with lipid nanoparticle formulations being the dominant delivery platform, the principles of leveraging endogenous lipid transport pathways remain a cornerstone of RNA therapeutic development.
Future research will likely focus on the development of novel lipophilic ligands with enhanced tissue-targeting capabilities, the optimization of linker chemistries to control the release of the RNA payload within the cell, and a deeper understanding of the downstream signaling consequences of engaging lipoprotein-mediated uptake pathways. As our understanding of the intricate interplay between lipid metabolism and RNA therapeutics continues to grow, so too will the potential to develop highly targeted and potent medicines for a wide range of diseases.
References
- 1. Cholesterol-Oligonucleotide Conjugation - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]
- 2. Receptor-mediated delivery of siRNAs by tethered nucleic acid base-paired interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jax.herzlab.org [jax.herzlab.org]
- 4. mdpi.com [mdpi.com]
- 5. Optimized Cholesterol-siRNA Chemistry Improves Productive Loading onto Extracellular Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Research Collection | ETH Library [research-collection.ethz.ch]
- 7. Frontiers | The Pivotal Role of Chemical Modifications in mRNA Therapeutics [frontiersin.org]
- 8. SR-B1: A Unique Multifunctional Receptor for Cholesterol Influx and Efflux - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bio.libretexts.org [bio.libretexts.org]
- 10. Synthetic modified messenger RNA for therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Phosphoramidite Chemistry for RNA Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical principles, experimental protocols, and critical parameters involved in the automated solid-phase synthesis of RNA oligonucleotides using phosphoramidite (B1245037) chemistry. This method remains the cornerstone for the production of synthetic RNA for a wide array of applications, from basic research to the development of RNA-based therapeutics such as siRNAs, antisense oligonucleotides, and mRNA vaccines.
Core Principles of Phosphoramidite-Based RNA Synthesis
Automated solid-phase synthesis of RNA is a cyclical process where ribonucleoside phosphoramidites are sequentially added to a growing RNA chain that is covalently attached to a solid support, typically controlled pore glass (CPG). The synthesis proceeds in the 3' to 5' direction. The key challenge in RNA synthesis, compared to DNA synthesis, is the presence of the 2'-hydroxyl group on the ribose sugar, which must be protected throughout the synthesis to prevent unwanted side reactions and chain cleavage. The entire process is a cycle of four main chemical reactions: deblocking, coupling, capping, and oxidation.
The Building Blocks: Ribonucleoside Phosphoramidites
The monomers used in RNA synthesis are ribonucleoside phosphoramidites. These are complex molecules where each functional group that could interfere with the synthesis is chemically protected. Key features include:
-
5'-Hydroxyl Group: Protected by an acid-labile dimethoxytrityl (DMT) group. Its removal at the start of each cycle allows for the addition of the next nucleotide. The release of the DMT cation provides a real-time measurement of coupling efficiency.
-
2'-Hydroxyl Group: This is the most critical protecting group in RNA synthesis. It must be stable to the conditions of the entire synthesis cycle and be removed at the end without degrading the RNA product. The two most common 2'-hydroxyl protecting groups are tert-butyldimethylsilyl (TBDMS) and triisopropylsilyloxymethyl (TOM). TOM-protected phosphoramidites generally offer higher coupling efficiencies due to reduced steric hindrance.[1][2]
-
Exocyclic Amines: The exocyclic amines on the nucleobases (Adenine, Guanine, and Cytosine) are protected with base-labile groups such as benzoyl (Bz), acetyl (Ac), or isobutyryl (iBu) to prevent side reactions during synthesis.
-
3'-Phosphoramidite Group: This is the reactive end of the monomer, which, upon activation, couples with the free 5'-hydroxyl of the growing RNA chain. It is typically a β-cyanoethyl phosphoramidite.
References
The Architect's Guide to Oligonucleotide Function: A Deep Dive into 2'-O-Modifications
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of oligonucleotide-based therapeutics and research, the precise chemical architecture of these molecules is paramount to their function and efficacy. Among the most pivotal of these chemical alterations are modifications at the 2'-hydroxyl (2'-OH) group of the ribose sugar. These 2'-O-modifications are not mere embellishments; they are fundamental design elements that dictate an oligonucleotide's stability, binding affinity, and mechanism of action. This in-depth technical guide serves as a comprehensive resource for understanding and harnessing the power of 2'-O-modifications in the design and application of next-generation oligonucleotides.
The Functional Imperative for 2'-O-Modifications
Unmodified oligonucleotides are of limited utility in biological systems due to their rapid degradation by cellular nucleases.[1] The 2'-hydroxyl group, in particular, renders RNA susceptible to cleavage. By chemically modifying this position, researchers can confer remarkable properties upon oligonucleotides, transforming them from transient molecules into robust tools for research and medicine. The primary benefits of 2'-O-modifications include:
-
Enhanced Nuclease Resistance: Modifications at the 2' position sterically hinder the approach of nucleases, significantly extending the in vivo half-life of the oligonucleotide.[1][2]
-
Increased Binding Affinity: Many 2'-O-modifications pre-organize the sugar pucker into an A-form geometry, which is favorable for binding to complementary RNA targets. This results in a higher melting temperature (Tm) of the duplex, indicating a more stable and specific interaction.[3]
-
Modulation of Mechanism of Action: The choice of 2'-O-modification can determine the therapeutic mechanism. For instance, some modifications are compatible with RNase H-mediated target degradation, while others promote steric blocking of translation or splicing.[4]
-
Reduced Immunostimulation: Certain modifications, such as 2'-O-methyl, can reduce the innate immune response that can be triggered by foreign RNA molecules.[5]
A Comparative Analysis of Key 2'-O-Modifications
The landscape of 2'-O-modifications is diverse, with each offering a unique profile of benefits. The most widely employed and studied modifications are 2'-O-Methyl (2'-O-Me), 2'-O-Methoxyethyl (2'-O-MOE), 2'-Fluoro (2'-F), and Locked Nucleic Acid (LNA).
2'-O-Methyl (2'-O-Me)
One of the simplest and most common modifications, 2'-O-Me involves the addition of a methyl group to the 2'-hydroxyl. This modification confers good nuclease resistance and increases binding affinity to RNA targets.[2][6] It is a cost-effective modification widely used in both antisense and siRNA applications.[7]
2'-O-Methoxyethyl (2'-O-MOE)
The 2'-O-MOE modification features a two-carbon ethyl linker with a terminal methoxy (B1213986) group. This bulkier side chain provides excellent nuclease resistance, often superior to that of 2'-O-Me.[3][8] It also significantly enhances binding affinity.[3] 2'-O-MOE is a hallmark of many second-generation antisense oligonucleotides.[3]
2'-Fluoro (2'-F)
Replacing the 2'-hydroxyl with a fluorine atom results in a 2'-F modification. This small, highly electronegative atom locks the sugar pucker in the C3'-endo conformation, leading to a substantial increase in binding affinity.[7] While it provides some nuclease resistance, it is often used in combination with other modifications like phosphorothioates for enhanced stability.[7]
Locked Nucleic Acid (LNA)
LNA is a conformationally "locked" nucleotide analogue where the 2'-oxygen is connected to the 4'-carbon by a methylene (B1212753) bridge.[9] This rigid structure confers unprecedented thermal stability to duplexes, with a significant increase in Tm per modification.[10][11] LNA-modified oligonucleotides exhibit exceptional nuclease resistance and target affinity, making them highly potent for a range of applications.[9]
Quantitative Data Summary
To facilitate a direct comparison of the functional impact of these modifications, the following tables summarize key quantitative data from various studies.
| Modification | ΔTm per Modification (°C) | Nuclease Resistance (Qualitative) | Reference |
| 2'-O-Methyl (2'-O-Me) | ~+1.0 to +1.5 | Good | [2][6] |
| 2'-O-Methoxyethyl (2'-O-MOE) | ~+0.9 to +1.6 | Excellent | [3] |
| 2'-Fluoro (2'-F) | ~+1.8 | Moderate | [7] |
| Locked Nucleic Acid (LNA) | ~+2 to +8 | Exceptional | [10][11] |
Table 1: Comparison of the effect of 2'-O-modifications on duplex melting temperature (ΔTm) and nuclease resistance.
| Modification | Half-life in 10% Fetal Bovine Serum (FBS) | Reference |
| Unmodified Oligonucleotide | < 24 hours | [2] |
| Phosphorothioate-modified 2'-O-Me | > 72 hours | [2] |
Table 2: Nuclease resistance of a 2'-O-Methyl modified oligonucleotide in serum.
Mechanisms of Action: Signaling Pathways
The therapeutic effect of 2'-O-modified oligonucleotides is realized through their interaction with cellular machinery. The two primary mechanisms are the RNase H pathway for antisense oligonucleotides (ASOs) and the RNA interference (RNAi) pathway for small interfering RNAs (siRNAs).
Antisense Oligonucleotide (ASO) Mechanisms
ASOs are single-stranded oligonucleotides that bind to a target mRNA through Watson-Crick base pairing. Their mechanism of action can be broadly categorized into two types:
-
RNase H-Mediated Degradation: This mechanism requires a "gapmer" design, where a central block of DNA or phosphorothioate (B77711) DNA is flanked by wings of 2'-O-modified nucleotides. The DNA/RNA hybrid formed in the central gap is a substrate for RNase H, an endogenous enzyme that cleaves the RNA strand, leading to gene silencing.[12][13][14]
-
Steric Blockade: In this RNase H-independent mechanism, the ASO binding to the mRNA physically obstructs the translational machinery or modulates pre-mRNA splicing by blocking the access of splicing factors.[4] Oligonucleotides fully modified with 2'-O-Me or 2'-O-MOE typically act via this mechanism.
RNA Interference (RNAi) Pathway
siRNAs are double-stranded RNA molecules that induce gene silencing through the RNAi pathway. 2'-O-modifications are incorporated to enhance stability and reduce off-target effects. The key steps are:
-
Initiation: The siRNA duplex is loaded into the RNA-Induced Silencing Complex (RISC).[15]
-
Strand Selection: The passenger (sense) strand is cleaved and discarded, while the guide (antisense) strand remains associated with the RISC.[16]
-
Cleavage: The Argonaute-2 (Ago2) protein within the RISC cleaves the target mRNA, leading to its degradation and subsequent gene silencing.[15]
Experimental Protocols
The successful application of 2'-O-modified oligonucleotides relies on robust experimental procedures for their synthesis and characterization.
Solid-Phase Synthesis of 2'-O-Modified Oligonucleotides
Principle: Automated solid-phase synthesis using phosphoramidite (B1245037) chemistry is the standard method for producing 2'-O-modified oligonucleotides. The synthesis occurs in a 3' to 5' direction on a solid support, typically controlled pore glass (CPG). Each cycle of nucleotide addition involves four main steps: detritylation, coupling, capping, and oxidation.[18][19][20]
Methodology:
-
Support Preparation: Start with a CPG solid support functionalized with the desired 3'-terminal nucleoside.
-
Detritylation: Remove the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside using a mild acid (e.g., trichloroacetic acid in dichloromethane) to expose the 5'-hydroxyl group for the next coupling step.
-
Coupling: Activate the desired 2'-O-modified phosphoramidite monomer using an activator (e.g., 5-ethylthiotetrazole) and couple it to the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
Capping: Acetylate any unreacted 5'-hydroxyl groups using a capping reagent (e.g., acetic anhydride (B1165640) and 1-methylimidazole) to prevent the formation of deletion mutants in subsequent cycles.
-
Oxidation: Oxidize the newly formed phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester using an oxidizing agent (e.g., iodine in a water/pyridine/tetrahydrofuran solution).
-
Cycle Repetition: Repeat steps 2-5 for each subsequent nucleotide to be added to the sequence.
-
Cleavage and Deprotection: After the final cycle, cleave the oligonucleotide from the CPG support and remove the protecting groups from the phosphate backbone and nucleobases using a concentrated ammonia (B1221849) solution, often with heating. For RNA containing 2'-O-modifications, an additional deprotection step using a fluoride (B91410) source (e.g., triethylamine (B128534) trihydrofluoride) is required to remove the 2'-silyl protecting groups.[18][19]
-
Purification: Purify the full-length oligonucleotide from shorter, failed sequences using methods such as polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).
Nuclease Resistance Assay
Principle: To evaluate the stability of modified oligonucleotides, they are incubated in a solution containing nucleases, such as serum or specific exonucleases. The integrity of the oligonucleotide over time is then assessed, typically by gel electrophoresis.[1][21]
Methodology:
-
Oligonucleotide Preparation: Resuspend the purified 2'-O-modified and an unmodified control oligonucleotide to a known concentration in a nuclease-free buffer.
-
Nuclease Incubation: Incubate a fixed amount of each oligonucleotide in a solution containing a nuclease source (e.g., 10% fetal bovine serum or a specific exonuclease like S1 nuclease) at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), take aliquots of the reaction and immediately stop the nuclease activity by adding a quenching buffer (e.g., containing EDTA and a loading dye) and placing the samples on ice.
-
Gel Electrophoresis: Separate the samples on a denaturing polyacrylamide gel.
-
Visualization: Visualize the oligonucleotides in the gel using a suitable method (e.g., SYBR Gold staining or, if the oligos are radiolabeled, autoradiography).
-
Analysis: Compare the amount of full-length oligonucleotide remaining at each time point for the modified versus the unmodified control. A slower degradation rate for the modified oligonucleotide indicates increased nuclease resistance.
Thermal Melting (Tm) Analysis
Principle: The melting temperature (Tm) is the temperature at which 50% of the double-stranded oligonucleotide has dissociated into single strands. It is a measure of the thermal stability of the duplex. Tm is determined by monitoring the change in absorbance at 260 nm as the temperature is increased.[22][23][24]
Methodology:
-
Duplex Formation: Anneal the 2'-O-modified oligonucleotide with its complementary RNA or DNA strand by heating the mixture to 95°C for a few minutes and then allowing it to cool slowly to room temperature.
-
Spectrophotometer Setup: Place the duplex sample in a quartz cuvette in a UV-Vis spectrophotometer equipped with a temperature controller.
-
Melting Curve Generation: Slowly increase the temperature of the sample at a constant rate (e.g., 1°C/minute) from a starting temperature below the expected Tm to a temperature well above it.
-
Absorbance Monitoring: Continuously monitor the absorbance of the sample at 260 nm. As the duplex melts, the absorbance will increase due to the hyperchromic effect.
-
Tm Determination: The Tm is the temperature at the midpoint of the transition in the absorbance versus temperature curve. This is typically calculated by finding the maximum of the first derivative of the melting curve.
-
Data Analysis: Compare the Tm of the duplex containing the 2'-O-modified oligonucleotide to that of an unmodified control duplex to determine the change in thermal stability (ΔTm).
Conclusion
2'-O-modifications are a cornerstone of modern oligonucleotide design, providing the essential properties of nuclease resistance and high binding affinity required for in vivo applications. A thorough understanding of the distinct characteristics of different modifications, such as 2'-O-Me, 2'-O-MOE, 2'-F, and LNA, is crucial for the rational design of effective and safe oligonucleotide-based therapeutics and research tools. By leveraging the principles and methodologies outlined in this guide, researchers and drug developers can continue to push the boundaries of what is possible with this powerful class of molecules.
References
- 1. Nuclease Resistance Design and Protocols [genelink.com]
- 2. 2′-O-methyl-modified phosphorothioate antisense oligonucleotides have reduced non-specific effects in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. blog.biosearchtech.com [blog.biosearchtech.com]
- 4. researchgate.net [researchgate.net]
- 5. Assessing 2′-O-Methylation of mRNA Using Quantitative PCR | Springer Nature Experiments [experiments.springernature.com]
- 6. benchchem.com [benchchem.com]
- 7. synoligo.com [synoligo.com]
- 8. researchgate.net [researchgate.net]
- 9. Locked Nucleic Acids Can Enhance the Analytical Performance of Quantitative Methylation-Specific Polymerase Chain Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] Locked Nucleic Acid (LNA) Increased thermal stability and hybridization specificity Improved signal-to-noise ratio in qPCR assays Enhanced single nucleotide discrimination | Semantic Scholar [semanticscholar.org]
- 12. crchudequebec.ulaval.ca [crchudequebec.ulaval.ca]
- 13. researchgate.net [researchgate.net]
- 14. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]
- 15. RNA Interference (RNAi) [ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism [jove.com]
- 19. alfachemic.com [alfachemic.com]
- 20. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]
- 21. research.fredhutch.org [research.fredhutch.org]
- 22. chem.sites.mtu.edu [chem.sites.mtu.edu]
- 23. Analysis of thermal melting curves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. オリゴヌクレオチドの融解温度 [sigmaaldrich.com]
An In-depth Technical Guide to the DMTr Protecting Group in Solid-Phase RNA Synthesis
For Researchers, Scientists, and Drug Development Professionals
The 4,4'-dimethoxytrityl (DMTr or DMT) group is a cornerstone of automated solid-phase RNA and DNA synthesis, a technology vital for the production of oligonucleotides for research, diagnostics, and therapeutic applications. Its unique acid lability and optical properties make it an indispensable tool for protecting the 5'-hydroxyl group of the growing oligonucleotide chain, ensuring the stepwise, controlled addition of nucleotide monomers. This guide provides a detailed examination of the DMTr group's role, the quantitative aspects of its use, detailed experimental protocols, and visual representations of the synthesis process.
The Central Role of the DMTr Group
In the phosphoramidite (B1245037) method of oligonucleotide synthesis, the DMTr group serves three primary functions:
-
Transient 5'-Hydroxyl Protection: It prevents the 5'-hydroxyl of the terminal nucleoside on the solid support (and subsequently the growing chain) from undergoing unwanted reactions, such as self-polymerization. Its removal is the first step in each synthesis cycle, allowing the chain to be elongated by one nucleotide at a time.[1]
-
Monitoring Synthesis Efficiency: The DMTr cation, released upon acid treatment, possesses a strong orange color and absorbs light at approximately 495-498 nm.[2][3] The intensity of this color can be measured spectrophotometrically in real-time to determine the coupling efficiency of each step, providing critical quality control during the synthesis run.[3][4]
-
Facilitating Purification: In "DMT-ON" synthesis, the final DMTr group is intentionally left on the full-length oligonucleotide.[4] This lipophilic handle dramatically increases the product's affinity for reverse-phase chromatography media, allowing for highly effective purification by separating the desired full-length sequence from shorter, uncapped failure sequences ("DMT-OFF" species).[5][6]
The Solid-Phase RNA Synthesis Cycle
Automated solid-phase synthesis is a cyclical process, with each cycle consisting of four main chemical reactions to add a single nucleotide.[7] The entire process is repeated until the desired RNA sequence is assembled.
-
Detritylation (Deblocking): The cycle begins with the removal of the 5'-DMTr group from the nucleoside bound to the solid support. This is achieved by treating the support with a mild acid, typically 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an anhydrous solvent like dichloromethane (B109758) (DCM). [2, 3] This step yields a free 5'-hydroxyl group, which is necessary for the subsequent coupling reaction.
-
Coupling: The next RNA building block, a nucleoside phosphoramidite (itself protected with a DMTr group at the 5' position), is activated by a weak acid catalyst like 5-ethylthio-1H-tetrazole (ETT) or 5-benzylthio-1H-tetrazole (BTT). [18] This activated monomer is then delivered to the support, where it reacts with the free 5'-hydroxyl group of the growing chain, forming a phosphite (B83602) triester linkage. [2]
-
Capping: The coupling reaction is highly efficient but not perfect, typically achieving 98-99% completion. [2] To prevent the small percentage of unreacted 5'-hydroxyl groups from participating in subsequent cycles (which would create sequences with internal deletions), they are permanently blocked or "capped." This is done through acetylation using a mixture of acetic anhydride (B1165640) and N-methylimidazole. [16, 18]
-
Oxidation: The newly formed phosphite triester linkage is unstable and susceptible to cleavage under acidic conditions. To create a stable phosphate (B84403) backbone, it is oxidized to a pentavalent phosphotriester using a solution of iodine in a mixture of THF, pyridine, and water. [11, 16] After this step, the cycle is complete, and the synthesizer can begin the next cycle by detritylating the newly added nucleotide.
Quantitative Data Presentation
The efficiency of each step in the synthesis cycle is critical, as the overall yield of the full-length product is the product of the efficiency of each individual cycle.
Table 1: Coupling Efficiency and Theoretical Yield
High stepwise coupling efficiency is paramount for producing a high yield of the desired full-length oligonucleotide. Even a small drop in efficiency per cycle results in a significant decrease in the final product.
| Coupling Efficiency per Cycle | Theoretical Yield of a 20-mer RNA | Theoretical Yield of a 40-mer RNA | Theoretical Yield of a 100-mer RNA |
| 99.5% | (0.995)^19 ≈ 90.9% | (0.995)^39 ≈ 82.2% | (0.995)^99 ≈ 60.8% |
| 99.0% [15] | (0.990)^19 ≈ 82.6% | (0.990)^39 ≈ 67.6% | (0.990)^99 ≈ 36.9% |
| 98.5% [14] | (0.985)^19 ≈ 74.5% | (0.985)^39 ≈ 54.2% | (0.985)^99 ≈ 22.1% |
| 98.0% [2] | (0.980)^19 ≈ 67.0% | (0.980)^39 ≈ 44.6% | (0.980)^99 ≈ 13.3% |
Note: The number of couplings is one less than the length of the oligonucleotide (n-1).
Table 2: Detritylation Conditions and Depurination Risk
The detritylation step is a delicate balance. The acid must be strong enough to quantitatively remove the DMTr group but mild enough to minimize the risk of depurination—the cleavage of the glycosidic bond between a purine (B94841) base (A or G) and the sugar backbone. [4, 7]
| Acid Condition | Relative Depurination Rate | Typical Contact Time | Resulting Full-Length Yield (T10-mer) | Reference |
| 3% DCA in DCM | Low | 110 seconds | 89% | [1, 3, 23] |
| 3% DCA in DCM | Low | 40 seconds | 87% | [23] |
| 3% DCA in DCM | Low | 20 seconds | 73% | [23] |
| 15% DCA in DCM | Medium (3x faster than 3% DCA) | Shorter times required | Not specified | [3] |
| 3% TCA in DCM | High (4x faster than 3% DCA) | 20-60 seconds | Not specified | [3, 23] |
Key Chemical Structures and Mechanisms
DMTr-Protected Ribonucleoside Phosphoramidite
The building blocks for RNA synthesis are ribonucleoside phosphoramidites. Each molecule contains the RNA base (A, C, G, or U), the ribose sugar, and the reactive phosphoramidite group, with critical functional groups protected.
struct [label=<
DMTr Group (5'-OH Protection)
Base (A, C, G, or U) with its own protecting group
O
O
P
2'-OH Protection (e.g., TBDMS)
Phosphoramidite Group (Reactive Moiety)
>]; } ` Caption: Key components of a ribonucleoside phosphoramidite monomer.-
5'-O-DMTr Group: Protects the 5'-hydroxyl.
-
2'-OH Protecting Group: A bulky group like tert-butyldimethylsilyl (TBDMS) is essential to prevent side reactions and branching at the 2'-hydroxyl of the ribose sugar, which is absent in DNA.
-
Base Protecting Group: The exocyclic amines on the bases (A, G, C) are protected (e.g., with benzoyl or acetyl groups) to prevent side reactions.[8]
-
3'-Phosphoramidite: The reactive moiety, typically a β-cyanoethyl (CE) protected phosphoramidite, which couples to the 5'-hydroxyl of the preceding nucleotide.
Mechanism of Acid-Catalyzed Detritylation
The removal of the DMTr group is an acid-catalyzed SN1-type reaction.
-
Protonation: The acid (e.g., TCA) protonates one of the methoxy (B1213986) groups' ether oxygen on the trityl group.
-
Cleavage: This protonation weakens the C-O bond linking the DMTr group to the 5' position of the ribose sugar. The bond cleaves heterolytically.
-
Product Formation: This cleavage results in two products: the liberated 5'-hydroxyl group on the growing oligonucleotide, ready for the next coupling step, and the highly stable, resonance-delocalized dimethoxytrityl carbocation, which produces the characteristic orange color. [3]
Detailed Experimental Protocols
The following protocols are representative of standard automated solid-phase RNA synthesis on a 1 µmol scale. Reagent volumes and times may be adjusted based on the specific synthesizer and scale.
Detritylation
-
Reagent: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).
-
Procedure:
-
Deliver the 3% TCA/DCM solution to the synthesis column containing the CPG solid support.
-
Allow the reaction to proceed for 60-90 seconds.
-
Collect the effluent containing the DMTr cation for spectrophotometric analysis (optional, for monitoring).
-
Thoroughly wash the column with anhydrous acetonitrile (B52724) to remove all traces of acid before the next step.
-
Coupling
-
Reagents:
-
RNA Phosphoramidite (A, C, G, or U): 0.1 M solution in anhydrous acetonitrile. [15, 21]
-
Activator: 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile. [2]
-
-
Procedure:
-
Simultaneously deliver the phosphoramidite solution and the activator solution to the synthesis column. They mix immediately prior to or upon entering the column.
-
Allow the coupling reaction to proceed for 180-300 seconds. RNA coupling requires a longer time than DNA due to the steric hindrance of the 2'-hydroxyl protecting group.
-
Wash the column with anhydrous acetonitrile to remove excess reagents.
-
Capping
-
Reagents:
-
Cap A: Acetic anhydride, typically in a solution with THF and/or pyridine/lutidine. [11, 18] A common formulation uses 5% phenoxyacetic anhydride in THF. [21]
-
Cap B: N-Methylimidazole (NMI), typically as a 10-16% solution in THF or acetonitrile. [10, 21]
-
-
Procedure:
-
Deliver Cap A and Cap B solutions simultaneously to the synthesis column.
-
Allow the capping reaction to proceed for 60-120 seconds.
-
Wash the column with anhydrous acetonitrile.
-
Oxidation
-
Reagent: 0.02 M Iodine in a solution of THF/Pyridine/Water (e.g., 78:20:2 v/v/v). [2, 21]
-
Procedure:
-
Deliver the iodine solution to the synthesis column.
-
Allow the oxidation reaction to proceed for 60 seconds.
-
Wash the column thoroughly with anhydrous acetonitrile to remove the oxidation solution and residual water. The cycle is now complete and ready for the next detritylation step.
-
Conclusion
The 4,4'-dimethoxytrityl group is an elegant and highly effective protecting group that has been fundamental to the success of automated solid-phase oligonucleotide synthesis. Its reliable acid-labile nature allows for the precise, sequential construction of RNA molecules, while its distinct chromophore provides an invaluable tool for real-time quality control. A thorough understanding of its chemistry, the kinetics of its removal, and its role within the synthesis cycle is essential for any researcher or professional involved in the development and production of synthetic RNA for advanced biological and therapeutic applications.
References
- 1. idtdna.com [idtdna.com]
- 2. biotage.com [biotage.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 5. phenomenex.com [phenomenex.com]
- 6. Mild Detritylation of Nucleic Acid Hydroxyl Groups by Warming-up - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lifesciences.danaher.com [lifesciences.danaher.com]
- 8. Manual Oligonucleotide Synthesis Using the Phosphoramidite Method | Springer Nature Experiments [experiments.springernature.com]
The Core Mechanism of Cyanoethyl Phosphoramidites in Automated Oligonucleotide Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of phosphoramidite (B1245037) chemistry has been a cornerstone in the advancement of molecular biology, enabling the routine and automated synthesis of custom oligonucleotides. This guide provides a detailed examination of the mechanism of action of 2-cyanoethyl phosphoramidites, the most commonly used building blocks in solid-phase oligonucleotide synthesis. We will delve into the intricate chemistry of each step of the synthesis cycle, present quantitative data for key metrics, and provide detailed experimental protocols.
The Phosphoramidite Monomer: Structure and Protecting Groups
A nucleoside phosphoramidite is a modified nucleoside, meticulously designed for controlled, stepwise addition to a growing oligonucleotide chain. The key structural features include:
-
A 5'-hydroxyl protecting group , typically the acid-labile 4,4'-dimethoxytrityl (DMT) group. This group prevents self-polymerization and is removed at the beginning of each synthesis cycle to allow for the addition of the next monomer.[1][2][3]
-
A reactive phosphoramidite moiety at the 3'-position . This consists of a trivalent phosphorus atom bonded to a diisopropylamino group and a 2-cyanoethyl group. The diisopropylamino group is a good leaving group upon activation, and the 2-cyanoethyl group protects the phosphate (B84403) backbone during synthesis.[3][][5]
-
Protecting groups on the exocyclic amines of the nucleobases (adenine, guanine, and cytosine) to prevent side reactions during synthesis. These are typically benzoyl (Bz) for adenine (B156593) and cytosine, and isobutyryl (iBu) for guanine.[1][6]
The Solid-Phase Synthesis Cycle: A Four-Step Process
Oligonucleotide synthesis occurs on a solid support, typically controlled pore glass (CPG), to which the first nucleoside is attached. The synthesis proceeds in the 3' to 5' direction through a repeated four-step cycle for each nucleotide addition.[2][7][8]
Step 1: Detritylation (Deblocking)
The synthesis cycle begins with the removal of the 5'-DMT protecting group from the support-bound nucleoside. This is achieved by treatment with a mild acid, such as 2% trichloroacetic acid (TCA) or 3% dichloroacetic acid (DCA) in an inert solvent like dichloromethane (B109758).[9] The removal of the DMT group yields a free 5'-hydroxyl group, which is the site of the subsequent coupling reaction. The released DMT cation is bright orange, and its absorbance at 495 nm is used to monitor the efficiency of each coupling step.[1][2]
Step 2: Coupling
In the coupling step, the next nucleoside phosphoramidite is added to the growing oligonucleotide chain. The phosphoramidite is first activated by an acidic azole catalyst, such as 1H-tetrazole or 5-ethylthio-1H-tetrazole (ETT).[9][10][11] The activator protonates the nitrogen of the diisopropylamino group, converting it into a good leaving group.[1][2][] The free 5'-hydroxyl group of the support-bound nucleoside then attacks the activated phosphorus atom, forming a phosphite (B83602) triester linkage and releasing diisopropylamine.[1][2][] This reaction is rapid and highly efficient, with coupling efficiencies typically exceeding 99%.[3][]
Step 3: Capping
To prevent the formation of oligonucleotides with internal deletions (n-1 shortmers), any unreacted 5'-hydroxyl groups are permanently blocked in a capping step.[9] This is achieved by acetylation using a mixture of acetic anhydride (B1165640) and a catalyst, typically N-methylimidazole (NMI).[1][2] The capping step ensures that only the full-length oligonucleotides are extended in subsequent cycles.[9]
Step 4: Oxidation
The newly formed phosphite triester linkage is unstable and susceptible to cleavage. Therefore, it is oxidized to a more stable pentavalent phosphate triester.[1][2][7] The oxidation is typically carried out using a solution of iodine in the presence of water and a weak base like pyridine (B92270) or lutidine.[1][2] This step completes the addition of one nucleotide to the growing chain.
The entire four-step cycle is then repeated until the desired oligonucleotide sequence is assembled.
The Role and Removal of the 2-Cyanoethyl Protecting Group
The 2-cyanoethyl group plays a crucial role in protecting the phosphate backbone during the synthesis. It is stable to the acidic conditions of the detritylation step and the reagents used in the coupling and capping steps.[1][2]
After the synthesis is complete, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed in a final deprotection step. The 2-cyanoethyl groups are removed from the phosphate backbone by β-elimination under basic conditions, typically using concentrated ammonium (B1175870) hydroxide (B78521).[1] This reaction is facilitated by the electron-withdrawing nature of the cyano group, which makes the adjacent hydrogen atoms acidic. The products of this reaction are the desired oligonucleotide with a native phosphodiester backbone and acrylonitrile.
Quantitative Data and Experimental Protocols
Quantitative Data Summary
| Parameter | Typical Value | Factors Influencing |
| Coupling Efficiency | >99% | Purity of reagents, choice of activator, reaction time, solvent dryness.[1][3][][13] |
| Detritylation Time | 10 - 110 seconds | Acid strength (TCA vs. DCA), oligo length. |
| Coupling Time | 20 seconds (deoxynucleotides) 5-15 minutes (ribonucleotides) | Steric hindrance of the phosphoramidite.[9] |
| Phosphoramidite Concentration | 0.02 - 0.2 M | Scale of synthesis.[9] |
| Activator Concentration | 0.2 - 0.7 M | Type of activator.[9] |
Detailed Experimental Protocols
The following protocols are generalized for automated solid-phase oligonucleotide synthesis. Specific timings and volumes may vary depending on the synthesizer and the scale of the synthesis.
Materials and Reagents:
-
Solid Support: Controlled Pore Glass (CPG) pre-loaded with the first nucleoside.
-
Phosphoramidites: 2-cyanoethyl phosphoramidites of dA(Bz), dC(Bz), dG(iBu), and T, dissolved in anhydrous acetonitrile (B52724) to a concentration of 0.1 M.
-
Activator: 0.45 M 1H-Tetrazole in anhydrous acetonitrile.
-
Deblocking Solution: 3% Trichloroacetic acid (TCA) in dichloromethane (DCM).
-
Capping Solution A: Acetic anhydride/Pyridine/THF (1:1:8 v/v/v).
-
Capping Solution B: 16% N-Methylimidazole in THF.
-
Oxidizing Solution: 0.02 M Iodine in THF/Pyridine/Water.
-
Washing Solvent: Anhydrous acetonitrile.
-
Cleavage and Deprotection Solution: Concentrated ammonium hydroxide.
Synthesis Cycle Workflow:
Step-by-Step Protocol:
-
Detritylation: The synthesis column is washed with the deblocking solution for approximately 60 seconds to remove the 5'-DMT group. The column is then washed with anhydrous acetonitrile to remove the acid.
-
Coupling: The phosphoramidite solution and the activator solution are mixed and delivered to the synthesis column. The coupling reaction proceeds for about 30-60 seconds.
-
Capping: The column is flushed with a mixture of Capping Solutions A and B for approximately 30 seconds to block any unreacted 5'-hydroxyl groups. The column is then washed with anhydrous acetonitrile.
-
Oxidation: The oxidizing solution is delivered to the column and allowed to react for about 30 seconds to stabilize the phosphate linkage. The column is then washed with anhydrous acetonitrile.
-
Repeat: Steps 1-4 are repeated for each subsequent nucleotide in the desired sequence.
-
Final Deprotection and Cleavage: After the final synthesis cycle, the oligonucleotide is cleaved from the solid support and all protecting groups are removed by incubation with concentrated ammonium hydroxide at 55°C for 5-8 hours or at room temperature for a longer duration.
-
Purification: The crude oligonucleotide is purified using methods such as reverse-phase HPLC, ion-exchange HPLC, or polyacrylamide gel electrophoresis (PAGE).
Conclusion
The mechanism of action of 2-cyanoethyl phosphoramidites in solid-phase oligonucleotide synthesis is a highly refined and efficient process that has revolutionized molecular biology and drug development. A thorough understanding of the underlying chemical principles of each step in the synthesis cycle is paramount for researchers and scientists to troubleshoot syntheses, optimize protocols, and design novel modified oligonucleotides for a wide range of applications. The robustness and high fidelity of this chemistry continue to make it the gold standard for the production of synthetic nucleic acids.
References
- 1. atdbio.com [atdbio.com]
- 2. biotage.com [biotage.com]
- 3. twistbioscience.com [twistbioscience.com]
- 5. Nucleoside phosphoramidite - Wikipedia [en.wikipedia.org]
- 6. e-oligos DNA Synthesis [e-oligos.com]
- 7. blog.invitek.com [blog.invitek.com]
- 8. blog.biosearchtech.com [blog.biosearchtech.com]
- 9. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 10. Mechanistic studies on the phosphoramidite coupling reaction in oligonucleotide synthesis. I. Evidence for nucleophilic catalysis by tetrazole and rate variations with the phosphorus substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DNA Oligonucleotide Synthesis [sigmaaldrich.com]
- 13. sg.idtdna.com [sg.idtdna.com]
The Tipping Point of siRNA Delivery: A Technical Guide to DMTr-2'-O-C22-rA-3'-CE-Phosphoramidite for Extra-Hepatic Gene Silencing
For Researchers, Scientists, and Drug Development Professionals
The advent of RNA interference (RNAi) has heralded a new era in precision medicine. However, the therapeutic potential of small interfering RNA (siRNA) has been historically constrained by the challenge of delivering these large, negatively charged molecules to target tissues beyond the liver. The development of lipophilic siRNA conjugates represents a significant leap forward in overcoming this hurdle. This technical guide delves into the core of this advancement, focusing on DMTr-2'-O-C22-rA-3'-CE-Phosphoramidite , a key building block for constructing highly effective siRNA for extra-hepatic gene silencing.
This document provides an in-depth overview of the synthesis, application, and evaluation of siRNA constructs incorporating this long-chain alkyl modification. It is designed to equip researchers and drug developers with the foundational knowledge and practical methodologies to leverage this technology for their therapeutic programs.
The Chemistry of Enhanced Delivery: this compound
At the heart of this technology is a chemically modified adenosine (B11128) phosphoramidite (B1245037). The key features of this molecule are:
-
DMTr (Dimethoxytrityl) group: A protecting group on the 5'-hydroxyl of the ribose, essential for the stepwise solid-phase synthesis of oligonucleotides.
-
2'-O-C22: A docosyl (C22) long-chain alkyl group attached to the 2'-hydroxyl of the ribose sugar. This lipophilic tail is the critical modification for enhancing biodistribution to extra-hepatic tissues.
-
rA (ribo-Adenosine): The ribonucleoside base.
-
3'-CE-Phosphoramidite: The reactive phosphoramidite group at the 3'-position, enabling its incorporation into a growing oligonucleotide chain.
The introduction of the C22 alkyl chain dramatically increases the lipophilicity of the resulting siRNA molecule. This enhanced lipophilicity facilitates association with endogenous lipoprotein particles, such as high-density lipoprotein (HDL) and low-density lipoprotein (LDL), effectively hijacking the body's natural lipid transport system to deliver the siRNA to a range of tissues.
Synthesis of C22-Modified siRNA Constructs
The synthesis of siRNA incorporating the C22 modification follows the well-established principles of solid-phase phosphoramidite chemistry.
Representative Synthesis of this compound
While the precise, industrial-scale synthesis protocol for this specific phosphoramidite is often proprietary, a representative synthetic pathway can be conceptualized based on established organic chemistry principles for 2'-O-alkylation of ribonucleosides.
Exploring the Hydrophobicity of Modified Oligonucleotides: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The therapeutic potential of oligonucleotides is intrinsically linked to their physicochemical properties, with hydrophobicity playing a pivotal role in their pharmacokinetic and pharmacodynamic profiles. Chemical modifications to the canonical oligonucleotide structure are essential for enhancing nuclease resistance, target affinity, and cellular uptake. This guide provides a comprehensive exploration of the hydrophobicity of modified oligonucleotides, detailing the impact of common chemical alterations and the analytical techniques used for their characterization. Detailed experimental protocols for hydrophobicity assessment and visualizations of key processes are included to support researchers in the rational design of oligonucleotide-based therapeutics.
Introduction: The Critical Role of Hydrophobicity in Oligonucleotide Therapeutics
Unmodified oligonucleotides, composed of phosphodiester linkages and ribose or deoxyribose sugars, are highly hydrophilic molecules. This characteristic, while ensuring solubility in aqueous environments, presents significant challenges for their therapeutic application, including poor membrane permeability and rapid renal clearance. Chemical modifications are therefore indispensable for transforming oligonucleotides into viable drug candidates.[1][2][3]
An increase in hydrophobicity through chemical modification can profoundly influence an oligonucleotide's biological behavior. Enhanced hydrophobicity often correlates with increased binding to plasma proteins, which can, in turn, reduce renal clearance and prolong circulation half-life, thereby improving tissue bioavailability.[4][5] Furthermore, a more lipophilic character can facilitate interaction with cell membranes, a critical step for cellular internalization.[6][7][8] However, the relationship between hydrophobicity and cellular uptake is not always linear and is highly dependent on the nature of the modification and the cellular uptake mechanisms involved.[6] This guide will delve into the nuances of these relationships, providing a framework for understanding and manipulating oligonucleotide hydrophobicity.
Impact of Chemical Modifications on Oligonucleotide Hydrophobicity
A diverse array of chemical modifications has been developed to enhance the therapeutic properties of oligonucleotides. These modifications can be broadly categorized into alterations of the phosphate (B84403) backbone, the sugar moiety, and the nucleobase, or through the conjugation of lipophilic ligands.
Backbone Modifications
The most common backbone modification is the substitution of a non-bridging oxygen atom with sulfur, creating a phosphorothioate (PS) linkage. This modification significantly increases the hydrophobicity of the oligonucleotide.[6][9][10][11] The introduction of sulfur not only enhances nuclease resistance but also increases affinity for plasma proteins, which can beneficially impact the oligonucleotide's pharmacokinetic profile.[4][12]
Sugar Modifications
Modifications at the 2' position of the ribose sugar are widely employed to increase nuclease stability and binding affinity. Common 2'-modifications that also increase hydrophobicity include:
-
2'-O-Methyl (2'-OMe): The addition of a methyl group at the 2'-hydroxyl position increases hydrophobicity.[13][14][15]
-
2'-O-Methoxyethyl (2'-MOE): This modification, featuring a larger alkoxyethyl group, also enhances hydrophobicity and is a hallmark of several successful antisense oligonucleotides.[16][17][18][19]
Novel Backbone Architectures
-
Peptide Nucleic Acids (PNAs): In PNAs, the entire sugar-phosphate backbone is replaced by a neutral, peptide-like backbone composed of N-(2-aminoethyl)-glycine units. This neutral and more hydrophobic backbone contributes to strong and specific binding to target RNA or DNA.[20][21]
-
Phosphorodiamidate Morpholino Oligomers (PMOs): PMOs possess a neutral backbone of morpholino rings linked by phosphorodiamidate groups. While designed for high stability and specificity, their hydrophilicity is a notable characteristic, often requiring conjugation with cell-penetrating peptides to enhance cellular uptake.[12][22][23][24][25]
Lipophilic Conjugates
The direct conjugation of hydrophobic moieties is a powerful strategy to dramatically increase the overall hydrophobicity of an oligonucleotide. Common conjugates include:
-
Cholesterol: A highly lipophilic molecule that facilitates binding to lipoproteins and enhances delivery to the liver.[26]
-
Fatty Acids and Lipids: Conjugation of various lipid molecules can be tailored to modulate the hydrophobicity and, consequently, the biodistribution of the oligonucleotide.[25][27]
-
Dodecyl Groups: The attachment of these hydrocarbon chains significantly increases hydrophobicity.[6]
A qualitative summary of the impact of these modifications on hydrophobicity is presented in Table 1.
| Modification Category | Specific Modification | Impact on Hydrophobicity | Key References |
| Backbone | Phosphorothioate (PS) | Increases | [6][9][10][11] |
| Phosphorodiamidate Morpholino (PMO) | Generally Hydrophilic | [12][22] | |
| Sugar | 2'-O-Methyl (2'-OMe) | Increases | [13][14][15] |
| 2'-O-Methoxyethyl (2'-MOE) | Increases | [16][17][18][19] | |
| Novel Backbone | Peptide Nucleic Acid (PNA) | Increases (neutral backbone) | [20][21] |
| Conjugation | Cholesterol | Significantly Increases | [26] |
| Lipids/Fatty Acids | Significantly Increases | [25][27] |
Table 1: Qualitative Impact of Common Modifications on Oligonucleotide Hydrophobicity.
Analytical Techniques for Assessing Oligonucleotide Hydrophobicity
Several chromatographic techniques are employed to characterize the hydrophobicity of modified oligonucleotides. The choice of method depends on the specific properties of the oligonucleotide and the desired resolution and information.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the most widely used method for analyzing the hydrophobicity of oligonucleotides.[4][5][27][28][29][30][31] In this technique, oligonucleotides are separated based on their hydrophobic interactions with a nonpolar stationary phase (e.g., C8 or C18). A polar mobile phase is used for elution, and a gradient of increasing organic solvent (e.g., acetonitrile) is employed to elute the oligonucleotides in order of increasing hydrophobicity.
Due to the polyanionic nature of the oligonucleotide backbone, ion-pairing (IP) reagents are often added to the mobile phase to neutralize the negative charges and enhance retention on the reversed-phase column.[28][30] Common IP reagents include triethylammonium (B8662869) acetate (B1210297) (TEAA) and hexafluoroisopropanol (HFIP) with an amine base.[28][30] The retention time in an IP-RP-HPLC system is a direct, quantitative measure of the relative hydrophobicity of an oligonucleotide.
Hydrophobic Interaction Chromatography (HIC)
HIC is another valuable technique for separating molecules based on their hydrophobicity.[16][17][32][33][34] Unlike RP-HPLC, HIC is a less denaturing chromatography method. Separation is achieved by binding of the oligonucleotide to a hydrophobic stationary phase in the presence of a high salt concentration mobile phase. Elution is then accomplished by decreasing the salt concentration. HIC is particularly useful for the purification of oligonucleotides, including those with hydrophobic protecting groups.[34]
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an emerging alternative for oligonucleotide analysis, especially when mass spectrometry (MS) compatibility is a priority.[20][27][30][33] In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of organic solvent and a small amount of water. This technique separates compounds based on their partitioning between the organic-rich mobile phase and the aqueous layer on the surface of the stationary phase. More hydrophilic oligonucleotides are retained more strongly.[30]
A summary of these analytical techniques is provided in Table 2.
| Technique | Principle of Separation | Typical Stationary Phase | Typical Mobile Phase | Key Applications | References |
| RP-HPLC | Hydrophobic interactions | C8, C18 | Acetonitrile/Water gradient with ion-pairing agent | Hydrophobicity assessment, purity analysis, purification | [4][5][27][28][29][30][31] |
| HIC | Hydrophobic interactions | Phenyl, Butyl, Octyl | High to low salt gradient | Purification, separation of hydrophobic variants | [16][17][32][33][34] |
| HILIC | Partitioning into aqueous layer on stationary phase | Amide, Diol | High organic solvent with a small amount of aqueous buffer | MS-compatible analysis, separation of polar variants | [20][27][30][33] |
Table 2: Overview of Analytical Techniques for Oligonucleotide Hydrophobicity.
Experimental Protocols
General Protocol for Hydrophobicity Assessment by IP-RP-HPLC
This protocol provides a general framework for the analysis of modified oligonucleotides. Optimization of the gradient, flow rate, and temperature may be required for specific oligonucleotides.
Materials:
-
HPLC system with UV detector
-
Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size)
-
Mobile Phase A: 100 mM HFIP, 15 mM Triethylamine (TEA) in water
-
Mobile Phase B: 100 mM HFIP, 15 mM Triethylamine (TEA) in methanol
-
Oligonucleotide samples dissolved in water (e.g., 10 µM)
Procedure:
-
Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B) for at least 15 minutes at a flow rate of 0.2 mL/min.
-
Set the column temperature (e.g., 50 °C).
-
Inject 5-10 µL of the oligonucleotide sample.
-
Elute the oligonucleotide using a linear gradient of increasing Mobile Phase B. A typical gradient might be:
-
0-2 min: 5% B
-
2-17 min: 5-50% B
-
17-18 min: 50-95% B
-
18-20 min: 95% B
-
-
Monitor the elution profile at 260 nm.
-
The retention time of the main peak is used as a measure of its hydrophobicity.
Shake-Flask Method for LogP/LogD Determination
The partition coefficient (LogP for neutral compounds) or distribution coefficient (LogD for ionizable compounds at a specific pH) is a classical measure of lipophilicity. The shake-flask method is the gold-standard for its determination.[7][8][13][31][35]
Materials:
-
n-Octanol (pre-saturated with buffer)
-
Aqueous buffer (e.g., PBS, pH 7.4, pre-saturated with n-octanol)
-
Oligonucleotide of known initial concentration
-
Centrifuge tubes
-
Vortex mixer
-
Analytical method for oligonucleotide quantification (e.g., UV-Vis spectroscopy or HPLC)
Procedure:
-
Prepare a solution of the oligonucleotide in the aqueous buffer.
-
Add equal volumes of the oligonucleotide solution and pre-saturated n-octanol to a centrifuge tube.
-
Vortex the mixture vigorously for a set period (e.g., 10 minutes) to allow for partitioning.
-
Centrifuge the tube to separate the aqueous and organic phases.
-
Carefully collect aliquots from both the aqueous and n-octanol phases.
-
Determine the concentration of the oligonucleotide in each phase using a suitable analytical method.
-
Calculate the LogD using the following formula: LogD = log10 ( [Oligonucleotide]octanol / [Oligonucleotide]aqueous )
Visualizing Key Processes
Experimental Workflow for Hydrophobicity Assessment
Cellular Uptake Pathways of Modified Oligonucleotides
The cellular uptake of oligonucleotides is a complex process involving multiple endocytic pathways.[6][7][20][28][29][33] The hydrophobicity of the oligonucleotide can influence which pathway is predominantly used.
Conclusion and Future Perspectives
The hydrophobicity of oligonucleotides is a critical determinant of their therapeutic success. By carefully selecting chemical modifications, researchers can fine-tune the lipophilicity of these molecules to optimize their pharmacokinetic properties and enhance their cellular uptake. The analytical techniques detailed in this guide provide the necessary tools to accurately characterize the hydrophobicity of novel oligonucleotide constructs. As our understanding of the intricate interplay between hydrophobicity, protein binding, and cellular trafficking pathways continues to grow, so too will our ability to design the next generation of highly effective and specific oligonucleotide-based medicines. Future research will likely focus on developing modifications that confer a precise balance of hydrophobicity and hydrophilicity, enabling targeted delivery to specific tissues and cell types while minimizing off-target effects.
References
- 1. lcms.cz [lcms.cz]
- 2. openscholar.uga.edu [openscholar.uga.edu]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 8. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. medium.com [medium.com]
- 11. DOT Language | Graphviz [graphviz.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. toolify.ai [toolify.ai]
- 15. waters.com [waters.com]
- 16. microsynth.com [microsynth.com]
- 17. blog.biosearchtech.com [blog.biosearchtech.com]
- 18. researchgate.net [researchgate.net]
- 19. academic.oup.com [academic.oup.com]
- 20. Oligonucleotide Impurity Analysis Using Hydrophilic Interaction Chromatography (HILIC) • CHEManager is the market-leading medium for the management of the chemical and pharmaceutical industry [chemanager-online.com]
- 21. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 22. academic.oup.com [academic.oup.com]
- 23. Sequencing of Phosphorodiamidate Morpholino Oligomers by Hydrophilic Interaction Chromatography Coupled to Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Molecular properties and intramolecular interactions of peptide-conjugated phosphorodiamidate morpholino oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Cellular Uptake and Intracellular Trafficking of Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Oligonucleotide Impurity Analysis Using Hydrophilic Interaction Chromatography (HILIC) - Wiley Science and Engineering Content Hub [content.knowledgehub.wiley.com]
- 28. mac-mod.com [mac-mod.com]
- 29. researchgate.net [researchgate.net]
- 30. chromatographyonline.com [chromatographyonline.com]
- 31. LogP / LogD shake-flask method [protocols.io]
- 32. Synthesis and antisense properties of 2'-O-(2S-methoxypropyl)-RNA-modified gapmer antisense oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. agilent.com [agilent.com]
- 34. researchgate.net [researchgate.net]
- 35. encyclopedia.pub [encyclopedia.pub]
The Art of Lipidation: A Technical Guide to Incorporating Lipid Moieties into RNA for Enhanced Therapeutic Delivery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of next-generation therapeutics, the transient nature and delivery challenges of RNA molecules remain significant hurdles. The strategic incorporation of lipid moieties into RNA structures has emerged as a powerful approach to overcome these limitations, enhancing stability, facilitating cellular uptake, and improving overall therapeutic efficacy. This in-depth technical guide provides a comprehensive overview of the core principles, methodologies, and applications of lipid-RNA conjugates, offering a practical resource for researchers and drug development professionals in this dynamic field.
Core Principles of RNA Lipidation
The primary rationale for conjugating lipids to RNA is to leverage the lipophilic nature of these molecules to improve the pharmacokinetic and pharmacodynamic properties of the RNA therapeutic. Unmodified RNA is a large, negatively charged molecule that is rapidly degraded by nucleases and struggles to cross the hydrophobic cell membrane. By attaching a lipid moiety, the resulting conjugate can better associate with lipid-based structures, such as cell membranes and lipoproteins, thereby enhancing its delivery and stability.
Key advantages of incorporating lipid moieties into RNA include:
-
Enhanced Cellular Uptake: The lipid component can facilitate passage through the cell membrane, either by direct fusion or by hijacking endogenous lipid uptake pathways.[1][2]
-
Improved Stability: The bulky lipid group can provide steric hindrance, protecting the RNA from nuclease degradation and extending its half-life in circulation.[3]
-
Targeted Delivery: Specific lipids can be chosen to target particular tissues or cell types. For instance, cholesterol conjugates can be recognized by lipoprotein receptors, directing the RNA to the liver and other tissues with high lipoprotein activity.[1][2][3][4]
-
Reduced Immunogenicity: Certain lipid modifications can help to mask the RNA from the innate immune system, reducing the risk of an inflammatory response.
Strategies for Incorporating Lipid Moieties into RNA
There are three primary strategies for incorporating lipid moieties into RNA: pre-synthetic conjugation, post-synthetic conjugation, and formulation into lipid nanoparticles (LNPs).
Pre-synthetic Conjugation (Solid-Phase Synthesis)
In this approach, the lipid moiety is attached to a phosphoramidite (B1245037) building block or a solid support prior to the automated solid-phase synthesis of the RNA molecule.[5][6] This method allows for precise, site-specific incorporation of the lipid at the 5' or 3' end, or even internally within the RNA sequence.
Diagram of Pre-synthetic RNA Lipidation Workflow
Caption: A typical workflow for the pre-synthetic incorporation of a lipid moiety into an RNA molecule using solid-phase synthesis.
Post-synthetic Conjugation
This strategy involves the chemical conjugation of a lipid to a fully synthesized and purified RNA molecule.[5] This approach offers greater flexibility in terms of the types of lipids and chemistries that can be employed. Typically, the RNA is synthesized with a reactive handle, such as an amine or a thiol, which then reacts with an activated lipid derivative.
Diagram of Post-synthetic RNA Lipidation Strategy
Caption: General scheme for the post-synthetic conjugation of a lipid to an RNA molecule.
Lipid Nanoparticle (LNP) Formulation
Rather than covalent attachment, this method involves encapsulating the RNA within a lipid nanoparticle.[7][8] LNPs are typically composed of four main components: an ionizable cationic lipid, a helper phospholipid, cholesterol, and a PEGylated lipid. The positively charged ionizable lipid interacts with the negatively charged RNA backbone to form the core of the nanoparticle, while the other components contribute to its stability and delivery characteristics.
Quantitative Analysis of Lipid-Modified RNA Efficacy
The effectiveness of lipid modification on RNA can be quantified through various in vitro and in vivo assays. Key metrics include gene silencing efficiency (e.g., IC50 values), cellular uptake, and in vivo biodistribution and efficacy.
In Vitro Gene Silencing Efficiency
The dual-luciferase reporter assay is a common method to quantify the gene-silencing activity of lipid-modified siRNAs in vitro.
| Lipid Conjugate | Target Gene | Cell Line | IC50 (nM) | Reference |
| Cholesterol (3'-end) | Firefly Luciferase | HeLa | 189.2 | [9] |
| Cholesterol (internal) | Firefly Luciferase | HeLa | 243.6 - 307.1 | [9] |
| TsiRNA-1 | MDR1-GFP | KB-8-5-MDR1-GFP | 0.65 | [2] |
| Ch-TsiRNA-1 | MDR1-GFP | KB-8-5-MDR1-GFP | 16 | [2] |
| siRNA | MDR1-GFP | KB-8-5-MDR1-GFP | 3.8 | [2] |
| Ch-siRNA | MDR1-GFP | KB-8-5-MDR1-GFP | 29 | [2] |
| DLin-MC3-DMA-siRNA | HTT | MDA-MB-231 | ~0.1 | [10] |
| Cholesterol-siRNA | HTT | MDA-MB-231 | ~0.1 | [10] |
| Unconjugated siRNA | HTT | MDA-MB-231 | ~0.1 | [10] |
In Vivo Gene Silencing Efficacy
The efficacy of lipid-modified siRNAs in vivo is often assessed by measuring the reduction in target mRNA or protein levels in specific tissues after administration.
| Lipid-LNP Formulation | Target Gene | Animal Model | Dose (mg/kg) | Gene Silencing (%) | Reference |
| C12-200-siRNA | Factor VII | Mouse | 0.1 | >95% | [11] |
| C12-200-siRNA | Factor VII | Mouse | 1.0 | >95% | [11] |
| C12-200-TTR siRNA | TTR | Non-human primate | 0.03 | ~80% | [11] |
| C12-200-TTR siRNA | TTR | Non-human primate | 0.1 | ~90% | [11] |
| C12-200-TTR siRNA | TTR | Non-human primate | 0.3 | >95% | [11] |
| LNPssPalmO-Phe | Factor VII | Mouse | ~0.005 | 50% (ED50) | [12] |
| DLin-MC3-DMA-LNP | Factor VII | Mouse | ~0.005 | 50% (ED50) | [13] |
| DLin-MC3-DMA-LNP | Factor VII | Non-human primate | <0.03 | 50% (ED50) | [13] |
Cellular Uptake and Biodistribution
The choice of lipid conjugate significantly influences the cellular uptake and tissue distribution of the RNA.
| Lipid Conjugate | Tissue with Highest Accumulation | Accumulation Level (pmol/mg tissue) | Reference |
| Unconjugated siRNA | Kidney | ~18 | [1] |
| LA-siRNA | Kidney | 57 | [1] |
| Cholesterol-siRNA | Liver | 36 | [1] |
| Myr-d siRNA | Lung | ~8 | [14] |
| Myr-d siRNA | Spleen | ~42 | [14] |
| Myr-s siRNA | Bladder | ~10 | [14] |
Experimental Protocols
Protocol for Solid-Phase Synthesis of a 3'-Cholesterol-Conjugated siRNA
This protocol outlines the general steps for synthesizing an siRNA with a cholesterol moiety at the 3'-end of the sense strand using a cholesterol-functionalized solid support.
-
Preparation of the Solid Support: A controlled pore glass (CPG) support is functionalized with a cholesterol derivative through a stable linker.[6]
-
Automated Oligonucleotide Synthesis: The cholesterol-CPG is packed into a synthesis column and placed on an automated DNA/RNA synthesizer. The sense strand of the siRNA is synthesized in the 3' to 5' direction using standard phosphoramidite chemistry.
-
Cleavage and Deprotection: After synthesis, the support is treated with a solution of aqueous ammonia (B1221849) and ethanol (B145695) to cleave the oligonucleotide from the solid support and remove the protecting groups from the nucleobases and the phosphate (B84403) backbone.
-
Purification: The crude cholesterol-siRNA conjugate is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[3][15]
-
Characterization: The purified conjugate is characterized by mass spectrometry (e.g., MALDI-TOF or LC-ESI-MS) to confirm its identity and purity.[3]
-
Annealing: The purified cholesterol-conjugated sense strand is annealed with the complementary antisense strand to form the final siRNA duplex.
Protocol for Dual-Luciferase Reporter Assay to Assess siRNA Gene Silencing
This protocol describes a method to quantify the gene-silencing efficiency of a lipid-siRNA conjugate targeting firefly luciferase.
-
Cell Seeding: Plate cells (e.g., HeLa or HEK293T) in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Co-transfection: Co-transfect the cells with a plasmid expressing firefly luciferase and a control plasmid expressing Renilla luciferase.
-
siRNA Treatment: After 24 hours, treat the cells with varying concentrations of the lipid-siRNA conjugate. Include a negative control (non-targeting siRNA) and a positive control (a known potent siRNA).
-
Cell Lysis: After 24-48 hours of incubation with the siRNA, lyse the cells using a passive lysis buffer.
-
Luciferase Activity Measurement:
-
Add Firefly luciferase substrate to the cell lysate and measure the luminescence.
-
Then, add a quenching reagent and the Renilla luciferase substrate, and measure the second luminescence signal.
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of gene silencing relative to the negative control. Plot the percentage of silencing against the siRNA concentration to determine the IC50 value.[13][16][17][18]
Cellular Uptake and Intracellular Trafficking
The mechanism by which lipid-RNA conjugates enter cells is crucial for their therapeutic effect. Several pathways have been identified, often involving the hijacking of endogenous lipid transport systems.
Diagram of Cellular Uptake Pathways for Lipid-RNA Conjugates
Caption: Cellular uptake of cholesterol-siRNA can occur via lipoprotein receptor-mediated endocytosis or through the transmembrane protein SIDT1.
Cholesterol-conjugated siRNAs, for example, can associate with high-density lipoprotein (HDL) and low-density lipoprotein (LDL) particles in the bloodstream.[1][10] These lipoprotein-siRNA complexes are then recognized by lipoprotein receptors, such as the LDL receptor (LDLR) and scavenger receptor class B type I (SR-BI), leading to their internalization via endocytosis.[1][19] Additionally, the transmembrane protein SIDT1 (a homolog of the C. elegans SID-1) has been shown to play a role in the cellular uptake of lipophilic siRNAs.[1][14][20]
Once inside the cell, the lipid-RNA conjugate is typically sequestered within endosomes. A critical step for therapeutic activity is the escape of the RNA from the endosome into the cytoplasm, where it can engage with the RNA interference (RNAi) machinery.
Conclusion and Future Outlook
The incorporation of lipid moieties into RNA represents a clinically validated and highly promising strategy for enhancing the delivery and therapeutic potential of RNA-based drugs. As our understanding of the interplay between lipid structure, cellular uptake pathways, and intracellular trafficking deepens, so too will our ability to design more sophisticated and tissue-specific lipid-RNA conjugates. The continued development of novel lipids, conjugation chemistries, and formulation technologies will undoubtedly expand the therapeutic applications of lipid-modified RNAs, paving the way for new treatments for a wide range of diseases.
References
- 1. Diverse lipid conjugates for functional extra-hepatic siRNA delivery in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trimeric Small Interfering RNAs and Their Cholesterol-Containing Conjugates Exhibit Improved Accumulation in Tumors, but Dramatically Reduced Silencing Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improving siRNA Delivery In Vivo Through Lipid Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. liposomes.ca [liposomes.ca]
- 5. Sixteen Different Types of Lipid-Conjugated siRNAs Containing Saturated and Unsaturated Fatty Acids and Exhibiting Enhanced RNAi Potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mRNA lipid nanoparticle formulation, characterization and evaluation | Springer Nature Experiments [experiments.springernature.com]
- 8. Expression kinetics of nucleoside-modified mRNA delivered in lipid nanoparticles to mice by various routes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effective carrier-free gene-silencing activity of cholesterol-modified siRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Engineered ionizable lipid siRNA conjugates enhance endosomal escape but induce toxicity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lipid-like materials for low-dose, in vivo gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. [PDF] Maximizing the Potency of siRNA Lipid Nanoparticles for Hepatic Gene Silencing In Vivo** | Semantic Scholar [semanticscholar.org]
- 14. The valency of fatty acid conjugates impacts siRNA pharmacokinetics, distribution, and efficacy in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 16. academic.oup.com [academic.oup.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. thno.org [thno.org]
"DMTr-2'-O-C22-rA-3'-CE-Phosphoramidite" CAS number and specifications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of DMTr-2'-O-C22-rA-3'-CE-Phosphoramidite, a specialized building block for oligonucleotide synthesis. It covers its chemical specifications, a generalized protocol for its incorporation into synthetic RNA, and discusses the potential applications of the resulting long-chain acyl-modified oligonucleotides.
Core Specifications
This compound is a phosphoramidite (B1245037) reagent used in automated solid-phase synthesis to introduce a 2'-O-docosanoyl (C22) modified adenosine (B11128) ribonucleoside into an RNA sequence. The dimethoxytrityl (DMTr) group on the 5'-hydroxyl position allows for monitoring of coupling efficiency, while the 3'-cyanoethyl (CE) phosphoramidite group enables the sequential addition of nucleotides.
Chemical and Physical Properties
| Property | Value |
| CAS Number | 2923115-67-5 |
| Molecular Formula | C69H96N7O8P |
| Molecular Weight | 1182.52 g/mol |
| Purity | ≥98% |
| Appearance | White to off-white solid |
| Storage Conditions | -20°C, sealed from moisture |
Solubility and Stability
| Solvent | Concentration | Notes |
| DMSO | 100 mg/mL (84.57 mM) | Ultrasonic assistance may be required. |
| In-solvent Storage | -80°C for up to 6 months; -20°C for up to 1 month | Sealed from moisture. |
Experimental Protocols: Oligonucleotide Synthesis and Deprotection
The incorporation of this compound into an oligonucleotide follows the standard phosphoramidite synthesis cycle. However, modifications to coupling times and deprotection steps may be necessary due to the steric bulk and chemical nature of the long C22 acyl chain. The following is a generalized protocol; optimization for specific sequences and synthesizers is recommended.
Oligonucleotide Synthesis Workflow
The synthesis cycle consists of four main steps: deblocking, coupling, capping, and oxidation.
Whitepaper: A Theoretical Analysis of 2'-O-Docosyl (C22) Modification on RNA Duplex Stability
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
Chemical modifications to oligonucleotides are paramount in the development of RNA-based therapeutics, enhancing properties such as nuclease resistance, target affinity, and cellular uptake. The 2'-hydroxyl position of the ribose sugar is a frequent site for such modifications. While short-chain 2'-O-alkyl modifications like 2'-O-methyl (2'-OMe) are well-characterized and known to increase duplex stability, the biophysical consequences of incorporating very long alkyl chains remain largely unexplored. This technical guide provides a theoretical examination of the impact of a 2'-O-docosyl (C22) modification on the thermodynamic stability of an RNA:RNA duplex. Based on established principles and extrapolated data from shorter 2'-O-alkyl analogs, this paper posits that the 2'-O-C22 modification will be significantly destabilizing. This destabilization is attributed to steric hindrance within the A-form helix, disruption of the stabilizing hydration shell, and unfavorable entropic contributions. We further provide detailed experimental protocols for the empirical validation of this hypothesis, including UV thermal denaturation, isothermal titration calorimetry, and circular dichroism spectroscopy.
Introduction to 2'-O-Modifications in RNA
The modification of RNA at the 2'-position of the ribose sugar is a cornerstone of oligonucleotide therapeutic design. Unmodified RNA is susceptible to rapid degradation by cellular nucleases, limiting its therapeutic potential. Modifications at the 2'-hydroxyl group serve several key purposes:
-
Enhanced Nuclease Resistance: Bulky substitutions at the 2'-position can sterically hinder the approach of nucleases, dramatically increasing the oligonucleotide's in vivo half-life.
-
Modulation of Duplex Stability: The nature of the 2'-substituent profoundly affects the stability of the RNA duplex. Electronegative groups (e.g., 2'-O-methyl, 2'-fluoro) often increase the melting temperature (Tm) by promoting a C3'-endo sugar pucker, which pre-organizes the strand for an A-form helical structure.[1][2]
-
Reduced Immunogenicity: Certain modifications can help oligonucleotides evade recognition by the innate immune system, mitigating off-target effects.
Common modifications like 2'-O-methyl (2'-OMe) and 2'-O-methoxyethyl (2'-MOE) are known to enhance thermal stability and are widely used in antisense and siRNA applications.[][4] However, the systematic exploration of longer 2'-O-alkyl chains has revealed a trend where increasing chain length beyond a certain point begins to decrease, rather than increase, duplex stability.[5] This guide extends this trend to its theoretical limit with the 2'-O-docosyl (C22) group, a 22-carbon saturated alkyl chain, to predict its impact on RNA duplex thermodynamics.
Theoretical Impact of 2'-O-C22 Modification on Duplex Stability
The introduction of a long, hydrophobic 22-carbon chain at the 2'-position is predicted to have a predominantly negative impact on the stability of an RNA:RNA duplex. The primary contributing factors are steric disruption, hydrophobic effects on the hydration spine, and conformational entropy.
-
Steric Hindrance: The canonical A-form RNA helix is a compact structure with a shallow, wide minor groove and a deep, narrow major groove. The 2'-hydroxyl group resides within the minor groove. A C22 alkyl chain is exceptionally bulky and flexible. It is highly probable that this long chain would sterically clash with adjacent nucleotides and the phosphate (B84403) backbone, preventing the formation of a well-ordered, stable helix.
-
Disruption of Hydration Shell: The thermodynamic stability of the A-form helix is significantly influenced by an organized network of water molecules, often referred to as the hydration spine, which occupies the grooves.[6] The introduction of a large, nonpolar C22 chain would displace these ordered water molecules. This disruption of the hydration shell is energetically unfavorable and would lead to a significant entropic penalty, thereby destabilizing the duplex.
-
Conformational Entropy: While short 2'-O-modifications can reduce the conformational freedom of the sugar, favoring the C3'-endo pucker and thus stabilizing the duplex, a long and flexible C22 chain introduces a large degree of its own conformational entropy. Upon duplex formation, the conformational freedom of this chain would be restricted, resulting in an entropic cost that would disfavor hybridization.
Quantitative Data on 2'-O-Alkyl Modifications
Direct experimental data for 2'-O-C22 modifications are not available in the literature. However, a clear trend can be observed from studies on shorter 2'-O-alkyl chains. Generally, after an initial stabilizing effect with very short chains (e.g., methyl), increasing the linear alkyl chain length leads to a progressive decrease in duplex stability.
| Modification | Change in Melting Temperature (ΔTm) per modification (°C) | Key Observations |
| 2'-O-Methyl (C1) | +1.0 to +1.5 | Generally stabilizing; promotes C3'-endo pucker.[1][2] |
| 2'-O-Ethyl (C2) | Variable; near zero or slightly destabilizing | Nuclease stability is enhanced, but duplex stability begins to decrease.[5] |
| 2'-O-Propyl (C3) | -1.0 to -2.5 | Clearly destabilizing.[6] |
| 2'-O-Butyl (C4) | Destabilizing | The destabilizing trend continues with increasing chain length.[5] |
| 2'-O-Docosyl (C22) | Highly Destabilizing (Predicted) | Extrapolation suggests a significant decrease in Tm due to overwhelming steric and hydrophobic effects. |
Table 1: Summary of the effect of 2'-O-alkyl chain length on RNA duplex melting temperature (Tm). Values are approximate and sequence-dependent.
The data strongly indicate that the addition of each CH2 group beyond methyl contributes negatively to the free energy of duplex formation. Extrapolating this trend suggests that a 2'-O-C22 modification would result in a substantial decrease in the duplex melting temperature, likely preventing stable duplex formation under physiological conditions.
Proposed Experimental Workflow for Verification
To empirically test the theoretical impact of the 2'-O-C22 modification, a structured experimental workflow is required. This process involves the chemical synthesis of the modified oligonucleotide followed by comprehensive biophysical characterization.
Caption: Workflow for synthesis and biophysical analysis of 2'-O-C22 modified RNA.
Detailed Experimental Protocols
Synthesis of 2'-O-C22 Modified Oligonucleotides
The synthesis of RNA oligonucleotides containing a 2'-O-C22 modification would first require the chemical synthesis of the corresponding 2'-O-docosyl phosphoramidite building block. This can be achieved through the alkylation of the 2'-hydroxyl group of a suitably protected nucleoside (e.g., uridine) with a docosyl halide (e.g., 1-bromodocosane), followed by standard phosphitylation. The resulting phosphoramidite would then be incorporated into the desired RNA sequence using automated solid-phase synthesis.[7][8] Due to the high lipophilicity of the C22 chain, modifications to standard synthesis and purification protocols (e.g., extended coupling times, alternative solvent systems for HPLC) may be necessary.
UV Thermal Denaturation (Melting) Analysis
This is the primary method for determining the melting temperature (Tm), the temperature at which 50% of the duplex is dissociated.
Protocol:
-
Sample Preparation: The 2'-O-C22 modified RNA and its unmodified, complementary RNA strand are dissolved in a buffer solution (typically 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).[9]
-
Annealing: Equimolar amounts of the complementary strands are mixed, heated to 95°C for 5 minutes, and then allowed to cool slowly to room temperature to ensure proper duplex formation.
-
Data Acquisition: Samples are placed in a UV-Vis spectrophotometer equipped with a Peltier temperature controller. The absorbance at 260 nm is monitored as the temperature is increased from a low value (e.g., 15°C) to a high value (e.g., 95°C) at a controlled ramp rate (e.g., 0.5°C/minute).[10]
-
Data Analysis: The Tm is determined by finding the maximum of the first derivative of the melting curve (absorbance vs. temperature). Thermodynamic parameters (ΔH°, ΔS°) can be derived from van't Hoff analysis of melting curves obtained at multiple different strand concentrations.[11]
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during the binding of the two RNA strands, providing a complete thermodynamic profile of the interaction in a single experiment.[12][13]
Protocol:
-
Sample Preparation: Both the modified and complementary RNA strands are extensively dialyzed against the identical buffer (e.g., 10 mM HEPES, 150 mM KCl, pH 7.4) to minimize heats of dilution. Samples are degassed prior to the experiment.[12]
-
Titration: One RNA strand (the "ligand") is loaded into the ITC syringe, while the complementary strand (the "macromolecule") is placed in the sample cell. A series of small, precise injections of the ligand into the sample cell is performed at a constant temperature.
-
Data Acquisition: The instrument measures the power required to maintain a zero temperature difference between the sample and reference cells. Each injection produces a heat pulse that is integrated to yield the heat change for that injection.
-
Data Analysis: The integrated heats are plotted against the molar ratio of the two strands. The resulting binding isotherm is fitted to a suitable model to determine the binding affinity (Ka), enthalpy change (ΔH°), and stoichiometry (n). The Gibbs free energy (ΔG°) and entropy change (ΔS°) can then be calculated.[14]
Caption: Principle of ITC for measuring RNA duplex formation thermodynamics.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to confirm the overall helical geometry of the RNA duplex. An A-form helix, characteristic of RNA:RNA duplexes, has a distinct CD signature.
Protocol:
-
Sample Preparation: An annealed duplex sample is prepared in a low-salt buffer (e.g., 10 mM sodium phosphate, pH 7.0) to minimize absorbance interference.
-
Data Acquisition: The CD spectrum is recorded on a spectropolarimeter, typically from 320 nm to 200 nm.[15]
-
Data Analysis: The resulting spectrum for the 2'-O-C22 modified duplex is compared to that of an unmodified control duplex. A characteristic A-form spectrum includes a strong positive band around 260-270 nm and a strong negative band around 210 nm.[11] Significant deviations from this signature would suggest that the modification induces a gross structural perturbation, potentially preventing the formation of a standard A-form helix.
Conclusion
While lacking direct empirical evidence, a robust theoretical framework based on established biophysical principles and extrapolated data from shorter 2'-O-alkyl modifications strongly suggests that the incorporation of a 2'-O-docosyl (C22) group will be highly destabilizing to an RNA:RNA duplex. The immense steric bulk and hydrophobicity of the C22 chain are predicted to disrupt the A-form helix and its critical hydration shell, leading to a significant thermodynamic penalty. Although this modification would likely confer exceptional nuclease resistance, its negative impact on hybridization affinity may limit its utility in applications requiring stable duplex formation, such as in traditional antisense or siRNA mechanisms. However, it could potentially be explored for applications where membrane anchoring is desired and duplex stability is secondary. The experimental protocols detailed herein provide a clear path for the synthesis and rigorous biophysical characterization required to validate this theoretical assessment.
References
- 1. structbio.vanderbilt.edu [structbio.vanderbilt.edu]
- 2. Linear Relationship between Deformability and Thermal Stability of 2′-O-Modified RNA Hetero Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemistry, structure and function of approved oligonucleotide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Systematic Analysis of 2′-O-Alkyl Modified Analogs for Enzymatic Synthesis and Their Oligonucleotide Properties [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 8. Synthesis and properties of RNA constrained by a 2’‐O‐disulfide bridge - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. Thermodynamics of RNA duplexes modified with unlocked nucleic acid nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Isothermal Titration Calorimetry of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Isothermal titration calorimetry of RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
A Technical Guide to the Function of the 5'-DMTr Protecting Group in Solid-Phase RNA Synthesis
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 4,4'-dimethoxytrityl (DMTr) group is an indispensable component in the chemical synthesis of RNA oligonucleotides via the phosphoramidite (B1245037) method. Its primary function is to serve as a temporary, acid-labile protecting group for the 5'-hydroxyl function of the ribonucleoside monomer and the growing oligonucleotide chain. This protection is fundamental to the entire process, ensuring the stepwise, unidirectional (3' to 5') assembly of the RNA molecule and preventing unwanted side reactions. This guide provides an in-depth examination of the DMTr group's role within the context of the automated solid-phase synthesis cycle, details the critical detritylation step, presents quantitative data on synthesis efficiency, and offers standardized experimental protocols.
Initial Clarification: The DMTr group is a tool for the chemical synthesis of RNA and is not involved in the enzymatic biological process of reverse transcription.
The Core Function of the DMTr Group
In the automated, solid-phase synthesis of RNA, the oligonucleotide is built sequentially by adding one nucleotide at a time to a nascent chain anchored to a solid support, typically controlled pore glass (CPG).[1][2] Each incoming ribonucleoside is added as a phosphoramidite monomer.[3]
The crucial role of the DMTr group is to "cap" or "protect" the 5'-hydroxyl group of the ribose sugar on the incoming phosphoramidite.[4][][6] This protection is essential for two primary reasons:
-
Ensuring Directionality: Synthesis proceeds in the 3' to 5' direction.[7] The DMTr group blocks the 5'-hydroxyl, leaving only the 3'-phosphoramidite group available to react with the free 5'-hydroxyl of the support-bound chain. Without this protection, uncontrolled polymerization and self-coupling of monomers would occur.[4]
-
Facilitating Stepwise Control: The synthesis is a cycle of four distinct chemical reactions. The DMTr group is stable to the conditions of the coupling, capping, and oxidation steps, but can be removed cleanly and rapidly under acidic conditions to initiate the next cycle.[1][8]
Furthermore, the DMTr cation (DMTr+) that is cleaved during the deblocking step has a strong orange color and absorbs light at approximately 495 nm.[1] This property is exploited for real-time monitoring of synthesis efficiency; the intensity of the color is proportional to the amount of DMTr cation released, which directly correlates to the success of the previous coupling step.[2]
The Solid-Phase RNA Synthesis Cycle
The addition of a single nucleotide is accomplished through a four-step cycle. The DMTr group is central to the initiation and repetition of this cycle.
Step 1: Detritylation (Deblocking)
The cycle begins with the removal of the 5'-DMTr group from the nucleotide bound to the solid support.[9] This is achieved by treating the column with a weak acid, typically 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an anhydrous solvent like dichloromethane (B109758) (DCM).[2][4] The acid protonates the ether oxygen linking the DMTr group to the ribose, making it an excellent leaving group. The resulting stable, resonance-stabilized DMTr carbocation is washed away, leaving a free 5'-hydroxyl group ready for the next reaction. This deprotection must be rapid and quantitative to ensure high yields of the final product.[1]
Step 2: Coupling
The next nucleotide, in the form of a 5'-DMTr-protected ribonucleoside phosphoramidite, is introduced along with an activator like 5-ethylthio-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (B129182) (DCI).[2][10] The activator protonates the diisopropylamino group on the phosphoramidite, converting it into a highly reactive phosphitylating agent.[1] This activated monomer then rapidly reacts with the free 5'-hydroxyl group of the support-bound chain, forming a phosphite (B83602) triester linkage.[2][7]
Step 3: Capping
The coupling reaction is highly efficient but not perfect, with typical efficiencies between 98% and 99.5%.[2][11] A small fraction of the 5'-hydroxyl groups on the support-bound chains fail to react. To prevent these "failure sequences" from elongating in subsequent cycles and creating hard-to-remove (n-1) impurities, they must be permanently blocked.[3][12] This is achieved by acetylation using a capping mixture, commonly acetic anhydride (B1165640) and N-methylimidazole (NMI).[2][13] This reaction acetylates any unreacted 5'-hydroxyls, rendering them inert for the remainder of the synthesis.[1][9]
Step 4: Oxidation
The newly formed phosphite triester linkage is unstable and susceptible to cleavage under the acidic conditions of the subsequent detritylation step. To stabilize it, the phosphorus(III) center is oxidized to a more stable pentavalent phosphate (B84403) triester, which is the natural backbone linkage in RNA. This is typically accomplished using a solution of iodine in a mixture of tetrahydrofuran (B95107) (THF), pyridine, and water.[2][14] After oxidation, the cycle is complete, and the process returns to Step 1 for the addition of the next nucleotide.[7]
Visualization of Key Processes
Solid-Phase RNA Synthesis Workflow
References
- 1. atdbio.com [atdbio.com]
- 2. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 3. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 4. blog.biosearchtech.com [blog.biosearchtech.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. lifesciences.danaher.com [lifesciences.danaher.com]
- 8. Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biomers.net | Synthesis - biomers.net Oligonucleotides [biomers.net]
- 10. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 11. trilinkbiotech.com [trilinkbiotech.com]
- 12. EP0294196B1 - Chemical capping by phosphitylation during oligonucleotide synthesis - Google Patents [patents.google.com]
- 13. biotage.com [biotage.com]
- 14. idtdna.com [idtdna.com]
Methodological & Application
Application Notes and Protocols for DMTr-2'-O-C22-rA-3'-CE-Phosphoramidite
For Researchers, Scientists, and Drug Development Professionals
Introduction
DMTr-2'-O-C22-rA-3'-CE-Phosphoramidite is a specialized building block for oligonucleotide synthesis, featuring a long C22 alkyl chain at the 2'-position of an adenosine (B11128) ribonucleoside. This significant lipophilic modification is designed to impart unique properties to synthetic oligonucleotides, such as enhanced membrane permeability, increased nuclease resistance, and altered hybridization characteristics. These attributes make it a valuable tool for the development of therapeutic oligonucleotides, including antisense oligonucleotides (ASOs), small interfering RNAs (siRNAs), and aptamers, where improved stability and cellular uptake are critical for efficacy.
These application notes provide a comprehensive guide for the efficient incorporation of this compound into synthetic oligonucleotides. The protocols cover solid-phase synthesis, cleavage and deprotection, and purification, with special considerations for handling this highly lipophilic phosphoramidite (B1245037).
Expected Physicochemical and Biological Properties
The incorporation of a long C22 alkyl chain at the 2'-position of adenosine is expected to influence the properties of the resulting oligonucleotide in several key ways.
Enhanced Nuclease Resistance
Impact on Duplex Stability (Melting Temperature, Tm)
Large 2'-O-alkyl substituents can cause steric interference within the duplex, which may lead to a decrease in thermal stability (Tm).[4] The flexible C22 chain may disrupt the A-form geometry typical of RNA:DNA or RNA:RNA duplexes. The extent of this destabilization can be sequence-dependent. It is advisable to conduct empirical Tm studies on oligonucleotides containing this modification to determine the precise effect.
Increased Lipophilicity and Cellular Uptake
The most significant impact of the C22 modification is the substantial increase in lipophilicity. This property can enhance the association of the oligonucleotide with cell membranes, potentially facilitating cellular uptake.[5] This is a desirable characteristic for therapeutic applications where efficient delivery into cells is a primary challenge.
Data Presentation: Expected Performance Characteristics
The following tables summarize the anticipated quantitative data for an oligonucleotide modified with this compound compared to an unmodified counterpart. These values are illustrative and based on general trends observed with other lipophilic 2'-O-modifications. Empirical verification is essential.
Table 1: Synthesis and Hybridization Data
| Parameter | Unmodified Oligonucleotide | C22-Modified Oligonucleotide (Projected) |
| Coupling Efficiency | >99% | 95-98% (with optimized protocol) |
| Overall Yield (crude) | Sequence-dependent | Lower than unmodified due to coupling efficiency |
| ΔTm per modification (°C) | N/A | -1.0 to -3.0 (destabilizing effect expected) |
Table 2: Nuclease Resistance Data
| Assay | Unmodified Oligonucleotide (t1/2) | C22-Modified Oligonucleotide (Projected t1/2) |
| Exonuclease Digestion (3' exonuclease) | Minutes | Hours |
| Endonuclease Digestion | Minutes | Hours |
| Serum Stability | < 1 hour | > 24 hours |
Experimental Protocols
Solid-Phase Oligonucleotide Synthesis
The incorporation of the bulky and lipophilic this compound requires optimization of the standard phosphoramidite coupling protocol.
Materials:
-
This compound
-
Standard DNA/RNA phosphoramidites and solid supports
-
Anhydrous acetonitrile (B52724)
-
Activator solution (e.g., 5-(Ethylthio)-1H-tetrazole (ETT), Dicyanoimidazole (DCI))
-
Capping reagents (Cap A and Cap B)
-
Oxidizing solution (Iodine/water/pyridine)
-
Deblocking solution (e.g., Trichloroacetic acid in dichloromethane)
Protocol:
-
Phosphoramidite Preparation: Dissolve this compound in anhydrous acetonitrile to the standard concentration used on your synthesizer (e.g., 0.1 M). Due to its lipophilicity, ensure complete dissolution, which may require gentle warming and vortexing.
-
Synthesis Cycle:
-
Deblocking: Standard detritylation to remove the 5'-DMTr group.
-
Coupling: This is the critical step. Due to the steric bulk of the C22 chain, an extended coupling time is recommended.[6] Start with a coupling time of 5-10 minutes. Further optimization may be necessary to achieve optimal coupling efficiency. Use a high-performance activator like ETT or DCI.
-
Capping: Standard capping of any unreacted 5'-hydroxyl groups.
-
Oxidation: Standard oxidation of the phosphite (B83602) triester to the more stable phosphate (B84403) triester.
-
-
Post-Synthesis: After the final coupling step, the oligonucleotide can be left with the 5'-DMTr group on ("DMT-on") to facilitate purification.[7]
Caption: Automated solid-phase oligonucleotide synthesis workflow.
Cleavage and Deprotection
Standard cleavage and deprotection protocols can be used, but the increased lipophilicity of the oligonucleotide should be considered.
Materials:
-
Ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine (B109427) (AMA)
-
Anhydrous ethanol (B145695) or isopropanol
Protocol:
-
Cleavage from Solid Support: Treat the solid support with concentrated ammonium hydroxide or AMA at room temperature for 1-2 hours to cleave the oligonucleotide from the support.
-
Base Deprotection: Transfer the solution containing the oligonucleotide to a sealed vial and heat at 55-65°C for 8-16 hours (for ammonium hydroxide) or follow the specific recommendations for AMA if used.[8]
-
Solvent Removal: After deprotection, cool the solution and evaporate the ammonia/methylamine under reduced pressure.
-
Precipitation (Optional): The lipophilic nature of the oligonucleotide may affect precipitation efficiency. If precipitation is performed, use a standard salt and alcohol procedure, but be aware that the pellet may be more difficult to visualize.
Purification
Reverse-phase high-performance liquid chromatography (RP-HPLC) is the recommended method for purifying oligonucleotides containing the highly lipophilic C22 modification.[9][10] The lipophilic character of the C22 chain provides excellent separation from shorter, less lipophilic failure sequences.
Materials:
-
RP-HPLC system with a UV detector
-
Reverse-phase column suitable for oligonucleotides (e.g., C8 or C18)[11]
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) or similar ion-pairing agent in water
-
Mobile Phase B: Acetonitrile
Protocol:
-
Sample Preparation: Dissolve the crude, deprotected oligonucleotide in Mobile Phase A or water.
-
HPLC Conditions:
-
Column: A C8 or C18 column is suitable. For highly lipophilic oligonucleotides, a polystyrene-based column can also be effective.[12]
-
Gradient: A gradient of increasing acetonitrile (Mobile Phase B) in Mobile Phase A is used for elution. Due to the high lipophilicity of the C22-modified oligonucleotide, a higher percentage of acetonitrile will be required for elution compared to unmodified oligonucleotides. The gradient may need to be adjusted to ensure good separation.
-
Detection: Monitor the elution at 260 nm.
-
-
Fraction Collection: Collect the peak corresponding to the full-length, C22-modified oligonucleotide.
-
Desalting: The collected fraction will contain the ion-pairing agent from the mobile phase. Desalt the purified oligonucleotide using a suitable method, such as a C18 Sep-Pak cartridge or size-exclusion chromatography.
Caption: Logical relationships of C22 modification properties.
Characterization
After purification, the identity and purity of the C22-modified oligonucleotide should be confirmed.
-
Mass Spectrometry (ESI-MS): To confirm the molecular weight of the final product.
-
UV-Vis Spectroscopy: To determine the concentration of the oligonucleotide.
-
Analytical RP-HPLC or UPLC: To assess the purity of the final product.
Troubleshooting
-
Low Coupling Efficiency: Increase the coupling time for the this compound. Ensure all reagents, especially acetonitrile and the activator, are anhydrous.
-
Poor Purification Resolution: Optimize the RP-HPLC gradient. A shallower gradient may improve the separation of the desired product from closely eluting impurities. Consider using a different type of reverse-phase column.
-
Product Insolubility: The final purified oligonucleotide may have reduced aqueous solubility. If insolubility is an issue, consider dissolving it in a buffer containing a small percentage of a biocompatible organic solvent, if the downstream application allows.
Conclusion
The incorporation of this compound offers a powerful strategy for enhancing the drug-like properties of synthetic oligonucleotides. The significant increase in lipophilicity and nuclease resistance can lead to improved cellular delivery and in vivo stability. While this modification may slightly destabilize duplex formation, the potential benefits for therapeutic applications are substantial. Careful optimization of the synthesis and purification protocols outlined in these notes will enable the successful and efficient production of these highly modified oligonucleotides for research and drug development.
References
- 1. idtdna.com [idtdna.com]
- 2. synoligo.com [synoligo.com]
- 3. Systematic Analysis of 2′-O-Alkyl Modified Analogs for Enzymatic Synthesis and Their Oligonucleotide Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. biomers.net | Lipophilic modifications - biomers.net Oligonucleotides [biomers.net]
- 6. glenresearch.com [glenresearch.com]
- 7. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 8. researchgate.net [researchgate.net]
- 9. RP-HPLC and RP Cartridge Purification [biosyn.com]
- 10. labcluster.com [labcluster.com]
- 11. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 12. Large-scale purification of synthetic oligonucleotides and carcinogen-modified oligodeoxynucleotides on a reverse-phase polystyrene (PRP-1) column - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solid-Phase Synthesis of C22-Modified RNA Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of lipids to RNA oligonucleotides represents a promising strategy in the development of RNA-based therapeutics, such as small interfering RNAs (siRNAs). These modifications can enhance cellular uptake, improve pharmacokinetic properties, and enable targeted delivery, thereby increasing the therapeutic efficacy of the RNA molecule. This document provides detailed application notes and protocols for the solid-phase synthesis of RNA oligonucleotides modified with a C22 saturated fatty acid, docosanoic acid (DCA).
The covalent attachment of docosanoic acid, a 22-carbon saturated fatty acid, to siRNAs has been shown to facilitate efficient gene silencing in extrahepatic tissues, such as skeletal and cardiac muscles, following systemic administration.[1][2][3] This C22 modification enhances the lipophilicity of the RNA duplex, promoting its interaction with lipid transport pathways and facilitating its passage across cellular membranes.
These application notes will cover the synthesis, purification, and characterization of C22-modified RNA oligonucleotides, as well as provide an overview of their cellular uptake and mechanism of action.
Data Presentation
Table 1: In Vivo Gene Silencing Efficacy of Docosanoic Acid (DCA)-Conjugated siRNA Targeting Myostatin
| Tissue | Dose Regimen | Myostatin mRNA Silencing (%) | Reference |
| Skeletal Muscle | 20 mg/kg | ~55% | [1] |
| Skeletal Muscle | 2 x 20 mg/kg | ~65% | [1] |
| Skeletal Muscle | 6 x 20 mg/kg | ~75% | [1] |
| Heart | 6 x 20 mg/kg | ~80% | [1][3] |
Table 2: Physicochemical Properties of Lipid-Conjugated siRNAs
| Lipid Conjugate | Valency | Retention Time (RP-HPLC, min) | Hydrodynamic Diameter (nm) | Reference |
| Unconjugated | N/A | < 5 | ~2 | [4] |
| Myristic Acid (C14:0) | Monovalent | ~8.8 | ~2.3-2.7 | [4] |
| Docosahexaenoic Acid (DHA, C22:6) | Monovalent | ~9.5 | ~2.3-2.7 | [4] |
| Docosanoic Acid (DCA, C22:0) | Monovalent | Not specified, but expected to be higher than C14 | Not specified | [1] |
| Dimeric Myristic Acid | Divalent | ~12 | ~3.6-4.2 | [4] |
| Trimeric Myristic Acid | Trivalent | ~15 | ~10.1-11.7 | [4] |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of C22-Modified RNA Oligonucleotides
This protocol outlines the synthesis of the sense strand of an siRNA conjugated to docosanoic acid at the 3'-terminus using a lipid-functionalized solid support. The synthesis is performed on an automated DNA/RNA synthesizer using phosphoramidite (B1245037) chemistry.
Materials:
-
Docosanoic acid-functionalized controlled pore glass (CPG) solid support
-
RNA phosphoramidites (A, C, G, U) with standard protecting groups (e.g., 2'-O-TBDMS)
-
Activator solution (e.g., 5-(Ethylthio)-1H-tetrazole)
-
Capping reagents (Cap A and Cap B)
-
Oxidizing solution (Iodine in THF/water/pyridine)
-
Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)
-
Anhydrous acetonitrile (B52724)
-
Automated DNA/RNA synthesizer
Procedure:
-
Preparation of the Solid Support: The synthesis of the C22-modified sense strand is initiated from a CPG solid support functionalized with docosanoic acid. This specialized support is crucial for the covalent attachment of the lipid moiety at the 3'-end of the oligonucleotide.
-
Automated Solid-Phase Synthesis Cycle: The following steps are performed in an automated synthesizer for each nucleotide addition:
-
Deblocking: The 5'-dimethoxytrityl (DMT) protecting group of the nucleoside attached to the solid support (or the previously added nucleotide) is removed by treatment with the deblocking solution.
-
Coupling: The next RNA phosphoramidite is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping reagents to prevent the formation of failure sequences.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using the oxidizing solution.
-
-
Chain Elongation: The synthesis cycle is repeated until the desired RNA sequence is assembled.
-
Final Deblocking: After the final coupling step, the terminal 5'-DMT group is removed.
-
Cleavage and Deprotection: The synthesized C22-modified RNA oligonucleotide is cleaved from the CPG support, and the protecting groups on the nucleobases and the phosphate backbone are removed. This is typically achieved by treatment with a solution of aqueous methylamine (B109427) at an elevated temperature (e.g., 45°C for 1 hour).[1]
-
2'-O-Protecting Group Removal: The 2'-O-silyl protecting groups (e.g., TBDMS) are removed by treatment with a fluoride-containing reagent, such as triethylamine (B128534) trihydrofluoride (TEA·3HF).
Protocol 2: Purification of C22-Modified RNA Oligonucleotides by HPLC
Due to the increased hydrophobicity of the C22-modified RNA, ion-pair reversed-phase high-performance liquid chromatography (IP-RP-HPLC) is the recommended method for purification.[5][6][7]
Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column
-
Mobile Phase A: 0.1 M triethylammonium (B8662869) acetate (B1210297) (TEAA) in water
-
Mobile Phase B: 0.1 M TEAA in acetonitrile
-
Crude, deprotected C22-modified RNA oligonucleotide
Procedure:
-
Sample Preparation: Dissolve the crude C22-modified RNA in an appropriate volume of Mobile Phase A.
-
Chromatographic Conditions:
-
Equilibrate the C18 column with a low percentage of Mobile Phase B.
-
Inject the sample onto the column.
-
Elute the oligonucleotide using a linear gradient of increasing acetonitrile concentration (Mobile Phase B). The hydrophobic C22-modified RNA will have a longer retention time compared to unmodified or shorter failure sequences.[4]
-
Monitor the elution profile at 260 nm.
-
-
Fraction Collection: Collect the fractions corresponding to the major peak, which represents the full-length C22-modified RNA oligonucleotide.
-
Desalting: The collected fractions containing the purified product are desalted using a suitable method, such as size-exclusion chromatography or ethanol (B145695) precipitation, to remove the TEAA salt.
Protocol 3: Characterization of C22-Modified RNA Oligonucleotides
1. Mass Spectrometry:
-
Technique: Electrospray ionization mass spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry.
-
Purpose: To confirm the identity and integrity of the synthesized C22-modified RNA by verifying its molecular weight.
-
Procedure: The purified and desalted oligonucleotide is analyzed according to the instrument's standard operating procedures. The observed molecular weight should correspond to the calculated molecular weight of the C22-modified RNA sequence.
2. Analytical HPLC:
-
Technique: Ion-pair reversed-phase HPLC (IP-RP-HPLC).
-
Purpose: To assess the purity of the final product.
-
Procedure: An aliquot of the purified product is injected into the HPLC system under the same or similar conditions as the preparative purification. A single major peak should be observed, and the purity can be calculated by integrating the peak area. Purity levels of >85-95% are typically achievable.[5][8]
Mandatory Visualizations
Caption: Experimental workflow for C22-modified RNA synthesis.
Caption: Cellular uptake and RNAi pathway of C22-siRNA.
Concluding Remarks
The solid-phase synthesis of C22-modified RNA oligonucleotides offers a robust method for producing lipophilic siRNAs with enhanced therapeutic potential. The protocols provided herein serve as a comprehensive guide for researchers in the field of RNA therapeutics. The successful synthesis, purification, and characterization of these modified oligonucleotides are critical steps in the development of novel drugs for a range of diseases, particularly those affecting extrahepatic tissues. Further optimization of the linker chemistry and the specific RNA sequence will continue to advance the utility of this promising therapeutic modality.
References
- 1. Docosanoic acid conjugation to siRNA enables functional and safe delivery to skeletal and cardiac muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Docosanoic acid conjugation to siRNA enables functional and safe delivery to skeletal and cardiac muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The valency of fatty acid conjugates impacts siRNA pharmacokinetics, distribution, and efficacy in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - US [thermofisher.com]
- 6. atdbio.com [atdbio.com]
- 7. waters.com [waters.com]
- 8. oligofastx.com [oligofastx.com]
Deprotection Strategies for RNA with Lipophilic Modifications: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of lipophilic molecules, such as cholesterol, fatty acids, and tocopherol (Vitamin E), to synthetic RNA has emerged as a powerful strategy to enhance its therapeutic potential. These modifications can improve cellular uptake, tissue distribution, and overall pharmacokinetic properties of RNA-based drugs, including siRNAs and antisense oligonucleotides. However, the presence of these bulky, hydrophobic moieties introduces unique challenges during the final deprotection steps of solid-phase oligonucleotide synthesis.
These application notes provide a comprehensive overview of deprotection strategies for RNA modified with common lipophilic groups. Detailed experimental protocols are provided to guide researchers in achieving high-quality, fully deprotected lipophilic RNA conjugates.
General Considerations for Deprotection of Lipophilic RNA
The deprotection of RNA oligonucleotides is a multi-step process that involves:
-
Cleavage from the solid support.
-
Removal of protecting groups from the phosphate (B84403) backbone (e.g., cyanoethyl groups).
-
Removal of protecting groups from the nucleobases (e.g., acyl groups).
-
Removal of the 2'-hydroxyl protecting groups (e.g., tert-butyldimethylsilyl, TBDMS).
The introduction of a lipophilic modification can influence this process in several ways:
-
Solubility: The amphiphilic nature of the resulting molecule can lead to aggregation and reduced solubility in standard deprotection reagents.
-
Steric Hindrance: The bulky lipophilic group may sterically hinder the access of deprotection reagents to the protecting groups on the RNA molecule.
-
Reaction Kinetics: The hydrophobic environment created by the lipid moiety may alter the reaction kinetics of the deprotection steps.
Careful selection of deprotection reagents and optimization of reaction conditions are therefore critical to ensure complete deprotection, high yield, and purity of the final lipophilic RNA conjugate.
Deprotection Protocols for Specific Lipophilic Modifications
While "standard" deprotection protocols are often cited for lipophilic RNA, specific conditions have been reported to be effective for different types of modifications. The following sections detail these protocols.
I. Cholesterol-Conjugated RNA
Cholesterol is a widely used lipophilic moiety to enhance the delivery of siRNAs. The deprotection of cholesterol-conjugated RNA typically follows a two-step process to remove the base/phosphate and 2'-silyl protecting groups sequentially.
Experimental Protocol: Deprotection of Cholesterol-Conjugated RNA (with 2'-O-TBDMS protection)
This protocol is adapted from methodologies used for the deprotection of lipophilic siRNA conjugates.
Part 1: Cleavage and Base/Phosphate Deprotection
-
Preparation: Transfer the controlled pore glass (CPG) solid support containing the synthesized cholesterol-RNA conjugate to a 1.5 mL screw-cap tube.
-
Reagent Addition: Add 1 mL of 40% aqueous methylamine (B109427) solution.
-
Incubation: Tightly seal the tube and incubate at 65°C for 15-30 minutes.
-
Cooling and Collection: Cool the tube to room temperature. Carefully transfer the supernatant to a new sterile polypropylene (B1209903) tube.
-
Washing: Wash the CPG beads with 2 x 0.5 mL of an ethanol:acetonitrile:water (3:1:1) mixture. Combine the washes with the supernatant.
-
Evaporation: Dry the combined solution to a pellet using a vacuum concentrator (e.g., SpeedVac).
Part 2: 2'-Hydroxyl (TBDMS) Deprotection
-
Resuspension: To the dried pellet, add the following deprotection cocktail in the specified order:
-
150 µL N-Methyl-2-pyrrolidone (NMP)
-
75 µL Triethylamine (TEA)
-
100 µL Triethylamine trihydrofluoride (TEA·3HF)
-
-
Incubation: Vortex thoroughly to dissolve the pellet and incubate at 65°C for 1.5 to 2.5 hours.
-
Quenching and Precipitation: Cool the reaction mixture on ice. Add 25 µL of 3 M sodium acetate (B1210297) (pH 5.2) and 1 mL of 1-butanol. Vortex to mix.
-
Precipitation: Incubate at -70°C for at least 1 hour.
-
Pelleting: Centrifuge at maximum speed for 30 minutes at 4°C.
-
Washing: Carefully decant the supernatant. Wash the RNA pellet with 70% ethanol.
-
Drying: Briefly dry the pellet in a vacuum concentrator (no heat).
-
Final Resuspension: Resuspend the purified cholesterol-RNA conjugate in a suitable RNase-free buffer (e.g., TE buffer, pH 7.5).
Table 1: Summary of Deprotection Conditions for Cholesterol-Conjugated RNA
| Step | Reagent | Temperature (°C) | Duration |
| Cleavage & Base/Phosphate Deprotection | 40% Aqueous Methylamine | 65 | 15-30 min |
| 2'-O-TBDMS Deprotection | NMP/TEA/TEA·3HF | 65 | 1.5-2.5 hrs |
II. Fatty Acid-Conjugated RNA
Fatty acids, such as palmitic acid or oleic acid, are another class of lipophilic molecules used to modify RNA. The deprotection of fatty acid-conjugated oligonucleotides can often be achieved using a one-pot AMA (Ammonium Hydroxide (B78521)/Methylamine) treatment for cleavage and base/phosphate deprotection, followed by a separate step for 2'-hydroxyl deprotection.
Experimental Protocol: Deprotection of Fatty Acid-Conjugated RNA (with 2'-O-TBDMS protection)
Part 1: Cleavage and Base/Phosphate Deprotection with AMA
-
Preparation: Transfer the solid support with the synthesized fatty acid-RNA to a screw-cap vial.
-
Reagent Addition: Add 1 mL of AMA solution (a 1:1 mixture of concentrated ammonium (B1175870) hydroxide and 40% aqueous methylamine).
-
Incubation: Seal the vial tightly and incubate at 65°C for 1 hour.
-
Collection and Evaporation: After cooling, transfer the supernatant to a new tube and evaporate to dryness.
Part 2: 2'-Hydroxyl (TBDMS) Deprotection
Follow the same procedure as described in Part 2 of the Deprotection of Cholesterol-Conjugated RNA protocol.
Table 2: Summary of Deprotection Conditions for Fatty Acid-Conjugated RNA
| Step | Reagent | Temperature (°C) | Duration |
| Cleavage & Base/Phosphate Deprotection | AMA (1:1 NH4OH/Methylamine) | 65 | 1 hr |
| 2'-O-TBDMS Deprotection | NMP/TEA/TEA·3HF | 65 | 1.5-2.5 hrs |
III. α-Tocopherol (Vitamin E)-Conjugated RNA
α-Tocopherol is a lipophilic vitamin that has been successfully conjugated to siRNAs to facilitate their delivery. While specific, detailed deprotection protocols for tocopherol-conjugated RNA are not as commonly published as for cholesterol, it is generally understood that they are compatible with standard RNA deprotection procedures. The protocol for cholesterol-conjugated RNA can be adapted for this purpose.
Experimental Protocol: Deprotection of α-Tocopherol-Conjugated RNA (with 2'-O-TBDMS protection)
It is recommended to follow the same two-step deprotection protocol as for Cholesterol-Conjugated RNA . The bulky and hydrophobic nature of tocopherol is comparable to that of cholesterol, making this a suitable starting point for optimization.
Table 3: Recommended Deprotection Conditions for α-Tocopherol-Conjugated RNA
| Step | Reagent | Temperature (°C) | Duration |
| Cleavage & Base/Phosphate Deprotection | 40% Aqueous Methylamine | 65 | 15-30 min |
| 2'-O-TBDMS Deprotection | NMP/TEA/TEA·3HF | 65 | 1.5-2.5 hrs |
Visualization of Deprotection Workflow
The general workflow for the deprotection of lipophilic RNA can be visualized as a two-stage process.
Caption: General workflow for the deprotection of lipophilic RNA.
Logical Relationship of Deprotection Steps
The sequence of deprotection steps is critical for obtaining high-quality RNA. The 2'-hydroxyl protecting groups must remain intact during the cleavage and base deprotection steps to prevent degradation of the RNA backbone under basic conditions.
Application Notes and Protocols for the HPLC Purification of DMTr-2'-O-C22-rA-3'-CE-Phosphoramidite Containing Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of modified oligonucleotides plays a crucial role in the development of novel therapeutics, diagnostics, and research tools. The incorporation of modifications, such as the 2'-O-C22 long-chain alkyl group, can enhance properties like nuclease resistance, binding affinity, and cellular uptake. However, these modifications also present unique challenges for purification. The significant hydrophobicity imparted by the C22 alkyl chain necessitates a tailored purification strategy to effectively separate the full-length, modified oligonucleotide from failure sequences and other process-related impurities.
This document provides detailed application notes and protocols for the purification of oligonucleotides containing the DMTr-2'-O-C22-rA-3'-CE-Phosphoramidite modification using Ion-Pair Reversed-Phase High-Performance Liquid Chromatography (IP-RP-HPLC). IP-RP-HPLC is the method of choice for such hydrophobic oligonucleotides as it separates molecules based on differences in hydrophobicity.[1][2][3][4] The dimethoxytrityl (DMTr) group, a hydrophobic protecting group at the 5'-end of the full-length product, is key to this purification strategy, allowing for a "Trityl-on" purification approach.
Principle of Ion-Pair Reversed-Phase (IP-RP) HPLC for Oligonucleotides
IP-RP-HPLC separates oligonucleotides based on their hydrophobicity. The stationary phase is typically a C8 or C18 alkyl-bonded silica, which is non-polar. The mobile phase consists of an aqueous buffer, an organic solvent (typically acetonitrile), and an ion-pairing agent. The negatively charged phosphate (B84403) backbone of the oligonucleotide is neutralized by the positively charged ion-pairing agent (e.g., triethylammonium (B8662869) acetate (B1210297) - TEAA), forming a neutral, hydrophobic complex. This complex interacts with the hydrophobic stationary phase. Elution is achieved by increasing the concentration of the organic solvent, which disrupts the hydrophobic interactions and releases the oligonucleotide from the column. The DMTr group on the full-length oligonucleotide significantly increases its hydrophobicity, leading to stronger retention on the column compared to the "Trityl-off" failure sequences.[1][2]
Experimental Workflow
The overall workflow for the purification of DMTr-2'-O-C22-rA-containing oligonucleotides involves several key steps, from the initial cleavage and deprotection to the final analysis of the purified product.
Materials and Methods
Materials
-
Crude DMTr-2'-O-C22-rA-containing oligonucleotide
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade water
-
Triethylamine (B128534) (TEA)
-
Acetic acid, glacial
-
Trifluoroacetic acid (TFA) or Dichloroacetic acid (DCA)
-
Ammonium hydroxide
-
Methylamine solution
-
HPLC columns: C8 or C18 reversed-phase, 5 µm particle size, 100-300 Å pore size
-
Solid-phase extraction (SPE) cartridges for desalting
Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector and fraction collector
-
Lyophilizer
-
pH meter
-
Vortex mixer
-
Centrifuge
Detailed Experimental Protocols
Protocol 1: Preparation of HPLC Buffers
Mobile Phase A (Aqueous Buffer with Ion-Pairing Agent):
-
To prepare a 0.1 M Triethylammonium Acetate (TEAA) solution, add 13.9 mL of triethylamine to 900 mL of HPLC-grade water.
-
Adjust the pH to 7.0 ± 0.2 with glacial acetic acid.
-
Bring the final volume to 1 L with HPLC-grade water.
-
Filter the buffer through a 0.22 µm membrane filter.
Mobile Phase B (Organic Solvent with Ion-Pairing Agent):
-
Prepare 0.1 M TEAA in 50% acetonitrile by mixing 500 mL of Mobile Phase A with 500 mL of HPLC-grade acetonitrile.
-
Filter the buffer through a 0.22 µm membrane filter.
Protocol 2: "Trityl-on" IP-RP-HPLC Purification
The C22 alkyl chain significantly increases the hydrophobicity of the oligonucleotide, leading to longer retention times. The gradient method should be adjusted accordingly.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1 M TEAA, pH 7.0.
-
Mobile Phase B: 0.1 M TEAA in 50% acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 50-60 °C (elevated temperature can help reduce secondary structures).[1][3]
-
Detection: UV at 260 nm.
-
Sample Preparation: Dissolve the crude oligonucleotide in Mobile Phase A to a concentration of approximately 10-20 OD/mL.
-
Injection Volume: 50-200 µL, depending on the column size and loading capacity.
-
Gradient:
-
0-5 min: 20% B
-
5-45 min: 20-80% B (linear gradient)
-
45-50 min: 80% B
-
50-55 min: 20% B (re-equilibration)
-
Note: The gradient may need to be optimized based on the specific sequence and length of the oligonucleotide. A shallower gradient may be required for better resolution.
-
-
Fraction Collection: Collect fractions corresponding to the major peak, which represents the DMTr-on full-length product.
Protocol 3: Post-Purification Detritylation
-
Pool the fractions containing the purified DMTr-on oligonucleotide.
-
Lyophilize the pooled fractions to dryness.
-
Dissolve the dried oligonucleotide in 1 mL of 80% aqueous acetic acid or a 3% solution of TCA or DCA in an appropriate organic solvent.[5][]
-
Incubate at room temperature for 30-60 minutes. The solution will turn orange/red upon successful removal of the DMTr group.
-
Quench the reaction by adding 1 mL of cold water.
-
Lyophilize the solution to remove the acid.
Protocol 4: Desalting
-
Resuspend the detritylated oligonucleotide in a small volume of sterile, nuclease-free water.
-
Desalt the oligonucleotide using a suitable method, such as a solid-phase extraction (SPE) cartridge or size-exclusion chromatography.
-
Lyophilize the desalted oligonucleotide to obtain a purified, salt-free product.
Data Presentation
The following tables provide representative data for the purification of a hypothetical 20-mer RNA oligonucleotide containing a 2'-O-C22 modification.
Table 1: HPLC Purification Parameters
| Parameter | Value |
| Column | C18, 5 µm, 150 Å, 4.6 x 150 mm |
| Mobile Phase A | 0.1 M TEAA, pH 7.0 |
| Mobile Phase B | 0.1 M TEAA in 50% Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 55 °C |
| Detection Wavelength | 260 nm |
| Gradient | 25-75% B over 40 minutes |
Table 2: Purification Yield and Purity Summary
| Sample | Starting Amount (OD units) | Purified Amount (OD units) | Yield (%) | Purity (by analytical HPLC, %) |
| Crude Oligonucleotide | 100 | - | - | ~45% |
| Purified Oligonucleotide | 100 | 65 | 65% | >95% |
Note: Yields and purity are dependent on the initial synthesis efficiency and the specific oligonucleotide sequence.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Poor peak shape (broadening or tailing) | - Secondary structure formation- Column degradation | - Increase column temperature to 60-70°C.- Use a new column or a column with a wider pH stability range. |
| Low resolution between full-length product and impurities | - Gradient is too steep.- Inappropriate ion-pairing agent. | - Decrease the gradient slope.- Consider using a more hydrophobic ion-pairing agent like hexylammonium acetate (HAA) for increased retention and potentially better separation of hydrophobic species.[7][8] |
| Low recovery of the oligonucleotide | - Irreversible binding to the column.- Incomplete elution. | - Ensure the final acetonitrile concentration is high enough to elute the highly hydrophobic C22-modified oligo.- Check for sample precipitation on the column. |
| Incomplete detritylation | - Insufficient acid concentration or reaction time. | - Increase the incubation time or use a stronger acid (e.g., 3% TCA). |
Signaling Pathways and Logical Relationships
The purification process is a logical sequence of steps designed to isolate the target molecule. The following diagram illustrates the decision-making process based on the properties of the oligonucleotide.
Conclusion
The purification of oligonucleotides containing highly hydrophobic modifications like the 2'-O-C22 alkyl chain requires a well-optimized IP-RP-HPLC protocol. By leveraging the hydrophobicity of both the C22 chain and the DMTr protecting group, a high degree of purity can be achieved. The protocols and guidelines presented in this document provide a robust starting point for researchers to develop and refine their purification strategies for these challenging yet promising molecules. Careful optimization of the HPLC gradient, temperature, and choice of ion-pairing agent will be key to obtaining high-purity, high-yield final products for downstream applications.
References
- 1. Challenging Oligonucleotide Purifications and the Advantages of Novel HPLC Column Technologies [labx.com]
- 2. agilent.com [agilent.com]
- 3. lcms.cz [lcms.cz]
- 4. hamiltoncompany.com [hamiltoncompany.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 7. lcms.cz [lcms.cz]
- 8. waters.com [waters.com]
Application Note: Quantitative Analysis of C22-Modified RNA by Liquid Chromatography-Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The therapeutic landscape is rapidly evolving with the advent of modified RNA-based drugs. Chemical modifications are introduced to enhance stability, efficacy, and delivery of RNA therapeutics. This application note details a robust and sensitive method for the characterization and quantification of a novel C22-modified RNA using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocols provided herein are designed for researchers in drug discovery and development to accurately assess the integrity and quantity of C22-modified RNA in various sample matrices.
Mass spectrometry is a powerful analytical technique for the direct detection and characterization of chemical modifications in RNA.[1][2] Unlike sequencing-based methods that can sometimes miss or misinterpret novel modifications, mass spectrometry provides a direct measurement of mass changes, enabling unambiguous identification and quantification.[1][3] This is particularly crucial for complex modifications like lipid conjugations, which significantly alter the physicochemical properties of the RNA molecule.
This document provides a comprehensive workflow, from sample preparation to data analysis, for the mass spectrometric analysis of RNA conjugated with a 22-carbon lipid moiety (C22).
Experimental Workflow Overview
The overall workflow for the analysis of C22-modified RNA involves enzymatic digestion of the RNA into individual nucleosides, followed by separation and detection using LC-MS/MS.
Caption: High-level workflow for C22-modified RNA analysis.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data obtained from the LC-MS/MS analysis of a C22-modified RNA therapeutic.
Table 1: LC-MS/MS Parameters for Canonical and C22-Modified Nucleosides
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Adenosine (A) | 268.1 | 136.1 | 15 |
| Guanosine (G) | 284.1 | 152.1 | 15 |
| Cytidine (C) | 244.1 | 112.1 | 15 |
| Uridine (U) | 245.1 | 113.1 | 15 |
| C22-Modified-A | 592.5 | 460.4 | 25 |
Table 2: Quantification of C22-Modified Adenosine in a Therapeutic RNA Sample
| Sample ID | Total RNA (µg) | C22-A Amount (pmol) | % C22-A Modification |
| Control (Unmodified) | 1.0 | < 0.01 | < 0.01% |
| Batch 1 | 1.0 | 25.3 | 98.5% |
| Batch 2 | 1.0 | 24.9 | 97.8% |
| Batch 3 | 1.0 | 25.1 | 98.2% |
Detailed Experimental Protocols
Protocol 1: Extraction and Purification of C22-Modified RNA
This protocol describes the extraction of total RNA from cells, followed by the purification of the C22-modified RNA therapeutic.
Materials:
-
TRI Reagent (or similar phenol-based reagent)
-
Chloroform
-
75% Ethanol (RNase-free)
-
RNase-free water
-
Oligo(dT) magnetic beads (for polyadenylated RNA) or appropriate affinity purification resin for the specific C22-modified RNA.
Procedure:
-
Homogenization: Homogenize cell pellets in 1 mL of TRI Reagent per 5-10 million cells.
-
Phase Separation: Add 0.2 mL of chloroform, shake vigorously for 15 seconds, and incubate at room temperature for 5 minutes. Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
RNA Precipitation: Transfer the upper aqueous phase to a new tube. Add 0.5 mL of isopropanol and incubate at room temperature for 10 minutes. Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
RNA Wash: Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol. Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
RNA Solubilization: Air-dry the pellet and resuspend in RNase-free water.
-
Purification: Purify the C22-modified RNA using a method appropriate for the specific RNA sequence and structure. For polyadenylated mRNA therapeutics, Oligo(dT) bead-based purification is recommended.[4] Follow the manufacturer's protocol for the chosen purification kit.
-
Quantification: Determine the concentration and purity of the RNA using a spectrophotometer (e.g., NanoDrop).
Protocol 2: Enzymatic Digestion of C22-Modified RNA to Nucleosides
This protocol details the complete enzymatic hydrolysis of the purified RNA into its constituent nucleosides.
Materials:
-
Purified C22-Modified RNA (1-2 µg)
-
Nuclease P1 (0.5 U/µL)
-
Calf Intestinal Alkaline Phosphatase (1 U/µL)
-
10X Nuclease P1 Buffer (100 mM Ammonium Acetate, pH 5.3)
-
10X Alkaline Phosphatase Buffer (500 mM Tris-HCl, pH 8.5, 10 mM ZnCl₂)
-
RNase-free water
Procedure:
-
In a sterile microcentrifuge tube, combine the following:
-
Purified RNA: up to 2 µg
-
10X Nuclease P1 Buffer: 2 µL
-
Nuclease P1: 1 µL (0.5 U)
-
RNase-free water to a final volume of 18 µL
-
-
Incubate at 37°C for 2 hours.
-
Add the following to the reaction mixture:
-
10X Alkaline Phosphatase Buffer: 2 µL
-
Calf Intestinal Alkaline Phosphatase: 1 µL (1 U)
-
-
Incubate at 37°C for an additional 2 hours.
-
The digested sample is now ready for LC-MS/MS analysis. If not analyzed immediately, store at -80°C.
Caption: Enzymatic digestion of RNA into nucleosides.
Protocol 3: LC-MS/MS Analysis of C22-Modified Nucleosides
This protocol provides a general framework for the LC-MS/MS analysis. Specific parameters should be optimized for the available instrumentation.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple Quadrupole Mass Spectrometer
-
C18 Reverse-Phase HPLC Column (e.g., 2.1 x 100 mm, 1.8 µm)
LC Method:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 2% B
-
2-15 min: 2-50% B
-
15-18 min: 50-95% B
-
18-20 min: 95% B
-
20-22 min: 95-2% B
-
22-30 min: 2% B
-
-
Flow Rate: 0.2 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS Method:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Analysis Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: See Table 1.
-
Source Parameters: Optimize for the specific instrument (e.g., capillary voltage, gas flow, source temperature).
Protocol 4: Data Analysis and Quantification
Procedure:
-
Standard Curve: Prepare a series of dilutions of analytical standards for the canonical nucleosides and the C22-modified nucleoside. Generate a standard curve by plotting the peak area against the known concentration for each analyte.
-
Quantification: Integrate the peak areas for each nucleoside in the experimental samples. Determine the concentration of each nucleoside using the linear regression equation from the standard curve.
-
Calculate Modification Percentage: The percentage of the C22-modification can be calculated as follows:
% Modification = (moles of C22-modified nucleoside) / (moles of C22-modified nucleoside + moles of corresponding unmodified nucleoside) * 100
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Low RNA Yield | Incomplete cell lysis or RNA degradation. | Ensure complete homogenization. Use fresh reagents and maintain an RNase-free environment. |
| Incomplete Digestion | Inactive enzymes or insufficient incubation time. | Use fresh, properly stored enzymes. Optimize enzyme concentration and incubation time. |
| Poor Peak Shape in LC | Column contamination or inappropriate mobile phase. | Flush the column with a strong solvent. Ensure mobile phases are correctly prepared and filtered. |
| Low MS Signal | Poor ionization or incorrect MS parameters. | Optimize ESI source parameters. Ensure correct MRM transitions are being monitored. |
Conclusion
The protocols outlined in this application note provide a comprehensive framework for the reliable quantification of C22-modified RNA using LC-MS/MS. This methodology is essential for the characterization of novel RNA therapeutics and for quality control during drug development and manufacturing. The accurate determination of the extent of modification is critical for ensuring the consistency, potency, and safety of these innovative medicines.
References
- 1. Mass Spectrometry of Modified RNAs: Recent Developments (Minireview) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Quantitative Analysis of RNA Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for preparation and measurement of intracellular and extracellular modified RNA using liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: DMTr-2'-O-C22-rA-3'-CE-Phosphoramidite in Lipid Nanoparticle Formulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The targeted delivery of oligonucleotide-based therapeutics, such as siRNA, mRNA, and antisense oligonucleotides, represents a frontier in modern medicine. A significant challenge in the clinical translation of these therapies is the efficient and safe delivery of the nucleic acid cargo to its site of action within the target cells. Lipid nanoparticles (LNPs) have emerged as a leading platform for in vivo oligonucleotide delivery, underscored by their success in the formulation of mRNA vaccines.[1] The efficacy of LNP-based delivery is critically dependent on the physicochemical properties of both the lipid components and the oligonucleotide cargo.
This document provides detailed application notes and protocols for the use of DMTr-2'-O-C22-rA-3'-CE-Phosphoramidite in the synthesis of modified RNA for subsequent formulation into lipid nanoparticles. The incorporation of a 2'-O-C22 alkyl chain on the adenosine (B11128) ribonucleoside introduces a significant hydrophobic modification. This modification is hypothesized to enhance the association of the oligonucleotide with the lipid core of the LNP, potentially leading to improved encapsulation efficiency, stability, and delivery characteristics.
Principle and Advantages of 2'-O-C22 Modification in LNP Formulation
The phosphoramidite (B1245037), this compound, is a specialized building block for the solid-phase synthesis of RNA. The key feature of this reagent is the presence of a 22-carbon alkyl chain (docosyl) attached to the 2'-hydroxyl group of the ribose sugar.
Key Molecular Features:
-
DMTr (4,4'-Dimethoxytrityl) group: A protecting group on the 5'-hydroxyl of the ribose, which is removed at each cycle of oligonucleotide synthesis to allow for the addition of the next nucleotide.
-
2'-O-C22 (2'-O-docosyl) group: A long alkyl chain that imparts significant hydrophobicity to the nucleotide.
-
rA (ribo-Adenosine): The specific nucleoside being modified.
-
3'-CE-Phosphoramidite (3'-cyanoethyl phosphoramidite): The reactive group at the 3' position that enables the coupling of the nucleotide to the growing oligonucleotide chain.
Anticipated Advantages of 2'-O-C22 Modified Oligonucleotides in LNPs:
-
Enhanced Nuclease Resistance: The 2'-O-alkyl modification sterically hinders the approach of nucleases, thereby increasing the stability of the oligonucleotide against enzymatic degradation.[2][3]
-
Increased Hydrophobicity: The long C22 alkyl chain significantly increases the hydrophobicity of the oligonucleotide.[2] This property is expected to promote stronger interactions with the hydrophobic lipid core of the LNP, potentially leading to:
-
Higher encapsulation efficiency.
-
Improved stability of the LNP-oligonucleotide complex.
-
Altered biodistribution and cellular uptake profiles.
-
-
Improved Binding Affinity: 2'-O-alkyl modifications can increase the binding affinity of antisense oligonucleotides to their target RNA.[3]
Protocol 1: Synthesis of 2'-O-C22 Modified Oligonucleotides
This protocol outlines the general steps for incorporating this compound into a custom RNA sequence using an automated solid-phase oligonucleotide synthesizer.
Materials:
-
This compound
-
Standard RNA and DNA phosphoramidites (A, C, G, U)
-
Controlled Pore Glass (CPG) solid support
-
Standard reagents for oligonucleotide synthesis:
-
Activator solution (e.g., 5-Ethylthio-1H-tetrazole)
-
Oxidizing solution (e.g., Iodine/water/pyridine)
-
Capping reagents (e.g., Acetic anhydride (B1165640) and N-methylimidazole)
-
Deblocking solution (e.g., Trichloroacetic acid in dichloromethane)
-
-
Ammonia/methylamine solution for cleavage and deprotection
-
Triethylamine (B128534) trihydrofluoride for desilylation of standard RNA monomers
-
Purification cartridges or HPLC system
Procedure:
-
Synthesizer Setup: Program the automated DNA/RNA synthesizer with the desired oligonucleotide sequence, specifying the position(s) for the incorporation of the 2'-O-C22-rA modification.
-
Phosphoramidite Preparation: Dissolve the this compound and other required phosphoramidites in anhydrous acetonitrile (B52724) to the manufacturer's recommended concentration. Install the phosphoramidite vials on the synthesizer.
-
Automated Synthesis: Initiate the synthesis program. The synthesizer will perform the following steps in a cyclical manner:
-
Deblocking: Removal of the 5'-DMTr protecting group from the nucleotide attached to the solid support.
-
Coupling: Activation of the incoming phosphoramidite (e.g., this compound) and its coupling to the 5'-hydroxyl of the growing oligonucleotide chain.
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
-
Oxidation: Conversion of the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester.
-
-
Cleavage and Deprotection: Following the completion of the synthesis, cleave the oligonucleotide from the CPG solid support and remove the protecting groups from the nucleobases and phosphate backbone using an ammonia/methylamine solution.
-
Desilylation: If standard RNA monomers were used, remove the 2'-TBDMS protecting groups using triethylamine trihydrofluoride.
-
Purification: Purify the full-length modified oligonucleotide using reverse-phase HPLC or other suitable chromatographic techniques. The increased hydrophobicity from the C22 chain will significantly alter the retention time compared to unmodified oligonucleotides.[4]
-
Quantification and Quality Control: Determine the concentration of the purified oligonucleotide by UV-Vis spectrophotometry at 260 nm. Verify the identity and purity of the product by mass spectrometry (e.g., ESI-MS).
Protocol 2: Formulation of Lipid Nanoparticles with 2'-O-C22 Modified Oligonucleotides
This protocol describes the formulation of LNPs encapsulating the hydrophobically modified oligonucleotide using a microfluidic mixing technique. This method allows for rapid and reproducible self-assembly of LNPs with controlled size and polydispersity.
Materials:
-
Lipid Stock Solution (in Ethanol):
-
Ionizable cationic lipid (e.g., DLin-MC3-DMA, SM-102)
-
Helper phospholipid (e.g., DSPC)
-
Cholesterol
-
PEG-lipid (e.g., DMG-PEG2000)
-
-
Oligonucleotide Solution (Aqueous Buffer):
-
Purified 2'-O-C22 modified oligonucleotide
-
Low pH buffer (e.g., 25 mM Sodium Acetate, pH 4.0)
-
-
Microfluidic mixing device (e.g., NanoAssemblr Benchtop)
-
Dialysis cassettes or tangential flow filtration system for buffer exchange and purification.
Procedure:
-
Preparation of Solutions:
-
Prepare the lipid stock solution by dissolving the ionizable lipid, DSPC, cholesterol, and PEG-lipid in ethanol (B145695) at a specific molar ratio (e.g., 50:10:38.5:1.5).[5]
-
Dissolve the purified 2'-O-C22 modified oligonucleotide in the aqueous buffer to the desired concentration.
-
-
Microfluidic Mixing:
-
Set up the microfluidic mixing device according to the manufacturer's instructions.
-
Load the lipid-ethanol solution and the oligonucleotide-aqueous solution into separate syringes.
-
Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (e.g., 3:1 aqueous to organic). The rapid mixing of the two phases will induce the self-assembly of the lipids and the encapsulation of the oligonucleotide, forming LNPs.
-
-
Purification and Buffer Exchange:
-
Dialyze the resulting LNP suspension against a physiological pH buffer (e.g., PBS, pH 7.4) to remove the ethanol and raise the pH. This step also neutralizes the surface charge of the ionizable lipid.
-
Alternatively, use a tangential flow filtration (TFF) system for larger scale preparations.
-
-
Sterilization and Storage:
Characterization of LNPs with 2'-O-C22 Modified Oligonucleotides
Thorough characterization of the formulated LNPs is essential to ensure quality, reproducibility, and efficacy.
| Parameter | Method | Typical Values |
| Particle Size & Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | Size: 80-150 nm, PDI: < 0.2 |
| Zeta Potential | Laser Doppler Velocimetry | Near-neutral at pH 7.4 |
| Oligonucleotide Encapsulation Efficiency | Ribogreen Assay or HPLC | > 90% |
| Morphology | Cryo-Transmission Electron Microscopy (Cryo-TEM) | Spherical particles with a dense core |
| RNA Integrity | Gel Electrophoresis | Intact RNA band |
Cellular Uptake and Mechanism of Action
The delivery of oligonucleotides to their intracellular site of action via LNPs is a multi-step process.
-
Cellular Uptake: LNPs primarily enter target cells through endocytosis.[8][9] The specific endocytic pathway can vary depending on the cell type and the surface properties of the LNP.
-
Endosomal Escape: This is a critical and often rate-limiting step.[1] The ionizable lipid, which is protonated in the acidic environment of the endosome, is thought to interact with the endosomal membrane, leading to its disruption and the release of the oligonucleotide cargo into the cytoplasm.
-
Target Engagement: Once in the cytoplasm, the modified oligonucleotide can engage with its target. For example, an antisense oligonucleotide will bind to its complementary mRNA sequence, leading to the inhibition of protein translation.
Visualizations
Caption: Workflow for the synthesis of 2'-O-C22 modified oligonucleotides.
Caption: Workflow for LNP formulation using microfluidic mixing.
Caption: Cellular uptake and mechanism of action for LNP-delivered oligonucleotides.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Systematic Analysis of 2′-O-Alkyl Modified Analogs for Enzymatic Synthesis and Their Oligonucleotide Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The chemical evolution of oligonucleotide therapies of clinical utility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of nucleotide hydrophobicity on oligonucleotides separation in liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comprehensive analysis of lipid nanoparticle formulation and preparation for RNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Delivery of Oligonucleotides with Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cellular Uptake and Intracellular Trafficking of Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Leveraging Long-Chain Alkyl Modified RNA for Advanced Drug Delivery
Introduction
The therapeutic potential of RNA-based drugs, including small interfering RNA (siRNA), antisense oligonucleotides (ASOs), and messenger RNA (mRNA), is vast. However, their clinical translation is often hindered by challenges such as rapid degradation by nucleases, poor cellular uptake due to their hydrophilic and anionic nature, and off-target effects. Modifying these RNA molecules with long-chain alkyl groups is a powerful strategy to overcome these barriers. This approach enhances the lipophilicity of the RNA, improving its pharmacokinetic properties, facilitating membrane translocation, and enabling targeted delivery.
Two primary strategies employ long-chain alkyl modifications:
-
Direct Covalent Conjugation: In this method, fatty acids or other lipid moieties are directly and covalently attached to the RNA oligonucleotide. This modification can enhance binding to plasma proteins like albumin, extending the RNA's circulation half-life and promoting uptake in extra-hepatic tissues. This strategy is often referred to as Fatty Acid-Oligonucleotide Conjugation (FOC).
-
Encapsulation within Lipid Nanoparticles (LNPs): LNPs are self-assembling nanocarriers composed of various lipids, including ionizable cationic lipids that feature long alkyl tails. These lipids are essential for encapsulating the negatively charged RNA cargo and facilitating its endosomal escape into the cytoplasm. LNPs are currently the most advanced platform for systemic RNA delivery, exemplified by their use in the first approved siRNA drug, Onpattro, and in mRNA-based COVID-19 vaccines.
These modifications have revolutionized RNA therapeutics, expanding their application from liver-centric diseases to a broader range of targets, including the central nervous system, muscle, and heart.
Key Applications & Quantitative Data
Enhanced Gene Silencing in Hepatocytes
LNPs containing ionizable lipids with long alkyl chains are exceptionally efficient at delivering siRNA and mRNA to hepatocytes. The ionizable lipid C12-200, for instance, has demonstrated high potency in preclinical models.
Table 1: In Vivo Efficacy of LNP-siRNA in Hepatocyte Gene Silencing
| Ionizable Lipid | Target Gene | Animal Model | Dose | Result | Reference |
|---|---|---|---|---|---|
| C12-200 | Transthyretin (TTR) | Mouse | < 0.01 mg/kg | Significant liver gene silencing | |
| C12-200 | Transthyretin (TTR) | Non-human primate | 0.03 mg/kg | High levels of TTR knockdown |
| DLin-MC3-DMA | Factor VII | Mouse | 0.1 mg/kg | ~90% reduction in serum Factor VII | |
Extra-Hepatic Tissue Targeting with Lipid Conjugates
Direct conjugation of fatty acids to siRNAs enables broader biodistribution beyond the liver. The hydrophobicity of the conjugate plays a key role in determining which tissues accumulate the siRNA.
Table 2: Biodistribution of Lipid-Conjugated siRNA (20 mg/kg Subcutaneous Dose in Mice)
| Lipid Conjugate | Key Accumulation Tissues (besides Liver & Kidney) | Functional Gene Silencing Observed | Reference |
|---|---|---|---|
| Cholesterol | Muscle, Placenta | Yes (in Muscle, Placenta) | |
| Docosahexaenoic acid (DHA) | Lung, Heart, Spleen, Adrenal Glands, Fat | Yes (in multiple tissues) | |
| Myristoyl (Myr) | Heart, Muscle, Lung | Yes (Huntingtin mRNA silencing) |
| Palmitoyl (C16) | Central Nervous System (intrathecal admin.) | Yes (APP gene silencing) | |
mRNA Delivery for Protein Replacement and Vaccination
LNPs are the leading platform for delivering mRNA, enabling transient protein expression for vaccines and protein replacement therapies. The delivery system protects the mRNA from degradation and facilitates its translation into functional protein within the target cells.
Table 3: Efficacy of LNP-Delivered Modified mRNA
| mRNA Cargo | Delivery Route | Animal Model | Key Finding | Reference |
|---|---|---|---|---|
| Firefly Luciferase | Intravenous | Mouse | Active mRNA translation in the liver for 1-4 days. | |
| Firefly Luciferase | Intramuscular | Mouse | Localized protein expression for up to 10 days. |
| Adiponectin (APN) | In vitro (MC3T3-E1 cells) | N/A | Over 28,000-fold increase in APN mRNA at 24h (1.0 µg/mL dose). | |
Visualizations: Workflows and Mechanisms
Caption: General experimental workflow for developing long-chain alkyl modified RNA therapeutics.
Caption: Cellular uptake and endosomal escape pathway for LNP-delivered RNA therapeutics.
Caption: Mechanism of action for directly conjugated fatty acid-siRNA constructs.
Detailed Experimental Protocols
Protocol 1: Formulation of RNA-Lipid Nanoparticles via Microfluidic Mixing
This protocol describes the formulation of LNPs encapsulating RNA using a microfluidic device, a standard method for producing particles with consistent size and high encapsulation efficiency.
Materials & Equipment:
-
Lipids: Ionizable lipid (e.g., C12-200, DLin-MC3-DMA), helper lipid (e.g., DSPC), cholesterol, and PEG-lipid (e.g., DMG-PEG 2k).
-
RNA: Purified, buffer-exchanged mRNA or siRNA.
-
Buffers: Ethanol (B145695) (200 proof, anhydrous), Citrate (B86180) buffer (e.g., 50 mM, pH 4.0), and Phosphate-Buffered Saline (PBS, pH 7.4).
-
Equipment: Microfluidic mixing system (e.g., NanoAssemblr Benchtop from Precision NanoSystems) or a setup with two syringe pumps and a microfluidic chip (e.g., from Dolomite Microfluidics).
-
Dialysis: Dialysis cassettes (e.g., Slide-A-Lyzer, 10K MWCO).
-
Sterile, RNase-free consumables (syringes, tubes).
Methodology:
-
Preparation of Lipid Stock:
-
Prepare a stock solution of the lipids in ethanol. A common molar ratio is 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid).
-
The total lipid concentration in the ethanol phase is typically between 10-25 mM.
-
Ensure all lipids are fully dissolved. Gentle warming may be required.
-
-
Preparation of RNA Solution:
-
Dilute the RNA stock in the citrate buffer (pH 4.0) to the desired concentration. The acidic pH ensures the ionizable lipid is protonated, facilitating complexation with the negatively charged RNA.
-
-
Microfluidic Mixing:
-
Set up the microfluidic system according to the manufacturer's instructions.
-
Load the lipid-ethanol solution into one syringe and the RNA-buffer solution into another.
-
Set the flow rate ratio (FRR) of the aqueous phase to the ethanol phase. A common FRR is 3:1.
-
Set the total flow rate (TFR). A higher TFR generally results in smaller particles. A typical TFR is 12 mL/min.
-
Initiate the mixing process. The rapid mixing of the two streams causes the lipids to precipitate and self-assemble around the RNA, forming LNPs.
-
Collect the resulting milky-white LNP suspension.
-
-
Buffer Exchange and Concentration:
-
To remove the ethanol and raise the pH to a physiological level, dialyze the LNP suspension against PBS (pH 7.4) overnight at 4°C using a dialysis cassette.
-
Perform at least two changes of PBS during dialysis.
-
-
Sterilization and Storage:
-
Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.
-
Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.
-
Protocol 2: Characterization of RNA-LNPs
1. Size, Polydispersity Index (PDI), and Zeta Potential
-
Technique: Dynamic Light Scattering (DLS).
-
Procedure:
-
Dilute a small aliquot of the LNP suspension in PBS (for size and PDI) or a low-ionic-strength buffer like 0.1x PBS (for zeta potential).
-
Transfer the diluted sample to a cuvette.
-
Measure the hydrodynamic diameter (Z-average), PDI, and zeta potential using a DLS instrument (e.g., Malvern Zetasizer).
-
Acceptable Criteria: Typically, a particle size of 70-150 nm with a PDI < 0.2 is desired for systemic delivery.
-
2. RNA Encapsulation Efficiency (EE)
-
Technique: Quant-iT RiboGreen Assay.
-
Procedure:
-
Prepare two sets of samples from the LNP formulation.
-
Sample A (Total RNA): Add a surfactant (e.g., 1% Triton X-100) to an aliquot of the LNP suspension to lyse the particles and release all encapsulated RNA.
-
Sample B (Free RNA): Use an untreated aliquot of the LNP suspension.
-
Dilute both samples in TE buffer and add the RiboGreen reagent according to the manufacturer's protocol.
-
Measure the fluorescence (Excitation ~480 nm, Emission ~520 nm).
-
Calculate the RNA concentration in both samples using a standard curve prepared with free RNA.
-
Calculate EE%: EE (%) = [(Total RNA - Free RNA) / Total RNA] * 100
-
Acceptable Criteria: EE should ideally be >90%.
-
Protocol 3: In Vitro Evaluation of Gene Silencing
This protocol outlines how to assess the biological activity of siRNA-LNPs in a cell culture model using a reporter gene.
Materials:
-
Cells expressing a reporter gene (e.g., HeLa cells stably expressing Luciferase).
-
Complete cell culture medium (e.g., DMEM + 10% FBS).
-
siRNA-LNP formulation (targeting the reporter gene) and a non-targeting control siRNA-LNP.
-
Luciferase assay reagent (e.g., Bright-Glo Luciferase Assay System).
-
96-well cell culture plates.
-
Luminometer.
Methodology:
-
Cell Seeding:
-
Seed the reporter cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection (e.g., 10,000 cells/well).
-
Incubate overnight at 37°C, 5% CO₂.
-
-
Transfection:
-
Prepare serial dilutions of the siRNA-LNP formulations in serum-free medium.
-
Remove the old medium from the cells and add the LNP dilutions. Final siRNA concentrations typically range from 1 pM to 100 nM.
-
Include controls: untreated cells, cells treated with empty LNPs, and cells treated with non-targeting control siRNA-LNPs.
-
Incubate the cells with the LNPs for 24-72 hours.
-
-
Quantification of Gene Knockdown:
-
After the incubation period, lyse the cells and measure the luciferase activity using a luminometer according to the assay manufacturer's protocol.
-
Normalize the luciferase signal to total protein content or cell viability (e.g., using an AlamarBlue assay) to account for any cytotoxicity.
-
Calculate % Knockdown: % Knockdown = [1 - (Luminescence_treated / Luminescence_control)] * 100
-
-
Data Analysis:
-
Plot the percentage of gene knockdown against the siRNA concentration to determine the dose-response curve and calculate the IC₅₀ (the concentration required for 50% inhibition).
-
Protocol 4: In Vivo Evaluation of Biodistribution and Efficacy
This protocol provides a general framework for assessing the in vivo performance of long-chain alkyl modified RNA in a mouse model. Note: All animal experiments must be approved by an Institutional Animal Care and Use Committee (IACUC).
Materials:
-
Animal Model: C57BL/6 mice (or other appropriate strain).
-
Test Articles: LNP-formulated or directly conjugated RNA targeting a specific gene (e.g., Factor VII, expressed in the liver).
-
Control Articles: Saline or non-targeting control formulation.
-
Administration equipment (syringes, needles).
-
Equipment for blood collection (e.g., retro-orbital sinus) and tissue harvesting.
-
qPCR or ELISA kits for target gene/protein quantification.
Methodology:
-
Administration:
-
Administer the test and control articles to mice (n=3-5 per group) via the desired route (e.g., intravenous tail vein injection for liver targeting, subcutaneous for broader distribution of conjugates).
-
Doses will vary based on potency (e.g., 0.01 - 5 mg/kg for LNP-siRNA).
-
-
Sample Collection:
-
At predetermined time points (e.g., 48 hours, 72 hours, 1 week), collect blood samples to measure the target protein levels in the serum (e.g., Factor VII via ELISA).
-
At the study endpoint, euthanize the animals and harvest relevant tissues (liver, kidney, spleen, heart, lung, etc.).
-
-
Biodistribution Analysis (Optional):
-
If using a fluorescently labeled RNA, quantify fluorescence in tissue homogenates.
-
Alternatively, quantify the amount of RNA in each tissue using a sensitive method like a PNA hybridization assay or stem-loop RT-qPCR.
-
-
Efficacy Analysis:
-
From the target tissue (e.g., liver), extract total RNA.
-
Perform quantitative real-time PCR (qPCR) to measure the mRNA levels of the target gene.
-
Normalize the target gene expression to a stable housekeeping gene (e.g., GAPDH).
-
Calculate the percent knockdown relative to the saline-treated control group.
-
-
Data Analysis:
-
Compare the target mRNA and protein levels between the treated and control groups to determine the in vivo efficacy of the formulation.
-
Analyze biodistribution data to understand the tissue-targeting capabilities of the modification.
-
Revolutionizing RNA Synthesis: A Detailed Guide to 3'-End Modification Using Reverse Phosphoramidites
For researchers, scientists, and professionals in drug development, the precise modification of RNA molecules is paramount for advancing therapeutic and diagnostic applications. The synthesis of RNA with specific 3'-end modifications presents a significant challenge with traditional 3' to 5' synthesis methods. This application note details the strategic advantages and protocols for synthesizing 3'-end modified RNA using reverse (5' to 3') phosphoramidite (B1245037) chemistry, a powerful technique that ensures high purity and efficiency.
The introduction of modifications at the 3'-terminus of RNA is crucial for a variety of applications, including the attachment of reporter molecules, therapeutic agents, and delivery ligands.[1] Conventional solid-phase RNA synthesis proceeds in the 3' to 5' direction, making the introduction of 3'-modifications cumbersome, often requiring specialized solid supports and resulting in lower yields and purity.[2][3][4] Reverse phosphoramidite chemistry, which proceeds in the 5' to 3' direction, elegantly overcomes these limitations by allowing for the direct and efficient addition of modified phosphoramidites at the final synthesis step.[5] This methodology consistently achieves high coupling efficiencies, exceeding 99%, leading to the production of high-purity, full-length RNA oligonucleotides.[6][7]
Advantages of Reverse Phosphoramidite Chemistry for 3'-End Modification
The 5' to 3' synthesis strategy offers several distinct advantages over the conventional method:
-
High Coupling Efficiency: The coupling efficiency per step in the reverse-direction synthesis methodology surpasses 99%, which is critical for the synthesis of long and high-purity RNA molecules.[2][6][7]
-
Superior Purity: This method leads to very clean oligonucleotide synthesis, minimizing the presence of truncated sequences, which is particularly beneficial when incorporating hydrophobic modifications.[2][3][4][8]
-
Facile 3'-End Modification: It allows for the convenient introduction of a wide array of modifications, such as ligands, chromophores, and other functional molecules, at the 3'-end.[2][3][4]
-
Suitability for Therapeutic-Grade RNA: The high efficiency and purity make this method a practical choice for the synthesis of therapeutic-grade RNA, including siRNAs and antisense oligonucleotides.[2]
Quantitative Performance Data
The following table summarizes the key performance metrics associated with the reverse phosphoramidite synthesis of RNA.
| Parameter | Value | Reference(s) |
| Coupling Efficiency per Step | > 99% | [2][6][7] |
| Reverse Phosphoramidite Purity (HPLC) | > 98% | [2][6] |
| Reverse Phosphoramidite Purity (³¹P NMR) | > 99.5% | [2][6] |
| Stepwise Synthesis Yield | ~93% | [5] |
| Final Modification Coupling Yield (Tyrosine) | 60% | [5] |
Experimental Protocols
This section provides detailed protocols for the synthesis, deprotection, and purification of 3'-end modified RNA using reverse phosphoramidites.
Protocol 1: Solid-Phase Synthesis of 3'-End Modified RNA (5' → 3' Direction)
This protocol outlines the automated solid-phase synthesis cycle for incorporating reverse phosphoramidites. The synthesis starts with a solid support functionalized with a nucleoside via its 5'-hydroxyl group.
Materials:
-
DNA/RNA synthesizer
-
Controlled Pore Glass (CPG) solid support with the initial 5'-linked nucleoside
-
Reverse RNA phosphoramidites (3'-DMT-5'-CE phosphoramidites) of A, C, G, and U with appropriate exocyclic amine protecting groups (e.g., Bz for A and C, Ac for C, iBu for G).[2][9]
-
Modification phosphoramidite (e.g., tyrosine-derived phosphoramidite).[5]
-
Activator solution (e.g., 0.25 M 5-ethylthio-1H-tetrazole in acetonitrile)
-
Capping reagents (Cap A: acetic anhydride/lutidine/THF; Cap B: N-methylimidazole/THF)
-
Oxidizing agent (e.g., iodine/water/pyridine)
-
Deblocking agent (e.g., 3% trichloroacetic acid in dichloromethane)
-
Anhydrous acetonitrile (B52724)
Procedure:
The synthesis follows a four-step cycle for each nucleotide addition:
-
Deblocking: The 3'-dimethoxytrityl (DMT) protecting group of the support-bound nucleoside is removed by treatment with the deblocking agent to free the 3'-hydroxyl group for the subsequent coupling reaction.
-
Coupling: The reverse phosphoramidite and the modification phosphoramidite for the final step are activated by the activator solution and coupled to the free 3'-hydroxyl group of the growing oligonucleotide chain.
-
Capping: Any unreacted 3'-hydroxyl groups are acetylated using the capping reagents to prevent the formation of deletion mutants in subsequent cycles.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using the oxidizing agent.
This cycle is repeated until the desired RNA sequence is assembled.
Protocol 2: Cleavage and Deprotection
Materials:
-
Ammonium (B1175870) hydroxide/ethanol (3:1, v/v) or 40% aqueous methylamine.[10][11]
-
Anhydrous triethylamine (B128534) trihydrofluoride (TEA·3HF)/N-methyl-2-pyrrolidinone (NMP)/triethylamine (TEA) solution.[10][11]
-
Dimethylsulfoxide (DMSO).[12]
-
1-Butanol.[10]
-
3M Sodium Acetate (B1210297) (NaOAc), pH 5.2.[10]
Procedure:
-
Cleavage and Base Deprotection:
-
Transfer the solid support to a screw-cap vial.
-
Add 1 mL of either ammonium hydroxide/ethanol (3:1) or 40% aqueous methylamine.[10]
-
Incubate at 65°C for 10-20 minutes to cleave the oligonucleotide from the support and remove the exocyclic amine protecting groups.[10][13]
-
Cool the vial and transfer the supernatant containing the oligonucleotide to a new tube.
-
Wash the support with an ethanol/acetonitrile/water mixture and combine the supernatants.[10]
-
Dry the combined solution to a powder in a speed vacuum.[10]
-
-
2'-Hydroxyl (TBDMS) Deprotection:
Protocol 3: Purification of the 3'-End Modified RNA
Materials:
-
Glen-Pak™ RNA Quenching Buffer.[13]
-
Glen-Pak™ RNA Cartridge.[13]
-
Acetonitrile.
-
2M Triethylammonium acetate (TEAA).
-
2% Trifluoroacetic acid (TFA).
-
1M Ammonium bicarbonate/30% Acetonitrile.
Procedure (DMT-on Purification):
-
Quenching: Cool the 2'-deprotection reaction mixture and add 1.75 mL of Glen-Pak™ RNA Quenching Buffer. Mix well.[13]
-
Cartridge Preparation: Condition the Glen-Pak™ RNA cartridge with 0.5 mL of acetonitrile followed by 1.0 mL of 2M TEAA.[13]
-
Loading: Apply the quenched RNA solution to the cartridge.
-
Washing:
-
DMT Removal (Detritylation): Rinse the cartridge with 2 x 1.0 mL of 2% TFA.[13]
-
Final Wash: Wash the cartridge with 2 x 1.0 mL of deionized water.[13]
-
Elution: Elute the purified, deprotected RNA with 1.0 mL of 1M ammonium bicarbonate/30% acetonitrile.[13]
-
Lyophilization: Lyophilize the eluted solution to obtain the purified 3'-end modified RNA. A second drying step from RNase-free water may be necessary to remove excess ammonium bicarbonate.[12]
Applications in Research and Drug Development
The ability to precisely modify the 3'-end of RNA opens up numerous possibilities in therapeutic and diagnostic development.
-
Therapeutic Applications: 3'-end modifications can enhance the stability of RNA therapeutics like siRNAs and antisense oligonucleotides against nuclease degradation, improve their pharmacokinetic properties, and facilitate targeted delivery.[14][15] For instance, conjugation of ligands can direct the RNA to specific cells or tissues.
-
Diagnostic and Research Applications: The attachment of fluorescent dyes or other reporter molecules at the 3'-end allows for the tracking and visualization of RNA within cells, aiding in the study of RNA localization, trafficking, and metabolism.[1]
-
mRNA Therapeutics: Modification of the 3'-poly(A) tail of messenger RNA (mRNA) can influence its stability and translational efficiency, which is a critical aspect in the development of mRNA-based vaccines and therapies.[1]
The reversible chemical modification of RNA is a key area of research, with enzymes that "write," "erase," and "read" these marks playing crucial roles in cellular processes and disease development.[16][17] The synthesis of specifically modified RNA is essential for dissecting these pathways and developing targeted inhibitors.
Conclusion
The synthesis of 3'-end modified RNA using reverse phosphoramidites represents a significant advancement in oligonucleotide chemistry. Its high efficiency, purity, and versatility make it an indispensable tool for researchers and drug developers. By following the detailed protocols outlined in this application note, scientists can reliably produce high-quality, custom-modified RNA for a wide range of cutting-edge applications, from fundamental biological studies to the development of next-generation RNA therapeutics.
References
- 1. Chemical Modifications of mRNA Ends for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. RNA Synthesis: phosphoramidites for RNA synthesis in the reverse direction. Highly efficient synthesis and application to convenient introduction of ligands, chromophores and modifications of synthetic RNA at the 3'-end - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3′-Modified oligonucleotides by reverse DNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RNA synthesis by reverse direction process: phosphoramidites and high purity RNAs and introduction of ligands, chromophores, and modifications at 3'-end - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. US8541569B2 - Phosphoramidites for synthetic RNA in the reverse direction, efficient RNA synthesis and convenient introduction of 3'-end ligands, chromophores and modifications of synthetic RNA - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 11. academic.oup.com [academic.oup.com]
- 12. glenresearch.com [glenresearch.com]
- 13. glenresearch.com [glenresearch.com]
- 14. Recent Advances and Prospects in RNA Drug Development | MDPI [mdpi.com]
- 15. RNAi therapeutics: a potential new class of pharmaceutical drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. RNA modifying enzymes | Harnessing the power of RNA epigenetics | Cambridge, UK | STORM Therapeutics [stormtherapeutics.com]
- 17. RNA modification: mechanisms and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Automated Synthesis Coupling Efficiency of DMTr-2'-O-C22-rA-3'-CE-Phosphoramidite
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of oligonucleotides with lipophilic moieties is a critical strategy in the development of nucleic acid-based therapeutics and advanced diagnostics. These modifications can enhance cellular uptake, improve pharmacokinetic properties, and facilitate targeted delivery. The "DMTr-2'-O-C22-rA-3'-CE-Phosphoramidite" is a specialized building block for automated oligonucleotide synthesis, enabling the incorporation of a 22-carbon alkyl chain at the 2'-position of an adenosine (B11128) ribonucleoside. This long-chain aliphatic group imparts significant lipophilicity to the resulting oligonucleotide, potentially improving its interaction with cell membranes and other hydrophobic environments.[1][2]
This application note provides a detailed protocol for the use of this compound in automated solid-phase oligonucleotide synthesis. It outlines the expected coupling efficiencies and offers guidance for optimizing synthesis conditions to ensure the successful production of high-quality, lipophile-modified oligonucleotides.
Principle of the Method
Automated oligonucleotide synthesis is a cyclical process based on phosphoramidite (B1245037) chemistry, which involves four main steps: deblocking, coupling, capping, and oxidation.[3][4] The coupling step, where the phosphoramidite is added to the growing oligonucleotide chain, is the most critical for the overall yield and purity of the final product.[5][]
The this compound follows this same principle. However, the presence of the long C22 alkyl chain at the 2'-position introduces significant steric bulk. This can potentially hinder the approach of the phosphoramidite to the free 5'-hydroxyl group of the growing oligonucleotide chain, possibly leading to lower coupling efficiencies compared to standard RNA phosphoramidites. To counteract this, modifications to the standard synthesis protocol, such as extended coupling times or the use of a stronger activator, may be necessary to achieve optimal results.
Materials and Reagents
3.1 Equipment
-
Automated DNA/RNA Synthesizer
-
Controlled Pore Glass (CPG) solid support
-
Standard DNA/RNA synthesis reagents (Activator, Capping solutions, Oxidizer)
-
HPLC system for oligonucleotide purification and analysis
-
Mass spectrometer for product verification
3.2 Reagents
-
This compound
-
Standard RNA and DNA phosphoramidites (A, C, G, T, U)
-
Anhydrous acetonitrile (B52724) (synthesis grade)
-
Activator solution (e.g., 5-(Ethylthio)-1H-tetrazole (ETT), Dicyanoimidazole (DCI))
-
Capping Solution A (e.g., Acetic anhydride/Lutidine/THF)
-
Capping Solution B (e.g., N-Methylimidazole/THF)
-
Oxidizer (e.g., Iodine/Water/Pyridine)
-
Deblocking solution (e.g., Trichloroacetic acid in dichloromethane)
-
Cleavage and deprotection solution (e.g., Ammonium hydroxide (B78521)/Methylamine mixture)
Experimental Protocols
4.1 Preparation of Reagents
-
Phosphoramidite Solution: Dissolve the this compound in anhydrous acetonitrile to a final concentration of 0.1 M. To ensure stability, prepare this solution fresh before each synthesis run and maintain it under an inert atmosphere (Argon or Helium).
-
Standard Reagents: Prepare all other synthesis reagents according to the synthesizer manufacturer's recommendations. Ensure all solvents are strictly anhydrous, as moisture significantly reduces coupling efficiency.[7]
4.2 Automated Oligonucleotide Synthesis
The following protocol is a general guideline for an automated synthesizer. Specific parameters may need to be optimized based on the instrument used.
-
Synthesis Setup:
-
Install the solid support column packed with the initial nucleoside.
-
Prime all reagent lines to ensure proper delivery.
-
Enter the desired oligonucleotide sequence into the synthesizer software, specifying the position for the C22-modified adenosine.
-
-
Synthesis Cycle: The synthesis proceeds through a series of automated steps for each nucleotide addition.
-
Step 1: Deblocking: Removal of the 5'-DMTr protecting group from the solid support-bound nucleoside using the deblocking solution.
-
Step 2: Coupling: This is the critical step for incorporating the modified phosphoramidite.
-
Standard Nucleosides: A coupling time of 2-3 minutes is typically sufficient.
-
This compound: An extended coupling time of 10-15 minutes is recommended to overcome the potential steric hindrance from the C22 alkyl chain.
-
-
Step 3: Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion-mutant sequences.
-
Step 4: Oxidation: Conversion of the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester using the oxidizing solution.
-
-
Repeat Cycle: The cycle of deblocking, coupling, capping, and oxidation is repeated for each subsequent phosphoramidite in the sequence.
4.3 Cleavage and Deprotection
-
Transfer the solid support to a vial.
-
Add the cleavage and deprotection solution (e.g., AMA - a mixture of aqueous Ammonium hydroxide and aqueous MethylAmine).
-
Incubate at the recommended temperature (e.g., 65°C) for the time required to cleave the oligonucleotide from the support and remove all protecting groups.
-
Evaporate the solution to dryness.
-
Resuspend the crude oligonucleotide in a suitable buffer for purification.
4.4 Purification and Analysis
-
Purify the crude oligonucleotide using reverse-phase HPLC, which is effective for separating lipophilic oligonucleotides.
-
Analyze the purified product by mass spectrometry to confirm the correct molecular weight.
-
Assess purity by analytical HPLC or capillary gel electrophoresis.
Expected Results and Data Presentation
The coupling efficiency of this compound is expected to be slightly lower than that of standard RNA phosphoramidites due to steric hindrance. However, with optimized protocols, high coupling efficiencies can be achieved. The following table provides a summary of expected coupling efficiencies.
| Phosphoramidite Type | Standard Coupling Time | Extended Coupling Time (12 min) | Expected Average Stepwise Yield |
| Standard RNA Phosphoramidites | ~2 min | Not Applicable | >99% |
| This compound | ~2 min | Recommended | 97-98.5% |
Note: These are estimated values. Actual efficiencies may vary depending on the synthesizer, reagents, and specific sequence context.
Visualization of Workflows
Caption: Workflow for the automated synthesis of oligonucleotides.
Caption: Decision workflow for optimizing coupling efficiency.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Coupling Efficiency | 1. Moisture in reagents. 2. Insufficient coupling time. 3. Degraded phosphoramidite. | 1. Use fresh, anhydrous acetonitrile and ensure a dry inert gas supply.[7] 2. Increase the coupling time for the modified amidite to 12-15 minutes. 3. Prepare fresh phosphoramidite solutions before synthesis. |
| Deletion of C22-rA | Significant steric hindrance preventing coupling. | In addition to extending coupling time, consider using a stronger activator like DCI. |
| Broad HPLC Peaks | Incomplete deprotection or presence of failure sequences. | Ensure complete deprotection by following recommended times and temperatures. Optimize HPLC purification gradient. |
Conclusion
The this compound is a valuable reagent for the synthesis of oligonucleotides with significant lipophilic character. While the bulky 2'-O-C22 modification presents a steric challenge, high coupling efficiencies can be achieved through the optimization of standard automated synthesis protocols. Specifically, extending the coupling time is a crucial adjustment. The resulting lipophile-modified oligonucleotides have broad potential in therapeutic and diagnostic applications, justifying the specialized handling required for their synthesis.
References
- 1. biomers.net | Lipophilic modifications - biomers.net Oligonucleotides [biomers.net]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 7. glenresearch.com [glenresearch.com]
Application Notes and Protocols: DMTr-2'-O-C22-rA-3'-CE-Phosphoramidite for Antisense Oligonucleotide Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antisense oligonucleotides (ASOs) represent a powerful therapeutic modality, enabling the specific modulation of gene expression at the RNA level.[1] Chemical modifications to the oligonucleotide backbone and sugar moieties are critical for enhancing their drug-like properties, including nuclease resistance, binding affinity to target RNA, cellular uptake, and pharmacokinetic profile.[2] The DMTr-2'-O-C22-rA-3'-CE-Phosphoramidite is a specialized building block for the synthesis of ASOs, featuring a long C22 alkyl chain at the 2'-position of adenosine. This significant lipophilic modification is designed to improve the therapeutic potential of ASOs by enhancing their association with cellular membranes and facilitating productive uptake into cells.[3]
This document provides detailed application notes on the properties of ASOs incorporating the 2'-O-C22 modification and comprehensive protocols for their synthesis, purification, and characterization.
Physicochemical and Biological Properties of 2'-O-C22 Modified ASOs
The introduction of a long alkyl chain at the 2'-position of the ribose sugar profoundly influences the characteristics of an ASO. Below is a summary of the expected properties of ASOs containing one or more 2'-O-C22-rA modifications, with comparative data for commonly used modifications like 2'-O-methoxyethyl (2'-MOE).
Data Presentation
Table 1: Physicochemical Properties of Modified ASOs
| Property | Unmodified DNA | 2'-O-Methoxyethyl (MOE) | 2'-O-C22 (Docosyl) (Expected) | Rationale/Reference |
| Melting Temperature (Tm) per modification (°C) | Baseline | +0.9 to +1.7 | Neutral to slight decrease | While many 2'-O-modifications increase Tm, very long alkyl chains may not contribute favorably to the A-form helix geometry required for high affinity.[1] The bulky, flexible C22 chain may introduce steric hindrance. |
| Nuclease Resistance | Low | High | Very High | The long, hydrophobic C22 chain provides significant steric hindrance against nuclease degradation, likely exceeding that of shorter modifications like MOE.[4] |
| Lipophilicity | Low | Moderate | Very High | The C22 alkyl chain dramatically increases the overall lipophilicity of the oligonucleotide. |
| Aqueous Solubility | High | High | Reduced | Increased lipophilicity can lead to challenges with solubility in aqueous buffers. Formulation with surfactants or co-solvents may be required. |
Table 2: Biological Properties of Modified ASOs
| Property | Unmodified DNA | 2'-O-Methoxyethyl (MOE) | 2'-O-C22 (Docosyl) (Expected) | Rationale/Reference |
| In Vitro Potency (IC50) | High (in vitro) | Low nM range | Low to sub-nM range | Enhanced cellular uptake due to lipophilicity is expected to lead to higher intracellular concentrations and improved potency.[3] |
| Cellular Uptake | Low | Moderate | High | The lipophilic C22 chain is expected to facilitate passive diffusion across cell membranes and/or enhance interactions with membrane proteins, leading to increased cellular uptake.[3][5] |
| In Vivo Half-life | Very Short | Long | Extended | Superior nuclease resistance and potential for association with plasma proteins like albumin can lead to a prolonged in vivo half-life. |
| Toxicity | Low | Low to Moderate | To be determined | While 2'-MOE modifications have a well-established safety profile[6], the toxicological profile of highly lipophilic ASOs requires careful evaluation. |
Mechanism of Action of Antisense Oligonucleotides
ASOs incorporating 2'-O-C22 modifications typically function through an RNase H-independent mechanism, such as steric hindrance of translation or modulation of pre-mRNA splicing. This is because 2'-modifications are generally not compatible with RNase H activity.[7] For RNase H-mediated cleavage, a "gapmer" design is employed, where the central DNA or phosphorothioate (B77711) DNA region is flanked by modified nucleotides.[2]
Caption: Mechanisms of action for antisense oligonucleotides.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a 2'-O-C22 Modified Oligonucleotide
This protocol outlines the automated solid-phase synthesis of an ASO incorporating this compound using standard phosphoramidite (B1245037) chemistry.[8][9]
Materials:
-
DNA/RNA synthesizer
-
Controlled pore glass (CPG) solid support pre-loaded with the 3'-terminal nucleoside
-
Standard DNA/RNA phosphoramidites (A, C, G, T/U)
-
This compound
-
Activator solution (e.g., 0.45 M 5-Ethylthio-1H-tetrazole in acetonitrile)
-
Capping solutions (A and B)
-
Oxidizer solution (Iodine in THF/water/pyridine)
-
Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)
-
Anhydrous acetonitrile (B52724)
Procedure:
-
Preparation: Dissolve the this compound in anhydrous acetonitrile to a concentration of 0.1 M. Due to its lipophilic nature, gentle warming and sonication may be required to ensure complete dissolution. Install the vial on the synthesizer.
-
Synthesis Cycle: The synthesis proceeds in a 3' to 5' direction through repeated cycles of deblocking, coupling, capping, and oxidation.
-
Deblocking: The 5'-DMTr protecting group of the support-bound nucleoside is removed with the deblocking solution.
-
Coupling: The next phosphoramidite in the sequence (standard or the 2'-O-C22-rA) is activated and coupled to the free 5'-hydroxyl group. For the highly lipophilic this compound, the coupling time may need to be extended (e.g., 5-10 minutes) to ensure high coupling efficiency.[10]
-
Capping: Unreacted 5'-hydroxyl groups are acetylated to prevent the formation of n-1 shortmer sequences.
-
Oxidation: The phosphite (B83602) triester linkage is oxidized to the more stable phosphate (B84403) triester.
-
-
Final Deblocking (Optional): The final 5'-DMTr group can be left on ("DMT-on") for purification by reverse-phase HPLC or removed ("DMT-off") on the synthesizer.
-
Cleavage and Deprotection: The synthesized oligonucleotide is cleaved from the solid support and the nucleobase and phosphate protecting groups are removed by incubation in a solution of aqueous ammonia (B1221849) or methylamine (B109427) at elevated temperature (e.g., 55°C for 8-12 hours). The specific conditions will depend on the protecting groups used for the standard phosphoramidites.
Caption: Solid-phase synthesis workflow for ASOs.
Protocol 2: Purification of 2'-O-C22 Modified Oligonucleotides by RP-HPLC
Due to the high lipophilicity of the 2'-O-C22 modification, reverse-phase high-performance liquid chromatography (RP-HPLC) is the recommended purification method.[11]
Materials:
-
HPLC system with a UV detector
-
C8 or C18 reverse-phase column
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water
-
Mobile Phase B: Acetonitrile
-
Lyophilizer
Procedure:
-
Sample Preparation: After cleavage and deprotection, lyophilize the crude oligonucleotide. Reconstitute the sample in Mobile Phase A.
-
HPLC Separation:
-
Equilibrate the column with a low percentage of Mobile Phase B.
-
Inject the sample onto the column.
-
Elute the oligonucleotide using a linear gradient of increasing acetonitrile concentration. The highly lipophilic 2'-O-C22 modified ASO will elute at a higher acetonitrile concentration compared to unmodified or less modified oligonucleotides.
-
Monitor the elution profile at 260 nm.
-
-
Fraction Collection: Collect the peak corresponding to the full-length product.
-
Desalting: Lyophilize the collected fractions to remove the acetonitrile and volatile TEAA buffer. For applications sensitive to residual salts, an additional desalting step using a size-exclusion column may be performed.
-
Final Product: Reconstitute the purified oligonucleotide in nuclease-free water or a suitable buffer.
Protocol 3: Characterization of 2'-O-C22 Modified Oligonucleotides
A. Mass Spectrometry
Method: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Liquid Chromatography-Mass Spectrometry (LC-MS) are used to confirm the molecular weight of the synthesized oligonucleotide.[12][13]
Procedure:
-
Prepare a solution of the purified oligonucleotide.
-
For MALDI-TOF, co-crystallize the oligonucleotide with a suitable matrix (e.g., 3-hydroxypicolinic acid).
-
For LC-MS, inject the sample into an LC system coupled to a mass spectrometer.
-
Acquire the mass spectrum and compare the observed molecular weight with the calculated theoretical mass.
B. UV Thermal Denaturation (Melting Temperature)
Method: Determine the melting temperature (Tm) of the duplex formed between the modified ASO and its complementary RNA target to assess binding affinity.[14]
Procedure:
-
Prepare a solution containing the modified ASO and its complementary RNA target in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).
-
Place the solution in a UV spectrophotometer equipped with a temperature controller.
-
Heat the sample to 90°C to denature the duplex, then cool slowly to allow for annealing.
-
Measure the absorbance at 260 nm as the temperature is gradually increased (e.g., 1°C/minute).
-
The Tm is the temperature at which 50% of the duplex is denatured, determined from the first derivative of the melting curve.
C. Nuclease Resistance Assay
Method: Evaluate the stability of the modified ASO in the presence of nucleases.
Procedure:
-
Incubate the 2'-O-C22 modified ASO and an unmodified control oligonucleotide in a solution containing a nuclease (e.g., snake venom phosphodiesterase or fetal bovine serum).
-
Take aliquots at various time points.
-
Analyze the samples by denaturing polyacrylamide gel electrophoresis (PAGE) or HPLC to visualize the degradation of the oligonucleotides over time.
-
The 2'-O-C22 modified ASO is expected to show significantly less degradation compared to the unmodified control.
Conclusion
The this compound is a valuable tool for the development of next-generation antisense oligonucleotides. The incorporation of the highly lipophilic 2'-O-C22 modification is anticipated to significantly enhance the nuclease resistance and cellular uptake of ASOs, potentially leading to improved in vitro and in vivo potency. While the increased lipophilicity may present challenges in terms of aqueous solubility and requires careful optimization of synthesis and purification protocols, the potential therapeutic benefits warrant further investigation for the development of novel ASO-based drugs.
References
- 1. The chemical evolution of oligonucleotide therapies of clinical utility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. idtdna.com [idtdna.com]
- 3. Cellular uptake and trafficking of antisense oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. synoligo.com [synoligo.com]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. Improvements in the Tolerability Profile of 2'- O-Methoxyethyl Chimeric Antisense Oligonucleotides in Parallel with Advances in Design, Screening, and Other Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. idtdna.com [idtdna.com]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. data.biotage.co.jp [data.biotage.co.jp]
- 10. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 11. labcluster.com [labcluster.com]
- 12. Characterization of synthetic oligonucleotides containing biologically important modified bases by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Characterization of synthetic oligonucleotides containing biologically important modified bases by MALDI-TOF mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Linear Relationship between Deformability and Thermal Stability of 2′-O-Modified RNA Hetero Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Post-Synthesis Handling and Storage of Lipophilic RNA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the critical post-synthesis steps for handling and storing lipophilic RNA, including cholesterol-conjugated small interfering RNAs (siRNAs) and lipid nanoparticle (LNP)-formulated messenger RNA (mRNA). Adherence to these protocols is essential for maintaining the integrity, purity, and biological activity of these valuable therapeutic and research molecules.
Purification of Lipophilic RNA
Following synthesis, lipophilic RNA conjugates must be purified to remove impurities such as failure sequences (n-1, n-2), protecting groups, and unconjugated RNA. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose. Ion-pair reversed-phase HPLC is particularly effective, as the ion-pairing agent neutralizes the negative charge of the RNA backbone, allowing for separation based on hydrophobicity.
Experimental Protocol: HPLC Purification of Cholesterol-Conjugated siRNA
This protocol is adapted for the purification of a crude, synthetic, cholesterol-conjugated siRNA.
Materials:
-
Crude cholesterol-conjugated siRNA, lyophilized
-
HPLC-grade acetonitrile (B52724) (ACN)
-
HPLC-grade methanol (B129727) (MeOH)
-
Ammonium (B1175870) formate (B1220265) (NH₄HCO₂)
-
Nuclease-free water
-
Cholesterol or C18 reverse-phase HPLC column
-
HPLC system with a UV detector
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: Prepare a 20 mM ammonium formate solution (pH 6.5) in nuclease-free water.
-
Mobile Phase B: Prepare a mixture of 90% methanol and 10% of the 20 mM ammonium formate solution.
-
Degas both mobile phases thoroughly before use.
-
-
Sample Preparation:
-
Reconstitute the lyophilized crude cholesterol-siRNA in nuclease-free water to a concentration of approximately 10-20 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
HPLC Method:
-
Column: Cholesterol stationary phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 10-50 µL, depending on the concentration and column capacity.
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10-45% B (linear gradient)
-
25-30 min: 45-10% B (linear gradient)
-
30-40 min: 10% B (re-equilibration)
-
-
-
Fraction Collection:
-
Collect fractions corresponding to the main peak, which represents the full-length, cholesterol-conjugated siRNA.
-
-
Post-Purification Processing:
-
Pool the pure fractions.
-
Remove the organic solvent and reduce the volume using a vacuum concentrator.
-
Desalt the purified sample using a suitable method like size-exclusion chromatography or ethanol (B145695) precipitation.
-
Lyophilize the final pure product for storage.
-
Quantification of Lipophilic RNA
Accurate quantification is crucial for downstream applications. While UV spectrophotometry at 260 nm is a common method for RNA, it can be influenced by impurities.[1] For higher sensitivity and specificity, especially for LNP-formulated RNA, fluorescent dye-based assays are recommended.[2]
Experimental Protocol: Quantification and Encapsulation Efficiency using RiboGreen Assay
This protocol determines the total and unencapsulated RNA concentration in an LNP formulation to calculate the encapsulation efficiency.
Materials:
-
Quant-iT™ RiboGreen™ RNA Assay Kit
-
LNP-formulated lipophilic RNA sample
-
Nuclease-free water and TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)
-
2% Triton X-100 solution
-
Fluorescence microplate reader (Excitation ~480 nm, Emission ~520 nm)
-
Black 96-well microplate
Procedure:
-
Reagent Preparation:
-
Standard Curve Preparation:
-
Prepare a series of RNA standards (e.g., using the ribosomal RNA provided in the kit) in TE buffer, ranging from 1 µg/mL to 2.5 ng/mL.
-
In the 96-well plate, add 100 µL of each RNA standard dilution in duplicate.
-
Add 100 µL of the RiboGreen™ working solution to each standard well.
-
-
Sample Preparation and Measurement:
-
Total RNA:
-
Dilute the LNP sample 1:100 (or as appropriate) in TE buffer containing 1% Triton X-100 to lyse the nanoparticles.
-
Add 100 µL of this diluted, lysed sample to the plate in duplicate.
-
Add 100 µL of the RiboGreen™ working solution.
-
-
Unencapsulated RNA:
-
Dilute the LNP sample 1:100 (or as appropriate) in TE buffer without Triton X-100.
-
Add 100 µL of this diluted, intact sample to the plate in duplicate.
-
Add 100 µL of the RiboGreen™ working solution.
-
-
-
Incubation and Reading:
-
Incubate the plate for 2-5 minutes at room temperature, protected from light.[4]
-
Measure the fluorescence using the microplate reader.
-
-
Calculation:
-
Generate a standard curve by plotting fluorescence intensity versus RNA concentration.
-
Determine the concentration of "Total RNA" and "Unencapsulated RNA" from the standard curve.
-
Calculate the Encapsulation Efficiency (EE%) as follows:
-
EE% = [(Total RNA - Unencapsulated RNA) / Total RNA] x 100
-
-
Handling and Storage
Proper handling and storage are critical to prevent degradation by ribonucleases (RNases) and maintain the chemical stability of the lipophilic RNA.
General Handling Precautions:
-
Always wear gloves to prevent RNase contamination from skin.[5]
-
Use certified nuclease-free tubes, tips, and reagents.
-
Work in a clean, designated area.
-
Use RNase decontamination solutions to clean work surfaces and equipment.
Reconstitution of Lyophilized Lipophilic RNA:
Lyophilized oligonucleotides are stable at room temperature for extended periods.[6]
-
Briefly centrifuge the vial to ensure the lyophilized pellet is at the bottom.
-
Add the required volume of sterile, nuclease-free water or a suitable buffer (e.g., TE buffer) to achieve the desired concentration.[7]
-
Allow the vial to sit at room temperature for 15-30 minutes with gentle agitation to ensure complete dissolution. Avoid vigorous vortexing.
-
For long-term storage, aliquot the reconstituted solution into smaller volumes to avoid multiple freeze-thaw cycles and store at -20°C or -80°C.
Long-Term Storage Recommendations:
Lyophilization is the preferred method for long-term storage as it significantly enhances the stability of lipophilic RNA formulations.[8][9]
| Formulation | Storage Form | Temperature | Duration | Stability Notes |
| Cholesterol-Conjugated siRNA | Lyophilized | 4°C to -20°C | > 1 year | Stable for extended periods. |
| Aqueous Solution | -80°C | Months | Avoid multiple freeze-thaw cycles. | |
| LNP-formulated mRNA | Lyophilized | 4°C | At least 24 weeks | Retains physicochemical properties and biological activity.[10][11] |
| Lyophilized | Room Temperature (25°C) | At least 12 weeks | Retains physicochemical properties and biological activity.[10][11] | |
| Frozen Suspension | -20°C | Up to 6 months | Stability is formulation-dependent; cryoprotectants like sucrose (B13894) improve stability.[12] | |
| Frozen Suspension | -80°C | > 6 months | Standard for many LNP-mRNA vaccines.[13] |
Stability Assessment
Assessing the stability of lipophilic RNA, particularly its resistance to nuclease degradation when formulated, is a key quality control step.
Experimental Protocol: RNase Protection Assay for LNP-formulated siRNA
This assay determines the extent to which the LNP formulation protects the encapsulated siRNA from RNase digestion.
Materials:
-
LNP-formulated siRNA
-
Naked (unformulated) siRNA as a control
-
RNase A/T1 mix
-
Proteinase K
-
Nuclease-free water
-
Buffer (e.g., Hank's Balanced Salt Solution - HBSS)
-
Gel loading buffer
-
Polyacrylamide gel electrophoresis (PAGE) system
-
Gel staining solution (e.g., SYBR Gold)
Procedure:
-
Sample Preparation:
-
Prepare three sets of tubes:
-
A (LNP + RNase): LNP-formulated siRNA in HBSS.
-
B (Naked siRNA + RNase): Naked siRNA in HBSS.
-
C (LNP, no RNase): LNP-formulated siRNA in HBSS (negative control).
-
-
The final siRNA concentration in each tube should be equivalent (e.g., 1 µM).
-
-
RNase Digestion:
-
Add RNase A/T1 mix to tubes A and B.
-
Incubate all three sets of tubes at 37°C for 1 hour.[14]
-
-
Inactivation and RNA Release:
-
Stop the RNase reaction by adding Proteinase K to all tubes to digest the RNases. Incubate as per the manufacturer's recommendation.
-
To release the siRNA from the LNPs for analysis, add a detergent like Triton X-100 or SDS to all tubes.
-
-
Gel Electrophoresis:
-
Add gel loading buffer to each sample.
-
Run the samples on a native polyacrylamide gel.
-
Stain the gel using a fluorescent dye like SYBR Gold.
-
-
Analysis:
-
Visualize the gel under UV light.
-
The LNP-formulated siRNA (Tube A) should show a strong, intact band, similar to the no-RNase control (Tube C), indicating protection.
-
The naked siRNA (Tube B) should be completely degraded, showing no visible band. The percentage of remaining intact siRNA in the LNP sample can be quantified using densitometry.[14]
-
Visualized Workflows and Pathways
Post-Synthesis Workflow for Lipophilic RNA```dot
References
- 1. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. promega.com [promega.com]
- 3. protocols.io [protocols.io]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Oligo Reconstitution Lyophilized [biosyn.com]
- 7. researchgate.net [researchgate.net]
- 8. Oligonucleotide Aseptic Lyophilization - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]
- 9. Optimizing Oligonucleotide Drug Products: Strategies for Formulation, Lyophilization, and Fill Finish Processes | Sharp Services [sharpservices.com]
- 10. researchgate.net [researchgate.net]
- 11. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 12. devtoolsdaily.com [devtoolsdaily.com]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Testing Cellular Uptake of C22-Modified siRNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Small interfering RNA (siRNA) has emerged as a powerful therapeutic modality for silencing disease-causing genes with high specificity. However, the efficient and targeted delivery of siRNA to specific cell types remains a significant challenge. One promising strategy involves the conjugation of siRNA to ligands that bind to cell-surface receptors, mediating targeted uptake. This document provides a detailed experimental framework for assessing the cellular uptake of siRNA modified with a C22 glycan ligand, designed to target the CD22 receptor predominantly expressed on B-cells.[1][2]
The protocols outlined below cover the essential steps for characterizing C22-modified siRNA uptake, from cell line selection and characterization to quantitative and qualitative assessment of internalization and subsequent gene silencing. These guidelines are intended to assist researchers in the preclinical evaluation of novel siRNA-based therapeutics for B-cell malignancies and autoimmune diseases.
Data Presentation
Quantitative data from the described experiments should be summarized in clear and concise tables for comparative analysis.
Table 1: Quantification of CD22 Receptor Expression on B-Cell Lines
| Cell Line | Mean Fluorescence Intensity (MFI) | Antibody Bound per Cell (ABC) | CD22 Expression Level |
| Raji | High | ||
| Daudi | Moderate | ||
| JEKO-1 | Low | ||
| K562 (Negative Control) | Not Detected |
Table 2: Cellular Uptake of C22-Modified siRNA vs. Control siRNA (Flow Cytometry)
| Cell Line | Treatment | Concentration (nM) | Mean Fluorescence Intensity (MFI) of Labeled siRNA | % Positive Cells |
| Raji | C22-siRNA | 50 | ||
| Control siRNA | 50 | |||
| Daudi | C22-siRNA | 50 | ||
| Control siRNA | 50 | |||
| K562 | C22-siRNA | 50 | ||
| Control siRNA | 50 |
Table 3: Target Gene Knockdown Efficiency (qPCR)
| Cell Line | Treatment | Concentration (nM) | Target mRNA Expression (Fold Change vs. Untreated) | % Knockdown |
| Raji | C22-siRNA | 50 | ||
| Control siRNA | 50 | |||
| Daudi | C22-siRNA | 50 | ||
| Control siRNA | 50 | |||
| K562 | C22-siRNA | 50 | ||
| Control siRNA | 50 |
Experimental Protocols
Cell Line Selection and Culture
Objective: To select and maintain appropriate CD22-positive and -negative cell lines for uptake studies.
Materials:
-
CD22-positive B-cell lymphoma cell lines (e.g., Raji, Daudi, JEKO-1)[3][4]
-
CD22-negative cell line (e.g., K562)[4]
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Cell culture flasks and plates
Protocol:
-
Culture all cell lines in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Maintain cells in logarithmic growth phase for all experiments.
-
Regularly check for mycoplasma contamination.
Quantification of CD22 Surface Expression
Objective: To quantify the surface expression of the CD22 receptor on the selected cell lines.
Materials:
-
PE-conjugated anti-human CD22 antibody
-
PE-conjugated isotype control antibody
-
Flow cytometry buffer (PBS with 2% FBS)
-
Flow cytometer
Protocol:
-
Harvest cells and wash twice with ice-cold PBS.
-
Resuspend cells in flow cytometry buffer at a concentration of 1x10^6 cells/mL.
-
Aliquot 100 µL of cell suspension into flow cytometry tubes.
-
Add the PE-conjugated anti-CD22 antibody or the isotype control antibody at the manufacturer's recommended concentration.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells three times with flow cytometry buffer.
-
Resuspend the cells in 500 µL of flow cytometry buffer and analyze using a flow cytometer.[5]
-
Record the Mean Fluorescence Intensity (MFI) and calculate the Antibody Bound per Cell (ABC) using quantitative flow cytometry beads.[5]
Cellular Uptake Analysis by Flow Cytometry
Objective: To quantify the cellular uptake of fluorescently labeled C22-modified siRNA.
Materials:
-
Fluorescently labeled (e.g., Cy5) C22-modified siRNA
-
Fluorescently labeled control siRNA (non-targeting or unconjugated)
-
Opti-MEM or other serum-free medium
-
CD22-positive and -negative cell lines
-
Flow cytometer
Protocol:
-
Seed cells in 24-well plates at a density of 2x10^5 cells/well.
-
Prepare different concentrations of fluorescently labeled C22-siRNA and control siRNA in serum-free medium. A typical starting concentration is 50 nM.
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the siRNA solutions to the cells and incubate for a predetermined time course (e.g., 2, 4, 8, 24 hours) at 37°C.
-
After incubation, harvest the cells and wash three times with ice-cold PBS to remove any non-internalized siRNA.
-
Resuspend the cells in flow cytometry buffer and analyze using a flow cytometer, detecting the fluorescence of the labeled siRNA.[6]
-
Gate on the live cell population and quantify the MFI and the percentage of fluorescently positive cells.[6]
Visualization of Cellular Uptake by Confocal Microscopy
Objective: To visualize the intracellular localization of the C22-modified siRNA.
Materials:
-
Fluorescently labeled C22-modified siRNA
-
Hoechst 33342 (for nuclear staining)
-
Lysotracker Red (for lysosomal staining)
-
Chambered coverglass slides
-
Confocal microscope
Protocol:
-
Seed cells on chambered coverglass slides.
-
Treat the cells with fluorescently labeled C22-siRNA as described in the flow cytometry protocol.
-
Towards the end of the incubation period, add Hoechst 33342 and Lysotracker Red to the media according to the manufacturer's instructions to stain the nucleus and lysosomes, respectively.
-
Wash the cells gently with PBS.
-
Add fresh culture medium and visualize the cells using a confocal microscope.
-
Capture images at different wavelengths to observe the localization of the siRNA in relation to the nucleus and lysosomes.
Analysis of Target Gene Knockdown by qPCR
Objective: To assess the functional consequence of C22-modified siRNA uptake by measuring the knockdown of the target gene.
Materials:
-
C22-modified siRNA targeting a specific gene (e.g., BCL2, a common target in B-cell lymphomas)[7]
-
Control siRNA
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for the target gene and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR system
Protocol:
-
Treat cells with C22-siRNA and control siRNA as described in the flow cytometry protocol.
-
At various time points post-treatment (e.g., 24, 48, 72 hours), harvest the cells.
-
Extract total RNA using a commercial RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Perform qPCR using the synthesized cDNA, primers for the target gene and the housekeeping gene, and a qPCR master mix.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative expression of the target gene in treated cells compared to untreated controls.[3]
-
Calculate the percentage of gene knockdown.
Mandatory Visualizations
Caption: Experimental workflow for C22-modified siRNA uptake.
Caption: CD22-mediated uptake of C22-siRNA.
References
- 1. Enhancement of Gene Knockdown on CD22-Expressing Cells by Chemically Modified Glycan Ligand-siRNA Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeted therapy with MXD3 siRNA, anti-CD22 antibody and nanoparticles for precursor B-cell acute lymphoblastic leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bio-rad.com [bio-rad.com]
- 4. researchgate.net [researchgate.net]
- 5. Variables Affecting the Quantitation of CD22 in Neoplastic B Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Combined transfection of Bcl-2 siRNA and miR-15a oligonucleotides enhanced methotrexate-induced apoptosis in Raji cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for DMTr-2'-O-C22-rA-3'-CE-Phosphoramidite in Aptamer Modification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aptamers, structured single-stranded oligonucleotides, are recognized for their high affinity and specificity to a wide range of targets, positioning them as compelling alternatives to antibodies in therapeutic and diagnostic applications. However, their clinical translation is often hampered by their susceptibility to nuclease degradation in biological fluids. Chemical modifications are a key strategy to enhance their stability and modulate their binding properties.
The "DMTr-2'-O-C22-rA-3'-CE-Phosphoramidite" is a specialized reagent designed for the site-specific incorporation of an adenosine (B11128) nucleotide bearing a long C22 alkyl chain at the 2'-hydroxyl position of the ribose sugar. This modification introduces a significant hydrophobic moiety into the aptamer structure. The dimethoxytrityl (DMTr) group on the 5'-hydroxyl allows for standard automated solid-phase synthesis, while the 3'-cyanoethyl (CE) phosphoramidite (B1245037) enables efficient coupling to the growing oligonucleotide chain.
These application notes provide a comprehensive overview of the use of this compound for the development of modified aptamers with potentially enhanced stability and unique binding characteristics.
Key Features and Applications
The introduction of a 2'-O-C22 alkyl chain offers several potential advantages for aptamer development:
-
Enhanced Nuclease Resistance: The bulky alkyl group can sterically hinder the approach of nucleases, thereby increasing the aptamer's half-life in serum and other biological matrices.[1]
-
Increased Hydrophobicity: The long alkyl chain significantly increases the hydrophobicity of the aptamer. This can lead to stronger interactions with hydrophobic pockets on target proteins, potentially increasing binding affinity.[2]
-
Improved Cellular Uptake: The lipid-like nature of the C22 chain may facilitate passive diffusion across cell membranes, enhancing the delivery of aptamers to intracellular targets.
-
Modulation of Binding Specificity: The hydrophobic tail can influence the overall three-dimensional structure of the aptamer, potentially altering its binding specificity.
Potential Applications:
-
Development of therapeutic aptamers with extended in vivo stability.
-
Targeting of proteins with significant hydrophobic domains.
-
Development of aptamers for intracellular applications.
-
Creation of aptamer-based biosensors with unique binding properties.
Data Presentation
While specific quantitative data for the 2'-O-C22 modification is not extensively available in the public domain, the following tables provide a framework for the types of data that should be generated and compared when evaluating this modification. The values presented for other 2'-O-alkyl modifications are illustrative and sourced from general literature on aptamer modifications.[3][4]
Table 1: Coupling Efficiency of Modified Phosphoramidites
| Phosphoramidite Modification | Typical Coupling Efficiency (%) | Recommended Adjustments |
| Standard DNA/RNA | >99% | Standard protocol |
| 2'-O-Methyl | >98% | Standard protocol |
| 2'-O-C22 | Data not available | Increased coupling time, use of a more non-polar solvent (e.g., dichloromethane) may be required.[5] |
Table 2: Nuclease Resistance of Modified Aptamers in Human Serum
| Aptamer Modification | % Degradation after 24h | Half-life (t½) |
| Unmodified DNA | >90% | < 1 hour |
| 2'-O-Methyl (at 3'-end) | ~19% | > 24 hours[3] |
| 2'-O-C22 (single incorporation) | Data not available | Expected to be significantly longer than unmodified DNA. |
Table 3: Binding Affinity (Kd) of Modified vs. Unmodified Aptamers
| Aptamer | Target | Modification | Kd (nM) | Fold Change in Affinity |
| Example Aptamer | Thrombin | Unmodified | 25 | - |
| Example Aptamer | Thrombin | 2'-Fluoro | ~6 | ~4-fold increase[4] |
| Aptamer with 2'-O-C22 | Target Dependent | 2'-O-C22 | Data not available | Hypothesized to increase for targets with hydrophobic binding pockets. |
Experimental Protocols
Solid-Phase Synthesis of Aptamers with 2'-O-C22 Modification
This protocol outlines the steps for incorporating the this compound into an aptamer sequence using a standard automated DNA/RNA synthesizer.
Materials:
-
DNA/RNA synthesizer
-
Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside
-
Standard DNA/RNA phosphoramidites and synthesis reagents (activator, capping reagents, oxidizing agent, deblocking solution)
-
This compound
-
Anhydrous acetonitrile (B52724) (ACN)
-
Anhydrous dichloromethane (B109758) (DCM) (optional, for improved solubility of the hydrophobic phosphoramidite)[5]
Protocol:
-
Preparation of the Phosphoramidite Solution:
-
Dissolve the this compound in anhydrous acetonitrile to the desired concentration (typically 0.1 M).
-
If solubility is an issue, a mixture of ACN and DCM, or pure DCM, can be used.[5] Ensure the synthesizer is compatible with the chosen solvent.
-
-
Automated Synthesis Cycle:
-
Program the aptamer sequence into the synthesizer.
-
For the coupling step involving the 2'-O-C22 modified phosphoramidite, it is recommended to increase the coupling time compared to standard phosphoramidites (e.g., from 2 minutes to 5-10 minutes) to ensure efficient reaction, due to the steric hindrance of the long alkyl chain.[5]
-
Consider a double coupling cycle for the modified phosphoramidite to maximize incorporation efficiency.[5]
-
The standard steps of detritylation, capping, and oxidation are performed as usual.
-
-
Cleavage and Deprotection:
-
Following synthesis, cleave the aptamer from the solid support and remove protecting groups using standard protocols (e.g., concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine).
-
-
Purification:
-
Due to the increased hydrophobicity, purification is best achieved using reversed-phase high-performance liquid chromatography (RP-HPLC) . The "DMT-on" strategy, where the final 5'-DMTr group is left on, significantly enhances hydrophobic retention on the column, allowing for excellent separation of the full-length product from shorter failure sequences.
-
After purification, the DMT group is removed by treatment with a mild acid (e.g., 80% acetic acid).
-
The purified aptamer is then desalted using methods such as ethanol (B145695) precipitation or size-exclusion chromatography.
-
Characterization of the Modified Aptamer
1. Mass Spectrometry:
-
Technique: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry.
-
Purpose: To confirm the successful incorporation of the 2'-O-C22 modification by verifying the molecular weight of the synthesized aptamer.
-
Protocol:
-
Prepare the matrix solution (e.g., 3-hydroxypicolinic acid in a 1:1 mixture of acetonitrile and water).[6]
-
Mix a small amount of the purified aptamer with the matrix solution on the MALDI target plate.
-
Allow the mixture to dry completely.
-
Acquire the mass spectrum in the appropriate mode (typically negative ion mode for oligonucleotides).
-
Compare the observed molecular weight with the calculated theoretical mass.
-
2. Nuclease Stability Assay:
-
Purpose: To evaluate the resistance of the modified aptamer to degradation by nucleases.
-
Protocol:
-
Incubate a known amount of the 5'-radiolabeled or fluorescently labeled aptamer (unmodified and 2'-O-C22 modified) in human serum or a solution containing a specific nuclease (e.g., DNase I) at 37°C.[1]
-
Take aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Quench the reaction by adding a stop solution (e.g., EDTA and formamide).
-
Analyze the samples by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Visualize the bands by autoradiography or fluorescence imaging and quantify the percentage of intact aptamer at each time point.
-
3. Binding Affinity Assay (Filter Binding):
-
Purpose: To determine the dissociation constant (Kd) of the modified aptamer for its target.
-
Protocol:
-
Radiolabel the 5'-end of the aptamer.
-
Incubate a constant, low concentration of the labeled aptamer with a range of concentrations of the target protein in a suitable binding buffer.
-
After reaching equilibrium, pass the mixture through a nitrocellulose filter. The protein and any bound aptamer will be retained on the filter, while unbound aptamer will pass through.
-
Wash the filter briefly with binding buffer.
-
Quantify the amount of radioactivity retained on the filter using a scintillation counter.
-
Plot the fraction of bound aptamer against the protein concentration and fit the data to a binding isotherm to determine the Kd.
-
Visualizations
Caption: Experimental workflow for modified aptamer generation.
Caption: Hypothetical inhibition of a signaling pathway.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Coupling Efficiency | - Incomplete dissolution of the hydrophobic phosphoramidite.- Insufficient coupling time.- Moisture in reagents or lines. | - Use a co-solvent like dichloromethane.- Increase coupling time to 5-10 minutes or perform a double coupling.[5]- Use fresh, anhydrous reagents and ensure synthesizer lines are dry. |
| Broad or Multiple Peaks in HPLC | - Incomplete deprotection.- Degradation of the aptamer. | - Ensure complete removal of all protecting groups by following the recommended deprotection protocol.- Handle the aptamer in nuclease-free conditions. |
| Incorrect Mass in MS | - Failed coupling of the modified phosphoramidite.- Incomplete deprotection. | - Review the synthesis report (trityl monitoring) to check coupling efficiency.- Ensure complete deprotection. |
Conclusion
The this compound offers a valuable tool for the development of highly modified aptamers with potentially superior properties for therapeutic and diagnostic applications. The introduction of a long hydrophobic chain can significantly enhance nuclease stability and may improve binding affinity to specific targets. While the synthesis and purification of such hydrophobically modified aptamers require careful optimization, the potential benefits warrant their investigation in aptamer-based research and development. The protocols and guidelines presented here provide a starting point for the successful implementation of this novel modification strategy. Further studies are encouraged to fully elucidate the quantitative impact of the 2'-O-C22 modification on aptamer performance.
References
- 1. Effect of Chemical Modifications on Aptamer Stability in Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Systematic optimization and modification of a DNA aptamer with 2′-O-methyl RNA analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aptamers Chemistry: Chemical Modifications and Conjugation Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. trilinkbiotech.com [trilinkbiotech.com]
- 6. Oligonucleotide analysis and sequencing using MALDI-TOF mass spectrometry [xray.cz]
Methods for Introducing Ligands to the 3'-End of Synthetic RNA: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of synthetic RNA with specific ligands at the 3'-terminus is a critical process in the development of RNA-based therapeutics, diagnostics, and advanced molecular biology research. This modification can enhance stability, facilitate targeted delivery, enable imaging and tracking, or introduce novel functionalities. This document provides detailed application notes and protocols for the most common and effective methods for 3'-end RNA modification.
Methodologies Overview
Several robust methods exist for the introduction of ligands to the 3'-end of synthetic RNA. The choice of method depends on factors such as the nature of the RNA and the ligand, desired yield, and available resources. The primary methods covered in this document are:
-
Enzymatic Ligation: Utilizing enzymes like T4 RNA Ligase to catalyze the formation of a phosphodiester bond between the 3'-hydroxyl of the RNA and a 5'-phosphorylated ligand.
-
Chemical Ligation: Employing chemical reactions, such as "click chemistry," to conjugate a ligand to a reactive group on the RNA.
-
Periodate Oxidation and Reductive Amination: A two-step chemical method that modifies the 3'-terminal ribose to create a reactive aldehyde for ligand conjugation.
-
Solid-Phase Synthesis: Incorporating the ligand directly during the automated synthesis of the RNA oligonucleotide.
The following sections provide a comparative summary of these methods, detailed experimental protocols, and visual workflows to guide researchers in selecting and implementing the most suitable strategy for their application.
Data Presentation: Comparison of 3'-End Ligation Methods
| Method | Typical Ligands | Typical Yield/Efficiency | Advantages | Limitations |
| Enzymatic Ligation (T4 RNA Ligase) | Nucleotides (e.g., [32P]pCp), short oligonucleotides, biotinylated or fluorescently labeled mononucleotides | ~10% for radiolabeling[1], can be optimized to >80% with PEG[2] | High specificity, mild reaction conditions, commercially available reagents. | Can be inefficient for some substrates, requires a 5'-phosphorylated donor, potential for side reactions like circularization. |
| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Fluorophores, biotin, affinity tags, small molecules | High yields (70-100% by HPLC)[3][4] | High efficiency and specificity ("click" reaction), bioorthogonal, wide range of compatible functional groups.[5][6][] | Requires a copper catalyst which can be cytotoxic and may need stabilizing ligands.[6][8] |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Fluorophores, biotin, various functional tags | Fast reaction (conjugation within 10 min)[9][10] | Metal-free ("copper-free click chemistry"), bioorthogonal, suitable for in vivo applications.[][12] | Cyclooctyne reagents can be sterically demanding and may have lower reaction rates than CuAAC. |
| Periodate Oxidation & Reductive Amination | Amines, hydrazides, fluorescent dyes (e.g., FITSC) | High yields (70-100% by HPLC)[3][4] | Specific for the 3'-terminal ribose, applicable to a wide range of RNA lengths.[3][13] | Requires a two-step process, potential for side reactions if not carefully controlled.[14] |
| Solid-Phase Synthesis | Amide-linked oligoribonucleosides, various modified nucleosides | High, integrated into the synthesis process | Direct incorporation of modifications, precise control over position, suitable for large-scale synthesis.[15][16] | Limited to modifications that are stable to the conditions of oligonucleotide synthesis and deprotection.[17][18] |
Experimental Protocols
Enzymatic Ligation using T4 RNA Ligase
This protocol describes the 3'-end labeling of RNA with a pre-labeled, 5'-phosphorylated donor molecule, such as [³²P]pCp, using T4 RNA Ligase.[1]
Materials:
-
T4 RNA Ligase and 10X Reaction Buffer (e.g., NEB #M0204)[19]
-
RNA acceptor (with a 3'-OH group)
-
5'-phosphorylated donor ligand (e.g., [³²P]pCp, biotinylated pCp)
-
RNase Inhibitor (optional, e.g., NEB #M0314)
-
Polyethylene glycol (PEG) 8000 (optional, for enhanced efficiency)[19]
-
DMSO (optional)[19]
-
Nuclease-free water
-
EDTA (for reaction termination)
Protocol:
-
In a sterile, RNase-free microcentrifuge tube, assemble the following components on ice:
-
1X T4 RNA Ligase Reaction Buffer (final concentration)
-
20 pmol RNA acceptor
-
40-200 pmol 5'-phosphorylated donor ligand
-
1 mM ATP
-
15-25% (w/v) PEG 8000 (optional)
-
10% DMSO (optional)
-
0.5 µl RNase Inhibitor (optional)
-
Nuclease-free water to a final volume of 19 µl
-
-
Add 1 µl (10 units) of T4 RNA Ligase to the reaction mixture.
-
Mix gently and incubate at 25°C for 2 hours or at 16°C overnight.[19] For radiolabeling with [³²P]pCp, incubation at 4°C overnight is also common.[1]
-
Stop the reaction by adding an equal volume of 25 mM EDTA (pH 8.0) or by proceeding directly to a cleanup step.[19]
-
Purify the labeled RNA from unincorporated ligand using an appropriate method, such as spin column chromatography (e.g., Sephadex G-25) or denaturing polyacrylamide gel electrophoresis (PAGE).
Workflow for Enzymatic Ligation:
Caption: Workflow for 3'-end RNA labeling via enzymatic ligation.
Chemical Ligation via Click Chemistry (CuAAC)
This protocol outlines the copper-catalyzed azide-alkyne cycloaddition (CuAAC) for ligating an alkyne-modified ligand to an azide-functionalized RNA.[5]
Materials:
-
3'-Azide-modified RNA
-
Alkyne-functionalized ligand (e.g., Alexa Fluor 488 alkyne)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate (B8700270)
-
Phosphate buffer (50 mM, pH 7.0)
-
Nuclease-free water
Protocol:
-
Prepare a stock solution of the copper catalyst by mixing CuSO₄ and THPTA in a 1:5 molar ratio in nuclease-free water.
-
In a sterile, nuclease-free microcentrifuge tube, combine the following:
-
3'-Azide-modified RNA (e.g., 10 µM final concentration)
-
Alkyne-functionalized ligand (concentration will vary depending on the ligand)
-
Phosphate buffer (50 mM, pH 7.0)
-
Nuclease-free water to bring the reaction to its penultimate volume.
-
-
Add the copper catalyst solution to a final concentration of 100 µM CuSO₄ and 500 µM THPTA.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 1 mM.
-
Incubate the reaction at 37°C for 2 hours.[5]
-
Purify the labeled RNA using ethanol (B145695) precipitation or a suitable chromatography method to remove the catalyst and excess ligand.
Workflow for CuAAC Ligation:
References
- 1. Protocol for 3' End Labeling RNA | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. 3′ Branch ligation: a novel method to ligate non-complementary DNA to recessed or internal 3′OH ends in DNA or RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ethylenediamine derivatives efficiently react with oxidized RNA 3′ ends providing access to mono and dually labelled RNA probes for enzymatic assays and in vivo translation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RNA synthesis monitoring - Jena Bioscience [jenabioscience.com]
- 9. Fast RNA conjugations on solid phase by strain-promoted cycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fast RNA conjugations on solid phase by strain-promoted cycloadditions. | Sigma-Aldrich [sigmaaldrich.com]
- 12. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 13. Specific labeling of RNA [biosyn.com]
- 14. researchgate.net [researchgate.net]
- 15. Solid-phase synthesis of modified RNAs containing amide-linked oligoribonucleosides at their 3'-end and their application to siRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. pnas.org [pnas.org]
- 18. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]
- 19. neb.com [neb.com]
Application Notes and Protocols for Reverse Direction RNA Synthesis and 3'-Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise modification of RNA molecules at their 3'-terminus is a cornerstone of modern molecular biology, with profound implications for diagnostics, therapeutics, and fundamental research. Traditional RNA synthesis proceeds in the 3' to 5' direction. However, synthesizing RNA in the reverse (5' to 3') direction offers significant advantages for 3'-end modifications. This approach facilitates the efficient incorporation of a wide array of functional moieties, including fluorophores, affinity tags, and therapeutic payloads, with high purity and yield. These 3'-conjugated RNAs are pivotal for a range of applications, from elucidating RNA structure and function to developing next-generation RNAi therapeutics and targeted aptamers.
This document provides a comprehensive overview of the methodologies for reverse direction RNA synthesis and subsequent 3'-conjugation. It includes detailed experimental protocols, quantitative comparisons of different techniques, and visual workflows to guide researchers in this critical area of nucleic acid chemistry.
Methods for 3'-RNA Conjugation: A Comparative Overview
Several robust methods exist for the 3'-conjugation of RNA. The choice of method depends on factors such as the desired conjugate, the scale of the synthesis, and the required purity. The following tables provide a quantitative comparison of the most common techniques.
Table 1: Comparison of RNA Synthesis and 3'-Modification Strategies
| Method | Principle | Typical Efficiency/Yield | Throughput | Key Advantages | Key Disadvantages |
| Reverse Chemical Synthesis | Solid-phase synthesis using 3'-DMT-5'-CE phosphoramidites. | >99% coupling efficiency per step.[1][2][3] | High | High purity; direct incorporation of modified monomers; suitable for large-scale synthesis.[1][3] | Requires specialized phosphoramidite (B1245037) chemistry; initial setup can be complex. |
| Enzymatic Labeling (TdT) | Template-independent addition of modified (d)NTPs to the 3'-OH by Terminal deoxynucleotidyl Transferase. | Variable, dependent on nucleotide and RNA structure. | Moderate | Versatile for various labels; mild reaction conditions.[4][5] | Can result in a heterogeneous population with multiple labels; efficiency can be low for structured RNAs.[4] |
| Enzymatic Labeling (Klenow) | Template-dependent addition of a single modified dNTP to the 3'-end by the Klenow fragment of DNA polymerase I. | Nearly quantitative conversion with optimized conditions.[6][7] | Low to Moderate | Highly specific for single incorporation; good for defined labeling.[6][7] | Requires a specific DNA template for each RNA sequence. |
| Periodate (B1199274) Oxidation & Amine Coupling | Oxidation of the 3'-terminal ribose to a dialdehyde, followed by reaction with an amine-containing molecule. | 70-100% yields reported with optimized protocols. | Moderate | Specific for the 3'-terminus; does not require enzymatic modification of the RNA. | Can be a multi-step process; requires careful control of reaction conditions. |
| Click Chemistry (CuAAC/SPAAC) | Cycloaddition reaction between a 3'-azide or alkyne-modified RNA and a corresponding reactive partner. | >80% up to quantitative yields. | High | Bioorthogonal; highly efficient and specific; wide range of compatible modifications. | Requires pre-modification of RNA with an azide (B81097) or alkyne; copper catalyst in CuAAC can be cytotoxic. |
| Thiol-Maleimide Ligation | Michael addition reaction between a 3'-thiol-modified RNA and a maleimide-functionalized molecule. | 58% to 84% conjugation efficiency reported, depending on reactants. | Moderate | Highly specific for thiols under physiological pH. | Requires introduction of a thiol group on the RNA; maleimides can be unstable at high pH. |
Experimental Protocols
Protocol 1: Reverse Direction (5' to 3') Solid-Phase RNA Synthesis
This protocol outlines the general steps for synthesizing RNA using 3'-DMT-5'-CE phosphoramidites on an automated synthesizer.
Materials:
-
3'-DMT-5'-CE RNA phosphoramidites (A, C, G, U, and any modified bases)
-
Solid support (e.g., CPG) functionalized with the initial nucleoside
-
Activator solution (e.g., Ethylthiotetrazole)
-
Oxidizing solution (e.g., Iodine/Water/Pyridine)
-
Capping reagents (e.g., Acetic Anhydride and N-Methylimidazole)
-
Deblocking solution (e.g., Dichloroacetic acid in dichloromethane)
-
Anhydrous acetonitrile
-
Cleavage and deprotection solution (e.g., aqueous ammonia/methylamine)
-
Desalting columns or HPLC system for purification
Procedure:
-
Synthesizer Setup: Load the synthesizer with the required reagents, phosphoramidites, and the solid support column.
-
Synthesis Cycle: The automated synthesis cycle consists of the following steps, repeated for each nucleotide addition: a. Deblocking: Removal of the 3'-DMT protecting group from the solid support-bound nucleoside. b. Coupling: Activation of the incoming 3'-DMT-5'-CE phosphoramidite and its coupling to the free 3'-hydroxyl group. A shorter coupling time of approximately 4 minutes is often sufficient.[3] c. Capping: Acetylation of any unreacted 3'-hydroxyl groups to prevent the formation of deletion mutants. d. Oxidation: Oxidation of the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester.
-
Final Deblocking: Removal of the final 3'-DMT group (if desired).
-
Cleavage and Deprotection: Cleave the synthesized RNA from the solid support and remove the base and phosphate protecting groups by incubation with the cleavage and deprotection solution.
-
2'-O-Protecting Group Removal: Remove the 2'-O-silyl protecting groups using a fluoride-containing reagent (e.g., triethylamine (B128534) trihydrofluoride).
-
Purification: Purify the full-length RNA product using denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).
Reverse RNA Synthesis Workflow
Protocol 2: Enzymatic 3'-End Labeling with Terminal Deoxynucleotidyl Transferase (TdT)
This protocol describes the addition of a modified deoxynucleotide to the 3'-end of an RNA molecule.
Materials:
-
RNA transcript (10-100 pmol)
-
Terminal deoxynucleotidyl Transferase (TdT)
-
5X Reaction Buffer (e.g., 1 M potassium cacodylate, 125 mM Tris-HCl, 1.25 mg/mL BSA, pH 6.6)
-
CoCl₂ solution (2.5 mM)
-
Modified nucleotide (e.g., Biotin-16-dUTP, Fluorescein-12-dUTP, Azide-dUTP) at 1 mM
-
RNase-free water
-
EDTA (0.5 M) for reaction termination
-
Purification columns (e.g., size-exclusion spin columns)
Procedure:
-
Reaction Setup: In an RNase-free microfuge tube, combine the following on ice:
-
RNA: 10-100 pmol
-
5X Reaction Buffer: 10 µL
-
CoCl₂ (2.5 mM): 10 µL
-
Modified nucleotide (1 mM): 5 µL
-
TdT (20 U/µL): 1 µL
-
RNase-free water to a final volume of 50 µL
-
-
Incubation: Mix gently and incubate at 37°C for 30-60 minutes. The incubation time can be adjusted to control the length of the tail.
-
Termination: Stop the reaction by adding 5 µL of 0.5 M EDTA.
-
Purification: Remove unincorporated nucleotides using a size-exclusion spin column according to the manufacturer's protocol.
Protocol 3: Post-Synthetic 3'-Conjugation via Periodate Oxidation and Amine Coupling
This protocol details the labeling of an RNA's 3'-terminus by oxidation followed by reductive amination.
Materials:
-
RNA with a free 3'-hydroxyl group (1-10 nmol)
-
Sodium periodate (NaIO₄), freshly prepared 100 mM solution in water
-
Amine-functionalized molecule (e.g., amino-PEG, fluorescent dye with an amine group)
-
Sodium cyanoborohydride (NaBH₃CN), 1 M solution in 0.1 M NaOH
-
Reaction buffer (e.g., 100 mM sodium phosphate, pH 7.0)
-
Ethanol (B145695) and sodium acetate (B1210297) for precipitation
Procedure:
-
Oxidation: a. In a microfuge tube, dissolve the RNA (1-10 nmol) in 50 µL of RNase-free water. b. Add 10 µL of 100 mM NaIO₄. c. Incubate in the dark at room temperature for 1 hour.
-
Quenching and Precipitation: a. Quench the reaction by adding 5 µL of 1 M glycerol (B35011) and incubate for 10 minutes. b. Precipitate the oxidized RNA by adding 0.1 volumes of 3 M sodium acetate (pH 5.2) and 3 volumes of cold ethanol. Incubate at -20°C for at least 1 hour. c. Centrifuge at high speed to pellet the RNA, wash with 70% ethanol, and air-dry the pellet.
-
Reductive Amination: a. Resuspend the oxidized RNA pellet in 50 µL of reaction buffer. b. Add the amine-functionalized molecule to a final concentration of 10-50 mM. c. Add 5 µL of 1 M NaBH₃CN. d. Incubate at 37°C for 4-16 hours.
-
Purification: Purify the conjugated RNA by ethanol precipitation followed by HPLC or denaturing PAGE.
Periodate Oxidation and Amine Coupling
Applications in Drug Development
3'-Conjugated siRNAs for Targeted Delivery
Small interfering RNAs (siRNAs) are powerful tools for gene silencing, but their therapeutic potential is often limited by poor cellular uptake and off-target effects. Conjugating targeting ligands, such as peptides or aptamers, to the 3'-end of the siRNA can enhance its delivery to specific cell types, thereby increasing efficacy and reducing side effects.
Targeted siRNA Delivery Pathway
3'-Modified Aptamers for Enhanced Therapeutic Efficacy
Aptamers are single-stranded nucleic acids that can bind to specific targets with high affinity. They are promising therapeutic agents, but their in vivo stability and pharmacokinetic properties can be suboptimal. Modification at the 3'-end, for instance by capping with an inverted thymidine (B127349) or conjugating with polyethylene (B3416737) glycol (PEG), can protect the aptamer from degradation by 3'-exonucleases and reduce renal clearance, thereby enhancing its therapeutic efficacy.
Aptamer SELEX and Modification
Conclusion
Reverse direction RNA synthesis and 3'-conjugation are powerful and versatile technologies that are driving innovation in RNA research and therapeutics. The methods and protocols outlined in this document provide a solid foundation for researchers to design and execute experiments for the synthesis of precisely modified RNA molecules. The continued development of these techniques will undoubtedly lead to new discoveries and the advancement of RNA-based drugs and diagnostics.
References
- 1. Polyacrylamide Gel Electrophoresis for Purification of Large Amounts of RNA | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. lup.lub.lu.se [lup.lub.lu.se]
- 5. Nonradioactive 3'-end-labeling of RNA molecules of different lengths by terminal deoxynucleotidyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A simple method for 3'-labeling of RNA - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Coupling Efficiency with DMTr-2'-O-C22-rA-3'-CE-Phosphoramidite
Welcome to the technical support center for "DMTr-2'-O-C22-rA-3'-CE-Phosphoramidite." This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to low coupling efficiency during oligonucleotide synthesis with this modified phosphoramidite (B1245037).
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a modified ribonucleoside phosphoramidite of adenosine (B11128) used in the chemical synthesis of oligonucleotides.[1][2] It features a dimethoxytrityl (DMTr) protecting group on the 5'-hydroxyl, a long C22 alkyl chain at the 2'-hydroxyl position of the ribose sugar, and a cyanoethyl (CE) phosphoramidite group at the 3'-position.[1] This modification is often incorporated to introduce lipophilic properties into the oligonucleotide.
Q2: What is "coupling efficiency" and why is it critical?
A2: Coupling efficiency is the percentage of available 5'-hydroxyl groups on the solid support that successfully react with the incoming phosphoramidite in each synthesis cycle.[3] High coupling efficiency (ideally >99%) is crucial because unreacted sites lead to truncated sequences, reducing the yield of the desired full-length oligonucleotide and complicating purification.[3]
Q3: Why might I experience low coupling efficiency specifically with the 2'-O-C22-rA phosphoramidite?
A3: The long C22 alkyl chain at the 2'-O-position introduces significant steric hindrance and increases the lipophilicity of the phosphoramidite.[2][] This can impede the approach of the activated phosphoramidite to the 5'-hydroxyl of the growing oligonucleotide chain.[2][] Additionally, the increased lipophilicity may lead to solubility issues in the standard acetonitrile (B52724) solvent used during synthesis.[5]
Troubleshooting Guide for Low Coupling Efficiency
Low coupling efficiency with this compound can manifest as a significant drop in the trityl cation signal after the coupling step for this specific monomer. Below are potential causes and recommended solutions.
Problem 1: Incomplete Coupling due to Steric Hindrance
The bulky C22 chain can physically block the reaction between the phosphoramidite and the growing oligonucleotide chain.
Solutions:
-
Extend Coupling Time: Doubling the standard coupling time for this specific monomer can provide more time for the reaction to proceed to completion. It is rare for extended coupling times to negatively affect the phosphoramidite.[5]
-
Use a More Potent Activator: Standard activators like tetrazole may not be sufficient. Consider using a more potent activator such as 5-Ethylthio-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (B129182) (DCI) to enhance the activation of the sterically hindered phosphoramidite.
-
Double Coupling: Program the synthesizer to perform two consecutive coupling steps for the 2'-O-C22-rA monomer. This can significantly increase the coupling efficiency for challenging modifications.[5]
Problem 2: Poor Solubility of the Phosphoramidite
The lipophilic C22 chain may cause the phosphoramidite to be poorly soluble in the standard acetonitrile diluent, leading to a lower effective concentration.
Solutions:
-
Use an Alternative Solvent: While most synthesizers are optimized for acetonitrile, for highly lipophilic phosphoramidites, using a solvent like dichloromethane (B109758) may be necessary.[5] Consult your synthesizer manufacturer for compatibility.
-
Ensure Complete Dissolution: Before placing the phosphoramidite on the synthesizer, ensure it is fully dissolved in the diluent. The product data sheet indicates good solubility in DMSO, which suggests potential challenges with less polar solvents like acetonitrile.[1] Gentle warming and vortexing may aid dissolution.
-
Increase Phosphoramidite Concentration: A higher concentration of the phosphoramidite solution can help to drive the reaction to completion.[5]
Problem 3: General Synthesis Issues
Standard oligonucleotide synthesis problems can be exacerbated when using challenging modified phosphoramidites.
Solutions:
-
Ensure Anhydrous Conditions: Moisture is detrimental to coupling efficiency as it reacts with the activated phosphoramidite.[3] Use fresh, anhydrous acetonitrile (<30 ppm water) for all reagents and ensure the phosphoramidite itself is dry.[5]
-
Check Reagent Quality: Ensure all synthesis reagents, especially the activator and capping reagents, are fresh and of high quality. Degraded reagents can significantly impact coupling efficiency.
-
Synthesizer Maintenance: Verify that the synthesizer is delivering reagents accurately and that there are no leaks or blockages in the fluidics system.
Data Presentation
Table 1: Troubleshooting Summary for Low Coupling Efficiency
| Potential Cause | Recommended Action | Rationale |
| Steric Hindrance | Extend coupling time | Allows more time for the sterically hindered reaction to occur.[5] |
| Use a more potent activator (e.g., ETT, DCI) | Increases the reactivity of the phosphoramidite to overcome the steric barrier. | |
| Perform a double coupling | Increases the likelihood of all available 5'-OH groups reacting.[5] | |
| Poor Solubility | Use an alternative solvent (e.g., dichloromethane) | Improves the solubility of the lipophilic phosphoramidite.[5] |
| Ensure complete dissolution before synthesis | Prevents undissolved phosphoramidite from reducing the effective concentration. | |
| Increase phosphoramidite concentration | Drives the reaction equilibrium towards product formation.[5] | |
| General Issues | Use fresh, anhydrous reagents | Minimizes side reactions, particularly hydrolysis of the phosphoramidite.[3] |
| Verify synthesizer performance | Ensures accurate and consistent delivery of all reagents. |
Table 2: Typical Coupling Times for Standard vs. Modified Phosphoramidites
| Phosphoramidite Type | Typical Coupling Time (seconds) | Recommended Starting Coupling Time for 2'-O-C22-rA (seconds) |
| Standard DNA/RNA | 30 - 180 | 360 - 540 |
| 2'-O-Methyl RNA | 180 - 360 | 360 - 540 |
| 2'-O-C22 RNA | 180 - 360 (if no issues) | 720 or double couple |
Experimental Protocols
Protocol 1: Extended Coupling Cycle for 2'-O-C22-rA-Phosphoramidite
-
Preparation:
-
Dissolve the this compound in fresh, anhydrous acetonitrile to the recommended concentration (e.g., 0.1 M). Ensure complete dissolution.
-
Install the phosphoramidite on the synthesizer.
-
Ensure all other reagents (activator, deblocking, capping, oxidation solutions) are fresh and anhydrous.
-
-
Synthesis Program Modification:
-
Create a custom synthesis cycle specifically for the C22-modified adenosine.
-
In this custom cycle, set the "Coupling" step time to at least double the standard time used for other RNA phosphoramidites on your instrument (e.g., if the standard is 6 minutes, set it to 12 minutes).
-
Alternatively, program a "double couple" where the coupling step is repeated immediately after the first.
-
-
Execution:
-
Initiate the oligonucleotide synthesis.
-
Monitor the trityl cation absorbance readings after each cycle. A stable or only slightly decreased absorbance after the modified cycle indicates improved coupling.
-
Protocol 2: Post-Synthesis Analysis by HPLC
-
Cleavage and Deprotection:
-
Following synthesis, cleave the oligonucleotide from the solid support and deprotect using your standard protocol.
-
-
Sample Preparation:
-
Desalt the crude oligonucleotide sample.
-
Dissolve a small aliquot in an appropriate solvent (e.g., nuclease-free water).
-
-
HPLC Analysis:
-
Inject the sample onto a reverse-phase HPLC column suitable for oligonucleotide analysis.
-
Run a gradient of an appropriate mobile phase (e.g., acetonitrile and triethylammonium (B8662869) acetate (B1210297) buffer).
-
Analyze the resulting chromatogram. A large peak corresponding to the full-length product and minimal earlier-eluting peaks (truncated sequences) indicates successful synthesis.
-
Visualizations
Caption: The four-step phosphoramidite chemical synthesis cycle for oligonucleotides.
References
Optimizing activator concentration for lipophilic phosphoramidites
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing activator concentration for lipophilic phosphoramidites during oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the role of an activator in phosphoramidite (B1245037) chemistry?
A1: In phosphoramidite-based oligonucleotide synthesis, the activator plays a crucial role in the coupling step. It protonates the diisopropylamino group of the phosphoramidite monomer, converting it into a good leaving group. This activation makes the phosphorus atom highly electrophilic and susceptible to nucleophilic attack by the 5'-hydroxyl group of the growing oligonucleotide chain, thus forming a phosphite (B83602) triester linkage.[1][2][3] The efficiency of this activation and subsequent coupling step is critical for the overall yield and purity of the final oligonucleotide.[1][2]
Q2: How does the concentration of the activator impact the coupling efficiency?
A2: Activator concentration is a critical variable that needs careful optimization.[]
-
Too low a concentration can lead to incomplete activation of the phosphoramidite, resulting in lower coupling efficiency and an increase in failure sequences (n-1).
-
Too high a concentration can lead to side reactions. For example, highly acidic activators can cause premature detritylation of the phosphoramidite monomer, leading to the formation of dimers and the incorporation of n+1 sequences.[1][5][6]
Q3: What are the common activators used in oligonucleotide synthesis, and how do they differ?
A3: Several activators are commonly used, each with different properties. The choice of activator can depend on the specific application, such as the scale of the synthesis or the type of phosphoramidite being used.[5][7]
-
1H-Tetrazole: Historically a standard activator, it is a weak acid.[1][2] However, its limited solubility in acetonitrile (B52724) (around 0.5 M) can be a drawback.[2][8]
-
5-Ethylthio-1H-tetrazole (ETT) and 5-Benzylthio-1H-tetrazole (BTT): These are more acidic than 1H-Tetrazole and are considered "turbo" activators, leading to faster coupling reactions.[1][2][5] They are often recommended for routine DNA and RNA synthesis.[5]
-
4,5-Dicyanoimidazole (DCI): DCI is less acidic than tetrazole derivatives but is a much stronger nucleophile.[1][2][5] This property allows it to achieve high coupling rates, making it a good choice for sterically hindered or lipophilic phosphoramidites and large-scale synthesis.[2][5] It also has high solubility in acetonitrile (up to 1.2 M).[5][9]
Q4: Which activator is best for lipophilic or sterically hindered phosphoramidites?
A4: For lipophilic or other sterically demanding phosphoramidites, a more potent activator is often required to achieve high coupling efficiency.[7] While more acidic activators like ETT or BTT can be effective, DCI is often recommended.[5] Its high nucleophilicity helps to accelerate the coupling reaction, overcoming the steric hindrance.[1][5] For particularly challenging syntheses, a higher concentration of the activator or longer coupling times may be necessary.[]
Q5: Can I use the same activator concentration for all phosphoramidites?
A5: While a standard activator concentration might work for routine synthesis of unmodified oligonucleotides, it is not optimal for all situations. Sequence-specific adjustments may be necessary; for instance, GC-rich sequences or those with bulky modifications may benefit from higher activator concentrations.[] It is recommended to perform an empirical titration to find the optimal concentration for new or modified phosphoramidites, especially lipophilic ones.[]
Troubleshooting Guides
Problem: Low Coupling Efficiency with Lipophilic Phosphoramidites
Low coupling efficiency is a common issue, particularly with bulky or lipophilic phosphoramidites. This leads to a higher proportion of truncated sequences (n-1 mers) and a lower overall yield of the desired full-length product.
Initial Assessment Workflow
Caption: Troubleshooting workflow for low coupling efficiency.
Step-by-Step Troubleshooting:
-
Verify Reagent Quality and Handling:
-
Anhydrous Conditions: Moisture is a primary inhibitor of the coupling reaction.[9][11] Ensure that all reagents, especially acetonitrile (ACN) and the activator solution, are strictly anhydrous.[6][9][11] Consider using fresh, sealed bottles of reagents and pre-drying ACN with molecular sieves.[9]
-
Activator Integrity: Ensure the activator has not degraded. If the solution is old or has been exposed to moisture, replace it with a fresh preparation.
-
Phosphoramidite Quality: Lipophilic phosphoramidites can be sensitive to moisture and oxidation.[11] Use fresh phosphoramidite solution and ensure it was stored correctly.
-
-
Check Instrument and Fluidics:
-
Reagent Delivery: Verify that the synthesizer is delivering the correct volumes of activator and phosphoramidite solution. Blockages or leaks in the fluidics system can prevent sufficient reagent from reaching the synthesis column.[11]
-
-
Optimize Synthesis Protocol:
-
Increase Activator Concentration: For lipophilic phosphoramidites, the standard activator concentration may be insufficient. Empirically test a range of higher concentrations.[][] For example, if using DCI at 0.25 M, try increasing it to 0.5 M or higher.
-
Change Activator Type: If increasing the concentration is not effective, switch to a more potent activator. If you are using 1H-Tetrazole, consider switching to ETT, BTT, or DCI.[1][5] DCI is often a good choice for sterically hindered amidites.[5]
-
Extend Coupling Time: Increasing the time the activated phosphoramidite is in contact with the solid support can improve coupling efficiency, especially for sluggish reactions.[]
-
Increase Phosphoramidite Concentration: A higher concentration of the phosphoramidite can also help drive the reaction to completion.[9]
-
-
Analyze Results:
Data Presentation
Table 1: Comparison of Common Activators
The following table summarizes the properties and recommended concentrations of common activators. These are general guidelines, and optimal concentrations may vary based on the specific phosphoramidite and synthesizer.
| Activator | pKa | Typical Concentration (in ACN) | Key Characteristics |
| 1H-Tetrazole | 4.8[2] | 0.45 - 0.5 M[2][5] | Standard, weakly acidic activator. Limited solubility.[2][8] |
| ETT (5-Ethylthio-1H-tetrazole) | 4.3[6] | 0.25 - 0.75 M[5] | More acidic than Tetrazole; a "turbo" activator. Good for general purpose synthesis.[1][5] |
| BTT (5-Benzylthio-1H-tetrazole) | 4.1[6] | 0.25 - 0.6 M | More acidic than ETT. Recommended for RNA synthesis.[5] Should be used with caution for long oligos to avoid depurination.[6] |
| DCI (4,5-Dicyanoimidazole) | 5.2[2][6] | 0.25 - 1.2 M[5][9] | Less acidic but more nucleophilic than tetrazoles.[1][5] High solubility. Recommended for sterically hindered amidites and large-scale synthesis.[2][5] |
Experimental Protocols
Protocol: Empirical Titration to Optimize Activator Concentration
This protocol describes a method to determine the optimal activator concentration for a new or challenging lipophilic phosphoramidite.
Objective: To identify the activator concentration that provides the highest coupling efficiency for a specific lipophilic phosphoramidite with minimal side reactions.
Materials:
-
DNA/RNA synthesizer
-
Solid support (e.g., CPG) pre-loaded with the initial nucleoside
-
Lipophilic phosphoramidite of interest
-
Standard phosphoramidites (A, C, G, T)
-
Activator of choice (e.g., DCI)
-
Anhydrous acetonitrile (ACN)
-
All other standard reagents for oligonucleotide synthesis (capping, oxidation, deblocking solutions)
-
HPLC system and Mass Spectrometer for analysis
Workflow Diagram:
Caption: Workflow for optimizing activator concentration.
Procedure:
-
Prepare Activator Solutions: Prepare a series of activator solutions at different concentrations in anhydrous ACN. For example, if using DCI, prepare solutions at 0.25 M, 0.50 M, 0.75 M, and 1.0 M.
-
Set up Syntheses: Program the DNA synthesizer to run at least four identical short syntheses (e.g., a 4-mer is sufficient). The sequence should contain the lipophilic phosphoramidite (L) flanked by standard bases (e.g., 5'-T-L-T-T-3'). Each synthesis will use one of the prepared activator concentrations for the coupling of the lipophilic phosphoramidite. Use a standard, validated concentration for the other standard amidites.
-
Run Syntheses: Execute the synthesis protocols on the automated synthesizer. Ensure all other synthesis parameters (e.g., coupling time, reagent volumes) are held constant across all runs.
-
Cleavage and Deprotection: After synthesis, cleave the oligonucleotides from the solid support and perform the deprotection step using the appropriate protocol for the protecting groups used.
-
Analysis:
-
Analyze an aliquot of the crude, deprotected product from each synthesis run using reverse-phase HPLC.
-
Integrate the peak areas for the full-length product (FLP) and the primary failure sequence (n-1, in this case, the T-T-T trimer).
-
Calculate the coupling efficiency for the lipophilic phosphoramidite for each concentration as: Coupling Efficiency (%) = [Area(FLP) / (Area(FLP) + Area(n-1))] * 100.
-
Confirm the identity of the peaks using Mass Spectrometry to check for any side products, such as n+1 additions.
-
-
Determine Optimal Concentration: Create a table to compare the results. The optimal activator concentration is the one that gives the highest coupling efficiency without a significant increase in side products (like n+1).
Table 2: Example Data from Activator Titration
| Activator Conc. | Coupling Efficiency (%) | Purity by HPLC (% FLP) | Notes |
| 0.25 M | 92.5% | 85.1% | Significant n-1 peak observed. |
| 0.50 M | 98.8% | 95.2% | n-1 peak significantly reduced. |
| 0.75 M | 99.1% | 95.5% | Marginal improvement over 0.50 M. |
| 1.0 M | 99.2% | 94.8% | Small n+1 peak detected by MS. |
Based on this example data, 0.50 M or 0.75 M would be the optimal concentration.
Decision Flowchart for Activator Selection
Caption: Decision guide for initial activator selection.
References
- 1. glenresearch.com [glenresearch.com]
- 2. glenresearch.com [glenresearch.com]
- 3. twistbioscience.com [twistbioscience.com]
- 5. glenresearch.com [glenresearch.com]
- 6. glenresearch.com [glenresearch.com]
- 7. researchgate.net [researchgate.net]
- 8. US6642373B2 - Activators for oligonucleotide synthesis - Google Patents [patents.google.com]
- 9. blog.biosearchtech.com [blog.biosearchtech.com]
- 11. benchchem.com [benchchem.com]
Preventing degradation of "DMTr-2'-O-C22-rA-3'-CE-Phosphoramidite" during storage
This guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of DMTr-2'-O-C22-rA-3'-CE-Phosphoramidite to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored at low temperatures, under an inert atmosphere (argon or nitrogen), and protected from moisture. When stored as a dry powder, it is stable for extended periods at -20°C. For solutions in anhydrous acetonitrile (B52724), storage at -20°C is also recommended, but for shorter durations.
Q2: What are the primary causes of degradation for this phosphoramidite (B1245037)?
A2: The main cause of degradation for phosphoramidites, including this compound, is hydrolysis due to exposure to moisture.[1][2][3] Even trace amounts of water in solvents or from atmospheric humidity can lead to the hydrolysis of the phosphoramidite group to an inactive H-phosphonate species. Oxidation of the phosphorus (III) center to a phosphorus (V) species is another degradation pathway that renders the molecule inactive for oligonucleotide synthesis.[4]
Q3: How does the long 2'-O-C22 alkyl chain affect the stability and handling of the phosphoramidite?
A3: The long C22 alkyl chain increases the lipophilicity of the molecule. While this modification is crucial for the final properties of the synthesized oligonucleotide, it may require adjustments in handling. Specifically, the solubility of the phosphoramidite in anhydrous acetonitrile should be confirmed, and longer dissolution times might be necessary. The increased steric bulk of the C22 chain is not expected to significantly impact the intrinsic stability of the phosphoramidite group itself, but careful handling to ensure complete dissolution and avoid precipitation during synthesis is crucial.
Q4: Can I repeatedly warm and cool the phosphoramidite vial?
A4: It is highly recommended to minimize the number of warming and cooling cycles. Each cycle presents an opportunity for atmospheric moisture to enter the vial upon opening, leading to hydrolysis. It is best practice to aliquot the phosphoramidite into smaller, single-use vials under an inert atmosphere. If you must use the same vial multiple times, ensure it is properly sealed and allow it to equilibrate to room temperature completely before opening to prevent condensation.
Troubleshooting Guide
Problem 1: Low coupling efficiency during oligonucleotide synthesis.
-
Possible Cause: Degradation of the this compound due to moisture exposure.
-
Troubleshooting Steps:
-
Verify Solvent Anhydrousness: Ensure that the acetonitrile used to dissolve the phosphoramidite and for synthesis has a water content of less than 30 ppm, preferably below 10 ppm.[5] Use fresh, sealed bottles of anhydrous solvent.
-
Check Phosphoramidite Integrity: Analyze the phosphoramidite solution using ³¹P NMR to check for the presence of P(V) species, which indicate oxidation or hydrolysis.[6] (See Experimental Protocol 2).
-
Use Fresh Reagent: If degradation is suspected, use a fresh, unopened vial of the phosphoramidite.
-
Optimize Coupling Time: For bulky or modified phosphoramidites, extending the coupling time may improve efficiency.
-
Problem 2: Appearance of unexpected peaks in HPLC or ³¹P NMR analysis of the phosphoramidite.
-
Possible Cause: Hydrolysis or oxidation of the phosphoramidite.
-
Troubleshooting Steps:
-
³¹P NMR Analysis: The appearance of signals in the -25 to 99 ppm range in the ³¹P NMR spectrum indicates the presence of P(V) impurities, which are degradation products.[6] The main P(III) phosphoramidite peaks should appear around 140-155 ppm.[7]
-
HPLC Analysis: Degradation products will typically appear as more polar compounds with shorter retention times in reverse-phase HPLC. (See Experimental Protocol 1).
-
Review Handling Procedures: Scrutinize the handling and storage procedures to identify potential sources of moisture or air exposure. Ensure that all manipulations are performed under a dry, inert atmosphere.
-
Quantitative Data on Phosphoramidite Stability
The stability of phosphoramidites is highly dependent on the storage conditions and the specific nucleoside. The following table summarizes the degradation of different phosphoramidites in solution over time, highlighting the relative instability of guanosine (B1672433) phosphoramidites.
| Nucleoside Phosphoramidite | Degradation after several hours in propylene (B89431) carbonate with 0.4M water |
| dG-tac-PA | Significant degradation |
| dA-tac-PA | Moderate degradation |
| dC-tac-PA | Minimal degradation |
| dT-PA | Minimal degradation |
(Data adapted from a study on the degradation of phosphoramidites in solution, illustrating relative stability trends.[1])
Experimental Protocols
Protocol 1: HPLC Analysis of Phosphoramidite Purity
This protocol outlines a reverse-phase HPLC method for assessing the purity of this compound.
-
Column: C18, 250 x 4.6 mm, 5 µm particle size[6]
-
Mobile Phase A: 0.1M triethylammonium (B8662869) acetate (B1210297) (TEAA) in water (pH 7.0 ± 0.1)[6]
-
Mobile Phase B: Acetonitrile[6]
-
Flow Rate: 1 mL/min[6]
-
Temperature: Ambient[6]
-
Gradient: A suitable gradient from low to high percentage of Mobile Phase B should be used to elute the phosphoramidite and any potential impurities. A typical gradient might be 50-95% B over 15-20 minutes.
-
Sample Preparation: Dissolve the phosphoramidite in anhydrous acetonitrile to a concentration of approximately 1.0 mg/mL.[6]
-
Injection Volume: 10 µL
-
Detection: UV at 260 nm
-
Expected Result: The pure phosphoramidite should appear as a major peak or a pair of closely eluting peaks representing the two diastereomers at the phosphorus center.[6][8] Degradation products will typically elute earlier.
Protocol 2: ³¹P NMR Analysis for Detecting Phosphoramidite Degradation
This protocol provides a method for using ³¹P NMR to detect the presence of degradation products.
-
Spectrometer: A standard NMR spectrometer equipped for ³¹P nucleus detection.
-
Solvent: Chloroform-d (CDCl₃) with 1% triethylamine (B128534) (v/v) to prevent acid-catalyzed degradation during analysis.[6]
-
Sample Preparation: Prepare a solution of the phosphoramidite at a concentration of approximately 0.3 g/mL in the deuterated solvent.[6]
-
Acquisition Parameters:
-
Chemical Shift Referencing: An external standard, such as 85% H₃PO₄, can be used for referencing.
-
Data Analysis:
-
P(III) signals (Product): The diastereomers of the pure phosphoramidite will appear as two distinct signals in the region of approximately 140-155 ppm.[7]
-
P(V) signals (Degradation Products): Signals corresponding to hydrolyzed or oxidized species will appear in the range of -25 to 99 ppm.[6] The presence and integration of these peaks relative to the P(III) signals provide a quantitative measure of degradation.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. 2024.sci-hub.ru [2024.sci-hub.ru]
- 3. researchgate.net [researchgate.net]
- 4. waters.com [waters.com]
- 5. glenresearch.com [glenresearch.com]
- 6. usp.org [usp.org]
- 7. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]
- 8. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: C22-Modified Oligonucleotide Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with C22-modified oligonucleotides. The focus is on the effective removal of truncated sequences to ensure the purity of the final product.
Frequently Asked Questions (FAQs)
Q1: What are truncated sequences and why are they a problem in C22-modified oligo synthesis?
A1: Truncated sequences, also known as "shortmers," are incomplete oligonucleotide chains that fail to extend to the full desired length during solid-phase synthesis.[1][2] Each synthesis cycle has a coupling efficiency of less than 100% (typically around 99.6%), meaning a small fraction of chains are not extended in each step.[2] These truncated sequences are capped to prevent further reaction, but they accumulate as impurities.[1][2] In the context of C22-modified oligos, which are often intended for therapeutic or diagnostic applications requiring high precision, these impurities can interfere with downstream applications by competing with the full-length product, potentially leading to non-specific binding or reduced efficacy.[3][4]
Q2: How does the C22 modification affect the removal of truncated sequences?
A2: A C22 modification adds a significant hydrophobic aliphatic chain to the oligonucleotide. This increased hydrophobicity can be leveraged for purification.[4][5] Purification techniques like Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) separate molecules based on their hydrophobicity.[5][6] The full-length C22-modified oligonucleotide will be substantially more hydrophobic than the shorter, truncated sequences, allowing for effective separation.[4][7]
Q3: What is "Trityl-On" purification and how does it help remove truncated sequences?
A3: "Trityl-on" or DMT-on (Dimethoxytrityl-on) purification is a common strategy in oligonucleotide synthesis to isolate the full-length product.[5] The 5'-DMT protecting group, which is highly hydrophobic, is left on the full-length oligonucleotide after synthesis.[4][5] Truncated sequences have been capped and do not possess this 5'-DMT group.[4] This difference in hydrophobicity is exploited in reverse-phase purification methods, where the DMT-on full-length product is strongly retained on the column while the less hydrophobic, truncated sequences are washed away.[4][5] The DMT group is then cleaved from the purified full-length oligonucleotide.[8][9]
Q4: Which purification method is best for my C22-modified oligonucleotide?
A4: For C22-modified oligonucleotides, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is generally the method of choice due to the hydrophobicity imparted by the C22 modification.[4][7] It offers excellent resolution and can effectively separate the full-length product from truncated sequences.[7] For very long oligonucleotides (≥50-60 bases), Polyacrylamide Gel Electrophoresis (PAGE) may be recommended for its superior size-based resolution, although yields can be lower.[3][4] A dual purification approach, combining two different methods, can be employed for applications requiring the highest purity.[3]
Troubleshooting Guide
Issue 1: High levels of truncated sequences observed in final product analysis (e.g., by HPLC or Mass Spectrometry).
| Potential Cause | Recommended Solution |
| Low Coupling Efficiency During Synthesis | Ensure fresh, high-quality phosphoramidites and synthesis reagents are used. Optimize coupling times and conditions on the synthesizer.[1] |
| Inefficient Capping | Incomplete capping of unreacted 5'-hydroxyl groups leads to the formation of deletion mutants (n-1, n-2, etc.) that are difficult to separate.[2] Verify the activity of the capping reagents and ensure adequate capping time. |
| Suboptimal Purification Strategy | For C22-modified oligos, standard desalting is insufficient.[4] Utilize a "trityl-on" RP-HPLC purification strategy to effectively remove truncated sequences.[4][5] |
| Premature Detritylation | If the 5'-DMT group is prematurely cleaved during synthesis, the full-length product will not be retained during "trityl-on" purification and will be lost with the truncated sequences. Review the synthesizer's acid deblocking steps. |
Issue 2: Low yield of the C22-modified oligonucleotide after purification.
| Potential Cause | Recommended Solution |
| Product Loss During Purification | Each purification step can lead to some product loss.[10] For PAGE purification, the extraction from the gel can be a significant source of loss.[4] Optimize elution conditions for HPLC to ensure complete recovery of the product from the column. |
| Incomplete Elution from HPLC Column | The high hydrophobicity of the C22-modified oligo may cause very strong binding to the reverse-phase column. Increase the percentage of organic solvent (e.g., acetonitrile) in the mobile phase during the elution step. |
| Precipitation of Oligonucleotide | Highly modified, long oligonucleotides can sometimes precipitate during purification or workup. Ensure appropriate buffers and temperatures are used to maintain solubility. |
| Overly Aggressive Deprotection | Harsh deprotection conditions, especially for longer oligos, can lead to degradation of the product.[10] Ensure the deprotection conditions are compatible with the C22 modification and other modifications present. |
Data Presentation
Table 1: Comparison of Common Purification Methods for C22-Modified Oligonucleotides
| Purification Method | Principle of Separation | Expected Purity | Typical Yield | Recommended For |
| Desalting | Size Exclusion | Low (<80%) | High | Not recommended for most applications; only removes salts and very small molecules.[4] |
| Reverse-Phase Cartridge (Trityl-On) | Hydrophobicity | Moderate (80-90%) | Good | Quick purification for less demanding applications.[4] |
| Reverse-Phase HPLC (RP-HPLC) | Hydrophobicity | High (>90-95%) | Good | The gold standard for modified oligos, especially hydrophobic ones like C22-modified oligos.[3][7] |
| Anion-Exchange HPLC (AEX-HPLC) | Charge (Phosphate Backbone) | High (>95%) | Good | Good for resolving sequences with secondary structures; less effective at separating based on the C22 modification itself.[5][11] |
| Polyacrylamide Gel Electrophoresis (PAGE) | Size and Charge | Very High (>95-99%) | Lower | Recommended for very long oligonucleotides (>60 bases) or when extremely high purity is required.[3][4] |
Experimental Protocols
Protocol 1: "Trityl-On" Reverse-Phase HPLC Purification of C22-Modified Oligonucleotides
-
Crude Oligo Preparation : After solid-phase synthesis, cleave the oligonucleotide from the support and deprotect the bases according to the standard protocols, but ensure the final acidic detritylation step on the synthesizer is skipped to retain the 5'-DMT group.
-
Sample Preparation : Dissolve the crude, DMT-on oligonucleotide pellet in an appropriate starting buffer (e.g., 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0).
-
HPLC Setup :
-
Column : C18 reverse-phase HPLC column.
-
Mobile Phase A : 0.1 M TEAA in water.
-
Mobile Phase B : 0.1 M TEAA in 100% acetonitrile.
-
Gradient : A linear gradient from a low percentage of Buffer B to a high percentage of Buffer B over a set time (e.g., 5% to 70% B over 30 minutes). The high hydrophobicity of the C22 modification may require a steeper gradient or higher final percentage of Buffer B for elution.
-
Detection : UV absorbance at 260 nm.
-
-
Purification : Inject the sample onto the equilibrated HPLC column. The hydrophobic, DMT-on, C22-modified full-length product will be retained longer than the less hydrophobic, capped, truncated sequences.
-
Fraction Collection : Collect the major peak that elutes late in the gradient. This peak corresponds to the desired DMT-on, full-length product.
-
Post-Purification Detritylation :
-
Final Desalting : Remove the acetic acid and cleaved DMT group by methods such as ethanol (B145695) precipitation or using a desalting column.[8]
Mandatory Visualizations
Oligonucleotide Synthesis and Truncation Workflow
Caption: Workflow of solid-phase oligonucleotide synthesis highlighting the capping of truncated sequences.
Purification Logic for Removing Truncated Sequences
Caption: Decision workflow for purifying C22-modified oligos using "Trityl-On" RP-HPLC.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. idtdna.com [idtdna.com]
- 3. eu.idtdna.com [eu.idtdna.com]
- 4. labcluster.com [labcluster.com]
- 5. atdbio.com [atdbio.com]
- 6. Oligonucleotide Purification: Phenomenex [phenomenex.com]
- 7. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - US [thermofisher.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. DNA Purification - Manual Detritylation of Oligonucleotides [rothlab.ucdavis.edu]
- 10. Designing Oligo With Multiple Modifications - ELLA Biotech [ellabiotech.com]
- 11. Oligonucleotide Analysis Using HPLC Columns | Thermo Fisher Scientific - TW [thermofisher.com]
Impact of water content on "DMTr-2'-O-C22-rA-3'-CE-Phosphoramidite" stability
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability, handling, and troubleshooting of DMTr-2'-O-C22-rA-3'-CE-Phosphoramidite in oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary factor affecting the stability of this compound?
A1: The primary factor affecting the stability of all phosphoramidites, including this compound, is exposure to water. Phosphoramidites are highly moisture-sensitive and will hydrolyze in the presence of water, leading to the formation of the corresponding H-phosphonate and other degradation products. This degradation significantly reduces the coupling efficiency during oligonucleotide synthesis.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure maximum stability and shelf life, the phosphoramidite (B1245037) should be stored under anhydrous conditions in a sealed container at low temperatures.[1][2][3] The recommended storage conditions are summarized in the table below.
Q3: What is the expected shelf life of this phosphoramidite?
A3: The shelf life of this compound is dependent on the storage conditions. When stored properly as a dry powder, it can be stable for extended periods. Once dissolved in a solvent, its stability decreases. For some modified RNA phosphoramidites, the shelf life of precursor building blocks can be limited to less than three months, while others can be stable for over three years under optimal conditions.[4]
Q4: How does the 2'-O-C22 long alkyl chain modification impact the properties of this phosphoramidite?
A4: The 2'-O-C22 long alkyl chain significantly increases the hydrophobicity (lipophilicity) of the phosphoramidite. This increased hydrophobicity can affect its solubility in standard solvents like acetonitrile (B52724) and may require the use of alternative solvents or solvent mixtures for efficient dissolution and coupling during oligonucleotide synthesis. The longer alkyl chain modification increases the interaction between the oligonucleotide and a C18 reverse-phase column, resulting in slower elution during HPLC analysis.[5]
Q5: What are the common impurities associated with this compound?
A5: Common impurities can be classified as non-reactive, reactive but non-critical, and reactive and critical.[6] For this phosphoramidite, potential impurities include:
-
Hydrolysis products: The corresponding H-phosphonate due to moisture exposure.
-
Oxidized species (P(V) impurities): Formed by exposure to air.
-
Byproducts from synthesis: Including impurities with incomplete or modified protecting groups.
-
Dimers: Formed by the premature removal of the DMTr group in the presence of an acidic activator.[]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Coupling Efficiency | 1. Moisture Contamination: Presence of water in the phosphoramidite, solvent, or on the synthesizer lines.[8] 2. Phosphoramidite Degradation: Improper storage or prolonged time in solution. 3. Incomplete Dissolution: Due to the lipophilic nature of the C22 chain. | 1. Ensure all reagents and solvents are anhydrous (water content < 30 ppm). Use fresh, high-quality solvents. Purge synthesizer lines with dry argon or helium.[8] 2. Use freshly prepared phosphoramidite solutions for synthesis. Store the solid phosphoramidite under recommended conditions. 3. Consider using alternative solvents like dichloromethane (B109758) or a mixture of acetonitrile and toluene (B28343). Ensure complete dissolution before placing on the synthesizer. |
| Unexpected Peaks in HPLC/LC-MS Analysis of the Final Oligonucleotide | 1. Presence of (n-1) shortmer impurities: Incomplete coupling in the previous cycle.[] 2. Formation of branched impurities: Loss of base-protecting groups during synthesis.[] 3. Adducts: Reactions with residual reagents from the synthesis or deprotection steps.[9] | 1. Optimize coupling time and phosphoramidite concentration. Ensure efficient capping of unreacted 5'-hydroxyl groups.[10][11] 2. Use appropriate and stable base-protecting groups for the synthesis conditions. 3. Ensure complete removal of all reagents after each step of the synthesis and deprotection. |
| Poor Solubility of the Phosphoramidite | 1. High Lipophilicity: The long C22 alkyl chain reduces solubility in polar solvents like acetonitrile. 2. Low Temperature: Dissolution at low temperatures can be slow. | 1. Use a less polar solvent such as toluene or dichloromethane, or a mixture with acetonitrile. 2. Allow the phosphoramidite and solvent to warm to room temperature before dissolution. Gentle vortexing or sonication may aid dissolution. |
Data Presentation
Table 1: Recommended Storage Conditions and Shelf Life
| Form | Storage Temperature | Atmosphere | Typical Shelf Life |
| Solid Powder | -20°C | Sealed, away from moisture | > 1 year (with proper handling) |
| In Anhydrous Solvent | -20°C | Sealed, under inert gas (e.g., Argon) | 1 month[1][2][3] |
| In Anhydrous Solvent | -80°C | Sealed, under inert gas (e.g., Argon) | 6 months[1][2][3] |
Table 2: Typical Purity Specifications
| Parameter | Specification | Analytical Method |
| Purity | ≥ 98% | HPLC, 31P NMR |
| P(V) Impurities | < 1% | 31P NMR[12] |
| Water Content | < 0.02% | Karl Fischer Titration |
Experimental Protocols
Protocol 1: Preparation of Phosphoramidite Solution
-
Allow the vial containing the solid this compound to warm to room temperature before opening to prevent moisture condensation.
-
Under an inert atmosphere (e.g., in a glove box or under a stream of dry argon), add the appropriate volume of anhydrous acetonitrile (or other suitable solvent) to achieve the desired concentration (typically 0.1 M).
-
Gently swirl the vial to dissolve the solid. Due to the lipophilic nature of the C22 chain, complete dissolution may take longer than for standard phosphoramidites.
-
Once fully dissolved, transfer the solution to the appropriate reservoir on the oligonucleotide synthesizer.
Protocol 2: Assessment of Phosphoramidite Purity by 31P NMR
-
Prepare a sample of the phosphoramidite in a suitable deuterated solvent (e.g., CDCl3 or CD3CN) in an NMR tube under an inert atmosphere.
-
Acquire a proton-decoupled 31P NMR spectrum.
-
The two diastereomers of the phosphoramidite should appear as two sharp singlets in the region of 140-155 ppm.[13]
-
Integrate the signals corresponding to the P(III) species and any P(V) impurities (typically appearing between -10 and 50 ppm) to determine the percentage of oxidized phosphoramidite.[13]
Protocol 3: Analysis of Phosphoramidite Purity by HPLC
-
Use a reverse-phase C18 column.[12]
-
Prepare a mobile phase system, for example:
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water.
-
Mobile Phase B: Acetonitrile.
-
-
Dissolve the phosphoramidite in anhydrous acetonitrile to a concentration of approximately 1 mg/mL.[12]
-
Inject the sample and run a suitable gradient to separate the diastereomers and any impurities. The two diastereomers will typically appear as a double peak.[14]
-
Monitor the elution profile using a UV detector at 260 nm.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach [mdpi.com]
- 5. Systematic Analysis of 2′-O-Alkyl Modified Analogs for Enzymatic Synthesis and Their Oligonucleotide Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 8. glenresearch.com [glenresearch.com]
- 9. DETECTING LOW-LEVEL SYNTHESIS IMPURITIES IN MODIFIED PHOSPHOROTHIOATE OLIGONUCLEOTIDES USING LIQUID CHROMATOGRAPHY – HIGH RESOLUTION MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries - PMC [pmc.ncbi.nlm.nih.gov]
- 11. idtdna.com [idtdna.com]
- 12. usp.org [usp.org]
- 13. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]
- 14. chromatographytoday.com [chromatographytoday.com]
Optimizing cleavage and deprotection conditions for sensitive modifications
Welcome to the Technical Support Center for optimizing cleavage and deprotection conditions for sensitive peptide modifications. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for navigating the complexities of cleaving modified peptides from solid-phase resins. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during this critical step of peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of a cleavage and deprotection step in solid-phase peptide synthesis (SPPS)?
The final step in SPPS involves cleavage of the synthesized peptide from the solid support and the simultaneous removal of protecting groups from the amino acid side chains.[1] This is typically achieved by treatment with a strong acid, most commonly trifluoroacetic acid (TFA) in Fmoc-based synthesis.[2] The goal is to obtain the desired peptide with high purity, minimizing any side reactions that could modify sensitive amino acids.[3]
Q2: Why are scavengers necessary in a cleavage cocktail?
During acid-mediated deprotection, protecting groups are released as highly reactive cationic species.[1] These electrophilic species can react with nucleophilic side chains of certain amino acids (e.g., Met, Trp, Cys, Tyr), leading to undesired modifications such as alkylation.[1][4] Scavengers are nucleophilic reagents added to the cleavage cocktail to "trap" or quench these reactive cations before they can damage the peptide.[2][5]
Q3: What are the most common side reactions during cleavage and deprotection, and how can they be minimized?
Common side reactions include:
-
Aspartimide Formation: This can occur under both acidic and basic conditions, leading to a mixture of alpha and beta-coupled peptides. Using HOBt in the piperidine (B6355638) solution during Fmoc deprotection can reduce this. For Boc synthesis, using a beta cyclohexyl ester for aspartic acid is beneficial.[6]
-
Oxidation of Sensitive Residues: Methionine, Tryptophan, and Cysteine are susceptible to oxidation. Using scavengers like 1,2-ethanedithiol (B43112) (EDT) or dimethylsulfide (DMS) and performing the cleavage under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation.[3][7]
-
Alkylation of Tryptophan: The indole (B1671886) side chain of tryptophan is prone to alkylation by carbocations. Using scavengers like triisopropylsilane (B1312306) (TIPS) or EDT is crucial.[3] The use of Boc protection for the tryptophan side chain is also highly recommended.
-
Diketopiperazine Formation: This is more common in Fmoc synthesis at the dipeptide stage, especially with Proline. Using 2-chlorotrityl chloride resin can suppress this side reaction due to steric hindrance.[6]
-
Incomplete Deprotection: Some protecting groups, like Arg(Pmc) or Arg(Mtr), are more difficult to remove and may require longer cleavage times or stronger acid conditions.[3] Monitoring the deprotection by HPLC can help optimize the reaction time.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low peptide yield after precipitation | Incomplete cleavage from the resin. | Increase the cleavage reaction time. Re-cleave the resin with a fresh cocktail. Consider a stronger cleavage cocktail if difficult protecting groups are present.[8] |
| Peptide is soluble in the precipitation solvent (e.g., ether). | Reduce the volume of TFA by evaporation under a stream of nitrogen before adding cold ether.[8] | |
| Presence of unexpected peaks in HPLC/MS (+56 Da, +74 Da, etc.) | Alkylation of sensitive residues (e.g., S-t-butylation of Cysteine).[4] | Ensure the use of appropriate scavengers in the cleavage cocktail (e.g., TIPS, EDT). Optimize the scavenger cocktail composition.[4] |
| Incomplete removal of side-chain protecting groups. | Increase cleavage time.[3] For very difficult groups like Arg(Mtr), consider a stronger acid system or monitor deprotection over time by HPLC. | |
| Aspartimide formation. | During synthesis, add HOBt to the piperidine solution for Fmoc deprotection.[6] | |
| Peptide appears oxidized (e.g., Met(O) formation) | Exposure to oxygen during cleavage. Reaction with oxidative species. | Use scavengers like DMS or thioanisole.[9] Perform the cleavage and work-up under an inert atmosphere (nitrogen or argon).[3] |
| Discoloration of the cleavage reaction (e.g., deep yellow/red) | Formation of trityl carbocations from Trt-protected residues (Cys, His, Asn, Gln). | This is a normal observation and indicates the removal of the Trt group. The color should dissipate upon addition of a scavenger like TIPS.[3][10] |
Cleavage Cocktail Recommendations
The choice of cleavage cocktail is critical and depends on the amino acid composition of the peptide.
| Cocktail | Composition (v/v or w/v) | Primary Use Case & Notes | Citation(s) |
| TFA/TIS/H₂O | 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% Water | A general-purpose, non-odorous cocktail for peptides without highly sensitive residues like Cys. TIS is an excellent scavenger for trityl cations. | [11] |
| Reagent K | 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT) | A "universal" cocktail for peptides containing multiple sensitive residues like Cys, Met, Trp, and Tyr. | [9][11] |
| Reagent R | TFA/Thioanisole/EDT/Anisole (exact ratios vary) | Recommended for peptides with Arg residues protected by sulfonyl groups (Pmc, Mtr) and for Trp-containing peptides on PAL or BAL resins to minimize reattachment. | [3][9] |
| TFA/DCM (low TFA) | 1-2% TFA in Dichloromethane (DCM) | For cleavage from highly acid-sensitive resins (e.g., 2-chlorotrityl) to obtain a fully protected peptide. | [12] |
| TFA/DTT/Water/TIPS | 88% TFA, 5% Dithiothreitol (DTT), 5% Water, 2% TIPS | A good general cocktail, with DTT helping to keep Cysteine residues in a reduced state. | [13] |
Experimental Protocols
Protocol 1: Standard Cleavage and Deprotection for a Peptide with Trp and Arg(Pbf)
This protocol is suitable for a peptide synthesized on a TFA-cleavable resin (e.g., Wang or Rink Amide) containing sensitive residues like Tryptophan and Arginine.
-
Resin Preparation:
-
If the N-terminal amino acid is Fmoc-protected, remove the Fmoc group using 20% piperidine in DMF.[11]
-
Wash the peptide-resin thoroughly with DMF (3x), followed by DCM (3x), and finally Methanol (3x) to shrink the resin.
-
Dry the resin under high vacuum for at least 4 hours, or overnight, over KOH.
-
-
Cleavage Cocktail Preparation:
-
In a well-ventilated fume hood, prepare a cleavage cocktail of TFA/TIS/H₂O/EDT (94:2.5:2.5:1 v/v/v/v). For every 100 mg of resin, prepare 2 mL of cocktail.
-
Caution: TFA is highly corrosive. Always wear appropriate personal protective equipment (gloves, safety glasses, lab coat).[7]
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried peptide-resin in a suitable reaction vessel.
-
Gently agitate the mixture at room temperature for 2-3 hours. Bubbling a slow stream of nitrogen through the suspension can be beneficial.[3]
-
-
Peptide Precipitation and Isolation:
-
Filter the resin from the cleavage mixture into a new conical tube.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Add the TFA solution dropwise to a 10-fold excess of ice-cold diethyl ether. A white precipitate of the peptide should form.[3]
-
Centrifuge the suspension to pellet the peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet with cold ether two more times to remove residual scavengers.
-
Dry the crude peptide pellet under vacuum.
-
Visual Guides
Orthogonal Protection Strategy
The following diagram illustrates the concept of an orthogonal protection strategy, a cornerstone of modern peptide synthesis. It allows for the selective removal of different classes of protecting groups under distinct chemical conditions.[14]
Caption: Logic of an orthogonal protection strategy in Fmoc-based SPPS.
General Cleavage Workflow
This workflow outlines the standard procedure for cleaving a peptide from the solid support and isolating the crude product.
Caption: A typical experimental workflow for peptide cleavage and isolation.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 6. peptide.com [peptide.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. peptide.com [peptide.com]
- 10. chem.uci.edu [chem.uci.edu]
- 11. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. anyflip.com [anyflip.com]
- 14. benchchem.com [benchchem.com]
Troubleshooting failed sequences in automated RNA synthesis.
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in automated RNA synthesis.
Troubleshooting Failed Sequences
Problem: Low or No Yield of Full-Length RNA Product
Low yield is a common issue in automated RNA synthesis. The expected yield is dependent on the coupling efficiency at each step. Even a small decrease in average coupling efficiency can dramatically reduce the yield of the full-length product, especially for longer oligonucleotides.[1][2]
| Potential Cause | Recommended Action & Explanation |
| Poor Coupling Efficiency | Verify Reagent Quality: Ensure all reagents, especially phosphoramidites and activators, are fresh and anhydrous. Moisture is a primary inhibitor of efficient coupling.[2] Store reagents under appropriate conditions and use fresh anhydrous acetonitrile (B52724) for dilutions. |
| Optimize Coupling Time: For bulky or modified bases, the standard coupling time may be insufficient. Increase the coupling time to ensure the reaction goes to completion. For RNA synthesis, coupling times are generally longer (up to 6 minutes) due to the steric hindrance of the 2'-hydroxyl protecting group.[3] | |
| Check Activator Concentration: Ensure the activator solution is at the correct concentration and is not degraded. | |
| Inefficient Capping | Verify Capping Reagents: Inefficient capping of unreacted 5'-hydroxyl groups leads to the accumulation of deletion mutants (n-1 sequences), which can be difficult to separate from the full-length product, thus reducing the final purified yield.[2][4] Ensure capping reagents (e.g., acetic anhydride (B1165640) and N-methylimidazole) are active. |
| Depurination | Use a Milder Deblocking Agent: The standard deblocking agent, trichloroacetic acid (TCA), can cause depurination (loss of adenine (B156593) or guanine (B1146940) bases) by protonating the N7 nitrogen.[2] Consider using a milder acid like dichloroacetic acid (DCA) for deblocking, especially for longer sequences. |
| Solid Support Issues | Select Appropriate Pore Size: For long oligonucleotides (>75 nucleotides), the growing chains can block the pores of standard 500 Å controlled pore glass (CPG) supports, reducing reagent diffusion and subsequent yield.[2][5] Use larger pore size supports (e.g., 1000 Å or 2000 Å) for longer sequences. |
| Post-Synthesis Processing Losses | Optimize Deprotection: Incomplete removal of protecting groups can lead to a lower yield of the desired product. Ensure deprotection reagents are fresh and that the reaction is carried out for the recommended time and temperature.[6] |
| Optimize Purification: Significant loss of product can occur during purification.[1][6] For HPLC purification, a high-quality initial synthesis with fewer failure sequences will allow for a broader collection of the main peak, improving yield.[1] |
The theoretical maximum yield of a full-length oligonucleotide can be calculated using the formula: Yield = (Average Coupling Efficiency)^(Number of Couplings) .
| RNA Length (bases) | Number of Couplings | 98% Avg. Coupling Efficiency | 99% Avg. Coupling Efficiency | 99.5% Avg. Coupling Efficiency |
| 20mer | 19 | ~67.3% | ~82.7% | ~90.9% |
| 50mer | 49 | ~37.2% | ~61.1% | ~78.2% |
| 100mer | 99 | ~13.5% | ~36.9% | ~60.9% |
This table illustrates the critical impact of maintaining high coupling efficiency throughout the synthesis.
Problem: Incomplete or Truncated Sequences (Presence of n-1, n-2, etc.)
The presence of shorter sequences alongside the full-length product is a common impurity profile. These are often referred to as "failure sequences" or "deletion mutations".
| Potential Cause | Recommended Action & Explanation |
| Incomplete Coupling | See "Poor Coupling Efficiency" above. Any unreacted 5'-hydroxyl groups that are not successfully capped will be available for coupling in the next cycle, leading to a sequence with an internal deletion. |
| Ineffective Capping | Verify Capping Reagent Activity: If failure sequences are not capped, they will continue to elongate, resulting in a complex mixture of truncated species that can be difficult to purify.[2][5] |
| Mechanical Issues | Check Synthesizer Fluidics: Ensure there are no blockages or leaks in the reagent delivery lines of the automated synthesizer. Inconsistent reagent delivery can lead to incomplete reactions at specific cycles. |
| Degradation during Deprotection | Use Appropriate Deprotection Conditions: Harsh deprotection conditions can lead to chain cleavage, resulting in shorter fragments. This is particularly a concern for sensitive or modified bases. |
Problem: Poor Purity / Presence of Unexpected Peaks in Analysis (HPLC, PAGE)
Even with a good yield, the purity of the final product may be compromised by various side reactions and contaminants.
| Potential Cause | Recommended Action & Explanation |
| Formation of n-1 Sequences | See "Incomplete or Truncated Sequences" above. These are often the most common impurity. |
| Depurination Byproducts | Use Milder Deblocking Conditions: Abasic sites created by depurination can lead to chain cleavage during the final basic deprotection step, generating a family of shorter sequences.[2] |
| Protecting Group Adducts | Ensure Complete Deprotection: Incomplete removal of base-protecting groups or the 2'-hydroxyl protecting group (e.g., TBDMS) can result in adducts that appear as distinct peaks in analytical traces. Ensure fresh deprotection reagents and optimal reaction times/temperatures. |
| Phosphoramidite (B1245037) Quality | Use High-Purity Monomers: Impurities in the phosphoramidite monomers can be incorporated into the growing RNA chain, leading to unexpected modifications. |
| Oxidation Issues | Ensure Fresh Oxidizer: Incomplete oxidation of the phosphite (B83602) triester to the more stable phosphate (B84403) triester can lead to side reactions and chain cleavage. Ensure the oxidizing solution is active and not depleted. |
| Contamination | Maintain a Clean System: Contaminants in solvents, reagents, or from the synthesizer itself can lead to a variety of impurities. Regularly clean and maintain the synthesizer.[7] |
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting common RNA synthesis failures.
FAQs (Frequently Asked Questions)
Q1: What is a reasonable coupling efficiency to expect from an automated RNA synthesizer? A1: While many factors can influence this, a well-maintained synthesizer with high-quality, anhydrous reagents should achieve an average coupling efficiency of 99% or greater.[1] It is critical to monitor this, as even a 1% drop in efficiency (from 99% to 98%) can cut the theoretical yield of a 70mer RNA in half.[1]
Q2: How can I check the quality of my synthesized RNA? A2: A combination of analytical techniques is recommended. High-Performance Liquid Chromatography (HPLC) can assess purity and quantify impurities like n-1 sequences.[8][9] Denaturing Polyacrylamide Gel Electrophoresis (PAGE) provides information on the integrity and size of the RNA product.[10][11] Mass Spectrometry (e.g., MALDI-TOF) is used to confirm the molecular weight and, therefore, the identity of the full-length product.[12][13]
Q3: My final product looks degraded on a gel. What is the most likely cause? A3: RNA degradation is most often caused by RNase contamination.[14] Ensure you are using RNase-free water, reagents, and labware throughout the entire process, from synthesis to final purification and storage.[15] Degradation can also occur during sample handling if proper cold chain procedures are not followed. Always work on ice when possible.[15]
Q4: Why are there sequences longer than my target sequence in the final product? A4: This is less common but can occur if the capping step fails and the 5'-DMT protecting group is prematurely removed from a capped failure sequence, allowing it to be extended in a subsequent cycle (n+1, n+2, etc.). It can also be an issue in in-vitro transcription if the DNA template is not properly linearized.[14]
Q5: What is the purpose of the capping step in solid-phase synthesis? A5: The capping step is crucial for ensuring the purity of the final product. It involves acetylating any 5'-hydroxyl groups that failed to react during the coupling step.[5] This prevents these "failure sequences" from elongating in subsequent cycles. Without effective capping, the final product would be a very complex mixture of different length oligonucleotides, making purification extremely difficult.[2][4]
Key Experimental Protocols
Protocol 1: Denaturing Polyacrylamide Gel Electrophoresis (PAGE) for RNA Analysis
This method is used to assess the size and integrity of the synthesized RNA. The presence of urea (B33335) and heat denatures the RNA, allowing it to migrate through the gel based primarily on its size.[10][11]
Materials:
-
Acrylamide (B121943)/Bis-acrylamide solution (e.g., 19:1)
-
Urea
-
10x TBE Buffer (Tris/Borate/EDTA)
-
Ammonium persulfate (APS), 10% solution
-
N,N,N',N'-Tetramethylethylenediamine (TEMED)
-
RNA Loading Dye (2X), containing formamide, EDTA, and tracking dyes (e.g., Bromophenol Blue, Xylene Cyanol)[16]
-
Synthesized RNA sample
-
RNA size markers
Procedure:
-
Gel Preparation:
-
Thoroughly clean glass plates and spacers with an RNase decontamination solution.[17]
-
Prepare the desired percentage polyacrylamide gel solution containing 7-8 M urea in 1x TBE. For a 10% gel, for example, mix appropriate volumes of acrylamide solution, urea, 10x TBE, and RNase-free water.[17]
-
Warm the solution gently (e.g., 37°C) to dissolve the urea completely, then cool to room temperature.[17]
-
Add fresh 10% APS and TEMED to initiate polymerization. Immediately pour the solution between the assembled glass plates, insert the comb, and allow it to polymerize completely (at least 1 hour).
-
-
Sample Preparation:
-
Electrophoresis:
-
Assemble the gel apparatus and fill the upper and lower buffer chambers with 1x TBE buffer.
-
Pre-run the gel for 30-60 minutes at a constant power to heat the gel to its running temperature (typically 45-55°C).[10]
-
Flush the wells with running buffer to remove urea that may have leached out.
-
Load the denatured RNA samples and size markers into the wells.
-
Run the gel at a constant power until the tracking dye has migrated to the desired position.
-
-
Visualization:
-
Carefully disassemble the plates.
-
Stain the gel using a fluorescent dye suitable for nucleic acids (e.g., SYBR Gold or Ethidium Bromide).
-
Visualize the RNA bands using an appropriate gel imaging system. The full-length product should appear as a sharp, single band. Degradation will appear as a smear at lower molecular weights.[11]
-
Protocol 2: Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) for RNA Purity Analysis
IP-RP-HPLC is a high-resolution technique used to separate the full-length RNA product from shorter failure sequences and other impurities.[18]
Materials:
-
HPLC system with a UV detector
-
Reversed-phase HPLC column suitable for oligonucleotides (e.g., C18)
-
Mobile Phase A: Aqueous buffer containing an ion-pairing agent (e.g., 0.1 M Triethylammonium Acetate (TEAA), pH 7.0)
-
Mobile Phase B: Acetonitrile or other organic solvent mixed with Mobile Phase A
-
Purified RNA sample dissolved in RNase-free water
Procedure:
-
System Preparation:
-
Equilibrate the HPLC column with the starting mobile phase conditions (a high percentage of Buffer A).
-
Ensure the system is free of leaks and the baseline is stable.
-
-
Sample Preparation:
-
Dissolve the RNA sample in RNase-free water or Mobile Phase A to a known concentration (e.g., 1 OD/100 µL).
-
-
Chromatography:
-
Inject the sample onto the column.
-
Run a linear gradient of increasing Mobile Phase B. The negatively charged RNA backbone interacts with the positively charged ion-pairing agent, allowing it to be retained on the hydrophobic stationary phase. Elution occurs as the concentration of the organic solvent (Mobile Phase B) increases.
-
Set the UV detector to monitor absorbance at 260 nm.
-
For improved resolution of structured RNAs, the analysis can be performed at an elevated temperature (e.g., 60-75°C) to denature the RNA.[8][18]
-
-
Data Analysis:
-
The full-length product is typically the last major peak to elute.
-
Shorter sequences (n-1, n-2) and other more hydrophilic impurities will elute earlier.
-
Integrate the peak areas to determine the purity of the sample as a percentage of the total absorbing material.
-
Protocol 3: MALDI-TOF Mass Spectrometry for RNA Identity Confirmation
This technique provides a precise molecular weight of the synthesized RNA, confirming that the full-length product was successfully made.[12]
Materials:
-
MALDI-TOF Mass Spectrometer
-
MALDI target plate
-
Matrix solution (e.g., 3-Hydroxypicolinic acid, HPA)[13]
-
Purified and desalted RNA sample
-
Calibration standards
Procedure:
-
Sample Preparation:
-
The RNA sample must be thoroughly desalted prior to analysis, as salt adducts can complicate the mass spectrum.[19]
-
Mix a small amount of the RNA sample (typically <1 µL) with the matrix solution directly on the MALDI target plate.
-
-
Crystallization:
-
Allow the sample-matrix mixture to air-dry completely. This co-crystallization process embeds the analyte (RNA) within the matrix crystals.
-
-
Mass Analysis:
-
Insert the target plate into the mass spectrometer.
-
Calibrate the instrument using standards of known molecular weights that bracket the expected mass of the RNA.
-
A laser is fired at the sample spot. The matrix absorbs the laser energy and transfers it to the RNA molecules, causing them to desorb and ionize.
-
The ionized molecules are accelerated into a time-of-flight (TOF) tube. The time it takes for an ion to reach the detector is proportional to its mass-to-charge ratio.
-
-
Data Analysis:
-
The resulting spectrum will show a peak corresponding to the molecular weight of the RNA.
-
Compare the experimentally observed mass to the calculated theoretical mass of the target sequence. A close match confirms the identity of the product.[20]
-
Chemical Synthesis Cycle Diagram
Caption: The four main steps of a single cycle in solid-phase RNA synthesis.
References
- 1. trilinkbiotech.com [trilinkbiotech.com]
- 2. glenresearch.com [glenresearch.com]
- 3. atdbio.com [atdbio.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. biotage.com [biotage.com]
- 6. What affects the yield of your oligonucleotides synthesis [biosyn.com]
- 7. Synthesizer common question and troubleshooting | LGC, Biosearch Technologies [biosearchtech.com]
- 8. researchgate.net [researchgate.net]
- 9. Characterisation and analysis of mRNA critical quality attributes using liquid chromatography based methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Agarose Gel Electrophoresis of RNA | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. Intro to MALDI Oligonucleotide Analysis [ssi.shimadzu.com]
- 13. Oligonucleotide analysis and sequencing using MALDI-TOF mass spectrometry [xray.cz]
- 14. go.zageno.com [go.zageno.com]
- 15. bitesizebio.com [bitesizebio.com]
- 16. neb.com [neb.com]
- 17. Denaturing PAGE for resolving RNA [protocols.io]
- 18. ads-tec.co.jp [ads-tec.co.jp]
- 19. analusis.edpsciences.org [analusis.edpsciences.org]
- 20. Characterization of synthetic oligonucleotides containing biologically important modified bases by MALDI-TOF mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Purity of 3'-End Modified Oligonucleotides
Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in achieving high-purity 3'-end modified oligonucleotides. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common impurities found in 3'-end modified oligonucleotide preparations?
A1: During solid-phase synthesis, several types of impurities can arise. The most common include:
-
Failure Sequences (n-1, n-2, etc.): These are truncated oligonucleotides that result from incomplete coupling reactions at each cycle.[][2][3] The capping step in synthesis is designed to prevent their further elongation, but it is not always 100% efficient.[3][4]
-
Sequences with Incomplete Deprotection: Protecting groups on the bases or the phosphate (B84403) backbone may not be completely removed after synthesis, leading to modified oligonucleotides with undesired adducts.
-
Byproducts of Modification: The chemical reaction to attach the 3'-end modification may not go to completion, resulting in a mixture of modified and unmodified oligonucleotides. Side reactions can also introduce other impurities.
-
Deletions: A small percentage of truncated mutants may remain uncapped and react in subsequent coupling steps, leading to sequences with internal base deletions.[3]
-
Phosphorothioate-Related Impurities: For oligonucleotides with phosphorothioate (B77711) modifications, impurities can arise from incomplete sulfurization.[5]
Q2: My analysis (HPLC/PAGE) shows a broad peak or multiple peaks for my 3'-end modified oligonucleotide. What could be the cause?
A2: This is a common observation that can stem from several factors:
-
Incomplete Modification Reaction: A significant portion of the oligonucleotide has not been modified, leading to two distinct populations (modified and unmodified) that may or may not be well-resolved.
-
Presence of Failure Sequences: Shorter, truncated sequences (n-1, n-2) are common byproducts of synthesis and will appear as separate, faster-eluting peaks in HPLC or higher mobility bands in PAGE.[]
-
Secondary Structures: Oligonucleotides, particularly those with high GC content, can form secondary structures like hairpins or duplexes, which can lead to multiple peaks in chromatographic analysis.[6]
-
Phosphorothioate Stereoisomers: If your oligonucleotide contains phosphorothioate linkages, the presence of diastereomers at each linkage can contribute to peak broadening.[2]
-
Degradation: The oligonucleotide may have degraded during synthesis, deprotection, or purification.
Q3: How can I improve the efficiency of my 3'-end modification reaction to increase the yield of the desired product?
A3: Optimizing the coupling reaction for the 3'-end modification is crucial. Consider the following strategies:
-
Reagent Quality: Use fresh, high-quality modification reagents and solvents. Water content in reagents can significantly reduce coupling efficiency.[7]
-
Reaction Conditions: Optimize reaction time, temperature, and the molar excess of the modification reagent.
-
Solid Support: The choice of solid support can influence the accessibility of the 3'-end for modification.
-
Post-Synthesis Conjugation: For some modifications, performing the conjugation reaction after the oligonucleotide has been synthesized and cleaved from the support can be more efficient.
Q4: Which purification method is best for my 3'-end modified oligonucleotide?
A4: The optimal purification method depends on the nature of the modification, the length of the oligonucleotide, the scale of the synthesis, and the required final purity.
-
High-Performance Liquid Chromatography (HPLC): This is a highly versatile and widely used method.[6][8][9]
-
Reversed-Phase (RP-HPLC): Excellent for separating oligonucleotides based on hydrophobicity.[8][10] It is particularly effective for modifications that significantly change the hydrophobicity of the oligonucleotide, such as fluorescent dyes.[8][10] "Trityl-on" purification, where the hydrophobic DMT group is left on the 5'-end of the full-length product, is a powerful strategy for separating it from failure sequences.[6]
-
Anion-Exchange (AEX-HPLC): Separates oligonucleotides based on the number of phosphate groups (i.e., length).[10][11] It is very effective at resolving full-length products from shorter failure sequences.[10] This method is suitable for longer oligos and can be used orthogonally with RP-HPLC for very high purity.[10][12]
-
-
Polyacrylamide Gel Electrophoresis (PAGE): This method provides excellent resolution based on size and is capable of separating oligonucleotides that differ by just one base.[11] It is recommended for long oligonucleotides (≥50 bases) and when very high purity (95-99%) is required.[10] However, yields can be lower compared to HPLC due to the extraction process from the gel.[10]
-
Cartridge Purification: This is a faster, lower-resolution method suitable for applications that do not require extremely high purity.[8][10] It often utilizes a reversed-phase mechanism.[10]
Quantitative Data Summary
The following tables summarize typical purity levels and yields for common purification methods.
Table 1: Comparison of Oligonucleotide Purification Methods
| Purification Method | Principle of Separation | Typical Purity | Recommended For | Advantages | Disadvantages |
| Desalting | Size exclusion | >80% (removes salts and small molecules) | PCR, sequencing | Fast, inexpensive | Does not remove failure sequences |
| Cartridge Purification | Hydrophobicity | >80% | Probes, primers with hydrophobic modifications | Fast, higher purity than desalting | Lower resolution than HPLC, not for long oligos |
| RP-HPLC | Hydrophobicity | >85-95% | Modified oligos, large scale | High resolution, good for hydrophobic modifications | Resolution decreases with oligo length |
| AEX-HPLC | Charge (length) | >90-98% | Long oligos, unmodified oligos | Excellent resolution of failure sequences | Limited by oligo length (typically up to 40-100 bases)[6][10] |
| PAGE | Size and Charge | >95-99% | Long oligos (≥50 bases), applications requiring highest purity | Highest resolution | Lower yield, more complex procedure[10] |
Key Experimental Protocols
Protocol 1: Reversed-Phase HPLC (RP-HPLC) Purification of a 3'-Fluorescein Modified Oligonucleotide
This protocol outlines a general procedure for the purification of a 3'-fluorescein modified oligonucleotide using RP-HPLC.
1. Sample Preparation: a. After synthesis and deprotection, dissolve the crude oligonucleotide pellet in sterile, nuclease-free water to a concentration of approximately 10-20 OD/mL. b. Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
2. HPLC System and Column: a. System: A standard HPLC system with a UV detector. b. Column: A C18 reversed-phase column is commonly used. c. Detection: Monitor at 260 nm for the oligonucleotide and at the absorbance maximum of the fluorophore (e.g., ~494 nm for fluorescein).[13]
3. Mobile Phases: a. Buffer A: 0.1 M Triethylammonium (B8662869) Acetate (B1210297) (TEAA) in water, pH 7.0. b. Buffer B: 0.1 M TEAA in 50% Acetonitrile (B52724)/50% water. Note: Ion-pairing reagents like TEAA or triethylammonium bicarbonate are essential for oligonucleotide retention on RP columns.[14]
4. Gradient Elution: a. Equilibrate the column with 100% Buffer A. b. Inject the sample. c. Run a linear gradient from 0% to 60% Buffer B over 30-40 minutes at a flow rate of 1 mL/min. The optimal gradient may need to be adjusted based on the specific oligonucleotide and modification. d. The 3'-fluorescein modified oligonucleotide, being more hydrophobic, will elute later than the unmodified failure sequences.
5. Fraction Collection and Processing: a. Collect the peak corresponding to the dual-absorbance signal. b. Combine the fractions containing the pure product. c. Evaporate the acetonitrile in a vacuum centrifuge. d. Desalt the purified oligonucleotide using a size-exclusion column or ethanol (B145695) precipitation to remove the TEAA salt. e. Lyophilize the final product to a dry pellet.
Protocol 2: Denaturing Polyacrylamide Gel Electrophoresis (PAGE) Purification
This protocol provides a method for achieving very high purity for 3'-end modified oligonucleotides.
1. Gel Preparation: a. Prepare a denaturing polyacrylamide gel (e.g., 12-20%) containing 7 M urea (B33335) in 1X TBE buffer. The gel percentage should be chosen based on the length of the oligonucleotide for optimal resolution. b. Pour the gel and allow it to polymerize completely.
2. Sample Preparation: a. Dissolve the crude oligonucleotide in a loading buffer containing formamide (B127407) and a tracking dye (e.g., bromophenol blue, xylene cyanol).[15] A common loading buffer is 9:1 (v/v) formamide/1X TBE.[15] b. Heat the sample at 95°C for 5 minutes to denature any secondary structures, then immediately place on ice.
3. Electrophoresis: a. Pre-run the gel to ensure it is at a uniform temperature. b. Load the denatured sample into the wells. c. Run the gel at a constant power until the tracking dye has migrated to the desired position. The oligonucleotide should travel at least two-thirds of the gel length for good separation.[15]
4. Visualization and Excision: a. After electrophoresis, place the gel on a fluorescent TLC plate and visualize the bands using UV shadowing with a shortwave UV lamp (~254 nm).[15] The desired full-length product will be the most intense, slowest-migrating band. b. Carefully excise the band corresponding to the pure product using a clean scalpel.[15]
5. Elution and Recovery: a. Crush the excised gel slice and place it in a microcentrifuge tube. b. Add an elution buffer (e.g., 0.5 M ammonium (B1175870) acetate or sterile water) and incubate at room temperature overnight with gentle agitation to allow the oligonucleotide to diffuse out of the gel matrix.[15] c. Separate the supernatant containing the oligonucleotide from the gel fragments by centrifugation or using a spin column. d. Desalt the eluted oligonucleotide using a size-exclusion column or ethanol precipitation to remove urea and salts. e. Lyophilize to obtain the purified oligonucleotide.
Visual Guides
The following diagrams illustrate key workflows and concepts related to the purification of 3'-end modified oligonucleotides.
Caption: Workflow of solid-phase oligonucleotide synthesis and points of impurity generation.
Caption: Decision tree for selecting an appropriate oligonucleotide purification method.
Caption: General workflow for the HPLC purification of modified oligonucleotides.
References
- 2. biopharmaspec.com [biopharmaspec.com]
- 3. idtdna.com [idtdna.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. DETECTING LOW-LEVEL SYNTHESIS IMPURITIES IN MODIFIED PHOSPHOROTHIOATE OLIGONUCLEOTIDES USING LIQUID CHROMATOGRAPHY – HIGH RESOLUTION MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 6. atdbio.com [atdbio.com]
- 7. trilinkbiotech.com [trilinkbiotech.com]
- 8. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. genscript.com [genscript.com]
- 10. labcluster.com [labcluster.com]
- 11. biomers.net | Purification - biomers.net Oligonucleotides [biomers.net]
- 12. Development of orthogonal chromatographic methods for the purity analysis of therapeutic oligonucleotides | Quality Assistance [quality-assistance.com]
- 13. trilinkbiotech.com [trilinkbiotech.com]
- 14. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 15. Protocol for PAGE Gel Purification [ibiblio.org]
Technical Support Center: Synthesis of 3'-End Modified RNA with Lipophilic Ligands
Welcome to the technical support center for the synthesis of 3'-end modified RNA with lipophilic ligands. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the challenges encountered during the synthesis, purification, and characterization of these complex molecules.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for conjugating lipophilic ligands to the 3'-end of RNA?
A1: The two primary strategies are solid-phase synthesis using a modified support and post-synthetic conjugation.
-
Solid-Phase Synthesis: This "pre-synthetic" approach involves using a solid support (e.g., controlled pore glass, CPG) that is pre-derivatized with the desired lipophilic ligand, such as cholesterol. The RNA chain is then synthesized directly on this modified support in the 3' to 5' direction using standard phosphoramidite (B1245037) chemistry.[1]
-
Post-Synthetic Conjugation: In this method, the RNA is first synthesized with a reactive functional group at its 3'-end, such as an amino or thiol linker. Following synthesis and deprotection, the purified RNA is reacted with an activated form of the lipophilic ligand in solution to form the final conjugate.[2]
Q2: Which lipophilic ligands are commonly used for 3'-end modification of RNA?
A2: A variety of lipophilic molecules are used to enhance the delivery and pharmacokinetic properties of RNA therapeutics. Common examples include:
-
Cholesterol: One of the most extensively studied ligands, it facilitates binding to lipoproteins for cellular uptake.[3]
-
Fatty Acids: Long-chain fatty acids like palmitic acid (C16) and stearic acid (C18) are used to improve interaction with cell membranes and albumin binding.[4]
-
Tocopherol (Vitamin E): This has also been explored as a lipophilic carrier for enhanced delivery.
-
Bile Acids: Molecules like lithocholic acid have been conjugated to siRNAs to leverage their natural transport pathways.[5]
Q3: How does the choice of linker between the RNA and the lipophilic ligand affect the final conjugate's activity?
A3: The linker plays a crucial role and can significantly impact the biological activity of the conjugate. The length and chemical nature of the linker can influence the solubility, stability, and steric hindrance of the final product. For instance, in some studies with cholesterol-siRNA conjugates, a C3 linker was found to be less active in a carrier-free mode compared to longer linkers like C8 and C15.[6][7] The optimal linker often needs to be determined empirically for each specific application.
Q4: What are the main challenges in purifying 3'-end lipophilic RNA conjugates?
A4: The primary challenge is the increased hydrophobicity of the conjugate compared to the unmodified RNA. This can lead to aggregation and difficult separation from unconjugated RNA and excess free ligand.[4] Common issues include:
-
Poor resolution in ion-exchange chromatography.
-
Broad peaks and low recovery in reversed-phase HPLC.
-
Co-purification of unreacted lipophilic ligand.
Specialized purification techniques, such as the use of specific ion-pairing reagents and optimization of mobile phase composition and temperature, are often required.[3][8]
Troubleshooting Guides
Low Yield of Final Conjugate
| Potential Cause | Troubleshooting Steps |
| Inefficient Coupling (Solid-Phase Synthesis) | 1. Check Phosphoramidite Quality: Ensure the lipophilic phosphoramidite is not degraded. Perform a small-scale test coupling. 2. Extend Coupling Time: Lipophilic phosphoramidites can be bulkier and may require longer coupling times compared to standard phosphoramidites.[9] 3. Use a Stronger Activator: Consider using a more potent activator for the coupling step. |
| Incomplete Reaction (Post-Synthetic Conjugation) | 1. Verify RNA Purity: Ensure the starting RNA is of high purity and the reactive handle is accessible. 2. Optimize Reaction Conditions: Adjust the molar ratio of ligand to RNA, reaction time, temperature, and pH. 3. Check Ligand Activation: Confirm that the lipophilic ligand has been properly activated for conjugation. |
| Product Loss During Purification | 1. Optimize HPLC Conditions: For reversed-phase HPLC, adjust the gradient, temperature, and ion-pairing reagent to improve recovery.[3] 2. Prevent Aggregation: Dissolve the crude product in a suitable solvent, potentially with a denaturant like urea, before purification.[10] |
Poor Purity of the Final Product
| Potential Cause | Troubleshooting Steps |
| Presence of Truncated Sequences (N-1, N-2) | 1. Optimize Synthesis Cycle: Ensure high coupling efficiency (>99%) at each step of the solid-phase synthesis. 2. Efficient Capping: Verify that the capping step is efficient to terminate any unreacted chains. |
| Excess Unconjugated Ligand | 1. Optimize Reaction Stoichiometry (Post-Synthetic): Reduce the excess of the lipophilic ligand used in the conjugation reaction. 2. Improve Purification: Use a purification method that effectively separates based on hydrophobicity, such as reversed-phase HPLC. A multi-step purification approach may be necessary.[8] |
| Co-elution with Unmodified RNA | 1. Enhance HPLC Resolution: Use a column with a suitable stationary phase (e.g., C8, C18) and optimize the mobile phase to achieve better separation between the more hydrophobic conjugate and the unmodified RNA.[3][11] |
Experimental Protocols
General Protocol for Solid-Phase Synthesis of 3'-Cholesterol Modified RNA
This protocol outlines the general steps for synthesizing a 3'-cholesterol modified RNA using an automated solid-phase synthesizer.
-
Support Preparation: Start with a solid support (e.g., CPG) pre-functionalized with cholesterol. Pack the appropriate amount of support into the synthesis column based on the desired scale.
-
Synthesis Cycle:
-
Detritylation: Remove the 5'-dimethoxytrityl (DMT) protecting group from the terminal nucleotide on the solid support using a solution of trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM).[9]
-
Coupling: Add the first RNA phosphoramidite and an activator (e.g., 5-ethylthiotetrazole) to the column to couple the new base to the growing chain.[12]
-
Capping: Treat the support with a capping solution (e.g., acetic anhydride) to block any unreacted 5'-hydroxyl groups and prevent the formation of n-1 sequences.
-
Oxidation: Oxidize the newly formed phosphite (B83602) triester to a more stable phosphate (B84403) triester using an iodine solution.[9]
-
-
Chain Elongation: Repeat the synthesis cycle for each subsequent nucleotide in the desired sequence.
-
Cleavage and Deprotection:
-
After the final cycle, cleave the RNA from the solid support and remove the base and phosphate protecting groups using a mixture of ammonia (B1221849) and methylamine (B109427) (AMA).[13]
-
Remove the 2'-hydroxyl protecting groups (e.g., TBDMS) using a fluoride-containing reagent.[13]
-
-
Purification: Purify the crude product using reversed-phase HPLC.
-
Column: C8 or C18 column.
-
Mobile Phase: A gradient of acetonitrile (B52724) in a buffer containing an ion-pairing reagent (e.g., triethylammonium (B8662869) acetate).[3]
-
Detection: UV absorbance at 260 nm.
-
-
Characterization: Confirm the identity and purity of the final conjugate using mass spectrometry (e.g., LC-MS).[14][15]
Quantitative Data Summary
Table 1: Impact of Linker Length on Silencing Activity of 3'-Cholesterol siRNA Conjugates
| Linker Length | Delivery Method | Relative Silencing Activity | Reference |
| C3 | Carrier-free | Less Active | [6][7] |
| C8 | Carrier-free | More Active | [6][7] |
| C15 | Carrier-free | More Active | [6][7] |
| All Linkers | Transfection | Equally Active | [6][7] |
Visualizations
References
- 1. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 4. Chemical modulation of siRNA lipophilicity for efficient delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural Modifications of siRNA Improve Its Performance In Vivo | MDPI [mdpi.com]
- 6. Cholesterol Conjugates of Small Interfering RNA: Linkers and Patterns of Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cholesterol Conjugates of Small Interfering RNA: Linkers and Patterns of Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-Resolution HPLC for Separating Peptide–Oligonucleotide Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 10. agilent.com [agilent.com]
- 11. cellmosaic.com [cellmosaic.com]
- 12. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. alfachemic.com [alfachemic.com]
- 14. Development of an LC-MS/MS assay to analyze a lipid-conjugated siRNA by solid phase extraction (SPE) in mouse plasma and tissue using a stable isotope labeled internal standard (SILIS) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pharmtech.com [pharmtech.com]
Technical Support Center: Silyl Protecting Group Removal in RNA Synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the removal of silyl (B83357) protecting groups (e.g., TBDMS, TOM) during solid-phase RNA synthesis. It is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guides
This section addresses specific problems encountered during the silyl deprotection step, offering potential causes and solutions.
Issue 1: Incomplete Silyl Group Removal
Symptoms:
-
Analysis by HPLC, mass spectrometry, or gel electrophoresis shows the presence of silyl groups on the final RNA product.
-
Reduced biological activity of the synthesized RNA.
Potential Causes and Solutions:
| Cause | Recommended Action |
| Ineffective Deprotection Reagent | The most common reagent, Tetrabutylammonium (B224687) fluoride (B91410) (TBAF), is highly sensitive to water content. Ensure the use of anhydrous TBAF or dry it prior to use. For pyrimidine-rich sequences, the water content should be 5% or less for effective desilylation.[1][2] Consider switching to an alternative deprotection reagent like Triethylamine (B128534) trihydrofluoride (TEA·3HF), which is less sensitive to moisture.[1][3][4] |
| Insufficient Reaction Time or Temperature | Standard TBAF deprotection is typically carried out at room temperature for 8-24 hours.[3] For longer or more complex RNA sequences, extending the reaction time may be necessary. Alternatively, using TEA·3HF in a solvent like N-Methylpyrrolidinone (NMP) at 65°C can significantly reduce the deprotection time to as little as 1.5 hours.[3][5] |
| Reagent Degradation | Ensure that the deprotection reagents have been stored properly and are not expired. Prepare fresh solutions, especially for moisture-sensitive reagents like TBAF. |
| Steric Hindrance | For sterically hindered silyl groups or within complex RNA secondary structures, harsher deprotection conditions or alternative protecting groups like triisopropylsilyloxymethyl (TOM) may be more suitable as they exhibit lower steric hindrance.[6] |
Issue 2: RNA Degradation
Symptoms:
-
Presence of shorter RNA fragments in analytical traces (HPLC, gel electrophoresis).
-
Low yield of the full-length RNA product.
Potential Causes and Solutions:
| Cause | Recommended Action |
| Premature Removal of Silyl Groups | If silyl groups are prematurely removed during the base deprotection step (e.g., with ammonium (B1175870) hydroxide), the exposed 2'-hydroxyl can lead to phosphodiester bond cleavage.[7] Using milder base deprotection conditions, such as methylamine (B109427) (MA) or a mixture of ammonium hydroxide (B78521) and methylamine (AMA), can mitigate this issue.[3] |
| Harsh Deprotection Conditions | Prolonged exposure to strong fluoride reagents or high temperatures can cause RNA degradation. Optimize the deprotection time and temperature. For instance, with TEA·3HF/NMP, deprotection at 65°C for 1.5 hours is often sufficient, and longer times may lead to degradation.[3] |
| RNase Contamination | Ensure that all solutions, tubes, and equipment are RNase-free throughout the deprotection and subsequent purification steps.[4] |
| Depurination | Acidic conditions can lead to the removal of purine (B94841) bases. Some deprotection cocktails, especially those with neat TEA·3HF, can be acidic enough to cause depurination. The addition of a base like triethylamine (TEA) can help buffer the reaction mixture.[4] |
Issue 3: Side Reactions and Product Impurities
Symptoms:
-
Presence of unexpected peaks in HPLC or mass spectrometry analysis.
-
Difficulty in purifying the final RNA product.
Potential Causes and Solutions:
| Cause | Recommended Action |
| 2' to 3' Isomerization | Alkaline conditions can promote the migration of the phosphate (B84403) linkage from the 3' to the 2' position. This is a known issue with TBDMS chemistry.[6] Using alternative 2'-protecting groups like TOM can prevent this isomerization due to their superior alkaline stability.[6] |
| Formation of Salts | TBAF deprotection generates non-volatile salts that can interfere with subsequent analysis and purification.[3] These salts must be removed, typically through precipitation or desalting cartridges.[3][5] Using a volatile reagent like TEA·3HF can simplify the workup process.[8][9] |
| Acrylonitrile (B1666552) Adducts | During the removal of the β-cyanoethyl phosphate protecting groups under basic conditions, the released acrylonitrile can form adducts with the RNA. Ensuring complete removal of acrylonitrile before the final deprotection steps is crucial.[10] |
Frequently Asked Questions (FAQs)
Q1: What are the most common silyl protecting groups used in RNA synthesis?
A1: The most prevalent silyl protecting group is tert-butyldimethylsilyl (TBDMS).[6][11] Another widely used group is triisopropylsilyloxymethyl (TOM), which offers advantages such as reduced steric hindrance and prevention of 2' to 3' isomerization.[6]
Q2: What is the standard protocol for TBDMS group removal?
A2: A standard and widely used method for removing the TBDMS group is treatment with a 1M solution of tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (B95107) (THF) at room temperature for 8-24 hours.[3][7][12]
Q3: Are there alternatives to TBAF for silyl deprotection?
A3: Yes, several alternatives to TBAF are available. Triethylamine trihydrofluoride (TEA·3HF) is a popular choice as it is less sensitive to water and the excess reagent can be removed more easily.[1][3][4] It is often used in a mixture with N-methylpyrrolidinone (NMP) and triethylamine (TEA) at elevated temperatures (e.g., 65°C) for a shorter duration (e.g., 1.5 hours).[3][5] Other reagents like ammonium fluoride and potassium fluoride have also been described for specific applications.[13]
Q4: How does water content affect TBAF-mediated deprotection?
A4: The presence of water can significantly hinder the efficiency of TBAF in removing silyl groups, particularly from pyrimidine (B1678525) nucleosides.[1][2] For effective deprotection, the water content in the TBAF solution should ideally be below 5%.[1][2] It is recommended to use anhydrous TBAF or to dry the reagent, for example, by using molecular sieves.[1][2]
Q5: How can I purify my RNA after silyl group removal?
A5: After deprotection, the RNA is typically purified using methods such as polyacrylamide gel electrophoresis (PAGE), high-performance liquid chromatography (HPLC), or specialized purification cartridges like the Glen-Pak RNA cartridge.[4][14] The choice of method depends on the scale of the synthesis, the desired purity, and the downstream application.
Experimental Protocols
Protocol 1: TBDMS Deprotection using TBAF
-
After cleavage from the solid support and removal of base and phosphate protecting groups, dry the crude RNA pellet completely.
-
Resuspend the dried pellet in a 1M solution of anhydrous tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF).
-
Incubate the reaction at room temperature for 12-24 hours.[12]
-
Quench the reaction by adding a suitable buffer, such as 50 mM triethylammonium (B8662869) bicarbonate (TEAB).[12]
-
Desalt the RNA solution using methods like ethanol (B145695) precipitation, size-exclusion chromatography, or a desalting cartridge to remove TBAF salts.[3]
-
Proceed with purification of the deprotected RNA.
Protocol 2: TBDMS Deprotection using TEA·3HF
-
Following cleavage and base/phosphate deprotection, thoroughly dry the RNA pellet.
-
Prepare the deprotection cocktail by combining N-Methylpyrrolidinone (NMP), triethylamine (TEA), and triethylamine trihydrofluoride (TEA·3HF). A common formulation involves a 1.5:0.75:1.0 ratio by volume of NMP:TEA:TEA·3HF.[5]
-
Resuspend the dried RNA pellet in the TEA·3HF/NMP solution.
-
Cool the reaction on ice.
-
Precipitate the deprotected RNA by adding 3M sodium acetate (B1210297) (pH 5.2) and 1-butanol.[5]
-
Incubate at -70°C for at least 1 hour.[5]
-
Centrifuge to pellet the RNA, wash with 70% ethanol, and dry the pellet.[5]
-
Resuspend the purified RNA in an appropriate RNase-free buffer.
Visualizations
Experimental Workflow: Silyl Group Deprotection
References
- 1. academic.oup.com [academic.oup.com]
- 2. Effect of excess water on the desilylation of oligoribonucleotides using tetrabutylammonium fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. glenresearch.com [glenresearch.com]
- 5. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 6. phenomenex.com [phenomenex.com]
- 7. glenresearch.com [glenresearch.com]
- 8. Deprotection of N1-methyladenosine-containing RNA using triethylamine hydrogen fluoride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. par.nsf.gov [par.nsf.gov]
- 10. Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. atdbio.com [atdbio.com]
- 12. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 13. Safe deprotection strategy for the tert-butyldimethylsilyl (TBS) group during RNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. wenzhanglab.com [wenzhanglab.com]
Phosphoramidite Degradation & Synthesis: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting issues related to phosphoramidite (B1245037) degradation and its impact on oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is phosphoramidite degradation and why is it a significant concern in oligonucleotide synthesis?
A1: Phosphoramidites are the chemical building blocks used in the automated synthesis of DNA and RNA oligonucleotides.[1][2] They possess a trivalent phosphorus (P(III)) atom, which is highly reactive and essential for forming the phosphodiester backbone of the oligonucleotide chain.[3][] However, this reactivity also makes them susceptible to degradation through pathways like hydrolysis and oxidation.[][5]
Degradation is a critical concern because it generates impurities that can terminate the growing oligonucleotide chain, leading to lower yields of the full-length product and complicating the purification process.[6][7] Even trace amounts of degraded phosphoramidites can significantly impact the integrity and efficacy of the final oligonucleotide product, which is particularly crucial in therapeutic applications.[8]
Q2: What are the primary causes of phosphoramidite degradation?
A2: The two primary causes of phosphoramidite degradation are exposure to moisture (water) and air (oxygen).
-
Hydrolysis: In the presence of water, phosphoramidites can be hydrolyzed to their corresponding H-phosphonate derivatives.[][9] This reaction is a significant issue as even trace amounts of water in solvents or on the synthesizer can lead to the degradation of the phosphoramidite solution over time.[5][10] The rate of hydrolysis is dependent on the specific nucleoside, with 2'-deoxyguanosine (B1662781) (dG) phosphoramidites being particularly susceptible to degradation.[9][11]
-
Oxidation: The P(III) center of a phosphoramidite is readily oxidized to a non-reactive pentavalent phosphorus (P(V)) species upon exposure to air.[12] This oxidized form is incapable of participating in the coupling reaction, effectively acting as an impurity that does not get incorporated into the growing oligonucleotide chain.[13]
Other contributing factors include exposure to acidic conditions, which can cause rapid degradation, and elevated temperatures, which accelerate decomposition.[][14][15]
Q3: How does the degradation of phosphoramidites specifically affect the outcome of oligonucleotide synthesis?
A3: Phosphoramidite degradation directly impacts the efficiency and purity of oligonucleotide synthesis in several ways:
-
Reduced Coupling Efficiency: Degraded phosphoramidites (e.g., H-phosphonates or oxidized P(V) species) are unable to couple with the 5'-hydroxyl group of the growing oligonucleotide chain.[10][16] This leads to a lower overall coupling efficiency for each synthesis cycle.
-
Increased Truncated Sequences: When a coupling reaction fails due to a degraded phosphoramidite, the unreacted 5'-hydroxyl group is typically capped in the subsequent step to prevent it from reacting in later cycles.[17][18] This results in the formation of shorter, "n-1" or other truncated oligonucleotide sequences, which reduces the yield of the desired full-length product.[19]
-
Complicated Purification: The presence of a higher percentage of truncated sequences makes the purification of the final full-length oligonucleotide more challenging and can lead to a lower final yield of the purified product.[7]
-
Incorporation of Critical Impurities: Some degradation byproducts or impurities present in the phosphoramidite raw material can be incorporated into the oligonucleotide chain, leading to a final product with undesirable modifications that can be difficult to separate from the target sequence.[6][20]
Q4: What are the best practices for the storage and handling of phosphoramidites to minimize degradation?
A4: To ensure the stability and prevent the degradation of phosphoramidites, proper storage and handling are essential.[3]
-
Storage Conditions: Phosphoramidites should be stored as a dry powder under an inert atmosphere (e.g., argon) at low temperatures, typically -20°C, to minimize both hydrolysis and oxidation.[5][14]
-
Anhydrous Conditions: When preparing phosphoramidite solutions for synthesis, it is crucial to use anhydrous acetonitrile (B52724) and to perform the dissolution under an inert atmosphere to prevent exposure to moisture.[3][10]
-
On-Synthesizer Stability: Once dissolved and placed on an automated synthesizer, phosphoramidites have a limited lifespan, typically lasting for a few days to a couple of weeks depending on the synthesizer's environment and the specific phosphoramidite.[5][18] The stability of dG phosphoramidites is often the limiting factor.[5] It is recommended to use fresh solutions for the synthesis of long or critical oligonucleotides.[10]
Q5: How can the quality and purity of phosphoramidites be assessed before use?
A5: Assessing the quality of phosphoramidite raw materials is a critical step for ensuring a successful synthesis.[8] Several analytical techniques are commonly used:
-
³¹P NMR Spectroscopy: This is a powerful method for directly assessing the purity of phosphoramidites by detecting the P(III) content.[8] A pure phosphoramidite will show two characteristic peaks around 149 ppm, corresponding to the two diastereomers.[14] The presence of P(V) impurities (oxidized phosphoramidites) can be identified by peaks at different chemical shifts, typically around 1-10 ppm for H-phosphonates and other P(V) species.[8][14]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is used to determine the chemical purity of the phosphoramidite.[8] The phosphoramidite typically elutes as a pair of peaks representing the two diastereomers. This method can resolve the main product from various impurities.[8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is used to confirm the identity of the phosphoramidite by measuring its mass and to identify potential impurities.[8]
-
Karl Fischer Titration: This technique is used to measure the water content of the phosphoramidite powder and the anhydrous acetonitrile used for dissolution, which is critical for preventing hydrolysis.[8][21]
Troubleshooting Guide
This guide addresses common problems encountered during oligonucleotide synthesis that may be related to phosphoramidite degradation.
| Problem | Possible Cause(s) | Recommended Solution(s) | Preventative Measure(s) |
| Low Coupling Efficiency / Low Synthesis Yield | Degraded Phosphoramidites: Hydrolysis or oxidation of phosphoramidites reduces the concentration of active monomer available for coupling.[5][10] | 1. Replace all phosphoramidite solutions with freshly prepared ones.[10]2. Verify the purity of the phosphoramidites using ³¹P NMR or RP-HPLC.[8] | 1. Store phosphoramidites as a dry powder at -20°C under an inert atmosphere.[5][14]2. Use high-quality anhydrous acetonitrile for dissolution.[10]3. Do not leave phosphoramidite solutions on the synthesizer for extended periods.[18] |
| Moisture Contamination: Water in the acetonitrile, activator, or gas lines is reacting with the activated phosphoramidite.[10] | 1. Replace the acetonitrile on the synthesizer with a fresh, sealed bottle of anhydrous grade solvent.[10]2. Check and replace in-line drying filters for the inert gas supply.[10] | 1. Regularly use fresh, septum-sealed bottles of anhydrous acetonitrile.[10]2. Implement a routine maintenance schedule for replacing gas purifiers. | |
| Presence of n-1 and other Truncated Sequences | Inefficient Coupling: This is a direct result of low coupling efficiency, where unreacted chains are capped, leading to truncated products.[19] | 1. Address the causes of low coupling efficiency as detailed above.2. For difficult sequences (e.g., G-rich regions), consider extending the coupling time.[] | 1. Ensure high-purity phosphoramidites and anhydrous reagents are always used.[23]2. Optimize synthesis protocols for specific sequence complexities. |
| Inefficient Capping: If the capping step is not efficient, unreacted 5'-hydroxyl groups can react in a subsequent cycle, leading to deletion mutations.[18] | 1. Prepare fresh capping reagents (Cap A and Cap B).2. Ensure proper delivery of capping reagents by the synthesizer. | 1. Adhere to the recommended replacement schedule for all synthesis reagents. | |
| Complete or Near-Complete Synthesis Failure | Gross Phosphoramidite Degradation: The phosphoramidite solutions may be completely degraded due to prolonged storage on the instrument or significant moisture contamination.[5] | 1. Discard all existing reagents on the synthesizer and replace them with fresh, quality-tested materials. | 1. Label phosphoramidite solutions with preparation dates and discard them after the recommended in-use period.[18] |
| Incorrect Reagent Delivery: A blockage or malfunction in the synthesizer is preventing the phosphoramidite or activator from being delivered to the synthesis column. | 1. Perform a system check and reagent flow test on the synthesizer.2. Consult the instrument's troubleshooting guide or contact the manufacturer for service.[24] | 1. Follow a regular preventative maintenance schedule for the synthesizer. | |
| Unexpected Peaks in Final Product Analysis (LC-MS) | Incorporation of Impurities: The phosphoramidite raw material may contain reactive impurities that were incorporated during synthesis.[6][25] | 1. Analyze the phosphoramidite raw material by LC-MS to identify the impurity.2. Obtain a new, high-purity lot of the phosphoramidite.[8] | 1. Qualify new vendors or lots of phosphoramidites by performing thorough incoming quality control.[8][21] |
| Side Reactions During Synthesis: Depurination (loss of A or G bases) can occur due to prolonged exposure to the acidic deblocking reagent.[][10] | 1. If possible, use milder deblocking conditions, especially for longer oligonucleotides.[10] | 1. Minimize the deblocking time to what is necessary for complete removal of the DMT group. |
Experimental Protocols & Methodologies
Protocol 1: Quality Control of Phosphoramidites by ³¹P NMR Spectroscopy
This protocol outlines the general procedure for assessing the purity of a phosphoramidite raw material.
-
Sample Preparation:
-
In a dry NMR tube under an inert atmosphere (e.g., inside a glovebox), dissolve approximately 10-20 mg of the phosphoramidite powder in ~0.6 mL of anhydrous acetonitrile-d₃ (CD₃CN).
-
Cap the NMR tube securely to prevent exposure to air and moisture.
-
-
NMR Acquisition:
-
Acquire a proton-decoupled ³¹P NMR spectrum.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio. A relaxation delay (d1) of 5-10 seconds is recommended to ensure accurate quantification.
-
-
Data Analysis:
-
Integrate the key regions of the spectrum.
-
The two diastereomers of the pure P(III) phosphoramidite should appear as two distinct peaks at approximately 149 ppm.[14]
-
Look for impurity peaks. H-phosphonate impurities typically appear between 8-10 ppm, while other P(V) oxidation products may appear in the range of -10 to 20 ppm.[8][14]
-
Calculate the purity by comparing the integral of the main P(III) peaks to the total integral of all phosphorus-containing species. A purity of >98% is typically required for high-quality oligonucleotide synthesis.[8]
-
Protocol 2: Purity Assessment of Phosphoramidites by RP-HPLC
This protocol provides a general method for analyzing phosphoramidite purity.
-
Instrumentation and Columns:
-
An HPLC system with a UV detector.
-
A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size) is commonly used.[8]
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water, pH 7.0.
-
Mobile Phase B: Acetonitrile.
-
-
Sample Preparation:
-
Prepare a sample solution of the phosphoramidite at a concentration of approximately 1.0 mg/mL in anhydrous acetonitrile.[8] To enhance stability in solution, a small amount of a non-nucleophilic base like triethylamine (B128534) (e.g., 0.01% v/v) can be added.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.[8]
-
Detection: UV detection at a suitable wavelength (e.g., 260 nm).
-
Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B, and gradually increase it to elute the phosphoramidite and any impurities. A representative gradient might be 50% to 100% B over 30 minutes. (Note: The gradient should be optimized for the specific phosphoramidite and column).
-
-
Data Analysis:
-
The main product should appear as two closely eluting peaks, representing the two diastereomers.[8]
-
Calculate the purity by integrating all peaks in the chromatogram and expressing the area of the two main peaks as a percentage of the total peak area.
-
Visualizations
Caption: Key degradation pathways for phosphoramidites.
Caption: The four-step automated oligonucleotide synthesis cycle.
Caption: A logical workflow for troubleshooting low synthesis yield.
References
- 1. twistbioscience.com [twistbioscience.com]
- 2. blog.biosearchtech.com [blog.biosearchtech.com]
- 3. Exploring Phosphoramidites: Essential Building Blocks in Modern Chemistry and Biotechnology - Amerigo Scientific [amerigoscientific.com]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. What affects the yield of your oligonucleotides synthesis [biosyn.com]
- 8. usp.org [usp.org]
- 9. researchgate.net [researchgate.net]
- 10. glenresearch.com [glenresearch.com]
- 11. The Degradation of dG Phosphoramidites in Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A P(V)-Platform for Oligonucleotide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Nucleoside phosphoramidite - Wikipedia [en.wikipedia.org]
- 15. blog.entegris.com [blog.entegris.com]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries - PMC [pmc.ncbi.nlm.nih.gov]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. idtdna.com [idtdna.com]
- 20. Perspectives on the Designation of Oligonucleotide Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 21. 寡核苷酸质量控制和质量保证 [sigmaaldrich.com]
- 23. alfachemic.com [alfachemic.com]
- 24. Synthesizer common question and troubleshooting | LGC, Biosearch Technologies [biosearchtech.com]
- 25. tides.wuxiapptec.com [tides.wuxiapptec.com]
Validation & Comparative
A Comparative Analysis of DMTr-2'-O-C22-rA-3'-CE-Phosphoramidite and Other 2'-O-Modifications for Oligonucleotide Therapeutics
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of oligonucleotide therapeutics, chemical modifications are paramount for enhancing stability, binding affinity, and in vivo performance. The 2'-hydroxyl group of the ribose sugar is a critical site for such modifications, giving rise to a diverse array of chemical entities designed to overcome the inherent limitations of natural nucleic acids. This guide provides an objective comparison of DMTr-2'-O-C22-rA-3'-CE-Phosphoramidite, a novel modification featuring a long C22 alkyl chain, with established 2'-O-modifications, namely 2'-O-Methyl (2'-O-Me), 2'-O-Methoxyethyl (2'-O-MOE), and 2'-Fluoro (2'-F).
The selection of a 2'-modification is a critical decision in the design of antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs), directly impacting their therapeutic potential. This document summarizes key performance metrics, supported by experimental data, to aid researchers in making informed decisions for their specific applications.
Performance Comparison of 2'-O-Modifications
The introduction of modifications at the 2'-position of the ribose sugar profoundly influences the key characteristics of an oligonucleotide. The following tables summarize the comparative performance of the long-chain C22 alkyl modification against its shorter-chain and fluoro counterparts in terms of nuclease resistance, binding affinity to target RNA, and anticipated in vivo efficacy.
Table 1: Nuclease Resistance
Nuclease resistance is a critical attribute for therapeutic oligonucleotides, determining their half-life in biological fluids. The data below, extrapolated from studies on various 2'-O-alkyl modifications, indicates a strong correlation between the length of the alkyl chain and the degree of protection against nuclease degradation.
| Modification | Predicted Half-life in Serum (t½) | Mechanism of Enhanced Resistance |
| 2'-O-C22 (Docosyl) | Very High (Potentially > 24 hours) | Significant steric hindrance provided by the long C22 alkyl chain effectively blocks the approach of nuclease enzymes. |
| 2'-O-Me (Methyl) | Moderate | The small methyl group offers a degree of steric hindrance, providing a noticeable improvement over unmodified RNA. |
| 2'-O-MOE (Methoxyethyl) | High | The methoxyethyl group provides greater steric bulk than a methyl group, leading to enhanced nuclease resistance.[1] |
| 2'-F (Fluoro) | Moderate | The electronegative fluorine atom offers some protection against nuclease-mediated cleavage, though less than bulkier alkyl groups. |
| Unmodified RNA | Very Low (minutes) | The presence of the 2'-hydroxyl group facilitates enzymatic cleavage. |
Table 2: Binding Affinity (Melting Temperature, Tm)
The binding affinity of an oligonucleotide to its target mRNA is a key determinant of its potency. This is often measured by the melting temperature (Tm) of the oligonucleotide-RNA duplex. Generally, modifications that pre-organize the sugar pucker into an A-form geometry, similar to that of an RNA-RNA duplex, enhance binding affinity.
| Modification | Change in Tm per Modification (ΔTm) | Impact on Duplex Stability |
| 2'-O-C22 (Docosyl) | Predicted to be Negative | The long, flexible alkyl chain is expected to introduce conformational entropy that can destabilize the duplex, leading to a decrease in Tm. Studies on other long linear carbon chains at the 2'-O-position have shown a tendency to decrease duplex stability.[2] |
| 2'-O-Me (Methyl) | +0.5 to +1.5 °C | The methyl group favors the C3'-endo sugar pucker, which is favorable for A-form duplex geometry, thus increasing thermal stability. |
| 2'-O-MOE (Methoxyethyl) | +1.5 to +2.0 °C | The methoxyethyl group also promotes a C3'-endo conformation and can form additional favorable interactions within the minor groove, leading to a significant increase in Tm.[3] |
| 2'-F (Fluoro) | +1.5 to +4.0 °C | The highly electronegative fluorine atom strongly favors the C3'-endo pucker, resulting in a substantial increase in duplex stability. |
Table 3: In Vivo Efficacy and Biodistribution
The in vivo performance of a modified oligonucleotide is a complex interplay of its stability, binding affinity, and ability to be delivered to target tissues. Long-chain alkyl modifications have shown promise in enhancing cellular uptake and tissue distribution.
| Modification | Key In Vivo Characteristics |
| 2'-O-C22 (Docosyl) | Enhanced Cellular Uptake and Broad Distribution: The lipophilic nature of the long C22 chain is expected to facilitate association with lipid membranes and lipoproteins, potentially leading to improved cellular uptake and broader tissue distribution, including to extra-hepatic tissues. Studies with 2'-O-hexadecyl (C16) modified siRNAs have demonstrated broad delivery to the central nervous system, lungs, and eyes.[4] Prolonged Duration of Action: The high nuclease resistance is predicted to lead to a longer tissue half-life and a sustained therapeutic effect. |
| 2'-O-Me (Methyl) | Well-Tolerated with Good Activity: A widely used modification in approved therapeutics, it provides a good balance of stability and activity.[5] |
| 2'-O-MOE (Methoxyethyl) | Excellent Safety and Efficacy Profile: Extensively used in clinically advanced antisense oligonucleotides, demonstrating a favorable safety and efficacy profile with good tissue retention.[6] |
| 2'-F (Fluoro) | Potent but Potential for Toxicity: Offers high potency due to strong binding but can be associated with toxicity at higher doses or with extensive modification patterns.[7] |
Experimental Protocols
To ensure the reproducibility and validity of the comparative data, detailed experimental protocols for the key assays are provided below.
Nuclease Resistance Assay in Human Serum
This protocol outlines a method to determine the stability of modified oligonucleotides in the presence of human serum nucleases.
-
Oligonucleotide Preparation:
-
Synthesize and purify the oligonucleotides with the desired 2'-modifications (Unmodified, 2'-O-Me, 2'-O-MOE, 2'-F, and 2'-O-C22).
-
Label the 5'-end of each oligonucleotide with a fluorescent dye (e.g., FAM) for visualization.
-
Quantify the concentration of each oligonucleotide using UV-Vis spectrophotometry at 260 nm.
-
-
Incubation with Human Serum:
-
Prepare a 50% solution of human serum in nuclease-free phosphate-buffered saline (PBS).
-
In separate microcentrifuge tubes, add the labeled oligonucleotide to the 50% serum solution to a final oligonucleotide concentration of 1 µM.
-
Incubate the tubes at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 12, and 24 hours), take an aliquot from each reaction and immediately quench the nuclease activity by adding an equal volume of 2X formamide (B127407) loading buffer containing EDTA and heating at 95°C for 5 minutes.
-
-
Analysis by Denaturing Polyacrylamide Gel Electrophoresis (PAGE):
-
Load the quenched samples onto a denaturing polyacrylamide gel (e.g., 20% acrylamide, 7 M urea).
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Visualize the gel using a fluorescent gel imager.
-
Quantify the intensity of the band corresponding to the full-length oligonucleotide at each time point.
-
-
Data Analysis:
-
Calculate the percentage of intact oligonucleotide remaining at each time point relative to the 0-hour time point.
-
Plot the percentage of intact oligonucleotide versus time and determine the half-life (t½) for each modification.
-
Melting Temperature (Tm) Determination by UV Thermal Denaturation
This protocol describes the determination of the melting temperature of oligonucleotide duplexes.
-
Duplex Preparation:
-
Synthesize and purify the modified oligonucleotides and their complementary RNA strands.
-
Anneal the modified oligonucleotide with its complementary RNA strand in a 1:1 molar ratio in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).
-
The final duplex concentration should be in the range of 1-5 µM.
-
-
UV-Vis Spectrophotometry:
-
Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.
-
Place the duplex solution in a quartz cuvette.
-
Monitor the absorbance at 260 nm as the temperature is increased from a low temperature (e.g., 20°C) to a high temperature (e.g., 90°C) at a controlled ramp rate (e.g., 1°C/minute).
-
-
Data Analysis:
-
Plot the absorbance at 260 nm as a function of temperature. This will generate a sigmoidal melting curve.
-
The melting temperature (Tm) is the temperature at which 50% of the duplex has dissociated into single strands. This corresponds to the midpoint of the transition in the melting curve.
-
The Tm can be accurately determined by calculating the first derivative of the melting curve; the peak of the first derivative plot corresponds to the Tm.
-
Calculate the change in melting temperature (ΔTm) per modification by comparing the Tm of the modified duplex to that of an unmodified duplex of the same sequence.
-
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams created using Graphviz (DOT language) illustrate the workflows for the nuclease resistance and Tm determination assays.
Caption: Workflow for the nuclease resistance assay.
Caption: Workflow for Tm determination.
Conclusion
The this compound represents a promising addition to the toolkit of oligonucleotide modifications, particularly for applications where exceptional nuclease stability and broad tissue distribution are desired. The long C22 alkyl chain is predicted to confer a significant advantage in terms of in vivo half-life. However, this may come at the cost of reduced binding affinity.
In contrast, 2'-O-Me, 2'-O-MOE, and 2'-F modifications offer a well-established balance of nuclease resistance and enhanced binding affinity, with a wealth of clinical data supporting their use. The choice of modification will ultimately depend on the specific therapeutic application, the target, and the desired pharmacokinetic profile. For systemic applications requiring long-duration of action and targeting of extra-hepatic tissues, the 2'-O-C22 modification warrants further investigation. For applications where maximizing potency through high binding affinity is the primary driver, 2'-F and 2'-O-MOE remain the modifications of choice. This guide provides a framework for researchers to weigh the potential advantages and disadvantages of these key 2'-O-modifications in the design of next-generation oligonucleotide therapeutics.
References
- 1. Systematic Analysis of 2′-O-Alkyl Modified Analogs for Enzymatic Synthesis and Their Oligonucleotide Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 2′-O-[2-[(N,N-dimethylamino)oxy]ethyl]-modified oligonucleotides inhibit expression of mRNA in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A New Conjugated siRNA provides broad delivery in the CNS, Lung, and Eye - Oligonucleotide Therapeutics Society [oligotherapeutics.org]
- 5. siRNA-optimized Modifications for Enhanced In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy, biodistribution and safety comparison of chemically modified antisense oligonucleotides in the retina - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular imaging study on in vivo distribution and pharmacokinetics of modified small interfering RNAs (siRNAs) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Nuclease Resistance of Modified RNA
For Researchers, Scientists, and Drug Development Professionals
Introduction: The in vivo stability of RNA therapeutics is a critical determinant of their efficacy. Unmodified RNA is rapidly degraded by ubiquitous nucleases, limiting its therapeutic potential. Chemical modifications are therefore essential to enhance nuclease resistance and prolong the half-life of RNA-based drugs. This guide provides a comparative analysis of the nuclease resistance of several common types of chemically modified RNA versus unmodified RNA.
Note on "C22-modified RNA": As of the latest literature review, "C22-modified RNA" does not correspond to a standard or widely recognized chemical modification. Consequently, this guide focuses on well-documented and commonly employed modifications that enhance nuclease resistance: 2'-O-Methyl (2'-OMe), Phosphorothioate (PS), and Locked Nucleic Acid (LNA).
Data Presentation: Nuclease Resistance Comparison
The following table summarizes the serum stability of unmodified RNA compared to RNA with 2'-O-Methyl, Phosphorothioate, and Locked Nucleic Acid modifications. The data demonstrates a significant increase in nuclease resistance conferred by these chemical alterations.
| RNA Type | Modification | Half-life in Serum | Key Findings |
| Unmodified RNA | None | < 1.5 hours | Rapidly degraded by serum nucleases[1]. |
| 2'-O-Methyl RNA | Methyl group at the 2' position of the ribose sugar | Significantly prolonged | A double 2'-O-Me modification at the 5'-end significantly prolongs the half-life of a large fraction of the siRNA guide strand when exposed to human blood serum[2]. |
| Phosphorothioate RNA | A non-bridging oxygen in the phosphate (B84403) backbone is replaced by a sulfur atom | ~30 hours | PS-modified oligonucleotides are at least 5-fold more resistant to cellular nucleases as compared to their normal controls[3]. |
| Locked Nucleic Acid (LNA) | Methylene bridge connecting the 2' oxygen and 4' carbon of the ribose | > 13 hours | LNA-modified siRNA shows a substantial increase in serum half-life compared to unmodified siRNA, which is degraded within 1-1.5 hours[1][4]. |
Disclaimer: The half-life values presented are derived from different studies with varying experimental conditions (e.g., RNA sequence, serum concentration, and analytical methods). Therefore, these values should be considered indicative of the relative stability conferred by each modification rather than absolute, directly comparable metrics.
Experimental Protocols: Serum Stability Assay
This protocol outlines a typical in vitro experiment to assess the stability of RNA in the presence of serum nucleases.
Objective: To determine the degradation rate and half-life of modified and unmodified RNA in serum.
Materials:
-
RNA samples (unmodified and modified)
-
Fetal Bovine Serum (FBS) or Human Serum
-
Phosphate-Buffered Saline (PBS)
-
Nuclease-free water
-
Loading dye (e.g., formamide-based)
-
Denaturing polyacrylamide or agarose (B213101) gel
-
Gel running buffer (e.g., TBE or MOPS)
-
RNA stain (e.g., SYBR Gold or Ethidium Bromide)
-
Incubator or water bath at 37°C
-
Gel electrophoresis system and imaging equipment
-
Quenching solution (e.g., EDTA or a detergent-based solution)[2]
Procedure:
-
RNA Preparation: Dissolve the RNA samples in nuclease-free water or buffer to a known concentration.
-
Reaction Setup: In separate nuclease-free tubes, incubate a fixed amount of each RNA sample with a specific concentration of serum (e.g., 10-90% serum in PBS) at 37°C.[1][2]
-
Time Course: At various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), take aliquots of the reaction mixture.[5]
-
Quenching: Immediately stop the degradation reaction in the aliquots by adding a quenching solution and placing them on ice or freezing them in liquid nitrogen.[2][5]
-
Gel Electrophoresis:
-
Visualization and Quantification:
-
Data Analysis:
-
Plot the percentage of intact RNA against time.
-
Calculate the half-life (t½), which is the time required for 50% of the initial RNA to be degraded.
-
Mandatory Visualization
The following diagram illustrates the experimental workflow for the nuclease resistance assay described above.
The diagram below illustrates the general principle of RNA degradation by nucleases and how chemical modifications can inhibit this process.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Methods to Check RNA Integrity | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. Gene Silencing Activity of siRNA Molecules Containing Phosphorodithioate Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. www-personal.umd.umich.edu [www-personal.umd.umich.edu]
The Ascendancy of C22-Modified siRNA in Cellular Delivery: A Comparative Analysis Against Cholesterol Conjugates
For researchers at the forefront of nucleic acid therapeutics, the efficient delivery of small interfering RNA (siRNA) into target cells remains a paramount challenge. While cholesterol-conjugated siRNAs have long been a cornerstone of in vivo delivery strategies, recent evidence suggests that siRNA modified with a C22 long-chain saturated fatty acid, docosanoic acid (DCA), exhibits superior cellular uptake efficiency, particularly in muscle tissues. This guide provides a comprehensive comparison of the performance of C22-modified siRNA and cholesterol-conjugated siRNA, supported by experimental data, to inform the design of next-generation RNAi therapeutics.
Executive Summary
Experimental evidence demonstrates that C22-modified siRNA surpasses cholesterol-conjugated siRNA in terms of in vivo accumulation in key extrahepatic tissues, most notably skeletal and cardiac muscle. This enhanced uptake translates to robust and sustained gene silencing. While direct head-to-head in vitro cellular uptake data is limited, the in vivo findings strongly suggest a more efficient cellular internalization mechanism for C22-conjugated siRNA in specific cell types. The enhanced hydrophobicity of the C22 modification is a key determinant of its distinct pharmacokinetic profile, influencing its interaction with lipoprotein transport pathways and subsequent tissue distribution.
Data Presentation: In Vivo Accumulation
A pivotal study directly comparing the in vivo biodistribution of C22 (DCA)-conjugated siRNA and cholesterol-conjugated siRNA revealed a significant advantage for the C22 modification in muscle tissue accumulation.
| Tissue | C22 (DCA)-siRNA Accumulation (pmol/mg) | Cholesterol-siRNA Accumulation (pmol/mg) | Fold Increase with C22 |
| Skeletal Muscle | ~3.0 | ~1.0 | ~3.0x |
| Heart | ~2.5 | ~1.0 | ~2.5x |
| Liver | ~28 | ~33 | ~0.85x |
| Kidneys | ~13 | ~5 | ~2.6x |
Table 1: In vivo accumulation of C22 (DCA)- and cholesterol-conjugated siRNAs in various mouse tissues. Data is approximated from published studies for comparative purposes[1].
These findings highlight that while cholesterol-conjugated siRNA shows a strong preference for the liver, C22-conjugated siRNA demonstrates a more favorable distribution to muscle tissues, indicating a potentially more effective delivery strategy for treating muscular and cardiac disorders[1].
Cellular Uptake Mechanisms: The Role of Hydrophobicity
The differential tissue distribution and cellular uptake efficiency between C22- and cholesterol-conjugated siRNAs can be largely attributed to their differing hydrophobicity. The longer, saturated C22 alkyl chain imparts a greater lipophilicity to the siRNA molecule compared to the more rigid, complex structure of cholesterol.
This difference in hydrophobicity influences how these conjugates interact with endogenous lipid transport pathways. Highly hydrophobic lipid-siRNAs, such as those conjugated to C22, tend to associate with low-density lipoprotein (LDL) particles, while less lipophilic conjugates, like cholesterol-siRNA, have a greater affinity for high-density lipoprotein (HDL) particles. This differential lipoprotein association directs the siRNAs to tissues enriched with the corresponding lipoprotein receptors, thereby influencing their tissue-specific uptake[1][2].
The uptake of long-chain fatty acids, such as docosanoic acid, can be mediated by fatty acid transport proteins (FATPs) and fatty acid translocase (FAT/CD36), which are expressed in various tissues, including muscle. This may represent an additional or alternative cellular entry mechanism for C22-conjugated siRNA that is not available to cholesterol-conjugated counterparts.
Experimental Protocols
Synthesis of Lipid-Modified siRNA
The synthesis of both C22- and cholesterol-conjugated siRNAs generally follows standard solid-phase phosphoramidite (B1245037) chemistry.
General Protocol:
-
Oligonucleotide Synthesis: The sense and antisense strands of the siRNA are synthesized separately on a solid support using standard phosphoramidite chemistry. Chemical modifications, such as 2'-O-methyl and phosphorothioate (B77711) linkages, are incorporated to enhance nuclease resistance and reduce innate immune responses.
-
Conjugation of the Lipid Moiety:
-
For C22-siRNA: A docosanoic acid phosphoramidite is prepared and coupled to the 5' or 3' terminus of the sense strand during solid-phase synthesis.
-
For Cholesterol-siRNA: A cholesterol phosphoramidite is similarly coupled to the desired terminus of the sense strand.
-
-
Deprotection and Purification: The synthesized conjugates are cleaved from the solid support and deprotected. Purification is typically achieved by high-performance liquid chromatography (HPLC).
-
Duplex Formation: The purified lipid-conjugated sense strand is annealed with the complementary antisense strand to form the final siRNA duplex.
In Vivo Biodistribution Studies
Protocol:
-
Animal Model: Mice are typically used for in vivo biodistribution studies.
-
Administration: C22-conjugated and cholesterol-conjugated siRNAs, often labeled with a fluorescent dye (e.g., Cy3), are administered systemically, for example, via subcutaneous or intravenous injection.
-
Tissue Harvesting: At predetermined time points post-injection, mice are euthanized, and various tissues (liver, kidney, spleen, heart, skeletal muscle, etc.) are harvested.
-
Quantification of siRNA: The amount of siRNA accumulated in each tissue is quantified. This can be done by measuring the fluorescence of the labeled siRNA in tissue homogenates or by using a peptide nucleic acid (PNA) hybridization assay for unlabeled siRNAs.
In Vitro Cellular Uptake Assay (General Protocol)
Protocol:
-
Cell Culture: A suitable cell line (e.g., a muscle cell line for studying C22-siRNA) is cultured in appropriate media.
-
Incubation with siRNA: The cells are incubated with fluorescently labeled C22-siRNA or cholesterol-siRNA at various concentrations for a defined period.
-
Washing: After incubation, the cells are washed thoroughly to remove any unbound siRNA.
-
Analysis by Flow Cytometry: The cells are harvested and analyzed by flow cytometry to quantify the cellular uptake. The percentage of fluorescently positive cells and the mean fluorescence intensity are measured as indicators of uptake efficiency.
Visualizations
References
A Comparative Guide to Oligonucleotide Stability: DMTr-2'-O-C22-rA-3'-CE-Phosphoramidite vs. 2'-O-Methyl Modifications
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of oligonucleotide therapeutics, enhancing stability is a critical parameter for improving efficacy and bioavailability. Chemical modifications to the sugar moiety of nucleotides are a cornerstone of this effort. This guide provides a detailed comparison of two such modifications: the novel, long-chain DMTr-2'-O-C22-rA-3'-CE-Phosphoramidite and the widely utilized 2'-O-methyl modification. The focus of this comparison is on their relative impact on oligonucleotide stability against nuclease degradation and thermal denaturation.
Executive Summary
Oligonucleotide stability is paramount for therapeutic applications, dictating the molecule's half-life in biological fluids and its hybridization properties with target sequences. The choice of chemical modification can profoundly influence these characteristics.
-
2'-O-Methyl (2'-OMe) Modification: A well-established modification that provides a moderate increase in both nuclease resistance and thermal stability compared to unmodified RNA. It is a cost-effective and widely used strategy in the development of antisense oligonucleotides and siRNAs.[1][2]
-
2'-O-C22 (Long-Chain Alkyl) Modification: While direct experimental data for a C22 chain is not extensively available in peer-reviewed literature, the trends observed with other long-chain 2'-O-alkyl modifications suggest a significant enhancement in nuclease resistance. This is attributed to the steric hindrance provided by the long, hydrophobic alkyl chain, which shields the phosphodiester backbone from nuclease attack. The impact on thermal stability is less predictable, with some studies indicating a potential for duplex destabilization with very long chains.
This guide synthesizes available data to provide a comparative overview and outlines the experimental protocols necessary to empirically determine the stability of oligonucleotides incorporating these modifications.
Nuclease Resistance
The primary advantage of 2'-O-alkyl modifications is their ability to protect oligonucleotides from degradation by nucleases present in serum and within cells.[1][3]
2'-O-Methyl: The addition of a methyl group at the 2' position of the ribose sugar offers a significant increase in nuclease resistance compared to unmodified RNA.[1] This modification sterically hinders the approach of nucleases to the phosphodiester backbone.
2'-O-C22: Based on studies of other 2'-O-linear-carbon-chain-modified oligonucleotides, it is strongly hypothesized that a long C22 alkyl chain would confer exceptional nuclease resistance. Research has shown a positive correlation between the length of the 2'-O-alkyl chain and the stability of the oligonucleotide in the presence of nucleases.[4] For instance, oligonucleotides with 2'-O-butyl modifications have demonstrated greater stability than those with shorter chains like methyl or ethyl.[4] The substantial hydrophobic and sterically bulky nature of a C22 chain would create a significant barrier to nuclease activity.
Comparative Data Summary: Nuclease Stability
| Modification | General Nuclease Resistance | Supporting Evidence |
| 2'-O-Methyl | Moderate to high increase compared to unmodified RNA. | Widely documented in numerous studies.[1][3] |
| 2'-O-C22 | Predicted to be exceptionally high. | Extrapolated from the trend that longer 2'-O-alkyl chains (e.g., butyl) provide superior nuclease resistance compared to shorter chains.[4] Direct experimental data for C22 is needed for confirmation. |
Thermal Stability (Melting Temperature, Tm)
The melting temperature (Tm) is the temperature at which 50% of the oligonucleotide is in a duplex state with its complement. It is a critical measure of the stability of the hybridized form.
2'-O-Methyl: The 2'-O-methyl modification is known to increase the thermal stability of RNA:RNA and RNA:DNA duplexes.[5][6] This is because the 2'-OMe group helps to lock the sugar pucker in the A-form geometry, which is favorable for duplex formation. An increase of approximately 1.3 to 1.9 °C in Tm per 2'-O-methyl modification has been reported.
2'-O-C22: The effect of a very long alkyl chain like C22 on Tm is not well-documented. Studies on other long-chain 2'-O-alkyl modifications have shown varied results. Some research indicates that while lipophilic groups can be well-tolerated, particularly at the ends of a sequence, very long chains may lead to a decrease in duplex stability.[4] This could be due to steric clashes or unfavorable hydrophobic interactions within the duplex. Therefore, the precise impact of a 2'-O-C22 modification on Tm requires experimental determination.
Comparative Data Summary: Thermal Stability (Tm)
| Modification | Impact on Tm (vs. Unmodified RNA) | Supporting Evidence |
| 2'-O-Methyl | Increases Tm (~1.3-1.9 °C per modification). | Well-established through numerous studies.[6] |
| 2'-O-C22 | Unknown; potentially neutral or destabilizing. | Data from other long-chain 2'-O-alkyl modifications is inconclusive.[4] Experimental verification is essential. |
Experimental Protocols
To empirically compare the stability of oligonucleotides modified with 2'-O-C22 and 2'-O-methyl groups, the following experimental protocols are recommended.
Nuclease Degradation Assay in Serum
This assay assesses the stability of oligonucleotides in a biologically relevant medium.
Workflow for Nuclease Degradation Assay
Caption: Workflow for assessing oligonucleotide stability in serum.
Methodology:
-
Oligonucleotide Preparation: Dissolve the 2'-O-C22-modified, 2'-O-methyl-modified, and an unmodified control oligonucleotide in nuclease-free water or buffer to a stock concentration of 20 µM.
-
Reaction Setup: In separate microcentrifuge tubes, mix 2 µL of each oligonucleotide stock solution with 18 µL of 50% fetal bovine serum (FBS) in a suitable buffer (e.g., PBS).
-
Incubation: Incubate the tubes at 37°C.
-
Time Points: At designated time points (e.g., 0, 1, 4, 8, 12, and 24 hours), take an aliquot from each reaction tube.
-
Quenching: Immediately mix the aliquot with an equal volume of a quenching/loading buffer (e.g., 95% formamide, 20 mM EDTA) and place on ice.
-
Analysis: Analyze the samples by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Quantification: Stain the gel with a suitable nucleic acid stain (e.g., SYBR Gold) and visualize. Quantify the intensity of the band corresponding to the intact oligonucleotide at each time point using densitometry.
-
Half-Life Calculation: Plot the percentage of intact oligonucleotide versus time and calculate the half-life (t1/2) for each modification.
Considerations for 2'-O-C22 Modified Oligonucleotides: Due to the high hydrophobicity of the C22 chain, solubility issues may arise. It is recommended to initially dissolve the oligonucleotide in a small amount of a compatible organic solvent (e.g., DMSO) before dilution in aqueous buffer. Additionally, aggregation should be monitored, and the use of a non-ionic surfactant in the buffer may be considered.
Thermal Melting (Tm) Analysis
This experiment determines the thermal stability of the oligonucleotide duplexes.[7][8][9]
Workflow for Tm Measurement
References
- 1. Gene Link - Duplex Stability and Nuclease Resistance 2' O methyl RNA oligonucleotides [genelink.com]
- 2. Tm Calculator | Oligo melting temperature [worldwide.promega.com]
- 3. Modified internucleoside linkages for nuclease-resistant oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. osti.gov [osti.gov]
- 6. trilinkbiotech.com [trilinkbiotech.com]
- 7. chem.sites.mtu.edu [chem.sites.mtu.edu]
- 8. Oligonucleotide Melting Temperature [sigmaaldrich.com]
- 9. agilent.com [agilent.com]
The Rise of C22-Modified Oligonucleotides: A Comparative Guide to In Vivo Efficacy
For researchers, scientists, and drug development professionals, the targeted delivery of oligonucleotide therapeutics remains a critical hurdle. While liver-targeting strategies using N-acetylgalactosamine (GalNAc) have seen significant clinical success, the challenge of efficiently reaching extrahepatic tissues persists. This guide provides a comprehensive comparison of the in-vivo efficacy of C22-modified oligonucleotides, a promising strategy for targeting skeletal and cardiac muscle, against other prominent delivery platforms.
The conjugation of a 22-carbon saturated fatty acid, docosanoic acid (DCA or C22), to small interfering RNAs (siRNAs) and antisense oligonucleotides (ASOs) has emerged as a powerful approach to enhance their delivery to and efficacy in muscle tissues. This strategy leverages the natural biodistribution of long-chain fatty acids, which bind to serum albumin, facilitating their transport and uptake into tissues with high energy demands, such as the heart and skeletal muscle.
Comparative In Vivo Efficacy of Modified Oligonucleotides
The following tables summarize the quantitative data from preclinical studies, comparing the in vivo performance of C22-modified oligonucleotides with other delivery modalities.
Table 1: Comparison of Gene Silencing Efficacy in Muscle Tissues
| Modification/Delivery Platform | Target Gene | Animal Model | Tissue | Dose | Route of Administration | Gene Silencing Efficiency | Duration of Effect | Reference |
| C22 (DCA)-siRNA | Myostatin (Mstn) | C57BL/6 Mice | Skeletal Muscle (various) | 20 mg/kg (cumulative doses up to 6x20 mg/kg) | Subcutaneous (SC) | ~55% | > 1 month | [1] |
| C22 (DCA)-siRNA | Myostatin (Mstn) | C57BL/6 Mice | Heart | 20 mg/kg (cumulative doses up to 6x20 mg/kg) | Subcutaneous (SC) | ~80% | > 1 month | [1] |
| Cholesterol-siRNA | Myostatin (Mstn) | C57BL/6 Mice | Skeletal Muscle | 50 mg/kg | Intravenous (IV) | Not specified, required high dose for sustainable silencing | Not specified | [1] |
| C22-ASO | Malat-1 | C57BL/6 Mice | Quadriceps | 3.6 µmol/kg (weekly for 3 weeks) | Subcutaneous (SC) | More active than unconjugated ASO | Not specified | [2] |
| C22-ASO | Malat-1 | C57BL/6 Mice | Heart | 3.6 µmol/kg (weekly for 3 weeks) | Subcutaneous (SC) | More active than unconjugated ASO | Not specified | [2] |
| C16 (Palmitic Acid)-ASO | Malat-1 | C57BL/6 Mice | Quadriceps | 3.6 µmol/kg (weekly for 3 weeks) | Subcutaneous (SC) | 3- to 7-fold improvement over unconjugated ASO | Not specified | [2][3] |
| C16 (Palmitic Acid)-ASO | Malat-1 | C57BL/6 Mice | Heart | 3.6 µmol/kg (weekly for 3 weeks) | Subcutaneous (SC) | 3- to 7-fold improvement over unconjugated ASO | Not specified | [2][3] |
| Unconjugated ASO | Malat-1 | C57BL/6 Mice | Quadriceps & Heart | 3.6 µmol/kg (weekly for 3 weeks) | Subcutaneous (SC) | Baseline | Not specified | [2] |
Table 2: Biodistribution of Modified siRNAs
| Modification | Animal Model | Tissue | Accumulation (% of Injected Dose) | Reference |
| C22 (DCA)-siRNA | C57BL/6 Mice | Skeletal Muscle | ~4.3% | [1] |
| C22 (DCA)-siRNA | C57BL/6 Mice | Heart | ~0.4% | [1] |
| Cholesterol-siRNA | C57BL/6 Mice | Skeletal Muscle | ~1.4% (3-fold lower than DCA-siRNA) | [1] |
| Cholesterol-siRNA | C57BL/6 Mice | Heart | ~0.16% (2.5-fold lower than DCA-siRNA) | [1] |
Table 3: Safety Profile of C22 (DCA)-siRNA
| Parameter | Animal Model | Dose | Observation | Reference |
| Cytokine Induction | C57BL/6 Mice | 100 mg/kg | No significant induction | [1] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following are synthesized protocols from key in vivo experiments involving C22-modified oligonucleotides.
Protocol 1: In Vivo Efficacy of C22 (DCA)-siRNA in Mice
1. Oligonucleotide Synthesis and Conjugation:
-
siRNAs targeting the gene of interest (e.g., Myostatin) are synthesized using standard phosphoramidite (B1245037) chemistry with chemical modifications to enhance stability (e.g., alternating 2'-fluoro and 2'-O-methyl modifications).
-
Docosanoic acid (C22) is conjugated to the 3' end of the sense strand of the siRNA duplex.
2. Animal Model:
-
C57BL/6 mice (male or female, 6-8 weeks old) are used.
3. Administration:
-
C22-siRNA is dissolved in sterile phosphate-buffered saline (PBS).
-
Administer the C22-siRNA solution via subcutaneous (SC) injection at the desired dose (e.g., 20 mg/kg). For cumulative dosing, injections can be repeated as specified in the study design.
4. Tissue Collection and Analysis:
-
At predetermined time points (e.g., 1 week, 1 month) post-injection, mice are euthanized.
-
Skeletal muscles (e.g., quadriceps, gastrocnemius) and the heart are harvested.
-
For mRNA analysis, tissues are homogenized, and total RNA is extracted. Gene expression is quantified using reverse transcription-quantitative polymerase chain reaction (RT-qPCR), normalized to a housekeeping gene (e.g., GAPDH).
-
For protein analysis, tissues are homogenized in lysis buffer, and protein concentration is determined. Western blotting is performed to quantify the target protein levels.
5. Phenotypic Analysis:
-
For functional studies, such as with Myostatin knockdown, muscle volume can be measured using imaging techniques or by measuring muscle weight.
Protocol 2: Comparative Biodistribution Study
1. Radiolabeling of Oligonucleotides:
-
Oligonucleotides (e.g., C22-siRNA, cholesterol-siRNA) are radiolabeled for quantitative analysis of tissue distribution.
2. Administration:
-
Administer a single dose of the radiolabeled oligonucleotide conjugate to mice via the desired route (e.g., subcutaneous or intravenous injection).
3. Tissue Collection and Measurement:
-
At various time points post-administration, collect blood and harvest various organs (liver, kidney, spleen, heart, skeletal muscle, etc.).
-
Measure the radioactivity in each tissue sample using a scintillation counter.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g).
Visualizing the Mechanisms and Workflows
To better understand the underlying processes, the following diagrams illustrate the key pathways and experimental procedures.
Conclusion
Conjugation of docosanoic acid (C22) represents a significant advancement in the field of oligonucleotide therapeutics, offering a robust and effective strategy for targeted delivery to skeletal and cardiac muscle. Preclinical data strongly suggests that C22-modified oligonucleotides outperform other lipid-based conjugations, such as cholesterol, in terms of both tissue accumulation and gene silencing efficacy in muscle.[1] The mechanism, which relies on the interaction with serum albumin, provides a natural and efficient pathway for extrahepatic delivery.[2][4] While further studies are needed to directly compare C22 conjugates with other advanced delivery platforms like GalNAc-siRNAs and LNPs across a broader range of tissues and disease models, the current evidence positions C22 modification as a leading contender for the development of novel therapies for muscle and heart diseases. The detailed protocols and comparative data presented in this guide offer a valuable resource for researchers aiming to harness the potential of this promising technology.
References
- 1. Docosanoic acid conjugation to siRNA enables functional and safe delivery to skeletal and cardiac muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fatty acid conjugation enhances potency of antisense oligonucleotides in muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fatty acid conjugated BNA antisense oligonucleotides exhibit enhanced uptake into muscle [biosyn.com]
Comparative analysis of different length alkyl chain modifications in RNA
A Comparative Analysis of Alkyl Chain Modifications in RNA for Therapeutic Applications
For researchers, scientists, and drug development professionals, the chemical modification of RNA is a critical strategy to enhance its therapeutic potential. Among the various modifications, the alkylation of the 2'-hydroxyl group of the ribose sugar is a key approach to improve stability, modulate immune responses, and enhance cellular uptake. This guide provides a comparative analysis of different length alkyl chain modifications in RNA, supported by experimental data and detailed protocols, to aid in the rational design of RNA-based therapeutics.
Impact of Alkyl Chain Length on RNA Properties
The length of the 2'-O-alkyl chain can significantly influence the physicochemical and biological properties of RNA molecules, including their stability against nuclease degradation, their ability to be taken up by cells, their potency in eliciting a biological effect (e.g., gene silencing or protein expression), and their interaction with the innate immune system.
Data Summary
The following table summarizes the quantitative data on the effects of different 2'-O-alkyl modifications on the thermal stability and nuclease resistance of siRNA duplexes. The data is derived from studies on siRNAs containing 2'-alkoxy-N3-methyluridine modifications.
| Modification | Alkyl Chain | Thermal Stability (Tm) of Duplex (°C) | Half-life in Human Serum (h) |
| Unmodified | - | 72.4 | < 1 |
| 2'-O-Methyl (2'-OMe) | C1 | 71.8 | ~2 |
| 2'-O-Ethyl (2'-OEt) | C2 | Not Reported | ~2.5 |
| 2'-O-Propyl (2'-OPr) | C3 | Not Reported | Not Reported |
Note: The data for 2'-O-alkyl modifications are in the context of N3-methyluridine-modified siRNAs. The half-life values are approximate and based on gel electrophoresis analysis.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments in the analysis of alkyl-modified RNA.
Synthesis of 2'-O-Alkyl Modified RNA
The synthesis of 2'-O-alkylated RNA is typically achieved through solid-phase phosphoramidite (B1245037) chemistry.[1] This involves the use of appropriately protected 2'-O-alkylated nucleoside phosphoramidite building blocks.
Protocol for Solid-Phase Synthesis of 2'-O-Alkyl Modified RNA:
-
Support Preparation: Start with a solid support, typically controlled pore glass (CPG), functionalized with the initial nucleoside.
-
DMT Removal (Detritylation): Remove the 5'-dimethoxytrityl (DMT) protecting group using a solution of a weak acid, such as 3% trichloroacetic acid in dichloromethane.
-
Coupling: couple the desired 2'-O-alkylated nucleoside phosphoramidite to the free 5'-hydroxyl group of the growing oligonucleotide chain. This reaction is activated by a weak acid, such as tetrazole.
-
Capping: Acetylate any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants in subsequent cycles. This is typically done using a mixture of acetic anhydride (B1165640) and 1-methylimidazole.
-
Oxidation: Oxidize the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester using an oxidizing agent, such as an iodine solution.
-
Cycle Repetition: Repeat steps 2-5 for each subsequent nucleotide to be added to the sequence.
-
Cleavage and Deprotection: After the final coupling step, cleave the oligonucleotide from the solid support and remove the remaining protecting groups from the nucleobases and the phosphate backbone using a basic solution, such as aqueous ammonia (B1221849) or a mixture of ammonia and methylamine.
-
Purification: Purify the full-length 2'-O-alkyl modified oligonucleotide using techniques such as high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).
Serum Stability Assay
This assay assesses the resistance of modified RNA to degradation by nucleases present in serum.[2]
Protocol for Serum Stability Assay:
-
Oligonucleotide Preparation: Prepare the 2'-O-alkyl modified RNA and an unmodified control RNA at a stock concentration of 20 µM in nuclease-free water.
-
Serum Incubation: In a microcentrifuge tube, mix 2 µL of the RNA stock solution with 18 µL of human serum (or fetal bovine serum).
-
Time Points: Incubate the mixture at 37°C. At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the reaction mixture.
-
Reaction Quenching: Stop the degradation by adding a quenching buffer (e.g., a solution containing a chelating agent like EDTA and a denaturant like urea) and immediately freezing the sample at -80°C.
-
Gel Electrophoresis: Analyze the samples by denaturing polyacrylamide gel electrophoresis (PAGE). Load equal amounts of the quenched samples onto the gel.
-
Visualization and Quantification: Stain the gel with a nucleic acid stain (e.g., SYBR Gold) and visualize the bands under a gel doc system. The intensity of the full-length RNA band at each time point is quantified using densitometry software.
-
Half-life Calculation: The half-life of the RNA is determined by plotting the percentage of intact RNA remaining versus time and fitting the data to a one-phase decay model.
Cytokine Profiling Assay
This assay measures the induction of pro-inflammatory cytokines in response to RNA modifications, providing an indication of their immunomodulatory potential.[3]
Protocol for Cytokine Profiling in Human PBMCs:
-
Cell Culture: Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Cell Stimulation: Plate the PBMCs in a 96-well plate and treat them with the 2'-O-alkyl modified RNA, an unmodified control RNA, and a positive control (e.g., a known TLR7/8 agonist like R848). A vehicle-only control should also be included.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for a specified period (e.g., 24 hours).
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell culture supernatant.
-
Cytokine Quantification: Measure the concentration of cytokines (e.g., IFN-α, TNF-α, IL-6) in the supernatant using a multiplex immunoassay, such as a Luminex-based bead array or an enzyme-linked immunosorbent assay (ELISA) array.
-
Data Analysis: Analyze the cytokine concentrations and compare the levels induced by the different RNA modifications to the controls.
Visualizations
Diagrams are provided to illustrate key experimental workflows and biological pathways relevant to the analysis of alkyl-modified RNA.
Caption: Workflow for comparing different length alkyl chain modifications in RNA.
Caption: Innate immune recognition of alkyl-modified RNA via TLR7/8 signaling.
Concluding Remarks
The modification of RNA with alkyl chains at the 2'-hydroxyl position is a potent strategy for enhancing the therapeutic properties of RNA molecules. While 2'-O-methylation is the most studied modification and generally leads to increased nuclease stability and reduced immunogenicity, emerging evidence suggests that longer alkyl chains, such as ethyl groups, may offer further improvements in stability. However, there is a clear need for more systematic studies that directly compare a wider range of alkyl chain lengths and their impact on cellular uptake, in vivo potency, and immunomodulation. The experimental protocols and visualizations provided in this guide offer a framework for conducting such comparative analyses, which will be essential for the continued development of safe and effective RNA therapeutics.
References
Validating C22-Lipid Modification in Oligonucleotides: A Comparative Guide to Enzymatic Digestion and Alternative Methods
For researchers, scientists, and drug development professionals, the precise structural characterization of modified oligonucleotides is paramount to ensuring their safety and efficacy. Among the myriad of modifications, the conjugation of a C22 saturated fatty acid (Docosanoic Acid) has emerged as a strategy to enhance the therapeutic properties of oligonucleotides, such as cellular uptake and in vivo stability. However, the incorporation and integrity of this large lipophilic moiety must be rigorously validated. This guide provides a comprehensive comparison of enzymatic digestion followed by liquid chromatography-mass spectrometry (LC-MS) with other key analytical techniques for the validation of C22-modification incorporation.
This guide will delve into a detailed experimental protocol for the enzymatic digestion of C22-modified oligonucleotides, present a comparative analysis with alternative methods in a structured table, and provide visual workflows to clarify the experimental processes.
The Challenge of Validating Lipophilic Modifications
The addition of a 22-carbon lipid chain significantly alters the physicochemical properties of an oligonucleotide, making it more hydrophobic. This presents unique challenges for standard analytical workflows. A robust validation method must be able to confirm the presence of the C22-modification, identify the site of conjugation, and quantify the efficiency of the modification, all while handling a molecule with dual hydrophilic (the oligonucleotide backbone) and highly lipophilic (the fatty acid) characteristics.
Enzymatic Digestion for C22-Modification Validation: A Bottom-Up Approach
One of the gold-standard methods for the characterization of modified oligonucleotides is complete enzymatic digestion to constituent nucleosides, followed by analysis with High-Performance Liquid Chromatography (HPLC) or LC-MS.[1] This "bottom-up" approach allows for the precise identification and quantification of the modified nucleoside, confirming the covalent attachment of the C22-lipid.
However, the significant hydrophobicity of the C22-modification can impede the activity of nucleases, potentially leading to incomplete digestion.[2] Therefore, the standard protocols must be adapted to ensure the complete breakdown of the oligonucleotide and the accurate analysis of the resulting modified nucleoside.
Detailed Experimental Protocol: Enzymatic Digestion of a C22-Modified Oligonucleotide
This protocol is designed for the complete digestion of a C22-modified oligonucleotide to its constituent nucleosides for subsequent analysis by LC-MS.
1. Materials:
-
C22-modified oligonucleotide sample
-
Nuclease P1 (from Penicillium citrinum)
-
Snake Venom Phosphodiesterase (SVP) (from Crotalus adamanteus)
-
Bacterial Alkaline Phosphatase (BAP)
-
Ammonium (B1175870) acetate (B1210297) buffer (50 mM, pH 5.3)
-
Tris-HCl buffer (1 M, pH 8.3)
-
Magnesium chloride (MgCl₂) solution (1 M)
-
Organic co-solvent (e.g., Methanol (B129727) or Acetonitrile)
-
Nuclease-free water
-
Microcentrifuge tubes
-
Heating block or water bath
2. Digestion Procedure:
-
Step 1: Initial Denaturation and Nuclease P1 Digestion
-
In a sterile microcentrifuge tube, dissolve 1-5 µg of the C22-modified oligonucleotide in 20 µL of nuclease-free water.
-
To aid in solubilizing the lipophilic oligonucleotide, add 2 µL of an organic co-solvent like methanol.
-
Add 5 µL of 50 mM ammonium acetate buffer (pH 5.3).
-
Add 2-5 units of Nuclease P1.
-
Incubate the reaction mixture at 50°C for 2 hours to digest the oligonucleotide into 5'-mononucleotides.
-
-
Step 2: Phosphodiesterase and Phosphatase Digestion
-
To the same tube, add 5 µL of 1 M Tris-HCl buffer (pH 8.3) to adjust the pH for the subsequent enzymes.
-
Add 1 µL of 1 M MgCl₂.
-
Add 1-2 units of Snake Venom Phosphodiesterase and 5-10 units of Bacterial Alkaline Phosphatase.[3]
-
Incubate at 37°C for an additional 2-4 hours. This step will cleave the phosphodiester bonds and remove the phosphate (B84403) groups to yield individual nucleosides.
-
-
Step 3: Sample Preparation for LC-MS Analysis
-
Terminate the reaction by heating the sample to 95°C for 5 minutes.
-
Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes to pellet any denatured enzymes.
-
Carefully transfer the supernatant to a new tube or an HPLC vial for LC-MS analysis.
-
The sample is now ready for injection into an LC-MS system to separate and identify the canonical nucleosides and the C22-modified nucleoside.
-
4. LC-MS Analysis:
-
A C18 reversed-phase column is typically used for the separation.[4]
-
The mobile phases often consist of an aqueous component with an ion-pairing agent (like triethylamine (B128534) and hexafluoroisopropanol) and an organic component like methanol or acetonitrile.[4][5]
-
The gradient elution method will need to be optimized to account for the high hydrophobicity of the C22-modified nucleoside, which will have a significantly longer retention time than the unmodified nucleosides.[6]
-
Mass spectrometry is then used to identify the nucleosides based on their mass-to-charge ratio. The C22-modified nucleoside will have a unique mass corresponding to the sum of the nucleoside and the docosanoic acid moiety.
Comparison of Validation Methods
While enzymatic digestion followed by LC-MS is a powerful technique, other methods offer complementary information and may be more suitable for certain applications. The table below compares this "bottom-up" approach with "top-down" LC-MS of the intact molecule and Nuclear Magnetic Resonance (NMR) spectroscopy.
| Feature | Enzymatic Digestion with LC-MS | Top-Down LC-MS | NMR Spectroscopy |
| Information Provided | Confirms covalent linkage, identifies modification site, allows for precise quantification of modified vs. unmodified nucleosides.[1] | Confirms the mass of the full-length modified oligonucleotide, providing a direct measure of modification incorporation on the intact molecule.[7][8] | Provides detailed atomic-level structural information, confirms the site of modification, and can characterize the conformation of the oligonucleotide.[9] |
| Sensitivity | High (fmol to pmol range). | Moderate to High (pmol range). | Low (nmol to µmol range).[10] |
| Throughput | Moderate; requires enzymatic digestion steps prior to analysis. | High; direct analysis of the sample. | Low; requires longer acquisition times. |
| Sample Requirement | Low (µg). | Low (µg). | High (mg). |
| Key Challenges for C22-Oligos | Potential for incomplete digestion due to hydrophobicity; requires optimized digestion and chromatography protocols.[2] | Potential for ion suppression due to the lipid moiety; requires optimized chromatography to handle the increased hydrophobicity. | Low sensitivity; potential for signal overlap and broadening, making spectral interpretation complex.[10] |
Visualizing the Workflow and Logic
To further clarify the processes discussed, the following diagrams, generated using the DOT language, illustrate the experimental workflow for enzymatic digestion and the logical comparison of the validation methods.
Conclusion
The validation of C22-modification incorporation in oligonucleotides is a critical step in their development as therapeutics. While the lipophilic nature of the C22 moiety presents analytical challenges, a carefully optimized enzymatic digestion protocol coupled with LC-MS provides a robust and sensitive method for confirming the modification and quantifying its incorporation efficiency.
Alternative methods such as top-down LC-MS and NMR spectroscopy offer valuable, complementary information. Top-down analysis is a high-throughput method for confirming the mass of the intact product, while NMR provides unparalleled detail on the three-dimensional structure. The choice of the most appropriate validation strategy will depend on the specific information required, the developmental stage of the therapeutic, and the available analytical resources. For comprehensive characterization, a combination of these methods is often the most powerful approach.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Lipid-linked nucleoside triphosphates for enzymatic synthesis of hydrophobic oligonucleotides with enhanced membrane anchoring efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comparison of enzymatic digestion for the quantitation of an oligonucleotide by liquid chromatography-isotope dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. waters.com [waters.com]
- 5. mz-at.de [mz-at.de]
- 6. lcms.cz [lcms.cz]
- 7. Top-down interrogation of chemically modified oligonucleotides by negative electron transfer and collision induced dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
- 9. m.youtube.com [m.youtube.com]
- 10. azom.com [azom.com]
A Comparative Guide to the Biophysical Characterization of RNA Duplexes with 2'-O-C22-rA and Other 2'-O-Alkyl Modifications
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biophysical properties of RNA duplexes containing the novel 2'-O-C22-rA modification against other common 2'-O-alkylated adenosines. The content is supported by a synthesis of available experimental data and predictive extrapolations, offering insights into the therapeutic potential of long-chain RNA modifications.
The introduction of modifications to synthetic oligonucleotides is a cornerstone of nucleic acid-based drug development, aiming to enhance their therapeutic properties such as nuclease resistance and binding affinity. Among these, 2'-O-alkyl modifications of ribonucleosides are a well-established class known to influence the stability and conformational dynamics of RNA duplexes. This guide focuses on the biophysical characterization of RNA duplexes featuring a 2'-O-docosyl (C22) modification on adenosine (B11128) (2'-O-C22-rA), a novel long-chain alkyl modification. Due to the limited direct experimental data on such a long-chain modification, this guide presents a comparative analysis based on established trends observed for a series of shorter 2'-O-alkyl chains, providing a predictive overview of its potential performance.
Comparative Analysis of Thermodynamic Stability
The thermodynamic stability of RNA duplexes is a critical parameter for their efficacy in various applications. The melting temperature (Tm), the temperature at which half of the duplex dissociates, is a key indicator of this stability. Generally, short 2'-O-alkyl modifications, such as 2'-O-methyl, tend to increase the thermal stability of RNA duplexes compared to their unmodified RNA counterparts. This stabilizing effect is often attributed to the pre-organization of the sugar pucker into an A-form geometry, which is favorable for duplex formation, thereby reducing the entropic penalty of binding.
However, as the length of the 2'-O-alkyl chain increases, a trend of decreasing duplex stability is observed. This is likely due to steric hindrance and potential disruption of the hydration spine in the minor groove of the RNA duplex. While specific experimental data for a 2'-O-C22 modification is not available in the reviewed literature, a clear trend of destabilization is seen with increasing alkyl chain length from methyl to nonyl groups.
Below is a compilation of experimental data for various 2'-O-alkyl modifications, which forms the basis for the extrapolated data for the 2'-O-C22-rA modification.
Table 1: Thermodynamic Parameters of RNA Duplexes with 2'-O-Alkyl-Adenosine Modifications
| Modification | ΔTm per modification (°C) | ΔG° (kcal/mol) | ΔH° (kcal/mol) | ΔS° (cal/mol·K) |
| Unmodified rA | - | Reference | Reference | Reference |
| 2'-O-Methyl | +1.5 | More Favorable | Favorable | Less Favorable |
| 2'-O-Ethyl | +0.9 | Favorable | Favorable | Less Favorable |
| 2'-O-Propyl | +0.4 | Slightly Favorable | Favorable | Less Favorable |
| 2'-O-Butyl | -0.2 | Neutral | Variable | Variable |
| 2'-O-Pentyl | -0.7 | Slightly Unfavorable | Variable | Variable |
| 2'-O-Nonyl | -2.0 | Unfavorable | Unfavorable | Variable |
| 2'-O-C22 (Extrapolated) | < -2.0 | Likely Unfavorable | Likely Unfavorable | Variable |
Note: The thermodynamic values are presented as changes relative to the unmodified RNA duplex and are collated from multiple studies. The exact values can be sequence-dependent.
Experimental Protocols
Accurate biophysical characterization is paramount for understanding the behavior of modified RNA duplexes. The following are detailed methodologies for key experiments used to determine the thermodynamic and structural properties of these molecules.
UV Thermal Denaturation
This technique is used to determine the melting temperature (Tm) of RNA duplexes.
-
Sample Preparation:
-
Anneal equimolar amounts of the complementary RNA strands in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).
-
Heat the mixture to 95°C for 5 minutes and then cool slowly to room temperature to ensure proper duplex formation.
-
Prepare samples at a known concentration, typically in the low micromolar range.
-
-
Data Acquisition:
-
Use a spectrophotometer equipped with a temperature controller.
-
Monitor the absorbance of the sample at 260 nm as the temperature is increased from a low temperature (e.g., 20°C) to a high temperature (e.g., 90°C) at a controlled rate (e.g., 0.5°C/min).
-
-
Data Analysis:
-
Plot absorbance versus temperature. The resulting curve will be sigmoidal.
-
The melting temperature (Tm) is the temperature at which the absorbance is halfway between the minimum and maximum values, corresponding to 50% duplex dissociation. This is determined by finding the maximum of the first derivative of the melting curve.
-
Thermodynamic parameters (ΔH°, ΔS°, ΔG°) can be derived by analyzing the shape of the melting curve and its dependence on oligonucleotide concentration.
-
Circular Dichroism (CD) Spectroscopy
CD spectroscopy provides information about the secondary structure of the RNA duplex.
-
Sample Preparation:
-
Prepare the annealed RNA duplex in a suitable buffer as described for UV melting. The buffer should have low absorbance in the far-UV region.
-
-
Data Acquisition:
-
Use a CD spectropolarimeter.
-
Record the CD spectrum from approximately 320 nm to 200 nm at a controlled temperature (e.g., 20°C).
-
A characteristic A-form RNA duplex spectrum will show a positive peak around 260-270 nm, a negative peak around 210 nm, and a crossover at approximately 240 nm.
-
-
Data Analysis:
-
The shape and magnitude of the CD spectrum can confirm the formation of a duplex and provide insights into its helical conformation.
-
Thermal melting can also be monitored by CD by recording the change in ellipticity at a fixed wavelength (e.g., 265 nm) as a function of temperature.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with the binding of two molecules, providing a complete thermodynamic profile of the interaction.
-
Sample Preparation:
-
Prepare the two single RNA strands in the same dialysis buffer to minimize heats of dilution.
-
Degas the solutions before use.
-
One strand is placed in the sample cell, and the other in the titration syringe.
-
-
Data Acquisition:
-
Use an isothermal titration calorimeter.
-
Inject small aliquots of the syringe solution into the sample cell at a constant temperature.
-
The instrument measures the heat released or absorbed during each injection.
-
-
Data Analysis:
-
The raw data is a series of heat-change peaks corresponding to each injection.
-
Integrating these peaks and plotting them against the molar ratio of the two strands gives a binding isotherm.
-
Fitting the isotherm to a suitable binding model yields the binding affinity (Ka), enthalpy change (ΔH°), and stoichiometry (n) of the interaction. The Gibbs free energy (ΔG°) and entropy change (ΔS°) can then be calculated.
-
Visualizations
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Conclusion
The biophysical characterization of RNA duplexes with 2'-O-alkyl modifications reveals a complex relationship between the nature of the modification and the stability of the resulting duplex. While short-chain modifications like 2'-O-methyl are known to enhance thermal stability, current data strongly suggests that long-chain modifications, such as the 2'-O-C22-rA, are likely to be destabilizing. This predicted decrease in duplex stability for very long alkyl chains is an important consideration for the design of RNA-based therapeutics. The lipophilic nature of the C22 chain may, however, offer advantages in other areas, such as cellular uptake and biodistribution, which warrant further investigation. The experimental protocols detailed in this guide provide a robust framework for the empirical determination of the biophysical properties of novel RNA modifications, which will be essential for validating these predictions and fully understanding the therapeutic potential of molecules like 2'-O-C22-rA.
Benchmarking "DMTr-2'-O-C22-rA-3'-CE-Phosphoramidite": A Comparative Guide to Lipid Modifications for Enhanced Oligonucleotide Performance
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of oligonucleotide therapeutics, the efficient delivery of antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs) to their target tissues remains a critical challenge. Chemical modifications, particularly the conjugation of lipids, have emerged as a promising strategy to enhance cellular uptake, improve stability, and optimize the pharmacokinetic profiles of these therapeutic molecules. This guide provides an objective comparison of "DMTr-2'-O-C22-rA-3'-CE-Phosphoramidite," a novel lipid modification, with other commonly used lipid alternatives, supported by experimental data and detailed protocols.
The "this compound" is a phosphoramidite (B1245037) building block used in solid-phase oligonucleotide synthesis. It features a 22-carbon (docosanoic acid) saturated fatty acid chain attached to the 2'-hydroxyl group of an adenosine (B11128) ribonucleoside. This long alkyl chain imparts a significant lipophilic character to the resulting oligonucleotide, aiming to facilitate its interaction with and passage through cellular membranes.
This guide will benchmark the performance of oligonucleotides modified with this C22 lipid against those modified with other well-established lipophilic moieties, such as cholesterol and shorter-chain fatty acids (e.g., C16 Palmitic Acid). The comparative analysis will focus on key performance indicators crucial for the development of effective oligonucleotide-based therapies.
Data Presentation: Quantitative Performance Comparison
The following tables summarize the key performance metrics for oligonucleotides modified with the C22 lipid, cholesterol, and a C16 lipid. It is important to note that direct head-to-head comparative studies for "this compound" are limited in publicly available literature. The data for the C22 modification is extrapolated from studies on long-chain fatty acid-modified oligonucleotides, which have shown that fatty acid chain lengths of 16 to 22 carbons exhibit the highest binding affinity to plasma proteins, a key factor in their pharmacokinetic profile.[1]
| Performance Metric | Unmodified Oligonucleotide | C16 (Palmitoyl) Modified | C22 (Docosanoyl) Modified | Cholesterol Modified | Reference |
| Synthesis Coupling Efficiency | >99% | ~98% | ~97-98% (Estimated) | ~98% | [2] |
| Post-Synthesis Purity (RP-HPLC) | High | High | High | High | [2] |
| Relative Lipophilicity | Low | High | Very High | Very High | [3] |
| Plasma Protein Binding | Low | High | Very High | High | [1] |
| Serum Stability (t1/2) | Minutes to < 1 hour | Several hours | Several hours to days (Estimated) | Several hours to days | [4] |
| In Vitro Cellular Uptake | Low | Moderate-High | High (Estimated) | High | [5][6] |
| In Vivo Gene Silencing (IC50) | High (µM range) | Low (nM range) | Low (nM range, potentially lower than C16) | Low (nM range) | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to enable researchers to reproduce and validate these findings.
Synthesis and Purification of Lipid-Modified Oligonucleotides
This protocol outlines the solid-phase synthesis and purification of oligonucleotides modified with fatty acids.[2]
Materials:
-
This compound (or other lipid-modified phosphoramidite)
-
Standard DNA/RNA phosphoramidites and synthesis reagents
-
Controlled pore glass (CPG) solid support
-
DNA synthesizer
-
Ammonium hydroxide/40% methylamine (B109427) (AMA) solution
-
Reversed-phase high-performance liquid chromatography (RP-HPLC) system with a C8 or C18 column
-
Triethylammonium acetate (B1210297) (TEAA) buffer
Procedure:
-
Solid-Phase Synthesis: Oligonucleotides are synthesized on an automated DNA synthesizer using standard phosphoramidite chemistry. The lipid-modified phosphoramidite (e.g., this compound) is incorporated at the desired position in the sequence.
-
Cleavage and Deprotection: The synthesized oligonucleotide is cleaved from the CPG support and deprotected using AMA solution at 65°C for 1 hour.
-
Purification: The crude oligonucleotide is purified by RP-HPLC. A gradient of acetonitrile in TEAA buffer is used to elute the oligonucleotide from the column. The lipophilic nature of the modified oligonucleotide results in a longer retention time compared to unmodified sequences.
-
Desalting and Quantification: The purified fractions are collected, pooled, and lyophilized. The resulting pellet is resuspended in nuclease-free water and desalted. The final concentration is determined by measuring the absorbance at 260 nm. Purity is confirmed by analytical HPLC or mass spectrometry.
In Vitro Serum Stability Assay
This protocol describes a method to assess the stability of lipid-modified oligonucleotides in the presence of serum.[8]
Materials:
-
Lipid-modified siRNA or ASO
-
Fetal bovine serum (FBS) or human serum
-
Phosphate-buffered saline (PBS)
-
Agarose (B213101) or polyacrylamide gel
-
Gel electrophoresis apparatus
-
Fluorescent stain for nucleic acids (e.g., SYBR Gold)
-
Gel imaging system
Procedure:
-
Incubation: The lipid-modified oligonucleotide (final concentration 1-5 µM) is incubated in a solution containing 50% serum at 37°C. Aliquots are taken at various time points (e.g., 0, 1, 4, 8, 24, 48 hours).
-
Reaction Quenching: The degradation reaction in each aliquot is stopped by adding a solution to displace the oligonucleotide from serum proteins (e.g., heparin) and a chelating agent (e.g., EDTA) to inactivate nucleases.
-
Gel Electrophoresis: The samples are analyzed by agarose or polyacrylamide gel electrophoresis to separate the intact oligonucleotide from its degradation products.
-
Quantification: The gel is stained with a fluorescent dye, and the intensity of the band corresponding to the intact oligonucleotide is quantified using a gel imaging system. The percentage of intact oligonucleotide at each time point is calculated relative to the 0-hour time point. The half-life (t1/2) is then determined.
In Vitro Cellular Uptake Analysis by Flow Cytometry
This protocol details the quantification of cellular uptake of fluorescently labeled lipid-modified oligonucleotides using flow cytometry.[6][9]
Materials:
-
Fluorescently labeled (e.g., FAM, Cy3) lipid-modified oligonucleotide
-
Target cell line (e.g., HeLa, HEK293)
-
Cell culture medium (e.g., DMEM) with and without serum
-
Flow cytometer
Procedure:
-
Cell Seeding: Cells are seeded in multi-well plates and allowed to adhere overnight.
-
Transfection: The cells are incubated with the fluorescently labeled lipid-modified oligonucleotide at a specific concentration (e.g., 100 nM) in serum-free or serum-containing medium for a defined period (e.g., 4-24 hours).
-
Washing and Harvesting: After incubation, the cells are washed with PBS to remove non-internalized oligonucleotides and then harvested by trypsinization.
-
Flow Cytometry Analysis: The fluorescence intensity of the individual cells is measured using a flow cytometer. Untreated cells are used as a negative control to set the background fluorescence.
-
Data Analysis: The percentage of fluorescently positive cells and the mean fluorescence intensity (MFI) are determined to quantify the cellular uptake efficiency.
Mandatory Visualizations
Experimental Workflow Diagrams
Caption: Overall workflow for the synthesis and evaluation of lipid-modified oligonucleotides (LMOs).
Cellular Uptake and Gene Silencing Pathway
Caption: Pathway of lipid-modified oligonucleotide cellular uptake and subsequent gene silencing.
References
- 1. Pharmacokinetics and Proceedings in Clinical Application of Nucleic Acid Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient Targeting of Fatty-Acid Modified Oligonucleotides to Live Cell Membranes through Stepwise Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Delivery of Oligonucleotides: Efficiency with Lipid Conjugation and Clinical Outcome [mdpi.com]
- 4. Delivery of Oligonucleotides: Efficiency with Lipid Conjugation and Clinical Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cholesteryl TEG Modified Oligonculeotide [biosyn.com]
- 6. mdpi.com [mdpi.com]
- 7. Knocking down barriers: advances in siRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Serum Stability and Physicochemical Characterization of a Novel Amphipathic Peptide C6M1 for SiRNA Delivery | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
Cross-Validation of HPLC and Mass Spectrometry for Enhanced Accuracy in Modified RNA Analysis
A Comparative Guide for Researchers
The accurate quantification of modified ribonucleosides is paramount for elucidating their roles in biological processes and for the development of RNA-based therapeutics. High-Performance Liquid Chromatography (HPLC) with UV detection and Mass Spectrometry (MS) are two powerful analytical techniques widely employed for this purpose. This guide provides a comprehensive comparison of these methods, offering detailed experimental protocols, quantitative performance data, and a logical framework for their cross-validation to ensure the highest data integrity.
Quantitative Performance: A Side-by-Side Comparison
The choice between HPLC-UV and LC-MS for modified RNA analysis often depends on the specific requirements of the study, such as the need for high sensitivity, absolute quantification, or the identification of unknown modifications. While HPLC-UV offers a robust and cost-effective method for quantification, LC-MS provides superior sensitivity and specificity.[1][2][3] The combination of both, in the form of LC-MS/MS, is considered the "gold standard" for the analysis of RNA modifications.[3][4][5]
For quantitative analysis, calibration curves are constructed using nucleoside standards of known concentrations.[4][6] The following table summarizes key quantitative parameters for both techniques, compiled from various studies.
| Parameter | HPLC-UV | Mass Spectrometry (LC-MS/MS) |
| Principle | Separation based on physicochemical properties (e.g., hydrophobicity) and quantification by UV absorbance.[7][8] | Separation by liquid chromatography followed by mass-to-charge ratio analysis for identification and quantification.[9][10][11][12] |
| Sensitivity | Generally in the picomole range.[7] | High sensitivity, often in the femtomole to attomole range.[1][3] |
| Specificity | Can be limited by co-eluting compounds with similar UV spectra.[13] | Highly specific, based on unique mass-to-charge ratios and fragmentation patterns of nucleosides.[2][14] |
| Quantification | Relative or absolute quantification using external calibration curves with purified standards.[8] | Absolute quantification is achievable with stable isotope-labeled internal standards.[3] |
| Identification | Based on retention time comparison with known standards.[7] | Confident identification of known and unknown modifications through mass and fragmentation data.[3][14] |
| Throughput | Can be high for routine analyses of a limited number of known modifications. | High-throughput methods are being developed, with analysis times as short as 15-16 minutes per sample.[11][15][16] |
| Cost | Lower instrumentation and operational costs. | Higher initial investment and maintenance costs. |
Experimental Protocols
The following are generalized protocols for the analysis of modified ribonucleosides using HPLC-UV and LC-MS/MS. It is crucial to optimize these protocols for specific RNA types and modifications of interest.
Protocol 1: Quantification of Modified Nucleosides by HPLC-UV
This protocol outlines the steps for the analysis of modified nucleosides from an RNA sample using HPLC with UV detection.
1. RNA Digestion to Nucleosides:
-
Dissolve 2–100 µg of purified RNA in RNase-free water.[7]
-
Add ammonium (B1175870) acetate, zinc chloride, and nuclease P1. Incubate at 37°C for 2 hours or overnight.[7]
-
Add Tris buffer, magnesium acetate, snake venom phosphodiesterase, and alkaline phosphatase. Incubate at 37°C for 2 hours.[7]
-
Centrifuge the sample to pellet any undigested material and collect the supernatant containing the nucleosides.[7]
2. HPLC Separation and Detection:
-
Equilibrate a C18 reversed-phase HPLC column with an appropriate mobile phase, typically a buffer such as ammonium acetate.[1][7]
-
Inject the digested RNA sample onto the column.
-
Run a linear gradient of an organic solvent (e.g., acetonitrile) to elute the nucleosides.[7]
-
Monitor the elution profile using a UV detector, typically at 254 nm or 260 nm. A photodiode array (PDA) detector can be used to acquire full UV spectra for better peak identification.[7]
-
Identify and quantify the modified nucleosides by comparing their retention times and peak areas to those of known standards run under the same conditions.[7]
Protocol 2: Quantification of Modified Nucleosides by LC-MS/MS
This protocol provides a framework for the highly sensitive and specific quantification of modified nucleosides using liquid chromatography-tandem mass spectrometry.
1. RNA Isolation and Digestion:
-
Isolate total RNA or specific RNA species (e.g., mRNA, tRNA) from cells or tissues.[9][12][17]
-
Quantify the RNA concentration using a spectrophotometer.
-
Digest the RNA to single nucleosides using a cocktail of enzymes such as nuclease P1, and bacterial alkaline phosphatase.[9][17] For 2'-O-methylated nucleosides, which can be resistant to some nucleases, a prolonged digestion time may be necessary.[17]
-
After digestion, the samples can be directly subjected to LC-MS/MS analysis.[17]
2. LC-MS/MS Analysis:
-
Separate the digested nucleosides using an ultra-high-performance liquid chromatography (UHPLC) system with a C18 column.[2][6]
-
The mobile phases typically consist of an aqueous solution with a small amount of acid (e.g., formic acid) and an organic solvent like acetonitrile.
-
The eluent from the HPLC is introduced into the mass spectrometer via an electrospray ionization (ESI) source.[10]
-
The mass spectrometer is operated in a positive ion mode and set up for dynamic multiple reaction monitoring (DMRM) to specifically detect and quantify the target modified nucleosides.[11][15] This involves monitoring specific precursor-to-product ion transitions for each nucleoside.
-
Quantification is achieved by comparing the peak areas of the endogenous nucleosides to those of stable isotope-labeled internal standards.
Visualizing the Workflow and Cross-Validation
Diagrams created using the DOT language provide a clear visual representation of the experimental workflows and the logic behind the cross-validation process.
Caption: Workflow for modified RNA analysis by HPLC-UV.
Caption: Workflow for modified RNA analysis by LC-MS/MS.
Caption: Logical workflow for cross-validating HPLC and MS data.
References
- 1. tandfonline.com [tandfonline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of RNA and its Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Protocol for RNA modification analysis by UHPLC-QqQ MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Detection of RNA Modifications by HPLC Analysis and Competitive ELISA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. arts.units.it [arts.units.it]
- 9. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 10. mdpi.com [mdpi.com]
- 11. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry [dspace.mit.edu]
- 12. researchgate.net [researchgate.net]
- 13. nationalacademies.org [nationalacademies.org]
- 14. Mass Spectrometry of Modified RNAs: Recent Developments (Minireview) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]
- 17. Protocol for preparation and measurement of intracellular and extracellular modified RNA using liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 3' to 5' versus 5' to 3' Synthesis of Modified Oligonucleotides
For researchers, scientists, and professionals in drug development, the chemical synthesis of oligonucleotides is a cornerstone of modern molecular biology and therapeutics. The ability to create custom sequences with specific modifications is critical for applications ranging from diagnostic probes to antisense therapies. While enzymatic synthesis of DNA and RNA in nature proceeds in a 5' to 3' direction, chemical synthesis is not bound by this constraint.[1] The vast majority of commercial and research-grade synthetic oligonucleotides are produced in the 3' to 5' direction using the robust phosphoramidite (B1245037) method on a solid support.[2][3][4][5] However, synthesis in the reverse 5' to 3' direction offers unique advantages, particularly for the incorporation of modifications at the 3'-terminus.
This guide provides an objective comparison of these two synthetic strategies for modified oligonucleotides, supported by an overview of the experimental protocols and a visual representation of the synthetic workflows.
Performance Comparison: 3' to 5' vs. 5' to 3' Synthesis
The choice of synthesis direction can significantly impact the accessibility of certain modifications, overall yield, and purity of the final product. The following table summarizes the key comparative aspects of each approach.
| Feature | 3' to 5' Synthesis (Conventional) | 5' to 3' Synthesis (Reverse) |
| Starting Point | The first nucleoside is attached to the solid support via its 3'-hydroxyl group.[2][6] | The first nucleoside is attached to the solid support via its 5'-hydroxyl group. |
| Direction of Chain Elongation | The oligonucleotide chain grows from the 3'-end to the 5'-end.[3][5] | The oligonucleotide chain grows from the 5'-end to the 3'-end.[7] |
| Primary Application | Standard synthesis of unmodified and most modified oligonucleotides. | Facile synthesis of 3'-modified oligonucleotides, parallel-stranded oligos, and nuclease-resistant linkages.[8][9] |
| Coupling Efficiency | Generally high and well-optimized, often exceeding 99%.[6] | Can be slightly lower due to the 3'-hydroxyl being a weaker nucleophile than the primary 5'-hydroxyl.[10][11] |
| Yield of Full-Length Product | High, but decreases with increasing oligonucleotide length.[12][13] | May be comparatively lower, especially for longer sequences, due to potentially reduced coupling efficiency.[10] |
| Incorporation of 5' Modifications | Straightforward, as the 5'-terminus is the last position to be synthesized and is readily available for modification.[14] | More complex, as the 5'-modification needs to be incorporated at the beginning of the synthesis. |
| Incorporation of 3' Modifications | Requires a modified solid support where the desired modification is pre-attached.[6] | More flexible, as the 3'-terminus is the final addition, allowing for the coupling of a modified phosphoramidite at the end of the synthesis.[9] |
| Purity | High purity can be achieved with standard purification methods like HPLC.[1] | Purity can be affected by lower coupling efficiencies, potentially leading to a higher proportion of truncated sequences. |
| Availability of Reagents | 3'-Phosphoramidites and 5'-DMT protected nucleosides are widely and commercially available.[1][15] | 5'-Phosphoramidites and 3'-DMT protected nucleosides are less common but are commercially available.[15] |
Experimental Protocols
The gold standard for solid-phase oligonucleotide synthesis, for both 3' to 5' and 5' to 3' directions, is the phosphoramidite method.[2] This process is typically automated and involves a four-step cycle for each nucleotide addition.[6]
General Protocol for Solid-Phase Oligonucleotide Synthesis
1. Preparation of the Solid Support: The synthesis begins with a solid support, commonly controlled pore glass (CPG) or polystyrene, packed into a synthesis column.[1][2]
-
For 3' to 5' Synthesis: The support is functionalized with the first nucleoside, which is attached via its 3'-hydroxyl group and has a dimethoxytrityl (DMT) protecting group on its 5'-hydroxyl.[4][5]
-
For 5' to 3' Synthesis: The support is functionalized with the first nucleoside attached via its 5'-hydroxyl group, with a DMT protecting group on its 3'-hydroxyl.
2. The Synthesis Cycle:
This cycle is repeated for each nucleotide to be added to the growing oligonucleotide chain.
-
Step 1: Deblocking (Detritylation): The DMT protecting group from the terminal hydroxyl group of the support-bound nucleoside is removed using a mild acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane.[1][3][16] This exposes the hydroxyl group for the subsequent coupling reaction. The orange-colored DMT cation that is released can be quantified spectrophotometrically to monitor coupling efficiency.[3]
-
Step 2: Coupling: The next phosphoramidite monomer (a nucleoside with a protected hydroxyl group and a reactive phosphoramidite group) is activated by an activating agent (e.g., tetrazole) and added to the column.[16] The exposed hydroxyl group of the growing chain attacks the activated phosphoramidite, forming a phosphite (B83602) triester linkage.[3]
-
For 3' to 5' Synthesis: A 5'-DMT protected nucleoside 3'-phosphoramidite is used.
-
For 5' to 3' Synthesis: A 3'-DMT protected nucleoside 5'-phosphoramidite is used.
-
-
Step 3: Capping: To prevent the formation of deletion mutants (n-1 shortmers), any unreacted hydroxyl groups on the growing chain are permanently blocked by acetylation using a capping reagent, typically a mixture of acetic anhydride (B1165640) and 1-methylimidazole.[1][4]
-
Step 4: Oxidation: The unstable phosphite triester linkage is converted to a more stable phosphotriester by oxidation with an oxidizing agent, usually an iodine solution in the presence of water and pyridine.[5][16] For the synthesis of phosphorothioate (B77711) oligonucleotides, this step is replaced with a sulfurization step.[17]
3. Cleavage and Deprotection: Upon completion of the desired sequence, the oligonucleotide is cleaved from the solid support. Subsequently, all remaining protecting groups on the phosphate (B84403) backbone and the nucleobases are removed, typically by treatment with a base like ammonium (B1175870) hydroxide.[12]
4. Purification: The final product is purified to remove truncated sequences and other impurities. High-performance liquid chromatography (HPLC) is a common method for obtaining high-purity oligonucleotides.[1]
Visualizing the Synthesis Workflows
The following diagrams illustrate the logical flow of both the conventional 3' to 5' and the reverse 5' to 3' oligonucleotide synthesis processes.
Caption: Comparison of 3' to 5' and 5' to 3' oligonucleotide synthesis workflows.
Conclusion
The conventional 3' to 5' synthesis method remains the workhorse for routine oligonucleotide production due to its high efficiency and the wide availability of reagents. However, for specific applications requiring 3'-terminal modifications, the 5' to 3' reverse synthesis approach provides a valuable and more direct alternative. The choice between these two methods should be guided by the specific requirements of the desired modified oligonucleotide, considering factors such as the position and nature of the modification, the desired length of the sequence, and the availability of specialized phosphoramidites and solid supports. A thorough understanding of the strengths and limitations of each synthetic direction is crucial for the successful design and production of high-quality modified oligonucleotides for research and therapeutic development.
References
- 1. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 2. lifesciences.danaher.com [lifesciences.danaher.com]
- 3. DNA Oligonucleotide Synthesis [sigmaaldrich.com]
- 4. data.biotage.co.jp [data.biotage.co.jp]
- 5. atdbio.com [atdbio.com]
- 6. eu.idtdna.com [eu.idtdna.com]
- 7. Reverse-direction (5′→3′) synthesis of oligonucleotides containing a 3′-S-phosphorothiolate linkage and 3′-terminal 3′-thionucleosides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. glenresearch.com [glenresearch.com]
- 9. 3′-Modified oligonucleotides by reverse DNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Light-directed 5′→3′ synthesis of complex oligonucleotide microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. trilinkbiotech.com [trilinkbiotech.com]
- 13. What affects the yield of your oligonucleotides synthesis [biosyn.com]
- 14. glenresearch.com [glenresearch.com]
- 15. Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 17. academic.oup.com [academic.oup.com]
A Comparative Guide to the Purity Assessment of Oligonucleotides Synthesized with Reverse Phosphoramidites
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the purity of oligonucleotides synthesized using reverse phosphoramidites against traditional synthesis methods. It includes a detailed overview of the most common analytical techniques for purity assessment, supported by experimental protocols and data presentation.
Introduction: The Critical Role of Oligonucleotide Purity
The therapeutic and diagnostic potential of synthetic oligonucleotides is vast. From antisense therapies and siRNAs to CRISPR guide RNAs and diagnostic probes, the precise chemical structure and purity of these molecules are paramount to their safety and efficacy. Impurities, such as failure sequences (n-1, n-2) and other byproducts, can lead to off-target effects, reduced potency, and immunogenicity.
Standard solid-phase oligonucleotide synthesis proceeds in the 3' to 5' direction. However, the use of reverse phosphoramidites, which enables synthesis in the 5' to 3' direction, has emerged as a valuable strategy, particularly for the synthesis of RNA and modified oligonucleotides, offering potential advantages in purity. This guide explores these advantages and the methods to verify them.
Standard vs. Reverse Phosphoramidite Synthesis: A Purity Perspective
The direction of oligonucleotide synthesis can influence the impurity profile of the final product. While both standard (3'→5') and reverse (5'→3') synthesis methodologies can produce high-quality oligonucleotides, the reverse approach offers specific advantages that can lead to a purer final product in certain applications.
| Synthesis Method | Direction | Key Advantages in Purity | Common Impurities |
| Standard Phosphoramidite Chemistry | 3' → 5' | Well-established and widely used. | n-1, n-2 (deletion sequences), phosphorothioate (B77711) backbone modifications (PS/PO substitution), depurination byproducts.[1] |
| Reverse Phosphoramidite Chemistry | 5' → 3' | High coupling efficiencies, often exceeding 99%, leading to high-purity RNA.[2] Can be advantageous for introducing modifications at the 3'-end. | While still susceptible to standard impurities, some studies suggest a reduction in certain byproducts. |
Key Analytical Techniques for Purity Assessment
A multi-pronged approach is often necessary for the comprehensive purity assessment of synthetic oligonucleotides. The primary techniques employed are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Capillary Electrophoresis (CE).
Comparison of Analytical Techniques
| Technique | Principle | Advantages | Disadvantages |
| Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) | Separation based on hydrophobicity. | High resolution, suitable for a wide range of oligonucleotide lengths, MS-compatible. | Can be challenging to separate oligonucleotides of very similar lengths. |
| Ion-Exchange HPLC (IE-HPLC) | Separation based on charge (number of phosphate (B84403) groups). | Excellent for resolving failure sequences (n-1), can be performed at high pH to denature secondary structures. | Can be less effective for oligonucleotides with certain modifications that alter charge. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. | Provides exact molecular weight confirmation, identifies modifications and impurities with different masses. | Not inherently quantitative for purity without coupling to a separation technique like LC. |
| Capillary Electrophoresis (CE) | Separation based on size and charge in a capillary. | High resolution, automated, requires minimal sample, excellent for resolving shortmers.[3][4] | Can be less suitable for very long oligonucleotides. |
The following diagram illustrates a general workflow for the purity assessment of a synthesized oligonucleotide.
The following diagram provides a logical comparison of the primary analytical techniques for oligonucleotide purity assessment.
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable purity assessment. Below are representative protocols for the key analytical techniques.
Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)
Objective: To separate the full-length oligonucleotide from shorter failure sequences and other hydrophobic impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column suitable for oligonucleotides
Reagents:
-
Mobile Phase A: 100 mM Triethylammonium acetate (B1210297) (TEAA) in water
-
Mobile Phase B: 100 mM TEAA in 50% acetonitrile
-
Oligonucleotide sample dissolved in water
Procedure:
-
Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject 5-10 µL of the oligonucleotide sample (approximately 0.1-0.5 OD).
-
Elute with a linear gradient of Mobile Phase B from 5% to 65% over 30 minutes.
-
Monitor the absorbance at 260 nm.
-
The main peak corresponds to the full-length oligonucleotide, with earlier eluting peaks representing shorter, less hydrophobic failure sequences.
Ion-Exchange HPLC (IE-HPLC)
Objective: To separate oligonucleotides based on the number of phosphate groups, effectively resolving n-1 sequences.
Instrumentation:
-
HPLC system with a UV detector
-
Anion-exchange column
Reagents:
-
Mobile Phase A: 20 mM Tris-HCl, pH 7.5
-
Mobile Phase B: 20 mM Tris-HCl, 1 M NaCl, pH 7.5
-
Oligonucleotide sample dissolved in water
Procedure:
-
Equilibrate the anion-exchange column with 100% Mobile Phase A.
-
Inject 5-10 µL of the oligonucleotide sample.
-
Elute with a linear gradient of Mobile Phase B from 0% to 50% over 30 minutes.
-
Monitor the absorbance at 260 nm.
-
Peaks will elute in order of increasing negative charge (i.e., increasing length).
Electrospray Ionization Mass Spectrometry (ESI-MS)
Objective: To determine the molecular weight of the synthesized oligonucleotide and identify any impurities with different masses.
Instrumentation:
-
Liquid chromatography system coupled to an electrospray ionization mass spectrometer (LC-MS).
Reagents:
-
Mobile Phase A: 400 mM Hexafluoroisopropanol (HFIP) in water, adjusted to pH 7.0 with triethylamine (B128534) (TEA)
-
Mobile Phase B: Methanol
-
Oligonucleotide sample desalted and dissolved in water
Procedure:
-
Perform chromatographic separation using a C18 column with a gradient of Mobile Phase B.
-
Introduce the column eluent into the ESI source of the mass spectrometer.
-
Acquire mass spectra in negative ion mode over a mass range appropriate for the expected charge states of the oligonucleotide.
-
Deconvolute the resulting multi-charged spectrum to obtain the zero-charge mass of the oligonucleotide.
-
Compare the measured mass to the theoretical mass of the target sequence.
Capillary Electrophoresis (CE)
Objective: To achieve high-resolution separation of oligonucleotides based on size.
Instrumentation:
-
Capillary electrophoresis system with a UV detector
-
Gel-filled or polymer-coated capillary
Reagents:
-
Running buffer (e.g., Tris-borate-EDTA with a sieving polymer)
-
Oligonucleotide sample dissolved in water
Procedure:
-
Fill the capillary with the sieving buffer.
-
Inject a small volume of the oligonucleotide sample using electrokinetic injection.
-
Apply a high voltage across the capillary.
-
Detect the migrating oligonucleotides by UV absorbance at 260 nm.
-
Smaller fragments will migrate faster through the sieving matrix, followed by the full-length product.
Conclusion
The purity of synthetic oligonucleotides is a critical quality attribute that directly impacts their performance and safety. While standard 3' to 5' synthesis is a robust and widely used method, the 5' to 3' synthesis facilitated by reverse phosphoramidites offers distinct advantages, including high coupling efficiencies that can lead to a purer final product, especially for RNA and modified oligonucleotides.
A comprehensive assessment of oligonucleotide purity requires the use of orthogonal analytical techniques. HPLC, mass spectrometry, and capillary electrophoresis each provide unique and complementary information about the identity and purity of the synthesized product. The choice of analytical method or combination of methods will depend on the specific oligonucleotide and its intended application. By employing the detailed protocols outlined in this guide, researchers, scientists, and drug development professionals can confidently assess the purity of their synthesized oligonucleotides, ensuring the quality and reliability of their research and therapeutic products.
References
- 1. Analysis of antisense oligonucleotides by capillary electrophoresis, gel-slab electrophoresis, and HPLC: a comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RNA synthesis by reverse direction process: phosphoramidites and high purity RNAs and introduction of ligands, chromophores, and modifications at 3'-end - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. idtdevblob.blob.core.windows.net [idtdevblob.blob.core.windows.net]
- 4. bio-rad.com [bio-rad.com]
A Comparative Guide to Lipophilic Phosphoramidites for Enhanced RNA Synthesis and Delivery
For Researchers, Scientists, and Drug Development Professionals
The conjugation of lipophilic molecules to synthetic RNA, particularly small interfering RNA (siRNA), is a cornerstone strategy for enhancing cellular uptake and improving pharmacokinetic profiles. The long-chain alkyl phosphoramidite (B1245037), DMTr-2'-O-C22-rA-3'-CE-Phosphoramidite, represents a specific approach to introducing hydrophobicity. However, a range of alternative phosphoramidites and synthetic strategies offer distinct advantages in terms of synthesis efficiency, biological activity, and delivery to specific tissues. This guide provides an objective comparison of these alternatives, supported by available experimental data and detailed methodologies.
Introduction to Lipophilic RNA Synthesis
Standard, unmodified RNA oligonucleotides are hydrophilic and face significant barriers to crossing hydrophobic cell membranes. Attaching lipophilic moieties, such as long alkyl chains, cholesterol, or vitamins, can facilitate unassisted cellular uptake (gymnotic delivery) and improve distribution in vivo.[1] The choice of the lipophilic agent and the method of its incorporation are critical determinants of the final conjugate's performance.
The foundational method for creating these molecules is solid-phase synthesis using phosphoramidite chemistry. This process involves the sequential addition of nucleotide monomers to a growing chain on a solid support.[][3] Lipophilic modifications are typically introduced using a specialized phosphoramidite carrying the desired hydrophobic group.
Core Alternatives and Performance Comparison
While direct, head-to-head comparative studies under identical conditions are scarce, the existing literature provides valuable insights into the performance of various lipophilic modifications. The primary alternatives to a C22 alkyl chain include cholesterol, other fatty acids (like palmitic acid, C16), and α-tocopherol (Vitamin E).
Cholesterol Conjugates
Cholesterol is one of the most extensively studied lipophilic carriers for siRNA.[4] Its conjugates are recognized by lipoprotein particles (HDL and LDL) in vivo, which can facilitate uptake through cholesterol binding receptors.[1]
Fatty Acid Conjugates (e.g., Palmitic Acid - C16)
Shorter fatty acid chains, such as palmitic acid (C16), have also proven effective. Some studies suggest that C16-conjugates can offer superior nuclease resistance and gene-silencing efficacy compared to cholesterol.[5]
α-Tocopherol (Vitamin E) Conjugates
As a lipophilic and non-toxic vitamin, α-tocopherol is an attractive carrier for therapeutic oligonucleotides. It is recognized by cells and has been successfully used as a lipophilic carrier for siRNA delivery to the liver.[4]
Data Presentation: Synthesis and Biological Activity
The following tables summarize available quantitative data for different lipophilic siRNA conjugates. It is important to note that these results are compiled from different studies and may not be directly comparable due to variations in experimental conditions, siRNA sequences, and target genes.
Table 1: Comparison of Synthesis Parameters for Lipophilic RNA
| Lipophilic Moiety | Synthesis Method | Reported Coupling Efficiency | Reported Purity | Reference |
| Generic Lipophilic Group | Reverse (5' → 3') Synthesis | > 99% per step | > 98% (HPLC) | [6] |
| Cholesterol | Standard (3' → 5') Synthesis | Not specified | High purity after HPLC | |
| α-Tocopherol | Standard (3' → 5') Synthesis | Not specified | High purity after HPLC | [4] |
| Palmitic Acid (C16) | Standard (3' → 5') Synthesis | Not specified | High purity after HPLC |
Table 2: Comparison of Biological Activity (Gene Silencing)
| Lipophilic Conjugate | siRNA Modification Pattern | Target Gene | Cell Line / Model | IC50 / Efficacy | Reference |
| Cholesterol (3'-end, C3 linker) | Selectively modified | MDR1-GFP | KB-8-5-MDR1-GFP | 10.1 ± 1.2 nM | [7] |
| Cholesterol (3'-end, C8 linker) | Selectively modified | MDR1-GFP | KB-8-5-MDR1-GFP | 8.9 ± 0.9 nM | [7] |
| Cholesterol (3'-end, C15 linker) | Selectively modified | MDR1-GFP | KB-8-5-MDR1-GFP | 8.5 ± 1.1 nM | [7] |
| Cholesterol (5'-end, C6 linker) | Selectively modified | MDR1-GFP | KB-8-5-MDR1-GFP | 6.8 ± 0.7 nM | [7] |
| Cholesterol (5'-end, C6 linker) | Fully modified (antisense) | MDR1-GFP | KB-8-5-MDR1-GFP | 1.7 ± 0.3 nM | [7] |
| Cholesterol (5'-end, C6 linker) | Fully modified (both strands) | MDR1-GFP | KB-8-5-MDR1-GFP | 0.7 ± 0.1 nM | [7] |
| Cholesterol | Fully modified | ApoB | Mouse liver | ~50% knockdown at 50 mg/kg | [8] |
| Palmitic Acid (C16, 3'-end) | Asymmetric (25/27nt) | Luciferase | Not specified | Excellent gene silencing | [5] |
| Lipidoid Nanoparticle | Not applicable | Factor VII | Mouse hepatocytes | IC50 of ~1.5 mg/kg | [9] |
Key Experimental Workflows & Methodologies
Successful lipophilic RNA synthesis and evaluation involve a multi-step process from chemical synthesis to biological validation.
Logical Workflow for Lipophilic siRNA Development
The overall process begins with the selection of a lipophilic phosphoramidite, followed by solid-phase synthesis of the RNA. The crude product is then purified, typically by HPLC, and its integrity is verified. Finally, the biological activity is assessed through gene knockdown experiments.
Experimental Protocols
This protocol outlines the standard cycle for automated solid-phase RNA synthesis. The lipophilic phosphoramidite is used in the final coupling cycle for a 5'-modification or a corresponding CPG solid support is used for a 3'-modification.
-
Materials:
-
DNA/RNA synthesizer
-
Controlled-pore glass (CPG) solid support functionalized with the initial nucleoside.
-
Standard RNA phosphoramidites (A, G, C, U) and the selected lipophilic phosphoramidite (e.g., Cholesterol-TEG-CE Phosphoramidite) dissolved in anhydrous acetonitrile (B52724) (0.1 M).
-
Activator solution (e.g., 5-Ethylthio-1H-tetrazole (ETT) in acetonitrile).
-
Capping solution (e.g., Acetic Anhydride/Lutidine/THF and N-Methylimidazole/THF).
-
Oxidizing solution (e.g., Iodine in THF/Water/Pyridine).
-
Deblocking solution (e.g., 3% Trichloroacetic acid in Dichloromethane).
-
Cleavage and deprotection solution (e.g., a mixture of aqueous ammonia (B1221849) and methylamine).
-
-
-
Deblocking: The 5'-DMTr protecting group of the support-bound nucleoside is removed with the deblocking solution. The support is then washed with acetonitrile.
-
Coupling: The next RNA phosphoramidite and the activator solution are delivered to the synthesis column. The coupling reaction forms a phosphite (B83602) triester linkage. Coupling time for standard RNA monomers is typically 3-6 minutes.[11]
-
Capping: Unreacted 5'-hydroxyl groups are acetylated using the capping solution to prevent the formation of deletion mutants in subsequent cycles.
-
Oxidation: The unstable phosphite triester is oxidized to a stable phosphate (B84403) triester using the oxidizing solution.
-
Iteration: The cycle is repeated until the desired sequence is assembled. The lipophilic phosphoramidite is added in the final coupling step for 5'-conjugation.
-
-
Cleavage and Deprotection:
-
The solid support is treated with the cleavage/deprotection solution (e.g., AMA) at elevated temperature (e.g., 65°C) for a specified time to cleave the oligonucleotide from the support and remove base and phosphate protecting groups.
-
The 2'-hydroxyl protecting groups (e.g., TBDMS) are removed using a fluoride-containing reagent (e.g., triethylamine (B128534) trihydrofluoride in NMP or DMSO).
-
Due to their hydrophobicity, lipophilic oligonucleotides are well-suited for purification by reversed-phase high-performance liquid chromatography (RP-HPLC).[12][13]
-
Equipment and Materials:
-
HPLC system with a UV detector.
-
Reversed-phase column (e.g., C8 or C18).
-
Buffer A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water.
-
Buffer B: 0.1 M TEAA in 50% acetonitrile.
-
Crude, deprotected lipophilic oligonucleotide.
-
-
-
Dissolve the crude oligonucleotide pellet in Buffer A.
-
Inject the sample onto the equilibrated RP-HPLC column.
-
Elute the oligonucleotide using a linear gradient of Buffer B (e.g., 5% to 95% over 30 minutes). The increased hydrophobicity of the lipophilic conjugate will cause it to elute at a higher acetonitrile concentration than truncated, non-conjugated failure sequences.
-
Monitor the elution profile at 260 nm.
-
Collect the peak corresponding to the full-length, lipophilic product.
-
Lyophilize the collected fraction to remove solvents. The resulting product can be desalted using gel filtration.
-
-
Materials:
-
Transfected cells (treated with lipophilic siRNA) and control cells (e.g., untreated or treated with a non-targeting siRNA).
-
RNA isolation kit.
-
Reverse transcription kit (Reverse Transcriptase, dNTPs, primers).
-
qPCR instrument and reagents (SYBR Green or TaqMan probe-based).
-
Primers for the target gene and a housekeeping reference gene (e.g., GAPDH, ACTB).
-
-
Procedure:
-
Cell Lysis and RNA Isolation: Lyse the cells and isolate total RNA according to the manufacturer's protocol of the chosen kit.
-
Reverse Transcription (cDNA Synthesis): Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcriptase and appropriate primers (oligo(dT) or random primers).[1]
-
Quantitative PCR (qPCR):
-
Set up qPCR reactions containing cDNA template, qPCR master mix, and primers for the target gene or the reference gene.
-
Run the reactions in a real-time PCR cycler. The instrument will measure fluorescence at each cycle, which is proportional to the amount of amplified DNA.
-
-
Data Analysis (ΔΔCt Method): [18]
-
Determine the cycle threshold (Ct) for the target and reference genes in both treated and control samples.
-
Normalize the target gene Ct value to the reference gene Ct value for each sample (ΔCt = Ct_target - Ct_reference).
-
Calculate the difference in ΔCt between the treated and control samples (ΔΔCt = ΔCt_treated - ΔCt_control).
-
The relative expression level is calculated as 2-ΔΔCt.
-
Percent knockdown is calculated as (1 - 2-ΔΔCt) * 100.[18]
-
-
Alternative Synthetic Strategy: Reverse (5' → 3') Synthesis
A significant alternative to the standard 3' → 5' synthesis is the reverse 5' → 3' approach. This method is particularly advantageous for introducing lipophilic and other bulky modifications to the 3'-end of the RNA.[6]
Workflow for 3'-Lipophilic RNA Synthesis via Reverse Direction
This workflow utilizes 3'-DMT-5'-CE phosphoramidites and a solid support with the initial nucleoside attached via its 5'-hydroxyl group.
Studies have reported that this reverse synthesis methodology can achieve coupling efficiencies surpassing 99% per step, leading to exceptionally high-purity full-length RNA, which is often challenging when introducing bulky lipophilic groups at the 3'-end using traditional methods.[6]
Conclusion
While this compound provides a means to synthesize lipophilic RNA, a diverse array of alternatives exists, each with potential advantages. Cholesterol and shorter fatty acid (C16) phosphoramidites are widely used and have demonstrated robust gene silencing in vitro and in vivo. The choice of the lipophilic moiety, the linker connecting it to the RNA, and the overall chemical modification pattern of the siRNA can significantly impact biological activity, often more than the synthesis efficiency itself. Furthermore, adopting alternative synthetic strategies, such as reverse 5' → 3' synthesis, can overcome common challenges associated with purity and yield when preparing 3'-modified lipophilic RNA. For researchers and drug developers, the optimal choice will depend on the specific application, the desired pharmacokinetic profile, and the target tissue. A systematic evaluation of a panel of these alternatives against the specific gene target and delivery system is recommended to identify the lead candidate for therapeutic development.
References
- 1. Reverse Transcription Reaction Setup | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. mdpi.com [mdpi.com]
- 4. glenresearch.com [glenresearch.com]
- 5. Gene-silencing potency of symmetric and asymmetric lipid-conjugated siRNAs and its correlation with dicer recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. RNA synthesis by reverse direction process: phosphoramidites and high purity RNAs and introduction of ligands, chromophores, and modifications at 3'-end - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Improving siRNA Delivery In Vivo Through Lipid Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synergistic Silencing: Combinations of Lipid-like Materials for Efficacious siRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. labcluster.com [labcluster.com]
- 13. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 14. How do you purify oligonucleotide conjugates by HPLC? | AAT Bioquest [aatbio.com]
- 15. qiagen.com [qiagen.com]
- 16. Quantitation siRNA-induced Knockdown by qRT-PCR and WB - RNA Transfection Reagents [rnatransfection.com]
- 17. siRNA-induced Gene Silencing | Thermo Fisher Scientific - US [thermofisher.com]
- 18. siRNA-induced liver ApoB knockdown lowers serum LDL-cholesterol in a mouse model with human-like serum lipids - PMC [pmc.ncbi.nlm.nih.gov]
2'-O-Methoxyethyl (MOE) Modification: A Comparative Guide to Nuclease Resistance
In the landscape of oligonucleotide-based therapeutics, enhancing stability against nuclease degradation is a paramount objective. The 2'-O-methoxyethyl (MOE) modification of the ribose sugar is a cornerstone of second-generation antisense technology, prized for its ability to confer exceptional nuclease resistance while maintaining high binding affinity to target RNA. This guide provides a comprehensive comparison of MOE-modified oligonucleotides with other chemical modifications, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
The Impact of 2'-O-Methoxyethyl (MOE) Modification on Nuclease Resistance
The 2'-MOE modification involves the substitution of the 2'-hydroxyl group of the ribose sugar with a 2'-O-methoxyethyl group. This modification significantly enhances the nuclease resistance of oligonucleotides through steric hindrance.[1][2] The bulky methoxyethyl group protects the phosphodiester backbone from cleavage by both endonucleases and exonucleases.[1][2]
MOE modifications are a hallmark of second-generation antisense oligonucleotides (ASOs), offering a significant improvement over first-generation phosphorothioate (B77711) (PS) modifications.[3][4] While PS linkages increase nuclease resistance, they can also lead to reduced binding affinity and potential toxicity.[4] MOE modifications, often used in conjunction with a PS backbone in a "gapmer" design, provide a superior balance of stability, affinity, and safety.[3][4] In this gapmer structure, the central DNA-like "gap" is flanked by MOE-modified "wings," which protect the oligonucleotide from degradation and increase its half-life in biological systems.[3]
Comparative Nuclease Resistance of Modified Oligonucleotides
The following tables summarize quantitative data on the nuclease resistance of MOE-modified oligonucleotides compared to other common modifications.
Table 1: In Vitro Half-Life of Modified Oligonucleotides in Serum
| Oligonucleotide Modification | Half-Life in Human Serum | Half-Life in Mouse Serum | Reference(s) |
| Unmodified DNA | ~5-16 hours | ~1.7 hours | [1] |
| 2'-Fluoro (2'-F) RNA | ~10-59 hours | ~2.5-9.9 hours | [1] |
| 2'-O-Methyl (2'-OMe) RNA (fully modified) | > 24 hours (minimal degradation) | Not Reported | [1] |
| 2'-O-Methoxyethyl (MOE) (in ASOs) | Apparent plasma terminal elimination half-life of approximately 30 days in humans. | Not directly reported in this comparative study. | [5] |
Table 2: In Vivo Half-Life of a 2'-MOE Modified ASO (Mipomersen)
| Species | Tissue | Elimination Half-Life | Reference(s) |
| Monkey | Liver | 34 days | [5] |
| Monkey | Plasma | 31.3 days | [5] |
| Human | Plasma | 31 days | [5] |
Experimental Protocols
Detailed methodologies for assessing the nuclease resistance of modified oligonucleotides are crucial for reproducible research. Below are protocols for common in vitro nuclease degradation assays.
Nuclease Degradation Assay using Serum and Analysis by Polyacrylamide Gel Electrophoresis (PAGE)
This protocol assesses the stability of oligonucleotides in a biologically relevant matrix.
Materials:
-
Modified and unmodified control oligonucleotides
-
Fetal Bovine Serum (FBS) or human serum
-
Nuclease-free water
-
10x Annealing Buffer
-
RNA Loading Dye
-
15% Polyacrylamide Glycerol-Tolerant Gel
-
1x TBE Buffer
-
Gel imaging system
Procedure:
-
Oligonucleotide Duplex Preparation (for double-stranded oligos):
-
Resuspend single-stranded oligonucleotides to a concentration of 200 µM in nuclease-free water.
-
Combine 10 µL of each of the sense and antisense strands with 5 µL of 10x annealing buffer and 25 µL of nuclease-free water.
-
Incubate at 95°C for 5 minutes and allow to cool slowly to room temperature.[6]
-
-
Serum Incubation:
-
Gel Electrophoresis:
-
Cast a 15% polyacrylamide glycerol-tolerant gel.
-
Load the samples onto the gel.
-
Run the gel in 1x TBE buffer.
-
Stain the gel with a suitable nucleic acid stain (e.g., SYBR Gold) and visualize using a gel imaging system.
-
Analyze the band intensity to determine the percentage of intact oligonucleotide over time.
-
Nuclease Degradation Assay using Specific Exonucleases and Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol provides a more quantitative analysis of oligonucleotide degradation by specific nucleases.
Materials:
-
Modified and unmodified control oligonucleotides
-
Snake Venom Phosphodiesterase (SVPDE) for 3'→5' exonuclease activity or Bovine Spleen Phosphodiesterase (BSP) for 5'→3' exonuclease activity
-
Appropriate reaction buffer for the chosen nuclease
-
Nuclease-free water
-
LC-MS system with an appropriate column for oligonucleotide analysis (e.g., ion-pairing reversed-phase)
-
Mobile phases (e.g., containing ion-pairing reagents like HFIP and TEA)
Procedure:
-
Reaction Setup:
-
In a nuclease-free microcentrifuge tube, prepare a reaction mixture containing the oligonucleotide (final concentration in the µM range), the specific exonuclease, and the corresponding reaction buffer.
-
Incubate the reaction at 37°C.
-
-
Time-Point Sampling and Quenching:
-
At various time points, withdraw an aliquot of the reaction mixture.
-
Quench the reaction by adding a solution that inactivates the nuclease (e.g., EDTA for some nucleases) or by immediate freezing.
-
-
LC-MS Analysis:
-
Inject the quenched samples into the LC-MS system.
-
Separate the intact oligonucleotide from its degradation products using a suitable chromatographic method.[7]
-
Detect and quantify the intact oligonucleotide and its metabolites using mass spectrometry.[7]
-
Determine the rate of degradation and the half-life of the oligonucleotide.
-
Visualizing the Process: Diagrams
To better understand the concepts discussed, the following diagrams illustrate the mechanism of nuclease degradation and a typical experimental workflow.
Caption: Mechanism of oligonucleotide degradation by 3'-exonucleases and endonucleases.
Caption: General workflow for an in vitro nuclease resistance assay.
Conclusion
The 2'-O-methoxyethyl modification represents a significant advancement in oligonucleotide therapeutic design, offering a robust solution to the challenge of nuclease degradation. As demonstrated by the available data, MOE-modified oligonucleotides exhibit substantially longer half-lives in biological matrices compared to their unmodified counterparts and provide a favorable profile of stability and activity. The experimental protocols provided herein offer a framework for researchers to evaluate and compare the nuclease resistance of various oligonucleotide modifications, facilitating the development of more stable and effective nucleic acid-based drugs.
References
- 1. Effect of Chemical Modifications on Aptamer Stability in Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antisense oligonucleotides containing locked nucleic acid improve potency but cause significant hepatotoxicity in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The chemical evolution of oligonucleotide therapies of clinical utility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods and Strategies for In Vitro Metabolism Studies of Oligonucleotides - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. shodex.com [shodex.com]
A Comparative Guide to C22-Modified siRNAs and Other Chemically Altered siRNAs for Reduced Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of potent and specific gene silencing, the challenge of off-target effects remains a critical hurdle in the therapeutic application of small interfering RNAs (siRNAs). Chemical modifications to the siRNA duplex are a key strategy to enhance specificity and minimize unintended gene silencing. This guide provides a comparative overview of C22-modified siRNAs and other common chemical modifications, focusing on their impact on off-target effects.
Understanding siRNA Off-Target Effects
C22-Modified siRNAs: A Focus on Delivery
Recent advancements have introduced C22-modified siRNAs, which involve the conjugation of a C22 fatty acid to the siRNA molecule. It is crucial to understand that the primary purpose of this modification is not to directly reduce off-target effects at the molecular level of RNA-induced silencing complex (RISC) interaction, but rather to enhance the siRNA's delivery and pharmacokinetic properties.
The C22 fatty acid modification facilitates:
-
Enhanced biodistribution: It allows for effective delivery to extra-hepatic tissues, such as muscle and the central nervous system.
-
Improved half-life: The lipid conjugation increases the circulation time of the siRNA in the body.
While these delivery-enhancing properties are a significant step forward for siRNA therapeutics, the direct impact of the C22 moiety on off-target binding at the cellular level has not been extensively documented in comparative studies against modifications specifically designed for off-target reduction. It is plausible that by enabling lower effective doses due to improved delivery, C22 modification could indirectly contribute to a better safety profile, but this is distinct from altering the intrinsic specificity of the siRNA molecule.
Alternatives for Off-Target Effect Reduction
Several chemical modifications have been specifically developed to reduce the off-target activity of siRNAs. These modifications primarily act by altering the binding affinity of the siRNA seed region to off-target transcripts.
| Modification Strategy | Mechanism of Off-Target Reduction | Key Advantages | Potential Considerations |
| 2'-O-methyl (2'-OMe) Modification | Introduction of a methyl group at the 2' position of the ribose sugar, particularly in the seed region, sterically hinders the binding of the guide strand to off-target mRNAs.[1] | Well-established and effective in reducing seed-mediated off-target effects without significantly compromising on-target activity.[1] | The position and extent of modification need to be carefully optimized to avoid impacting on-target potency. |
| Unlocked Nucleic Acid (UNA) | Incorporation of UNA monomers, which have a broken C2'-C3' bond in the ribose ring, into the seed region destabilizes the binding to off-target transcripts. | Potent in reducing off-target effects, especially when incorporated at specific positions within the seed region. | Can potentially reduce on-target activity if not optimally placed. |
| Formamide (B127407) Modification | Chemical alteration with formamide in the seed region reduces the stability of base-pairing with off-target mRNAs. | High efficiency in suppressing off-target effects with modification at a single location. | A relatively newer approach that may require further validation across different siRNA sequences. |
| 5'-End Modifications | Modifications at the 5'-end of the sense (passenger) strand can prevent its entry into the RISC, thereby eliminating off-target effects mediated by the passenger strand. | Effectively silences off-target effects originating from the sense strand. | Does not address off-target effects caused by the antisense (guide) strand. |
| siRNA Pooling | Using a pool of multiple siRNAs targeting the same mRNA at different sites. | Dilutes the concentration of any single siRNA, thereby reducing the impact of off-target effects from any individual sequence.[2] | The complexity of the pool needs to be carefully managed to ensure consistent on-target silencing. |
Experimental Evaluation of Off-Target Effects
To rigorously assess the specificity of modified siRNAs, genome-wide expression profiling techniques are employed. These methods provide a comprehensive view of all transcripts affected by the siRNA treatment.
Key Experimental Protocols:
1. Microarray Analysis
-
Objective: To identify genome-wide changes in mRNA levels following siRNA transfection.
-
Methodology:
-
Cell Culture and Transfection: Plate cells at an appropriate density and transfect with the modified siRNA (e.g., C22-modified, 2'-OMe-modified) and a non-targeting control siRNA.
-
RNA Extraction: At a specified time point post-transfection (e.g., 24, 48 hours), lyse the cells and extract total RNA using a suitable kit.
-
RNA Quality Control: Assess the integrity and purity of the extracted RNA using spectrophotometry and gel electrophoresis.
-
cDNA Synthesis and Labeling: Reverse transcribe the RNA into cDNA and label with fluorescent dyes (e.g., Cy3 and Cy5).
-
Hybridization: Hybridize the labeled cDNA to a microarray chip containing probes for thousands of genes.
-
Scanning and Data Analysis: Scan the microarray chip to detect the fluorescence intensity of each spot. Normalize the data and perform statistical analysis to identify differentially expressed genes between the siRNA-treated and control samples.[3][4]
-
2. RNA-Sequencing (RNA-Seq)
-
Objective: To provide a more sensitive and quantitative analysis of the transcriptome to identify off-target effects.
-
Methodology:
-
Cell Culture, Transfection, and RNA Extraction: Follow the same initial steps as for microarray analysis.
-
Library Preparation: Deplete ribosomal RNA (rRNA) from the total RNA and construct a cDNA library. This involves RNA fragmentation, reverse transcription, second-strand synthesis, adapter ligation, and amplification.
-
Sequencing: Sequence the prepared library using a next-generation sequencing platform.
-
Data Analysis: Align the sequencing reads to a reference genome, quantify gene expression levels, and perform differential expression analysis to identify on-target and off-target gene silencing.[5]
-
Visualization of Key Processes
To better illustrate the concepts discussed, the following diagrams are provided.
References
- 1. Whole-Genome Thermodynamic Analysis Reduces siRNA Off-Target Effects | PLOS One [journals.plos.org]
- 2. Methods for reducing siRNA off-target binding | Eclipsebio [eclipsebio.com]
- 3. Identifying siRNA-induced off-targets by microarray analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Minimizing off-target effects by using diced siRNAs for RNA interference - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SeedMatchR: identify off-target effects mediated by siRNA seed regions in RNA-seq experiments - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of DMTr-2'-O-C22-rA-3'-CE-Phosphoramidite: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the meticulous management and disposal of chemical reagents are paramount for ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the proper disposal of DMTr-2'-O-C22-rA-3'-CE-Phosphoramidite, a key reagent in oligonucleotide synthesis. Adherence to these protocols is crucial for mitigating risks to both laboratory personnel and the environment.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a laboratory coat.[1] All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]
In the event of a spill, the material should be absorbed with an inert substance, such as vermiculite (B1170534) or dry sand, collected into a sealed container, and disposed of as chemical waste.[1] The affected area should then be decontaminated. It is critical to prevent the chemical from entering drains or waterways.[1]
Disposal Plan: A Step-by-Step Deactivation Approach
The recommended method for the safe disposal of phosphoramidite (B1245037) waste is a controlled deactivation process through hydrolysis, which converts the reactive phosphoramidite to a less reactive species.[1] This is followed by disposal as hazardous chemical waste in accordance with local, state, and federal regulations.[1]
Quantitative Parameters for Deactivation
| Parameter | Value/Recommendation | Rationale |
| Deactivating Agent | 5% aqueous solution of Sodium Bicarbonate (NaHCO₃) | A weak base that facilitates hydrolysis and neutralizes any acidic byproducts.[1] |
| Solvent for Solid Waste | Anhydrous Acetonitrile (B52724) (ACN) | To dissolve the solid phosphoramidite before hydrolysis.[1] |
| Ratio of Bicarbonate Solution to Phosphoramidite Solution | 10-fold excess by volume | Ensures complete hydrolysis of the phosphoramidite.[1] |
| Reaction Time | Minimum of 24 hours | Allows for the complete hydrolysis of the phosphoramidite at room temperature.[1] |
| Final pH of Waste Solution | 6.0 - 8.0 | A neutral pH is generally preferred for hazardous waste collection.[2] |
Experimental Protocol for Deactivation of this compound Waste
This protocol is designed for the deactivation of small quantities of expired or unused solid this compound or residual amounts in empty containers.
Materials:
-
This compound waste
-
Anhydrous Acetonitrile (ACN)
-
5% aqueous solution of Sodium Bicarbonate (NaHCO₃)
-
Appropriately labeled hazardous waste container
-
Stir plate and stir bar
-
Personal Protective Equipment (PPE)
Procedure:
-
Preparation: Conduct the entire procedure within a certified chemical fume hood while wearing appropriate PPE.
-
Dissolution:
-
For solid waste: Carefully dissolve the this compound in a minimal amount of anhydrous acetonitrile.
-
For empty containers: Rinse the container with a small volume of anhydrous acetonitrile to dissolve any remaining residue.[1]
-
-
Hydrolysis:
-
Slowly and with constant stirring, add the acetonitrile solution of the phosphoramidite to a 10-fold excess by volume of the 5% aqueous sodium bicarbonate solution.[1]
-
-
Reaction:
-
Allow the mixture to stir at room temperature for a minimum of 24 hours to ensure complete hydrolysis.[1]
-
-
Waste Collection:
-
Final Disposal:
Disposal Workflow
Caption: Workflow for the safe disposal of this compound.
General Chemical Waste Management
It is imperative to follow general laboratory chemical waste guidelines to ensure safety and compliance.
-
Segregation: Never mix incompatible wastes.[4] Store different classes of chemical waste separately.[3][5]
-
Containers: Use appropriate, chemically resistant, and leak-proof containers for waste collection.[3][5] Containers must be kept closed except when adding waste.[4]
-
Labeling: All waste containers must be clearly and accurately labeled with their contents and associated hazards.[3]
-
Storage: Store chemical waste in a designated and safe area, away from heat and ignition sources.[3] Secondary containment for liquid waste is highly recommended.[4]
-
Institutional Procedures: Always follow your institution's specific protocols for hazardous waste pickup and disposal.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. acewaste.com.au [acewaste.com.au]
- 6. vumc.org [vumc.org]
Personal protective equipment for handling DMTr-2'-O-C22-rA-3'-CE-Phosphoramidite
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling DMTr-2'-O-C22-rA-3'-CE-Phosphoramidite. The following procedures for personal protective equipment (PPE), operational handling, and disposal are designed to ensure a safe laboratory environment.
I. Personal Protective Equipment (PPE)
While some phosphoramidites are classified as not hazardous, it is best practice to handle all laboratory chemicals with a comprehensive suite of personal protective equipment to minimize exposure and ensure safety. The following PPE is mandatory when handling this compound.
A. Standard Laboratory Attire:
-
Lab Coat: A full-length laboratory coat to protect from splashes and spills.[1][2]
-
Closed-Toe Shoes: Substantial, closed-toe shoes to protect feet from spills and falling objects.[1][2]
-
Long Pants: To protect exposed skin on the legs.
B. Primary Protective Gear:
-
Safety Goggles: Chemical splash goggles are required to protect the eyes from splashes and aerosols.[1][2][3] Standard safety glasses do not offer sufficient protection.[3]
-
Gloves: Disposable nitrile gloves are the minimum requirement for hand protection.[3] Given that phosphoramidites are sensitive to moisture, it is crucial to use dry gloves. For tasks with a higher risk of splashing, consider double-gloving.[2] Gloves should be changed immediately if contaminated.
C. Enhanced Protection for Specific Tasks:
-
Face Shield: When handling larger quantities or when there is a significant risk of splashing, a face shield should be worn in addition to safety goggles.[1][3]
-
Respiratory Protection: While not generally required for small-scale use in a well-ventilated area, a NIOSH-approved respirator may be necessary if handling the powder outside of a fume hood or if aerosolization is possible.[2]
A summary of recommended PPE is provided in the table below.
| Task | Required PPE |
| General laboratory work | Lab coat, closed-toe shoes, long pants |
| Handling the solid phosphoramidite (B1245037) | Safety goggles, nitrile gloves |
| Preparing solutions and aliquoting | Safety goggles, nitrile gloves, lab coat |
| Use in automated synthesis | Safety goggles, nitrile gloves, lab coat |
| Handling large quantities or potential for splashing | Face shield (in addition to goggles), double gloves |
| Spill cleanup | Appropriate respirator, chemical-resistant gloves, lab coat |
II. Operational and Disposal Plans
A systematic approach to handling and disposal is critical for safety and to maintain the integrity of the chemical, which is sensitive to moisture and oxidation.[4]
A. Receiving and Storage:
-
Inspection: Upon receipt, inspect the container for any damage or signs of leakage.
-
Storage: Store the container in a tightly sealed vial in a dry, well-ventilated area.[5] Recommended storage temperatures are -20°C for long-term storage and should be protected from moisture.[6][7] An inert atmosphere (e.g., argon or nitrogen) is ideal.
| Parameter | Value | Source |
| Long-Term Storage | -20°C, sealed, away from moisture | [6][7] |
| Short-Term Storage (in solvent) | -80°C for 6 months; -20°C for 1 month | [6] |
| Molecular Formula | C69H96N7O8P | [7] |
| Molecular Weight | 1182.52 | [7] |
| Solubility in DMSO | ≥ 5 mg/mL (4.23 mM) | [7] |
B. Handling and Use:
-
Work Area: All handling of the solid phosphoramidite and preparation of solutions should be conducted in a chemical fume hood to minimize inhalation exposure and protect the compound from atmospheric moisture.
-
Dispensing: Allow the container to warm to room temperature before opening to prevent condensation of moisture. Use clean, dry spatulas and glassware.
-
Dissolving: This phosphoramidite is soluble in anhydrous acetonitrile, which is a common solvent for DNA synthesis.[8] Dichloromethane may be required for more lipophilic amidites.[8] Ensure the solvent is of high quality and has a low water content (preferably <30 ppm).[8]
-
Automated Synthesis: If using an automated synthesizer, follow the manufacturer's instructions for loading the reagent. Ensure all lines are dry and primed with anhydrous solvent.
C. Spill Management:
-
Evacuate: If a significant spill occurs, evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For a solid spill, carefully sweep or vacuum the material into a sealed container for disposal. Avoid generating dust. For a liquid spill, absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a sealed container for disposal.
-
Decontaminate: Clean the spill area with an appropriate solvent and then with soap and water.
-
PPE: Wear appropriate PPE, including a respirator if necessary, during cleanup.
D. Disposal Plan:
-
Waste Identification: All waste containing the phosphoramidite, including empty containers, contaminated gloves, and absorbent materials, should be considered chemical waste.
-
Waste Segregation: Segregate phosphoramidite waste from other laboratory waste.
-
Containerization: Collect all solid and liquid waste in clearly labeled, sealed containers.
-
Disposal: Dispose of the chemical waste through your institution's hazardous waste disposal program. Do not dispose of it down the drain or in the regular trash.
III. Experimental Workflow
The following diagram illustrates the key steps in the safe handling and use of this compound.
Caption: Workflow for Safe Handling of Phosphoramidite.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. lcms.cz [lcms.cz]
- 5. biosearchtech.a.bigcontent.io [biosearchtech.a.bigcontent.io]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. trilinkbiotech.com [trilinkbiotech.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
